Superoxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
molecular oxygen | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOFIZGZYHOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2 | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OXYGEN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | dioxygen | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dioxygen | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037681 | |
| Record name | Oxygen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.999 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxygen is a colorless, odorless and tasteless gas. It will support life. It is noncombustible, but will actively support the burning of combustible materials. Some materials that will not burn in air will burn in oxygen. Materials that burn in air will burn more vigorously in oxygen. As a non-liquid gas it is shipped at pressures of 2000 psig or above. Pure oxygen is nonflammable. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Oxygen is used in the production of synthesis gas from coal, for resuscitation and as an inhalant., Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO], Liquid, ODOURLESS COMPRESSED GAS., Colorless, odorless and tasteless gas. | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | OXYGEN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Oxygen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
-297.3 °F at 760 mmHg (USCG, 1999), -182.96 °C, -183 °C, -297.3 °F | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
39mg/L, 1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water, 4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C, 37.5 mg/mL at 21 °C, Solubility in water, ml/100ml at 20 °C: 3.1 | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.14 at -297.4 °F (USCG, 1999) - Denser than water; will sink, Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C, 1.14 at -297.4 °F | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
1.43 (AIR= 1), Relative vapor density (air = 1): 1.1 | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 kPa at -211.9 °C; 10 kPa at -200.5 °C; 100 kPa at -183.1 °C | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
/Possible impurities:/ Argon; krypton; xenon; methane; ethane; ethylene; acetylene; carbon dioxide; carbon monoxide; nitrous oxide; halogenated refrigerants; solvents /some impurities may be generated from the production process/ | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Slightly bluish liquid at -183 °C | |
CAS No. |
7782-44-7, 11062-77-4 | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Superoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11062-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxygen [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxygen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxygen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxygen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxygen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88TT14065 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-361 °F (USCG, 1999), -218.4 °C, TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G, -361 °F | |
| Record name | OXYGEN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8967 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxygen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYGEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxygen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OXYGEN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0138 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OXYGEN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/920 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
The Dawn of a New Field: The Discovery of Superoxide in Cellular Metabolism
A comprehensive historical and technical guide on the seminal discovery of the superoxide radical and the enzyme that neutralizes it, this compound dismutase. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the foundational experiments that launched the field of free radical biology.
The recognition of this compound as a significant biological molecule was a pivotal moment in our understanding of cellular metabolism and oxidative stress. This discovery, which took place in the late 1960s, unveiled a new layer of complexity in how aerobic organisms handle the double-edged sword of oxygen. While essential for life, oxygen's metabolism inevitably produces reactive intermediates that can be toxic. This guide delves into the history of this discovery, focusing on the key experiments that first identified this compound and its enzymatic scavenger, this compound dismutase (SOD).
A Serendipitous Discovery: The Work of McCord and Fridovich
The story of this compound's discovery in a biological context is inextricably linked to the work of Irwin Fridovich and his graduate student, Joe M. McCord. In 1969, while investigating the enzyme xanthine (B1682287) oxidase, they observed that the reduction of cytochrome c was inhibited by a protein isolated from bovine erythrocytes called erythrocuprein (now known as copper-zinc this compound dismutase or SOD1).[1][2][3][4][5] This inhibition was not due to a direct interaction with xanthine oxidase, but rather the removal of a reactive intermediate generated by the enzyme's activity.[5] This intermediate was the this compound radical (O₂⁻•).
Their seminal paper, published in the Journal of Biological Chemistry in 1969, not only identified the enzymatic function of erythrocuprein as a this compound dismutase but also firmly established this compound as a product of cellular metabolism.[1][2][3][4] This discovery opened the floodgates to a new field of research focused on the roles of reactive oxygen species (ROS) in health and disease.
Key Experiments in the Discovery of this compound Dismutase
The work of McCord and Fridovich was built upon a series of carefully designed experiments. The core of their methodology was an indirect assay that used the reduction of cytochrome c by this compound as a measure of this compound production. The inhibition of this reaction by the purified erythrocuprein was the key indicator of its this compound-scavenging activity.
Experimental Protocols
1. The Xanthine Oxidase-Cytochrome c Assay for this compound Dismutase Activity:
This assay was the cornerstone of their discovery and remains a foundational method in ROS research.[6][7][8]
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing this compound radicals as a byproduct. These this compound radicals then reduce ferricytochrome c (Fe³⁺-cytochrome c) to ferrocytochrome c (Fe²⁺-cytochrome c), which can be measured spectrophotometrically by the increase in absorbance at 550 nm. This compound dismutase competes with cytochrome c for the this compound radicals, thus inhibiting the reduction of cytochrome c.
-
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
Xanthine (0.1 mM)
-
Ferricytochrome c (from horse heart, 10 µM)
-
Xanthine oxidase (from buttermilk)
-
Purified this compound dismutase (erythrocuprein)
-
Catalase (to remove hydrogen peroxide, a product of the dismutation reaction)
-
-
Procedure:
-
A reaction mixture containing potassium phosphate buffer, xanthine, and cytochrome c was prepared in a cuvette.
-
The reaction was initiated by the addition of xanthine oxidase.
-
The rate of cytochrome c reduction was monitored by recording the change in absorbance at 550 nm over time using a spectrophotometer.
-
To test for SOD activity, varying amounts of the purified erythrocuprein were added to the reaction mixture before the addition of xanthine oxidase.
-
The percentage of inhibition of cytochrome c reduction was calculated to determine the SOD activity. One unit of SOD activity was defined as the amount of enzyme that causes 50% inhibition of the rate of cytochrome c reduction.
-
2. Purification of this compound Dismutase from Bovine Erythrocytes:
McCord and Fridovich developed a multi-step purification protocol to isolate the protein responsible for the observed inhibitory activity.
-
Methodology: The purification process involved several classical protein purification techniques, including:
-
Hemolysis of red blood cells to release their contents.
-
Fractional precipitation with ethanol (B145695) and chloroform (B151607) (the Tsuchihashi procedure) to remove hemoglobin.
-
Acetone precipitation.
-
Ion-exchange chromatography on DEAE-cellulose.
-
Gel filtration chromatography on Sephadex G-75.
-
Quantitative Data from the Seminal 1969 Paper
The following table summarizes the key quantitative findings from McCord and Fridovich's 1969 paper, demonstrating the purification of this compound dismutase and its potent inhibitory effect on this compound-mediated cytochrome c reduction.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (fold) | Yield (%) |
| Hemolysate | ~150,000 | - | - | 1 | 100 |
| Tsuchihashi Supernatant | 3,300 | 33,000 | 10 | 10 | ~100 |
| Acetone Precipitate | 1,100 | 30,000 | 27 | 27 | 91 |
| DEAE-Cellulose Pool | 100 | 25,000 | 250 | 250 | 76 |
| Sephadex G-75 Pool | 8 | 20,000 | 2,500 | 2,500 | 61 |
Data adapted from McCord, J. M., & Fridovich, I. (1969). This compound dismutase. An enzymic function for erythrocuprein (hemocuprein). Journal of Biological Chemistry, 244(22), 6049-6055.[3]
Visualizing the Discovery: Pathways and Workflows
To better understand the conceptual and experimental framework of this discovery, the following diagrams are provided.
Caption: Cellular generation and enzymatic dismutation of the this compound radical.
Caption: Workflow of the xanthine oxidase-cytochrome c assay for SOD activity.
The Aftermath and Legacy
The discovery of this compound and this compound dismutase revolutionized our understanding of oxygen toxicity and the importance of antioxidant defenses. It laid the groundwork for decades of research into the role of oxidative stress in a vast array of physiological and pathological processes, including aging, cancer, neurodegenerative diseases, and cardiovascular disease. The foundational experiments of McCord and Fridovich not only unveiled a new enzyme but also a fundamental principle of aerobic life: the constant battle against the reactive byproducts of our own metabolism.
References
- 1. This compound dismutase. An enzymic function for erythrocuprein (hemocuprein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dismutase. An enzymic function for erythrocuprein (hemocuprein). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. A spectrophotometric assay for this compound dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spectrophotometric assay for this compound dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the Early Research on Reactive Oxygen Species in Biology
For Researchers, Scientists, and Drug Development Professionals
The recognition of reactive oxygen species (ROS) as pivotal players in biology has transformed our understanding of life and disease. No longer viewed simply as toxic byproducts of aerobic metabolism, ROS are now understood to be critical signaling molecules and potent weapons in the cellular arsenal. This technical guide delves into the foundational research that illuminated the dual nature of these highly reactive molecules, providing a detailed look at the seminal discoveries, the ingenious experimental protocols that enabled them, and the quantitative data that underpinned these breakthroughs.
From a Chemical Curiosity to a Biological Imperative: The Pre-SOD Era
The story of ROS in biology begins not in a biology lab, but in the realm of chemistry. The inherent reactivity of partially reduced oxygen species was recognized long before their biological significance was appreciated.
The Fenton Reaction (1894)
In the late 19th century, Henry John Horstman Fenton observed that hydrogen peroxide's oxidizing power was dramatically enhanced in the presence of ferrous iron.[1][2][3] This deceptively simple observation laid the chemical groundwork for understanding how some of the most potent ROS could be generated in a biological context.
Experimental Protocol: Fenton's Oxidation of Tartaric Acid
Fenton's original experiments were qualitative, focusing on the chemical transformation of tartaric acid. A typical protocol would have involved:
-
Reactants: A solution of tartaric acid was treated with hydrogen peroxide.
-
Catalyst: A small amount of a ferrous salt (e.g., ferrous sulfate) was introduced to the solution.
-
Observation: A vigorous reaction ensued, leading to the oxidation of tartaric acid. The exact quantitative measurements of reaction rates were not a feature of these early studies.
The Haber-Weiss Reaction (1934)
Building on Fenton's work, Fritz Haber and his student Joseph Weiss proposed a mechanism for the catalytic decomposition of hydrogen peroxide by iron salts, a reaction now known as the Haber-Weiss reaction.[4][5][6] They postulated a cyclical process involving the generation of the highly reactive hydroxyl radical (•OH). While the direct reaction between superoxide and hydrogen peroxide is now known to be slow, the iron-catalyzed version is highly relevant to biological systems.[6]
The "Respiratory Burst" and the Dawn of Phagocytic ROS
A pivotal moment in the history of ROS biology was the discovery of the "respiratory burst" in phagocytic cells. In the 1930s, Baldridge and Gerard noted a significant increase in oxygen consumption by neutrophils during phagocytosis.[7] It wasn't until the 1950s that Sbarra and Karnovsky demonstrated that this oxygen consumption was non-mitochondrial.[7] This set the stage for understanding that phagocytes were deliberately producing ROS.
The discovery of NADPH oxidase as the enzyme responsible for the respiratory burst was a landmark achievement.[8][9][10][11][12] Early evidence came from studying patients with Chronic Granulomatous Disease (CGD), whose phagocytes were unable to produce this compound and kill certain pathogens.
Early Detection of Phagocytic ROS: The Nitroblue Tetrazolium (NBT) Test
One of the earliest methods to visualize ROS production in phagocytes was the nitroblue tetrazolium (NBT) test, introduced in the late 1960s.[13] This simple histochemical stain provided a visual confirmation of the respiratory burst.
Experimental Protocol: The Nitroblue Tetrazolium (NBT) Test
-
Cell Preparation: Phagocytic cells (e.g., neutrophils) were isolated from blood.
-
Stimulation: The cells were stimulated with an agent like phorbol (B1677699) myristate acetate (B1210297) (PMA) or opsonized bacteria to induce the respiratory burst.
-
NBT Incubation: The stimulated cells were incubated with a solution of NBT.
-
Observation: In the presence of this compound, the soluble yellow NBT is reduced to a dark blue, insoluble formazan (B1609692) precipitate, which can be visualized under a light microscope.[14][15] The percentage of NBT-positive cells could then be quantified.[13]
The Discovery of this compound Dismutase (SOD): A Paradigm Shift
The field of ROS biology was truly born with the discovery of this compound dismutase (SOD) by Irwin Fridovich and his graduate student Joe McCord in 1969.[16][17] Their work provided the first direct evidence for the enzymatic scavenging of a this compound radical in a biological system and established the foundation for the "this compound theory of oxygen toxicity."
The Seminal Experiment: The Cytochrome c Reduction Assay
The discovery of SOD was made possible by a clever and elegant experimental setup: the cytochrome c reduction assay.
Experimental Protocol: The Cytochrome c Reduction Assay for SOD Activity
This assay is based on the ability of this compound radicals to reduce cytochrome c, which can be monitored spectrophotometrically.
-
This compound Generation System: A system to generate a steady stream of this compound radicals was established using xanthine (B1682287) and xanthine oxidase.
-
Reaction Mixture: The reaction mixture contained:
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
EDTA
-
Cytochrome c
-
Xanthine
-
-
Initiation: The reaction was initiated by the addition of xanthine oxidase.
-
Measurement: The reduction of cytochrome c was followed by monitoring the increase in absorbance at 550 nm.
-
Inhibition by SOD: The key to the discovery was the observation that a then-unknown protein fraction (erythrocuprein, later named SOD) could inhibit the reduction of cytochrome c. One unit of SOD activity was defined as the amount of enzyme that causes 50% inhibition of the rate of cytochrome c reduction.[18]
| Parameter | Value | Reference |
| SOD Activity Unit Definition | 50% inhibition of cytochrome c reduction | [18] |
| Wavelength for Measurement | 550 nm | [18] |
| pH of Assay | 7.8 | [18] |
Early Methods for ROS Detection: A Glimpse into the Invisible
The fleeting nature of ROS presented a significant challenge to early researchers. The development of sensitive detection methods was crucial for advancing the field.
Chemiluminescence: The Glow of Reactivity
Chemiluminescent probes, such as lucigenin (B191737), were among the first tools used to detect this compound. The reaction of this compound with lucigenin produces light, which can be measured with a luminometer. While sensitive, early use of lucigenin was later found to have potential artifacts, as the probe itself could generate ROS under certain conditions.
Electron Paramagnetic Resonance (EPR) and Spin Trapping
Developed in the late 1960s, electron paramagnetic resonance (EPR) spectroscopy, coupled with spin trapping, provided a more direct and specific method for detecting and identifying short-lived free radicals. A "spin trap" molecule reacts with the unstable ROS to form a more stable radical adduct that can be detected by EPR. This technique was instrumental in confirming the production of specific ROS in biological systems.
The Emergence of ROS as Signaling Molecules
While the toxic effects of ROS were the initial focus, evidence began to accumulate in the latter part of the 20th century that ROS also played a role as signaling molecules. The discovery that the production of ROS by non-phagocytic cells was a regulated process was a key turning point.[19][20][21][22]
Early studies on growth factor signaling provided some of the first evidence for ROS as second messengers. It was observed that stimulation of cells with growth factors led to a transient increase in intracellular ROS, which was necessary for downstream signaling events, such as the activation of protein kinases.[23] This marked a fundamental shift in our understanding of ROS, from mere agents of damage to integral components of cellular communication.
Conclusion
The early research on reactive oxygen species in biology was a journey from chemical principles to profound biological insights. The foundational discoveries of the Fenton and Haber-Weiss reactions, the characterization of the phagocytic respiratory burst, and the landmark discovery of this compound dismutase laid the groundwork for a field that continues to expand and yield critical insights into health and disease. The experimental ingenuity demonstrated by these early pioneers, in developing methods to study these ephemeral and reactive species, remains an inspiration for researchers today. This guide serves as a testament to their work and a resource for those seeking to understand the origins of our current understanding of the complex and vital role of ROS in the tapestry of life.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fenton, H.J. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society Journal, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 3. Fenton, H.J.H. (1894) Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Haber, F. and Weiss, J. (1934) The Catalytic Decomposition of Hydrogen Peroxide by Iron Salts. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 147, 332-351. - References - Scientific Research Publishing [scirp.org]
- 6. The Haber-Weiss reaction and mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology | Semantic Scholar [semanticscholar.org]
- 10. Editorial: Celebrating the 50th anniversary of the seminal discovery that the phagocyte respiratory burst enzyme is an NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms" by Annelise Vermot, Isabelle Petit-Härtlein et al. [digitalcommons.kennesaw.edu]
- 12. researchgate.net [researchgate.net]
- 13. Use of Nitroblue Tetrazolium Test: Revisited in Context of COVID-19 - Journal of Laboratory Physicians [jlabphy.org]
- 14. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. McCord, J.M. and Fridovich, I. (1969) this compound Dismutase An Enzymic Function for Erythrocuprein (Hemocuprein). Journal of Biological Chemistry, 244, 6049-6055. - References - Scientific Research Publishing [scirp.org]
- 18. A spectrophotometric assay for this compound dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Free Radical Chemistry in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Free radicals, highly reactive molecules with unpaired electrons, are integral to biological systems, playing a dual role as both essential signaling molecules and potent agents of cellular damage. Generated from endogenous metabolic processes and exogenous sources, these species, primarily reactive oxygen species (ROS) and reactive nitrogen species (RNS), can initiate chain reactions that damage lipids, proteins, and nucleic acids when their production overwhelms the body's antioxidant defenses—a state known as oxidative stress. This guide provides a comprehensive overview of the fundamental principles of free radical chemistry in a biological context. It details their formation and reactivity, the mechanisms of cellular damage, and the intricate enzymatic and non-enzymatic antioxidant defense systems that maintain redox homeostasis. Furthermore, this document outlines key experimental protocols for the detection and quantification of oxidative stress and presents critical signaling pathways modulated by free radicals, offering a technical resource for researchers and professionals in the field of drug development and biomedical science.
Introduction to Free Radicals in Biological Systems
A free radical is an atom or molecule that possesses one or more unpaired electrons in its outer orbital, rendering it highly unstable and reactive.[1] To achieve stability, free radicals aggressively abstract electrons from neighboring molecules, thereby converting those molecules into new free radicals and initiating a cascade of chain reactions that can cause significant cellular damage.[1] In biological systems, the most significant free radicals are reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3]
While historically viewed as purely detrimental, it is now understood that free radicals play a Janus-faced role. At low to moderate concentrations, they are vital components of cellular signaling, involved in processes like immune responses, cell proliferation, and redox regulation.[3][4] However, excessive levels of free radicals lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and the aging process itself.[2][3][5][6]
This guide will delve into the core chemical principles governing the actions of these reactive species within a biological framework.
Formation and Types of Free Radicals in Vivo
Free radicals in biological systems are derived from both internal (endogenous) and external (exogenous) sources.
Endogenous Sources
The primary endogenous source of ROS is cellular respiration within the mitochondria, where a small percentage of oxygen (1-5%) is incompletely reduced, leading to the formation of the superoxide anion (O₂•⁻).[7] Other significant intracellular sources include:
-
Peroxisomes: Metabolic processes in peroxisomes generate hydrogen peroxide (H₂O₂).[8]
-
Endoplasmic Reticulum: Cytochrome P450 enzymes can produce free radicals during their catalytic cycles.[8]
-
Phagocytic Cells: Immune cells like neutrophils and macrophages generate a burst of ROS to destroy pathogens.[9]
-
Enzymatic Reactions: Enzymes such as xanthine (B1682287) oxidase and NADPH oxidases are also major producers of ROS.[10]
Exogenous Sources
The body can also be exposed to free radicals from various environmental and lifestyle factors:
-
Radiation: UV light, X-rays, and gamma rays can generate free radicals in the body.[8][11]
-
Pollutants: Air and water pollution contain substances that can lead to free radical formation.[10]
-
Lifestyle Factors: Cigarette smoke, excessive alcohol consumption, and certain diets contribute significantly to the body's free radical load.[10][11]
-
Chemicals and Drugs: Industrial solvents, pesticides, and some medications can be metabolized into free radicals.[2][10]
Major Biologically Relevant Free Radicals
The most important ROS and RNS in biological systems include:
-
This compound Anion (O₂•⁻): The primary ROS, formed by the one-electron reduction of molecular oxygen.[10]
-
Hydroxyl Radical (•OH): The most reactive and damaging free radical, formed from H₂O₂ in the presence of transition metals like iron (Fe²⁺) or copper (Cu⁺) via the Fenton reaction. It can react with virtually all biological macromolecules.[1][2]
-
Hydrogen Peroxide (H₂O₂): Technically not a free radical as it has no unpaired electrons, but it is a highly reactive species that can easily cross cell membranes and be converted to the hydroxyl radical.[10][12]
-
Nitric Oxide (NO•): A key signaling molecule that also functions as a free radical.[10]
-
Peroxynitrite (ONOO⁻): A potent oxidizing and nitrating agent formed from the rapid reaction of this compound and nitric oxide.[10]
Reactions and Damage to Biomolecules
The high reactivity of free radicals leads to oxidative damage of the four major classes of biomolecules.
Lipid Peroxidation
Polyunsaturated fatty acids (PUFAs) in cell membranes are particularly susceptible to free radical attack. The process, known as lipid peroxidation, is a self-propagating chain reaction:
-
Initiation: A reactive radical (like •OH) abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from a neighboring PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain.
-
Termination: The chain reaction terminates when two radicals react with each other.
Lipid peroxidation compromises membrane integrity, leading to altered fluidity and permeability, and its breakdown products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are themselves reactive and can damage proteins and DNA.[2]
Protein Oxidation
Free radicals can cause protein damage through several mechanisms:
-
Amino Acid Modification: The side chains of amino acids like cysteine, methionine, arginine, and histidine are particularly vulnerable to oxidation, leading to the formation of protein carbonyls.[9]
-
Peptide Chain Cleavage: Direct attack on the protein backbone can result in fragmentation.[9]
-
Cross-Linking: Radicals can induce the formation of protein-protein cross-links, leading to aggregation and loss of function.[13]
Oxidative damage to proteins can inactivate enzymes, disrupt receptor function, and interfere with cellular transport mechanisms.[9]
DNA Damage
The hydroxyl radical is the primary species responsible for oxidative DNA damage. It can attack both the deoxyribose backbone and the nucleotide bases.[9] Consequences include:
-
Base Modification: Guanine is particularly susceptible to oxidation, forming 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a mutagenic lesion.
-
DNA Strand Breaks: Attack on the sugar-phosphate backbone can lead to single or double-strand breaks.[13]
-
DNA-Protein Cross-links: Radicals can covalently link DNA and proteins, interfering with replication and transcription.[9]
This damage, if not repaired, can lead to mutations, carcinogenesis, and aging.[9][14]
The Antioxidant Defense System
To counteract the damaging effects of free radicals, biological systems have evolved a sophisticated and multi-layered antioxidant defense network, comprising both enzymatic and non-enzymatic components.[9][15]
Enzymatic Antioxidants
These are the primary defense, responsible for catalytically removing free radicals.
-
This compound Dismutase (SOD): This metalloenzyme is the first line of defense, catalyzing the dismutation of the this compound anion into hydrogen peroxide and molecular oxygen.[12][16]
-
Catalase (CAT): Located predominantly in peroxisomes, catalase degrades hydrogen peroxide into water and oxygen, preventing the formation of the highly reactive hydroxyl radical.[12][16]
-
Glutathione (B108866) Peroxidase (GPx): This selenium-containing enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[12][16]
Non-Enzymatic Antioxidants
These molecules directly scavenge free radicals.
-
Glutathione (GSH): A tripeptide that is the most abundant intracellular antioxidant. It directly neutralizes ROS and is a critical cofactor for GPx.[17]
-
Vitamin E (α-tocopherol): A fat-soluble antioxidant that integrates into cell membranes and is a primary defender against lipid peroxidation.[17]
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that scavenges a wide range of ROS and can regenerate the oxidized form of Vitamin E.[17][18]
Quantitative Data on Free Radical Reactions
The following table summarizes key quantitative data related to the reactivity and presence of various reactive species in biological systems. These values are highly context-dependent and can vary significantly based on cellular location, metabolic state, and the presence of stressors.
| Parameter | Species | Value | Biological Significance | Reference |
| Half-life | This compound (O₂•⁻) | ~10⁻⁶ s | Short-lived, indicating high reactivity near its site of formation. | [1] |
| Hydroxyl Radical (•OH) | ~10⁻⁹ s | Extremely short half-life; reacts at diffusion-controlled rates. | [19] | |
| Hydrogen Peroxide (H₂O₂) | ~1 ms | More stable, allowing it to diffuse across membranes and act as a signaling molecule. | [19] | |
| Rate Constant | •OH with most biomolecules | ~10¹⁰ M⁻¹s⁻¹ | Diffusion-controlled reaction, highlighting its extreme reactivity. | [20] |
| O₂•⁻ with Nitric Oxide (NO•) | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Extremely fast reaction, leading to the formation of damaging peroxynitrite. | [20] | |
| H₂O₂ with Glutathione (GSH) | 0.9 M⁻¹s⁻¹ | Slow reaction, indicating GSH is not a primary scavenger of H₂O₂. | [19] | |
| H₂O₂ with Peroxiredoxin 2 | 2 x 10⁷ M⁻¹s⁻¹ | Very fast reaction, highlighting the efficiency of enzymatic defense. | [19] | |
| Cellular Concentration | H₂O₂ (H₂O₂-induced LD₅₀) | ~11 pmol/cell | Represents a threshold for cell viability under oxidative stress. | [7] |
Free Radicals in Cellular Signaling
Beyond their damaging effects, ROS are crucial second messengers in a variety of signaling pathways that regulate cell fate.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Oxidative stress is a known activator of MAPK signaling cascades, including the ERK, JNK, and p38 pathways. ROS can activate these pathways by oxidizing and inactivating MAPK phosphatases (MKPs), which normally suppress MAPK activity. This leads to sustained phosphorylation and activation of MAPKs, influencing processes like cell proliferation, apoptosis, and inflammation.[2][21]
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is the master regulator of the antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. During oxidative stress, ROS modify critical cysteine residues on Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of protective genes, including those for antioxidant enzymes and glutathione synthesis.[5][8][22]
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation and immunity. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκB. ROS can activate the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11]
References
- 1. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Relationship between Antioxidant Enzymes, Oxidative Stress Markers, and Clinical Profile in Relapsing–Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 4. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The interplay of ROS and the PI3K/Akt pathway in autophagy regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Antioxidant Defense System: Significance and symbolism [wisdomlib.org]
- 12. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]
- 13. news-medical.net [news-medical.net]
- 14. Vitamin C and glutathione supplementation: a review of their additive effects on exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin C - Wikipedia [en.wikipedia.org]
- 16. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress activated by Keap-1/Nrf2 signaling pathway in pathogenesis of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]
- 22. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Superoxide Anion in Aqueous Solutions: A Technical Guide to Formation, Reactivity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation, reactivity, and signaling roles of the superoxide anion (O₂⁻) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in fields where this reactive oxygen species plays a critical role. This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for this compound detection, and visualizes complex pathways and workflows using Graphviz diagrams.
Introduction to this compound Anion
The this compound anion is a free radical that is the product of the one-electron reduction of molecular oxygen.[1] In biological systems, it is a primary reactive oxygen species (ROS) and a key signaling molecule. While essential for certain physiological processes, its overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Understanding the fundamental chemistry and biology of this compound in aqueous environments is therefore crucial for the development of novel therapeutic strategies.
Formation of this compound Anion in Aqueous Solutions
This compound can be generated through both enzymatic and non-enzymatic pathways in aqueous solutions.
Enzymatic Formation
A major source of this compound in biological systems is a class of enzymes known as NADPH oxidases (Nox).[2][3] These membrane-bound enzymes catalyze the transfer of an electron from NADPH to molecular oxygen, producing this compound.[3] Different isoforms of NADPH oxidase exist, each with distinct tissue distributions and regulatory mechanisms.[2] Another significant enzymatic source is xanthine (B1682287) oxidase, which generates this compound during the metabolism of purines.[4] Additionally, the mitochondrial electron transport chain, particularly Complexes I and III, is a major site of this compound production as a byproduct of cellular respiration.[4]
Non-Enzymatic Formation
Non-enzymatic formation of this compound can occur through several chemical reactions, most notably the Haber-Weiss and Fenton reactions. These reactions involve the interplay of this compound, hydrogen peroxide, and transition metal ions like iron.[5][6]
-
Haber-Weiss Reaction: This reaction generates hydroxyl radicals from hydrogen peroxide and this compound, catalyzed by iron ions.[5]
-
Fe³⁺ + O₂⁻ → Fe²⁺ + O₂
-
Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH
-
-
Fenton Reaction: This reaction involves the iron-catalyzed decomposition of hydrogen peroxide to form hydroxyl radicals. This compound can contribute by reducing Fe³⁺ to Fe²⁺, thus propagating the cycle.[6][7]
-
Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH
-
Photochemical processes, such as the exposure of certain molecules to UV light, can also lead to the generation of this compound in aqueous solutions.[8]
Reactivity of this compound Anion
The this compound anion exhibits a range of reactivities in aqueous solutions, acting as both a reductant and a weak oxidant. Its reactivity is highly dependent on the surrounding chemical environment, particularly pH.
Dismutation to Hydrogen Peroxide
A primary fate of this compound is its dismutation into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). This reaction can occur spontaneously or be catalyzed by a family of enzymes called this compound dismutases (SODs).[9][10]
-
Spontaneous Dismutation: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂
-
SOD-Catalyzed Dismutation: SODs are highly efficient metalloenzymes that significantly accelerate the dismutation rate, playing a crucial role in antioxidant defense.[9][10] There are different isoforms of SOD with distinct metal cofactors (Cu/Zn, Mn, Fe) and cellular localizations.[11]
Reaction with Nitric Oxide
This compound reacts rapidly with nitric oxide (NO•) to form peroxynitrite (ONOO⁻), a potent and damaging oxidant.[12][13] This reaction has significant physiological implications, as it can deplete the bioavailability of the signaling molecule NO• and generate a highly reactive species.
-
O₂⁻ + NO• → ONOO⁻
The rate of this reaction is near the diffusion-controlled limit, making it a highly favorable pathway when both this compound and nitric oxide are present.[13]
Quantitative Data on this compound Reactions
The following tables summarize key quantitative data related to the formation and reactivity of this compound anions in aqueous solutions.
| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |
| O₂⁻ + NO• → ONOO⁻ | (6.7 ± 0.9) x 10⁹ | pH 5.6-12.5 | [13] |
| Spontaneous Dismutation (O₂⁻ + O₂⁻) | < 0.3 | pH 7.0 | [14] |
| H⁺ + O₂⁻ ⇌ HO₂• | pKa = 4.88 | 25 °C | [14] |
| HO₂• + HO₂• → H₂O₂ + O₂ | (8.3 ± 0.7) x 10⁵ | 25 °C | [14] |
| HO₂• + O₂⁻ + H₂O → H₂O₂ + O₂ + OH⁻ | (9.7 ± 0.6) x 10⁷ | 25 °C | [14] |
| O₂⁻ + H₂O₂ → O₂ + OH⁻ + •OH (Haber-Weiss) | ~1 | Neutral pH | [5] |
Table 1: Rate Constants for Key this compound Reactions
| Enzyme Isoform | Substrate | Km (mM) | Vmax (units/mg) or kcat (s⁻¹) | Conditions | Reference(s) |
| Bovine Cu/Zn-SOD | O₂⁻ | 0.03 | 2.5 x 10⁹ (kcat) | pH 7.4 | [15] |
| Human Mn-SOD | O₂⁻ | 0.4 | 2.3 x 10⁹ (kcat) | pH 7.8 | [15] |
| E. coli Fe-SOD | O₂⁻ | 0.45 | 1.8 x 10⁹ (kcat) | pH 7.8 | [15] |
Table 2: Kinetic Parameters of this compound Dismutase (SOD) Isoforms
| Enzyme/System | This compound Production Rate | Conditions | Reference(s) |
| NADPH Oxidase (in thick ascending limbs) | 5.8 ± 1.4 AU/s (no flow) to 29.7 ± 4.3 AU/s (with flow) | Isolated rat TALs | [4] |
| Xanthine Oxidase | Varies with substrate and enzyme concentration | In vitro assays | [16] |
Table 3: Rates of this compound Production
This compound as a Signaling Molecule
Beyond its role in oxidative stress, this compound is now recognized as a critical signaling molecule involved in various cellular processes.
Ras-Raf-MEK-ERK Pathway
This compound has been shown to activate the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[12] This pathway is crucial for regulating cell growth, proliferation, and differentiation. This compound-mediated activation of this pathway can occur independently of traditional growth factor receptor stimulation.[12]
References
- 1. sm.unife.it [sm.unife.it]
- 2. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of soluble guanylate cyclase by matricellular thrombospondins: implications for blood flow [frontiersin.org]
- 4. [PDF] EPR Detection of the this compound Free Radical with the Nitrone Spin Traps | Semantic Scholar [semanticscholar.org]
- 5. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu | PLOS One [journals.plos.org]
- 6. Thiol-Based Redox Modulation of Soluble Guanylyl Cyclase, the Nitric Oxide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular signaling pathway of substance P-induced this compound production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE SPIN TRAPPING OF this compound AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of spin traps to detect this compound production in living cells by electron paramagnetic resonance (EPR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound anion-dependent Raf/MEK/ERK activation by peroxisome proliferator activated receptor gamma agonists 15-deoxy-delta(12,14)-prostaglandin J(2), ciglitazone, and GW1929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of guanylate cyclase by this compound dismutase and hydroxyl radical: a physiological regulator of guanosine 3',5'-monophosphate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of the expression of soluble guanylyl cyclase by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective role for this compound in InsP3 receptor–mediated mitochondrial dysfunction and endothelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Enzymatic Sources of Superoxide Production in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary endogenous enzymatic sources of superoxide (O₂⁻) production in mammalian cells. This compound is a key reactive oxygen species (ROS) that plays a dual role as both a signaling molecule and a mediator of oxidative stress, implicated in a wide range of physiological and pathological processes. Understanding the enzymatic origins of this compound is critical for developing targeted therapeutic strategies for numerous diseases. This document details the core enzymatic sources, presents quantitative data on their relative contributions, provides detailed experimental protocols for their measurement, and visualizes the complex signaling pathways and workflows involved.
Core Enzymatic Sources of this compound Production
The production of this compound in mammalian cells is a tightly regulated process, with several key enzymes contributing to its generation. The primary sources include NADPH oxidases, the mitochondrial electron transport chain, xanthine (B1682287) oxidase, and uncoupled endothelial nitric oxide synthase.
NADPH Oxidases (NOX)
The NADPH oxidase (NOX) family of enzymes are membrane-bound complexes whose primary function is the generation of this compound.[1] These enzymes transfer an electron from NADPH to molecular oxygen, producing this compound.[1] Different isoforms of the catalytic subunit (NOX1-5 and DUOX1-2) are expressed in various cell types and are involved in a multitude of cellular processes, from host defense to signal transduction.[2]
The activation of the most well-characterized isoform, NOX2, found in phagocytes, involves the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase) with the membrane-bound cytochrome b558, which consists of gp91phox (NOX2) and p22phox subunits.[2][3] In non-phagocytic cells, other NOX isoforms are activated by various stimuli, including growth factors and cytokines, through complex signaling cascades.[3]
Mitochondrial Electron Transport Chain (ETC)
Mitochondria are a major source of intracellular this compound, which is generated as a byproduct of oxidative phosphorylation.[4] Electron leakage from complexes I and III of the electron transport chain can lead to the partial reduction of oxygen to form this compound.[5] This process is influenced by the metabolic state of the cell and can be exacerbated under conditions of high membrane potential and reduced electron flow. Seven major sites of this compound production within the mitochondrial electron transport chain have been identified.[6] The topology of these sites is crucial, as it determines whether this compound is released into the mitochondrial matrix or the intermembrane space.[6]
Xanthine Oxidase (XO)
Xanthine oxidase is an enzyme that catalyzes the final two steps of purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.[7] In the process, it can utilize molecular oxygen as an electron acceptor, leading to the production of both this compound and hydrogen peroxide.[8][9] The activity of xanthine oxidase can be increased in certain pathological conditions, such as ischemia-reperfusion injury, contributing to oxidative stress.[10] The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH), which preferentially uses NAD+ as an electron acceptor, and xanthine oxidase (XO), which uses oxygen.[11] The conversion of XDH to XO is a key regulatory step in its this compound-producing activity.[4]
Uncoupled Endothelial Nitric Oxide Synthase (eNOS)
Endothelial nitric oxide synthase (eNOS) is responsible for the production of nitric oxide (NO), a critical signaling molecule in the vasculature. Under certain conditions, eNOS can become "uncoupled," leading to the production of this compound instead of NO.[12][13] This uncoupling occurs when the availability of the substrate L-arginine or the essential cofactor tetrahydrobiopterin (B1682763) (BH4) is limited.[14][15] In the absence of sufficient BH4, the flow of electrons within the eNOS enzyme is diverted to molecular oxygen, resulting in this compound generation.[15] eNOS uncoupling is a significant contributor to endothelial dysfunction and vascular oxidative stress in various cardiovascular diseases.[16][17]
Quantitative Comparison of this compound Production
The relative contribution of each enzymatic source to the total cellular this compound production can vary significantly depending on the cell type, physiological state, and the presence of pathological stimuli. The following tables summarize available quantitative data to provide a comparative overview.
| Source | Cell/Tissue Type | Condition | This compound Production Rate (relative units or specific values) | Reference |
| NADPH Oxidase | Left Ventricular Myocardium (Diabetic) | Basal | ~1.5-fold higher than control | [6] |
| Left Ventricular Myocardium (Diabetic) | NADPH-stimulated | ~2-fold higher than control | [6] | |
| Vascular Smooth Muscle Cells | - | Predominant source of this compound | [18] | |
| Mitochondria | Vascular Smooth Muscle Cells | - | Major source of ROS | [12][19] |
| Cardiomyocytes | Basal | Significant contributor to basal ROS | [20] | |
| Xanthine Oxidase | Endothelial Cells | Oscillatory Shear Stress | >3-fold increase over static/laminar flow | [21] |
| Uncoupled eNOS | Left Ventricular Myocardium (Diabetic) | Basal, L-NAME inhibitable | Significant portion of basal this compound | [6] |
| Cerebral Microvessels (BH4 deficient) | Basal, L-NAME inhibitable | Significant increase in this compound | [22] |
Signaling Pathways and Regulatory Mechanisms
The activity of this compound-producing enzymes is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
NADPH Oxidase Activation Pathway
Activation of NOX enzymes is a multi-step process involving the translocation and assembly of cytosolic regulatory subunits with the membrane-bound catalytic core. This process is initiated by a variety of stimuli and is mediated by a cascade of signaling events, including protein phosphorylation and the activation of small GTPases like Rac.
Mitochondrial this compound Production and Signaling
Mitochondrial ROS production is intricately linked to cellular metabolism and signaling. Various signaling pathways can influence the rate of electron transport and the potential for electron leakage, thereby modulating this compound generation. Conversely, mitochondrial ROS can act as signaling molecules, influencing pathways involved in stress responses, apoptosis, and inflammation.
Regulation of Xanthine Oxidase Activity
The activity of xanthine oxidoreductase is regulated at multiple levels, including transcriptional regulation, post-translational modifications, and substrate availability. The conversion from the dehydrogenase to the oxidase form is a critical control point, often triggered by inflammatory signals or hypoxic conditions.
eNOS Uncoupling Signaling Cascade
eNOS uncoupling is primarily driven by the depletion of its essential cofactor, BH4. This can occur through increased oxidation of BH4 to dihydrobiopterin (BH2) or decreased synthesis of BH4. Oxidative stress, often initiated by other ROS sources like NADPH oxidase, plays a key role in this process, creating a vicious cycle of this compound production.
Experimental Protocols for Measuring this compound Production
Accurate measurement of this compound from different enzymatic sources requires specific and validated methodologies. The following sections provide detailed protocols for key experiments.
Measurement of NADPH Oxidase Activity using Lucigenin (B191737) Chemiluminescence
This protocol describes the measurement of NADPH oxidase activity in membrane fractions using lucigenin-enhanced chemiluminescence.
Materials:
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, 2 mM DTT, protease inhibitor cocktail)
-
Resuspension buffer (Homogenization buffer without DTT)
-
Lucigenin (5 mM stock in water)
-
NADPH (20 mM stock in PBS)
-
Phosphate (B84403) buffered saline (PBS)
-
Luminometer
Procedure:
-
Tissue Homogenization: Homogenize tissue in ice-cold homogenization buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
-
Membrane Fraction Resuspension: Discard the supernatant and resuspend the pellet (membrane fraction) in resuspension buffer.
-
Protein Quantification: Determine the protein concentration of the membrane fraction using a standard protein assay (e.g., BCA).
-
Chemiluminescence Assay:
-
Dilute the membrane suspension in PBS to a final protein concentration of 0.2 mg/mL.
-
In a luminometer tube or a white 96-well plate, add the diluted membrane suspension.
-
Add lucigenin to a final concentration of 5 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Immediately measure the chemiluminescence over time.
-
-
Data Analysis: Express the results as relative light units (RLU) per milligram of protein per minute.
Quantification of Mitochondrial this compound using MitoSOX Red
This protocol details the use of the fluorescent probe MitoSOX Red to specifically detect this compound in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent (5 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable buffer
-
Adherent or suspension cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of MitoSOX Red Working Solution:
-
Warm the MitoSOX Red stock solution to room temperature.
-
Dilute the stock solution in pre-warmed HBSS to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[6]
-
-
Cell Staining:
-
Adherent cells: Remove the culture medium and add a sufficient volume of the MitoSOX Red working solution to cover the cells.
-
Suspension cells: Pellet the cells by centrifugation and resuspend them in the MitoSOX Red working solution at a density of 1 x 10⁶ cells/mL.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing:
-
Adherent cells: Gently wash the cells three times with pre-warmed buffer.
-
Suspension cells: Pellet the cells by centrifugation and wash three times with buffer.
-
-
Detection:
-
Fluorescence Microscopy: Mount the cells in warm buffer and visualize using a fluorescence microscope with appropriate filter sets (Excitation ~510 nm; Emission ~580 nm).
-
Flow Cytometry: Resuspend the final cell pellet in buffer and analyze immediately on a flow cytometer, detecting fluorescence in the appropriate channel (e.g., PE).
-
-
Data Analysis: Quantify the mean fluorescence intensity as an indicator of mitochondrial this compound levels.
Measurement of Xanthine Oxidase Activity using a Pterine-Based Fluorometric Assay
This highly sensitive fluorometric assay measures the conversion of pterine to the fluorescent product isoxanthopterin (B600526) by xanthine oxidase.
Materials:
-
Sodium phosphate buffer (50 mM, pH 7.8)
-
Pterine (10 mM stock in DMSO)
-
Isoxanthopterin (for standard curve)
-
Tissue homogenate or cell lysate
-
Fluorometer
Procedure:
-
Reaction Setup: In a microplate or cuvette, combine the sample (tissue homogenate or cell lysate), sodium phosphate buffer, and pterine to a final concentration of 10 µM. The total reaction volume is typically 1.0 mL.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the product, isoxanthopterin, using an excitation wavelength of 345 nm and an emission wavelength of 390 nm.
-
Standard Curve: Generate a standard curve using known concentrations of isoxanthopterin to quantify the amount produced in the samples.
-
Data Analysis: Calculate the xanthine oxidase activity as the rate of isoxanthopterin formation (pmol/min/mg protein).
Assessment of eNOS Uncoupling by Measuring L-NAME-Inhibitable this compound Production
This protocol uses dihydroethidium (B1670597) (DHE) and HPLC to quantify this compound production and determines the contribution of uncoupled eNOS by using the NOS inhibitor L-NAME.[22]
Materials:
-
Krebs-HEPES buffer
-
Dihydroethidium (DHE) (50 mM stock in DMSO)
-
L-NAME (Nω-nitro-L-arginine methyl ester)
-
Trifluoroacetic acid (TFA)
-
HPLC system with fluorescence and UV detectors
-
2-hydroxyethidium (2-OH-E+) standard
Procedure:
-
Sample Preparation: Isolate blood vessels or culture cells as required.
-
Incubation with DHE: Incubate the samples in Krebs-HEPES buffer containing 50 µM DHE for 15 minutes at 37°C. For the inhibitor group, pre-incubate with L-NAME (e.g., 30 µM) for 30 minutes before adding DHE.
-
Washing: Wash the samples to remove excess DHE and incubate in fresh Krebs-HEPES buffer for 1 hour at 37°C.
-
Extraction:
-
Homogenize the samples in acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto an HPLC system.
-
Separate DHE and its oxidation products (2-hydroxyethidium and ethidium) using a C18 column with a gradient of acetonitrile and 0.1% TFA.
-
Detect 2-hydroxyethidium by fluorescence (Excitation ~480 nm, Emission ~580 nm) and unreacted DHE by UV absorbance (~355 nm).
-
-
Quantification and Data Analysis:
-
Quantify the amount of 2-hydroxyethidium produced using a standard curve.
-
Normalize the results to the protein content of the sample.
-
The L-NAME-inhibitable portion of this compound production represents the contribution from uncoupled eNOS.
-
Conclusion
The enzymatic production of this compound is a fundamental process in mammalian cells with profound implications for health and disease. NADPH oxidases, the mitochondrial electron transport chain, xanthine oxidase, and uncoupled eNOS each contribute to the cellular pool of this reactive oxygen species, with their relative importance varying by cell type and condition. A thorough understanding of the mechanisms, regulation, and measurement of this compound from these sources is essential for researchers and drug development professionals seeking to modulate redox signaling and combat oxidative stress-related pathologies. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing research in this critical area of cell biology.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Crosstalk of mitochondria with NADPH oxidase via reactive oxygen and nitrogen species signalling and its role for vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of NADPH Oxidase-Mediated this compound Production by Acetylation and Deacetylation [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. T016 · Protein-ligand interactions — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 10. Index of /downloads/protein-interaction-data/dot_scripts [informatics.jax.org]
- 11. researchgate.net [researchgate.net]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Crosstalk between mitochondria and NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sketchviz.com [sketchviz.com]
- 15. The role of reactive oxygen species in myocardial redox signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. mdpi.com [mdpi.com]
- 18. Reactive oxygen species signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redox signaling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of xanthine oxidoreductase and NAD(P)H oxidase in endothelial this compound production in response to oscillatory shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Uncoupling of eNOS causes this compound anion production and impairs NO signaling in the cerebral microvessels of hph-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
non-enzymatic pathways of superoxide generation in physiological conditions
An In-depth Technical Guide to Non-Enzymatic Pathways of Superoxide Generation in Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (O₂•⁻), the one-electron reduction product of molecular oxygen, is the primary reactive oxygen species (ROS) from which most other ROS are derived.[1] While enzymatic sources like NADPH oxidases and xanthine (B1682287) oxidase are well-characterized, a significant portion of this compound is generated through non-enzymatic pathways under physiological conditions.[2] These processes involve the spontaneous reaction of molecular oxygen with endogenous molecules, electron leakage from high-energy metabolic pathways, and metal-catalyzed reactions. Understanding these non-enzymatic routes is critical for elucidating the pathophysiology of numerous diseases associated with oxidative stress—including neurodegenerative disorders, cardiovascular disease, and aging—and for developing targeted therapeutic interventions.[1][3] This guide provides a detailed overview of the core non-enzymatic pathways of this compound generation, methods for its quantification, and the underlying molecular mechanisms.
Core Non-Enzymatic Pathways of this compound Generation
Autoxidation of Small Molecules
Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of oxygen. Several classes of endogenous small molecules are particularly susceptible to autoxidation, leading to the formation of this compound.
a) Hydroquinones and Semiquinones
Hydroquinones (QH₂), such as the reduced forms of coenzyme Q (ubiquinol) and vitamin K, are central to mitochondrial electron transport. When these molecules exist in a reduced state, they can react with molecular oxygen, particularly through their semiquinone radical intermediate (Q•⁻), to generate this compound.[4] This process is a key source of mitochondrial ROS.[5] The reaction is initiated by the formation of a semiquinone, which then transfers an electron to O₂.[4]
The autoxidation of hydroquinones can proceed via two primary mechanisms:
-
This compound-Driven Autoxidation: A hydroquinone (B1673460) molecule (QH₂) reacts with a this compound radical (O₂•⁻) to form a semiquinone radical (Q•⁻) and hydrogen peroxide. This semiquinone can then react with O₂ to generate another this compound radical, propagating a chain reaction.[4]
-
Comproportionation-Driven Autoxidation: A fully reduced hydroquinone (QH₂) reacts with a fully oxidized quinone (Q) to produce two semiquinone radicals (2Q•⁻). These semiquinones then autoxidize to yield two this compound radicals and two quinone molecules, creating an autocatalytic cycle.[6][7] This mechanism becomes predominant at higher quinone concentrations.[7]
b) Catecholamines
Neurotransmitters like dopamine, epinephrine, and norepinephrine (B1679862) are catecholamines that can undergo autoxidation, especially in the presence of transition metal ions.[8][9] This process is implicated in the neurotoxicity observed in conditions like Parkinson's disease.[9][10] The oxidation of a catecholamine first produces a semiquinone radical, which can then transfer an electron to molecular oxygen to form this compound. This reaction can proceed further to generate a catecholamine-quinone, which is a highly reactive molecule capable of modifying cellular proteins and DNA.[11]
Mitochondrial Electron Leakage
Mitochondria are the primary site of cellular ROS production.[3][12] While the electron transport chain (ETC) is an enzymatic system, the final step of this compound generation—the transfer of a single electron to O₂—is a non-enzymatic event. Electrons can "leak" from specific redox centers, particularly when the chain is highly reduced.
-
Complex I (NADH:ubiquinone oxidoreductase): The primary site of electron leakage in Complex I is the reduced flavin mononucleotide (FMN) at the NADH-binding site (Site I_F).[13][14] When the NAD⁺/NADH pool is highly reduced, FMNH₂ can directly transfer an electron to molecular oxygen, forming this compound.[13] This process is independent of the proton-motive force.[13]
-
Complex III (Ubiquinone:cytochrome c oxidoreductase): During the Q-cycle, a long-lived ubisemiquinone (B1233062) intermediate is formed at the Qₒ site. This semiquinone can donate an electron to O₂ instead of the next carrier in the chain, generating this compound that is released into both the mitochondrial matrix and the intermembrane space.[5][14]
Metal-Catalyzed Reactions
Redox-active transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the one-electron reduction of molecular oxygen to produce this compound. While the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is more widely known, the initial step can involve this compound generation.[15]
Fe²⁺ + O₂ → Fe³⁺ + O₂•⁻
This reaction is physiologically relevant as cells maintain a pool of "free" or loosely bound iron. Conditions that increase the availability of reduced iron, such as ischemia-reperfusion injury, can accelerate this non-enzymatic pathway of this compound production.
Non-Enzymatic Glycation
Under hyperglycemic conditions, non-enzymatic glycation occurs, where reducing sugars react with proteins or lipids to form advanced glycation end-products (AGEs).[2] During the complex series of reactions involved in AGE formation (glycoxidation), ROS, including this compound, are generated as byproducts.[2] This process contributes significantly to the oxidative stress seen in diabetic complications.
Quantitative Data on Non-Enzymatic this compound Generation
Quantifying this compound production from non-enzymatic pathways in vivo is challenging due to its reactive nature and short half-life. The available data are highly dependent on the experimental system and conditions.
| Pathway/Source | System | Rate of this compound Production | Conditions | Reference |
| Metabolite Autoxidation | E. coli cell filtrate | ~5 pmol/min per 0.1 OD₆₀₀ unit | Glucose-supplemented buffer, 37°C | [16] |
| Menaquinone-linked | E. coli periplasm | ~2-fold increase in cyd mutant | Log-phase growth in aerobic conditions | [16] |
| Hydroquinone/Semiquinone | in vitro (XO/Hx system) | 1.73 ± 0.07 µM/min | 5 µM Hypoxanthine, 0 µM Coenzyme Q | [17] |
| Hydroquinone/Semiquinone | in vitro (XO/Hx system) | 2.38 ± 0.11 µM/min | 5 µM Hypoxanthine, 50 µM Coenzyme Q | [17] |
Experimental Protocols for Measuring this compound
Accurate detection and quantification of this compound are essential for studying its biological roles. Several methods are available, each with specific advantages and limitations.
Spectrophotometric Assay: Cytochrome c Reduction
This classic assay measures this compound production in the extracellular space or in cell-free systems.[18]
-
Principle: this compound reduces ferricytochrome c (Fe³⁺, reddish-brown) to ferrocytochrome c (Fe²⁺, pink), which causes a measurable increase in absorbance at 550 nm. The reaction is specific when the increase in absorbance is inhibitable by this compound dismutase (SOD).[18][19]
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) containing ferricytochrome c (typically 10-50 µM).
-
Initiate the this compound-generating reaction (e.g., by adding the autoxidizing compound or isolated mitochondria).
-
Monitor the change in absorbance at 550 nm over time using a spectrophotometer.
-
Run a parallel control reaction containing SOD (e.g., 50-100 U/mL) to confirm that the reduction is this compound-dependent.
-
Calculate the rate of this compound production using the extinction coefficient for reduced cytochrome c (ε₅₅₀ = 21,000 M⁻¹cm⁻¹).[19]
-
-
Limitations: Cytochrome c cannot penetrate cell membranes, limiting its use to extracellular this compound or cell lysates. It can also be reduced by other cellular components.[20][21]
Fluorescence Assay: Dihydroethidium (DHE) Oxidation
DHE is a widely used fluorescent probe for detecting intracellular this compound.[22][23]
-
Principle: DHE is cell-permeable and relatively non-fluorescent. Upon reaction with this compound, it is oxidized to 2-hydroxyethidium (2-OH-E⁺), which intercalates with DNA and emits a bright red fluorescence. A secondary, less specific product, ethidium (B1194527) (E⁺), can be formed by other oxidants.[18][24]
-
Methodology:
-
Culture cells to the desired confluency.
-
Wash cells with a suitable recording buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Load the cells by incubating them with DHE (typically 2-10 µM) for 15-30 minutes at 37°C, protected from light.[22]
-
Induce this compound production by adding the experimental stimulus.
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. For 2-OH-E⁺, typical excitation/emission wavelengths are ~515/585 nm.[23][24]
-
(Optional but recommended) For precise quantification, lyse the cells and use HPLC to separate and quantify the 2-OH-E⁺ and E⁺ products, confirming the specificity for this compound.[24]
-
-
Limitations: DHE can be oxidized by species other than this compound, leading to potential artifacts. HPLC analysis is recommended for rigorous quantification and specificity.[24]
Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR is the most definitive method for detecting and identifying specific free radicals, including this compound.
-
Principle: this compound itself is not directly detectable by EPR in biological systems due to its short lifetime. Therefore, a "spin trap" molecule (e.g., DMPO, 5,5-dimethyl-1-pyrroline-N-oxide) is used. The spin trap reacts with the transient this compound radical to form a more stable, persistent radical adduct (e.g., DMPO-OOH), which has a characteristic EPR spectrum.[18]
-
Methodology:
-
Prepare the biological sample (e.g., isolated mitochondria, cell suspension).
-
Add the spin trapping agent (e.g., 50-100 mM DMPO) and a metal chelator like DTPA to prevent metal-catalyzed artifacts.[20]
-
Initiate this compound production.
-
Quickly transfer the sample to a capillary tube and place it in the cavity of an EPR spectrometer.
-
Record the EPR spectrum. The characteristic multi-line spectrum of the this compound adduct confirms its presence.
-
Use computer simulations to confirm the identity of the adduct and quantify its concentration by comparing the signal intensity to a standard of known concentration.
-
-
Limitations: The technique requires specialized equipment and expertise. The rate constants for spin traps reacting with this compound can be slow, making it difficult to compete with the high intracellular concentration of SOD.[18]
Conclusion and Future Directions
Non-enzymatic pathways represent a fundamental and often overlooked source of this compound in physiological and pathological states. The autoxidation of small molecules like catecholamines and hydroquinones, coupled with persistent electron leakage from the mitochondrial ETC, establishes a basal level of oxidative stress that can be exacerbated under conditions of metabolic dysfunction or environmental challenge.
For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount. It opens new avenues for therapeutic strategies aimed not at inhibiting specific enzymes, but at modulating the cellular redox environment, stabilizing autoxidizable molecules, or enhancing the repair of oxidative damage. The continued development of more sensitive and specific probes for real-time this compound detection in vivo will be crucial for translating the foundational knowledge of these pathways into effective clinical interventions.
References
- 1. Biochemistry, Superoxides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Radicals in the Execution of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mitochondrial this compound theory for oxidative stress diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Effects of this compound dismutase on the autoxidation of 1,4-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoxidation of extracellular hydroquinones is a causative event for the cytotoxicity of menadione and DMNQ in A549-S cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catecholamine autotoxicity. Implications for pharmacology and therapeutics of Parkinson disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative damage caused by free radicals produced during catecholamine autoxidation: protective effects of O-methylation and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Is Produced by the Reduced Flavin in Mitochondrial Complex I: A SINGLE, UNIFIED MECHANISM THAT APPLIES DURING BOTH FORWARD AND REVERSE ELECTRON TRANSFER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The sites and topology of mitochondrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Detection and Quantification of this compound Formed within the Periplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound- and semiquinone-linked activation of molecular hydrogen in metal-catalyst-free solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Live-cell imaging; reactive oxygen species (this compound) [protocols.io]
- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound radical detection in cells, tissues, organisms (animals, plants, insects, microorganisms) and soils | Springer Nature Experiments [experiments.springernature.com]
The Central Role of Mitochondria in Cellular Superoxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of mitochondria as the primary source of cellular superoxide, a key reactive oxygen species (ROS). Understanding the mechanisms of mitochondrial this compound production is paramount for research into a vast array of physiological and pathological processes, including aging, neurodegenerative diseases, cardiovascular disorders, and cancer. This document provides a comprehensive overview of the core principles, detailed experimental methodologies for quantification, and the intricate signaling pathways governed by mitochondrial this compound.
Core Mechanisms of Mitochondrial this compound Production
Mitochondria, the powerhouses of the cell, are also the main sites of this compound (O₂⁻) generation as a byproduct of oxidative phosphorylation. The leakage of electrons from the electron transport chain (ETC) to molecular oxygen is the primary mechanism of this compound formation.[1][2]
1.1. The Electron Transport Chain: A Double-Edged Sword
The mitochondrial ETC, located on the inner mitochondrial membrane, is composed of four protein complexes (Complex I-IV) and two mobile electron carriers (coenzyme Q and cytochrome c). While the vast majority of electrons are efficiently transferred to oxygen at Complex IV to form water, a small fraction can prematurely leak out and react with oxygen to produce this compound.[3][4]
1.2. Key Sites of this compound Production
At least eleven distinct sites within mitochondria have been identified as sources of this compound and/or hydrogen peroxide.[5] However, Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase) are considered the principal producers of this compound.[2][6]
-
Complex I (Site IQ and IF): this compound is primarily generated at the flavin mononucleotide (FMN) site (Site IF) and the ubiquinone-binding site (Site IQ).[7][8] The this compound produced at Complex I is released into the mitochondrial matrix.[6]
-
Complex III (Site IIIQo): At the ubiquinol (B23937) oxidation site (Qo) of Complex III, the unstable semiquinone intermediate can donate an electron to oxygen, forming this compound.[7][8] Notably, Complex III can release this compound into both the mitochondrial matrix and the intermembrane space.[6][7]
1.3. Forward vs. Reverse Electron Transport (RET)
Under normal physiological conditions (forward electron transport), the rate of this compound production is relatively low. However, under conditions of a high proton-motive force and a highly reduced coenzyme Q pool, electrons can flow backward through Complex I, a phenomenon known as reverse electron transport (RET).[9][10] RET leads to a dramatic increase in this compound production from Complex I and is implicated in pathological conditions such as ischemia-reperfusion injury.[9][10]
Quantitative Analysis of Mitochondrial this compound Production
The rate of this compound production can vary significantly depending on the metabolic state of the mitochondria, the substrates being utilized, and the presence of inhibitors. The following tables summarize quantitative data on this compound and hydrogen peroxide (H₂O₂) production from key mitochondrial sites under different experimental conditions.
Table 1: Rates of H₂O₂ Production from Isolated Rat Skeletal Muscle Mitochondria with Various Substrates
| Substrate(s) | Condition | Rate of H₂O₂ Production (pmol/min/mg protein) | Primary Site(s) of Production |
| Pyruvate + Malate | State 4 (no ADP) | 50 - 100 | Complex I |
| Succinate | State 4 (no ADP) | 300 - 500 | Complex I (RET), Complex III |
| Glutamate + Malate | State 4 (no ADP) | ~80 | Complex I |
| Succinate + Rotenone | State 4 (no ADP) | 1000 - 2000 | Complex III |
| Glutamate + Succinate | State 4 (no ADP) | ~1100 | Complex I (RET) |
Data compiled from multiple sources, including[11][12]. Rates are approximate and can vary based on experimental conditions.
Table 2: Relative Contribution of Different Sources to Cellular H₂O₂ Production in Various Cell Lines
| Cell Line | Total H₂O₂ Release (pmol/min/mg protein) | Contribution from Site IQ (%) | Contribution from Site IIIQo (%) | Contribution from NADPH Oxidases (%) |
| HEK293 | 150 ± 20 | 16 ± 5 | 13 ± 3 | 60 ± 14 |
| C2C12 | 250 ± 30 | 18 ± 4 | 15 ± 2 | 55 ± 10 |
| HepG2 | 100 ± 15 | 14 ± 6 | 11 ± 4 | 65 ± 12 |
Data adapted from[13]. Values represent mean ± SD.
Experimental Protocols for Measuring Mitochondrial this compound
Accurate quantification of mitochondrial this compound is crucial for understanding its role in cellular physiology and pathology. This section provides detailed methodologies for key experiments.
3.1. Isolation of Functional Mitochondria from Cultured Cells
This protocol is based on differential centrifugation to enrich for intact mitochondria.[14][15][16]
Materials:
-
Cell culture flasks (70-80% confluent)
-
Ice-cold Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl₂, 10 mM Tris-HCl, pH 7.5)
-
Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the swollen cells with 10-15 gentle strokes in a pre-chilled Dounce homogenizer.
-
Immediately add an equal volume of 2X isolation buffer to restore isotonicity.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer. Repeat the centrifugation at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate respiration buffer for downstream assays.
3.2. Measurement of Mitochondrial this compound using MitoSOX Red and Flow Cytometry
MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by this compound.[17][18]
Materials:
-
MitoSOX Red reagent (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell suspension
-
Flow cytometer
Procedure:
-
Prepare a working solution of MitoSOX Red by diluting the 5 mM stock to a final concentration of 2.5-5 µM in pre-warmed HBSS.
-
Resuspend harvested cells in the MitoSOX Red working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation and wash twice with warm HBSS to remove excess probe.
-
Resuspend the final cell pellet in fresh warm HBSS for analysis.
-
Analyze the cells using a flow cytometer with an excitation wavelength of ~510 nm and emission detection at ~580 nm.
-
Quantify the mean fluorescence intensity of the cell population.
3.3. Detection of Mitochondrial this compound by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific and sensitive technique for the direct detection of paramagnetic species like this compound. This method often employs spin probes that react with this compound to form a more stable radical that can be detected by EPR.[19][20]
Materials:
-
Isolated mitochondria
-
Mitochondria-targeted cyclic hydroxylamine (B1172632) spin probe (e.g., Mito-TEMPO-H)
-
EPR spectrometer
-
Capillary tubes for sample loading
Procedure:
-
Prepare a stock solution of the spin probe in an appropriate solvent (e.g., DMSO).
-
In a reaction tube, combine isolated mitochondria (0.5-1 mg/mL) in respiration buffer with desired substrates (e.g., succinate, glutamate/malate).
-
Add the spin probe to the mitochondrial suspension to a final concentration of 0.1-1 mM.
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Load the sample into a capillary tube.
-
Acquire the EPR spectrum using an X-band EPR spectrometer. Typical settings include a microwave frequency of ~9.5 GHz, a modulation amplitude of 1-2 G, and a microwave power of ~20 mW.
-
The rate of this compound production is determined by monitoring the increase in the EPR signal intensity of the resulting nitroxide radical over time.
Signaling Pathways and Experimental Workflows
Mitochondrial this compound is not merely a damaging byproduct but also a critical signaling molecule that modulates various cellular processes.
4.1. Key Signaling Pathways Modulated by Mitochondrial this compound
-
NLRP3 Inflammasome Activation: Mitochondrial ROS are potent activators of the NLRP3 inflammasome, a key component of the innate immune system.[7][14] This activation leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[7]
-
Hypoxia Signaling (HIF-1α Stabilization): Under hypoxic conditions, mitochondrial ROS can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in adaptation to low oxygen.[9]
-
Cellular Senescence: An increase in mitochondrial ROS can induce cellular senescence, a state of irreversible cell cycle arrest, through pathways involving p53 and p21.[21]
4.2. Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying mitochondrial this compound.
Conclusion
Mitochondria are unequivocally the primary source of cellular this compound, a molecule with a profound impact on both health and disease. The intricate balance of this compound production and scavenging is critical for maintaining cellular homeostasis. Dysregulation of mitochondrial this compound generation is a hallmark of numerous pathologies, making the components of the ETC and the pathways that regulate this compound production attractive targets for therapeutic intervention. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of mitochondrial this compound and to explore novel therapeutic strategies aimed at modulating mitochondrial ROS signaling.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. EPR detection of cellular and mitochondrial this compound using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. EPR spin-trapping and nano LC MS/MS techniques for DEPMPO/OOH and immunospin-trapping with anti-DMPO antibody in mitochondrial electron transfer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial ROS induces NLRP3-dependent lysosomal damage and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hypoxia-inducible Factor-1 Activation in Nonhypoxic Conditions: The Essential Role of Mitochondrial-derived Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EPR Detection of Cellular and Mitochondrial this compound Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. The sites and topology of mitochondrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HIF-1α stabilization by mitochondrial ROS promotes Met-dependent invasive growth and vasculogenic mimicry in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Native Rates of this compound Production from Multiple Sites in Isolated Mitochondria Measured using Endogenous Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound production by Electron Paramagnetic Resonance Spectroscopy (EPR) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
superoxide as a signaling molecule in intracellular pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, superoxide (O₂⁻) was primarily viewed as a detrimental byproduct of aerobic metabolism, a key instigator of oxidative stress and cellular damage. However, a paradigm shift in cellular biology has unveiled its sophisticated role as a critical signaling molecule. This technical guide provides a comprehensive overview of this compound's function in intracellular signaling pathways, offering insights for researchers and professionals in drug development. We will delve into the primary sources of cellular this compound, its specific molecular targets, and its nuanced role in regulating pivotal signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as its involvement in programmed cell death. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of signaling pathways to facilitate a deeper understanding of this compound-mediated signal transduction.
Introduction: The Dichotomy of this compound
This compound is a primary reactive oxygen species (ROS) formed by the one-electron reduction of molecular oxygen.[1] While its high reactivity can lead to oxidative damage to lipids, proteins, and DNA, it is now evident that cells have evolved to harness this reactivity for precise signaling purposes.[1][2] The physiological concentration of this compound is tightly regulated by a delicate balance between its production and its rapid enzymatic dismutation to hydrogen peroxide (H₂O₂) by this compound dismutases (SODs).[3][4] This controlled production allows this compound to act as a localized and transient signaling messenger, influencing a myriad of cellular processes from proliferation and inflammation to apoptosis.[5][6][7] Understanding the mechanisms of this compound signaling is paramount for developing novel therapeutic strategies for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Cellular Sources of this compound
The primary enzymatic sources of this compound in mammalian cells are the NADPH oxidases (NOX) and the mitochondrial electron transport chain (ETC).[2][8][9]
-
NADPH Oxidases (NOX): This family of transmembrane enzymes intentionally generates this compound by transferring an electron from NADPH to molecular oxygen.[2] Different NOX isoforms are expressed in various cell types and are activated by a range of stimuli, including growth factors, cytokines, and mechanical stress, allowing for context-specific this compound production.[2][8]
-
Mitochondrial Electron Transport Chain (ETC): Mitochondria are a major source of intracellular this compound, where it is produced as a byproduct of oxidative phosphorylation.[9] Complexes I and III of the ETC are the primary sites of electron leakage to oxygen, leading to the formation of this compound in the mitochondrial matrix.[9]
The distinct subcellular localization of these sources allows for compartmentalized this compound signaling, enabling the activation of specific downstream pathways.
Key Intracellular Signaling Pathways Modulated by this compound
This compound exerts its signaling effects by reacting with and modifying specific molecular targets, thereby initiating downstream signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is a known activator of the stress-responsive MAPK pathways, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[10][11]
A key mechanism of this compound-mediated MAPK activation involves the oxidative inactivation of upstream negative regulators. For instance, this compound can oxidize and inactivate thioredoxin (Trx), a protein that normally binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1), a MAP3K.[12] The dissociation of Trx allows for the autophosphorylation and activation of ASK1, which in turn phosphorylates and activates the downstream MAP2Ks, MKK4/7 and MKK3/6. These activated MAP2Ks then phosphorylate and activate JNK and p38 MAPK, respectively, leading to the regulation of target transcription factors and cellular responses.[12]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, immunity, and cell survival.[13] In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13] Activation of the canonical NF-κB pathway requires the phosphorylation of IκBα by the IκB kinase (IKK) complex, which leads to the ubiquitination and subsequent proteasomal degradation of IκBα.[14] The liberated NF-κB dimer then translocates to the nucleus to initiate the transcription of target genes.
This compound has been shown to activate the NF-κB pathway, although the precise mechanisms are complex and can be cell-type specific. One proposed mechanism involves the ability of this compound and its derivatives to modulate the activity of upstream kinases that activate the IKK complex. Furthermore, oxidative stress can lead to the inactivation of phosphatases that would normally dephosphorylate and inactivate IKK, leading to sustained NF-κB activation.[5]
Quantitative Analysis of this compound Signaling
The following tables summarize key quantitative parameters related to this compound production and its effects on intracellular signaling pathways.
Table 1: this compound Production Rates from Cellular Sources
| Source | Organism/Cell Type | Condition | This compound Production Rate (nmol/min/mg protein) | Citation(s) |
| Mitochondria | Rat Muscle | State 4 (non-phosphorylating), Glutamate + Malate | ~0.18 | [9] |
| Mitochondria | Rat Muscle | State 3 (phosphorylating), Glutamate + Malate | ~0.22 | [15] |
| NADPH Oxidase | Human Corneal Stromal Fibroblasts | Basal | 4.24 ± 0.03 | [8] |
| NADPH Oxidase | Human Colonic Epithelial Cells (subconfluent) | Basal | ~0.60 | [16] |
| NADPH Oxidase | Human Colonic Epithelial Cells (confluent) | Basal | ~0.10 | [16] |
Table 2: Kinetic Parameters of this compound Dismutation
| Enzyme | Organism/Source | Km (mM) | Vmax (mol/s) | Rate Constant (M⁻¹s⁻¹) | Citation(s) |
| Fe-SOD | Propionibacterium shermanii | 0.54 | 2000 | - | [17] |
| Mn-SOD | Thermus thermophilus | - | - | ~2 x 10⁹ | [18] |
| Cu,Zn-SOD | Bovine Erythrocyte | - | - | ~2 x 10⁹ | [18] |
| Non-enzymatic | - | - | - | ~2 x 10⁵ (at physiological pH) | [4] |
Table 3: Quantitative Effects of this compound on Signaling Pathways
| Pathway | Cell Type | Stimulus | Fold Change in Activity | Citation(s) |
| p38 MAPK Phosphorylation | Mouse Lung | Aging (associated with increased oxidative stress) | ~2-fold increase vs. young | [11] |
| JNK Phosphorylation | HeLa Cells | Anisomycin (induces ROS) | ~70% reduction with JNK silencing | [10] |
| NF-κB Activation (Luciferase Assay) | HEK 293 Cells | TNF-α | 54-fold induction | [19] |
| NF-κB Activation (Luciferase Assay) | Various | - | Up to 227-fold induction with optimized reporter | [20] |
| This compound Levels | Human Colon Cancer Cells vs. Normal Colon Epithelial Cells | Basal | 2 to 20-fold higher in cancer cells | [7] |
Experimental Protocols
Measurement of Intracellular this compound using Dihydroethidium (DHE)
This protocol describes a common method for detecting intracellular this compound using the fluorescent probe dihydroethidium.
Materials:
-
Cultured cells
-
Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with the desired stimulus in fresh medium for the appropriate duration. Include an untreated control.
-
Prepare a working solution of DHE in pre-warmed PBS or serum-free medium (e.g., 10 µM).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the DHE solution and wash the cells twice with warm PBS.
-
Immediately analyze the cells by fluorescence microscopy (Ex/Em ~518/606 nm for 2-hydroxyethidium, the this compound-specific product) or flow cytometry.
-
Quantify the mean fluorescence intensity of the cells.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the steps for detecting the phosphorylation of MAPK proteins (e.g., p38, JNK) by western blot.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK.
-
Quantification: Use densitometry software to quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
NF-κB Activation Assays
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Materials:
-
Nuclear extracts from treated and untreated cells
-
Radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding sequence
-
Binding buffer
-
Poly(dI-dC)
-
Non-denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Imaging system (autoradiography film or fluorescence scanner)
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclei from treated and untreated cells and extract the nuclear proteins.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of binding buffer and poly(dI-dC) (to reduce non-specific binding) for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the shifted bands corresponding to the NF-κB-DNA complex by autoradiography or fluorescence imaging.
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection and Treatment: Transfect cells with the NF-κB luciferase reporter plasmid. After an appropriate incubation period, treat the cells with the stimulus of interest.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.
-
Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
Conclusion and Future Directions
The recognition of this compound as a bona fide signaling molecule has opened new avenues for understanding cellular regulation in both health and disease. Its controlled production and specific downstream targets underscore a sophisticated signaling network that is just beginning to be fully elucidated. For drug development professionals, the enzymes that produce this compound, such as the NOX family, and the key nodes in the downstream signaling pathways represent promising therapeutic targets.
Future research will likely focus on the spatiotemporal dynamics of this compound signaling at the subcellular level, the identification of novel this compound sensors and targets, and the intricate crosstalk between this compound and other signaling molecules, such as nitric oxide and hydrogen peroxide. A deeper understanding of these processes will undoubtedly pave the way for the development of more targeted and effective therapies for a wide range of pathologies driven by aberrant this compound signaling.
References
- 1. This compound Radicals in the Execution of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Radicals in the Execution of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. INCREASED LEVELS OF this compound AND HYDROGEN PEROXIDE MEDIATE THE DIFFERENTIAL SUSCEPTIBILITY OF CANCER CELLS VS. NORMAL CELLS TO GLUCOSE DEPRIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species in Normal and Tumor Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NADPH oxidase expression and production of this compound by human corneal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of this compound and hydrogen peroxide from specific mitochondrial sites under different bioenergetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes Resulting in Amplification of Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic disorder in proteins associated with oxidative stress-induced JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound production and expression of NAD(P)H oxidases by transformed and primary human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic and spectroscopic studies on a this compound dismutase from Propionibacterium shermanii that is active with iron or manganese: pH-dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical Comparison of the this compound Dismutase-Like Activity of Carbon Anti-Oxidant Nanozymes by Direct this compound Consumption Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. promega.es [promega.es]
Physiological Functions of Superoxide in Vascular Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted roles of superoxide (O₂⁻) in vascular homeostasis. This compound, a reactive oxygen species (ROS), is a critical signaling molecule that participates in a range of physiological processes within the vasculature. However, its dysregulation is a key contributor to endothelial dysfunction and the pathogenesis of cardiovascular diseases. This document details the sources of vascular this compound, its intricate signaling pathways, and its dual function as both a signaling molecule and a mediator of oxidative stress. Furthermore, it provides detailed experimental protocols for the quantification of this compound and related enzymatic activities, alongside tabulated quantitative data for reference and comparison.
The Dichotomous Role of this compound in Vascular Biology
This compound is a pivotal player in vascular physiology, acting as a signaling molecule in low concentrations, but causing cellular damage at higher levels. Its physiological functions are tightly regulated by a delicate balance between its production and its enzymatic dismutation to hydrogen peroxide (H₂O₂) by this compound dismutases (SODs).[1]
1.1. Principal Sources of Vascular this compound
The primary enzymatic sources of this compound in the vascular wall include:
-
NADPH Oxidases (Nox): A family of enzymes, including Nox1, Nox2, Nox4, and Nox5 isoforms, are major producers of this compound in vascular smooth muscle cells and endothelial cells.[2][3][4][5] These enzymes transfer an electron from NADPH to molecular oxygen to generate this compound.[4]
-
Endothelial Nitric Oxide Synthase (eNOS): Under certain conditions, such as a deficiency of its cofactor tetrahydrobiopterin (B1682763) (BH₄) or its substrate L-arginine, eNOS can become "uncoupled."[6][7][8][9] In this uncoupled state, eNOS produces this compound instead of nitric oxide (NO).[6][7][8][9]
-
Mitochondria: The mitochondrial electron transport chain is another significant source of this compound as a byproduct of cellular respiration.[10]
-
Xanthine (B1682287) Oxidase: This enzyme, present in endothelial cells, can also contribute to this compound production.[1]
1.2. This compound as a Signaling Molecule
At physiological concentrations, this compound participates in various signaling cascades that regulate vascular function, including:
-
Regulation of Vascular Tone: this compound can influence vascular tone by reacting with and inactivating nitric oxide (NO), a potent vasodilator.[5][11] This interaction forms peroxynitrite (ONOO⁻), a highly reactive species with its own distinct signaling properties.
-
Cell Growth and Proliferation: this compound has been implicated in signaling pathways that control the growth and proliferation of vascular smooth muscle cells.[11]
-
Inflammation and Immune Response: this compound is a key component of the inflammatory response, produced by immune cells to combat pathogens. In the vasculature, it can modulate the expression of adhesion molecules and cytokines.
This compound and Endothelial Dysfunction
An imbalance in the production and scavenging of this compound leads to oxidative stress, a primary driver of endothelial dysfunction.[1][10]
2.1. Quenching of Nitric Oxide
The rapid reaction between this compound and NO is a critical event in the development of endothelial dysfunction. This reaction not only reduces the bioavailability of NO, impairing endothelium-dependent vasodilation, but also generates peroxynitrite.
2.2. Peroxynitrite-Mediated Damage
Peroxynitrite is a potent oxidant that can damage cellular components, including lipids, proteins, and DNA. It can also further exacerbate eNOS uncoupling, creating a vicious cycle of oxidative stress.
2.3. The Role of this compound Dismutases (SODs)
The vascular system is equipped with several isoforms of SOD to counteract the potentially damaging effects of this compound:
-
Cytosolic Cu/ZnSOD (SOD1): The primary intracellular SOD.
-
Mitochondrial MnSOD (SOD2): Located in the mitochondrial matrix.
-
Extracellular Cu/ZnSOD (SOD3): Found in the extracellular space.
A reduction in SOD activity is associated with increased vascular this compound levels and impaired endothelial function.[5]
Quantitative Data on Vascular this compound
The following tables summarize key quantitative data related to this compound production and its effects on vascular function.
Table 1: Basal this compound Production in Vascular Tissues
| Tissue | Species | Method | This compound Production Rate | Reference |
| Aorta | Rabbit (WHHL) | Lucigenin (B191737) Chemiluminescence | 43 ± 10 RLU/min/mm² | [12] |
| Aorta | Rabbit (NZW) | Lucigenin Chemiluminescence | 14 ± 2 RLU/min/mm² | [12] |
| Internal Mammary Artery | Human | Lucigenin Chemiluminescence | 965 ± 150 pmol/min/mg | [13] |
| Saphenous Vein | Human | Lucigenin Chemiluminescence | 1581 ± 899 pmol/min/mg | [13] |
| Aorta | Mouse (Aged) | Lucigenin Chemiluminescence | ~1.5-fold higher than young | [14] |
| Mesenteric Arteries | Mouse (Aged) | Lucigenin Chemiluminescence | ~2-fold higher than young | [14] |
Table 2: Effects of Inhibitors on Vascular this compound Production
| Inhibitor | Target | Vascular Tissue | Concentration | % Inhibition | Reference |
| PEG-SOD | This compound | VSMCs | 10⁻⁷ M | ~80-90% | [15] |
| Tempol | This compound Mimetic | VSMCs | 10⁻⁷ M | ~80-90% | [15] |
| N-Acetyl-L-cysteine (NAC) | Antioxidant | VSMCs | >10⁻⁶ M | ~80-90% | [15] |
| Apocynin | NADPH Oxidase | Arterioles | - | Significant Reduction | [16] |
| Losartan | AT1 Receptor | Arterioles | - | Significant Reduction | [16] |
| Quinapril | ACE | Arterioles | - | Significant Reduction | [16] |
Table 3: this compound-Mediated Impairment of Endothelium-Dependent Vasodilation
| Condition | Agonist | Vascular Bed | Observation | Reference |
| Copper Deficiency (Chronic SOD inhibition) | Acetylcholine (B1216132) | Rat Aorta | 10-fold less sensitive relaxation | [5] |
| Nitroglycerin Tolerance | Acetylcholine | Rat Aorta | Augmented relaxation | [17] |
| Non-Hispanic Black vs. White adults | Local Heating | Cutaneous Microvasculature | Lower NO-dependent vasodilation in Black adults, improved with Tempol | [18] |
| ADMA treatment | Flow-induced dilation | Arterioles | Reduced dilation, restored by SOD/catalase | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Measurement of Vascular this compound Production by Lucigenin-Enhanced Chemiluminescence
This protocol is adapted for use with intact vascular rings.
Materials:
-
Scintillation counter or luminometer
-
Krebs-HEPES buffer (pH 7.4)
-
Lucigenin (5 µM final concentration)
-
Vascular tissue segments (e.g., aortic rings)
-
NADPH (optional, as a substrate for NADPH oxidase)
-
This compound dismutase (SOD) as a negative control
Procedure:
-
Isolate and clean vascular segments, cutting them into rings of 4-5 mm in length.
-
Equilibrate the rings in oxygenated Krebs-HEPES buffer at 37°C for at least 30 minutes.
-
Place individual rings in scintillation vials containing 2 mL of pre-warmed Krebs-HEPES buffer with 5 µM lucigenin.
-
Allow the rings to incubate for 10 minutes at 37°C in the dark.
-
Measure the chemiluminescence in a scintillation counter or luminometer for a set period (e.g., 10-30 minutes).
-
To stimulate NADPH oxidase-dependent this compound production, NADPH (100-200 µM) can be added to the buffer.
-
To confirm the specificity of the signal for this compound, parallel experiments should be conducted in the presence of SOD (e.g., 200 U/mL). A significant reduction in chemiluminescence in the presence of SOD indicates that the signal is primarily due to this compound.
-
Normalize the chemiluminescence signal to the dry weight of the tissue.
Caution: Higher concentrations of lucigenin (>25 µM) can artifactually generate this compound.[2][19][20]
4.2. Detection of Intracellular this compound using Dihydroethidium (DHE) Fluorescence
This protocol is suitable for both cultured vascular cells and frozen tissue sections.
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or appropriate buffer
-
Fluorescence microscope or flow cytometer
-
Cultured vascular cells or frozen tissue sections
Procedure for Cultured Cells:
-
Grow vascular cells to the desired confluency on coverslips or in multi-well plates.
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with DHE (final concentration 2-10 µM in HBSS) for 30 minutes at 37°C in the dark.[21]
-
Wash the cells twice with HBSS to remove excess DHE.
-
Immediately visualize the fluorescence using a microscope equipped with a rhodamine filter set (excitation ~518 nm, emission ~605 nm).
-
Quantify the fluorescence intensity using image analysis software.
Procedure for Tissue Sections:
-
Embed fresh vascular tissue in OCT compound and freeze.
-
Cut cryosections (e.g., 10-20 µm thick) and mount them on glass slides.
-
Thaw the sections and incubate with DHE (10 µM in PBS) for 30 minutes at 37°C in a humidified, dark chamber.
-
Wash the sections with PBS.
-
Mount with a coverslip using an aqueous mounting medium.
-
Visualize and quantify the fluorescence as described for cultured cells.
4.3. This compound Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of cytochrome c reduction by this compound.
Materials:
-
Spectrophotometer
-
Tissue homogenates
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
Potassium cyanide (KCN) to inhibit Cu/Zn-SOD and EC-SOD for Mn-SOD measurement
Procedure:
-
Prepare tissue homogenates in ice-cold buffer and centrifuge to obtain the supernatant.
-
Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and xanthine.
-
Add the tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction is inhibited by the SOD present in the sample.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.
-
To differentiate between SOD isoforms, KCN can be added to the reaction mixture to inhibit Cu/Zn-SOD and EC-SOD, allowing for the specific measurement of Mn-SOD activity.
4.4. NADPH Oxidase Activity Assay
This assay measures NADPH consumption or this compound production in tissue homogenates or cell lysates.
Materials:
-
Spectrophotometer or luminometer
-
Tissue or cell homogenates (membrane and cytosolic fractions can be separated by ultracentrifugation)
-
NADPH
-
Lucigenin or cytochrome c for this compound detection
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Prepare tissue or cell homogenates and, if desired, separate into membrane and cytosolic fractions.
-
To a cuvette or microplate well, add the assay buffer and the homogenate/fraction.
-
Initiate the reaction by adding NADPH (100-200 µM).
-
Measure NADPH consumption by monitoring the decrease in absorbance at 340 nm.
-
Alternatively, measure this compound production using lucigenin chemiluminescence or SOD-inhibitable cytochrome c reduction as described in the previous protocols.
-
Enzyme activity is typically expressed as nmol of NADPH consumed per minute per mg of protein or as relative light units per minute per mg of protein.
4.5. Endothelium-Dependent Vasodilation Assay
This protocol assesses vascular function in response to an endothelium-dependent vasodilator like acetylcholine.
Materials:
-
Isolated tissue bath system with force transducers
-
Vascular rings
-
Krebs-Henseleit solution
-
Phenylephrine or other vasoconstrictor
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP) as an endothelium-independent vasodilator
Procedure:
-
Mount vascular rings in the tissue baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).[22]
-
Once a stable contraction is achieved, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to elicit endothelium-dependent relaxation.
-
Record the changes in tension.
-
At the end of the experiment, add a high concentration of sodium nitroprusside (e.g., 10⁻⁴ M) to induce maximal relaxation.
-
Express the relaxation responses to acetylcholine as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: this compound signaling pathways in vascular homeostasis.
Caption: Experimental workflow for this compound measurement.
Caption: Balance of this compound in vascular health and disease.
Conclusion
This compound is a critically important molecule in the regulation of vascular homeostasis, with its effects being highly dependent on its local concentration. While it plays essential roles in physiological signaling, its overproduction is a central mechanism in the pathogenesis of endothelial dysfunction and cardiovascular disease. A thorough understanding of the sources, regulation, and downstream effects of this compound is crucial for the development of novel therapeutic strategies to combat vascular diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Reactive oxygen species: key regulators in vascular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Vascular Biology of this compound-Generating NADPH Oxidase 5—Implications in Hypertension and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular this compound dismutase deficiency impairs endothelial vasodilator function through direct inactivation of nitric oxide and increased lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eNOS uncoupling and endothelial dysfunction in aged vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 10. Reactive Oxygen Species: A Key Hallmark of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound production in vascular smooth muscle contributes to oxidative stress and impaired relaxation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of inhibitors of this compound generation in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Acetylcholine-induced endothelium-dependent vascular smooth muscle relaxation in nitroglycerin-tolerant isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of this compound and iNOS augment cutaneous nitric oxide‐dependent vasodilation in non‐Hispanic black young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. med.emory.edu [med.emory.edu]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Concepts of Oxidative Stress and Superoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational understanding of oxidative stress, with a specific focus on the superoxide radical (O₂•⁻). It covers the core biochemistry, the dual role of this compound in cellular damage and signaling, and the principal methodologies for its detection and quantification. This document is intended to serve as a robust resource for professionals engaged in research and drug development in fields where redox biology is a critical factor.
Part 1: Core Concepts of Oxidative Stress
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or repair the resulting damage.[1][2][3] ROS are chemically reactive molecules containing oxygen, formed as a natural byproduct of the normal metabolism of oxygen.[4][5] While they play vital roles in cell signaling and homeostasis at low concentrations, excessive amounts of ROS can lead to significant damage to cellular structures, including lipids, proteins, and DNA.[1][6] This cumulative damage is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[4][7]
The primary ROS is the this compound anion radical, which is formed by the one-electron reduction of molecular oxygen (O₂).[5][6] this compound itself is a precursor to most other ROS.[7] Understanding its formation and fate is central to the study of oxidative stress.
Table 1: Key Reactive Oxygen Species (ROS) and Related Molecules
| Species | Chemical Formula | Key Characteristics & Biological Relevance |
|---|---|---|
| This compound Anion | O₂•⁻ | Considered the primary ROS; generated by mitochondria and NADPH oxidases.[5] It is a precursor to hydrogen peroxide and can damage iron-sulfur cluster proteins.[6][8] |
| Hydrogen Peroxide | H₂O₂ | A relatively stable and membrane-permeable ROS, allowing it to act as a signaling molecule over distances.[8] It is formed from the dismutation of this compound.[6] |
| Hydroxyl Radical | •OH | An extremely reactive species that indiscriminately oxidizes most biomolecules.[6] It can be formed from H₂O₂ in the presence of transition metals. |
| Peroxynitrite | ONOO⁻ | A reactive nitrogen species (RNS) formed from the rapid reaction of this compound with nitric oxide (NO). It is a potent oxidant and nitrating agent.[7][9] |
Part 2: The Biology of this compound: Generation and Detoxification
The steady-state concentration of this compound in a cell is determined by the balance between its rate of production and its rate of removal by antioxidant defense systems.
Major Endogenous Sources of this compound
This compound is generated from several endogenous sources, with the two most significant being the mitochondrial electron transport chain (ETC) and the NADPH oxidase (NOX) family of enzymes.[5][9][10]
-
Mitochondrial Electron Transport Chain (ETC): Mitochondria are the primary source of cellular this compound.[10] During oxidative phosphorylation, electrons can "leak" from Complex I and Complex III of the ETC and directly reduce molecular oxygen to form O₂•⁻.[9][11] Conditions that increase the mitochondrial membrane potential, such as high levels of NADH, can enhance this this compound production.[12]
-
NADPH Oxidases (NOX): The NOX family of enzymes are membrane-bound proteins that purposefully generate this compound by transferring an electron from NADPH to molecular oxygen.[13][14] Initially identified in phagocytic cells for host defense, NOX enzymes are now known to be expressed in various cell types and are key players in redox signaling.[14][15]
Enzymatic Detoxification of this compound
Aerobic organisms have evolved sophisticated enzymatic defenses to control this compound levels. The first and most critical line of defense is the family of this compound dismutase (SOD) enzymes.[10][[“]]
-
This compound Dismutases (SODs): These metalloenzymes catalyze the dismutation of two this compound anions into molecular oxygen and the less reactive hydrogen peroxide.[17][18] This reaction occurs at a nearly diffusion-limited rate.[17]
-
Reaction: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂
-
-
Catalase and Glutathione (B108866) Peroxidase (GPx): The H₂O₂ produced by SOD is subsequently detoxified into water and oxygen by catalase or GPx, completing the detoxification pathway.[19][20]
Part 3: The Dual Role of this compound: Damage and Signaling
While high levels of this compound lead to cellular damage, physiological levels act as critical signaling molecules, a concept known as redox signaling.[6][13]
Oxidative Damage
Excess this compound can directly or indirectly damage biomolecules. A key direct target is the iron-sulfur [4Fe-4S] clusters present in many essential enzymes, such as aconitase in the TCA cycle, leading to their inactivation.[8] Indirectly, this compound's reaction with nitric oxide (NO) produces the highly damaging peroxynitrite (ONOO⁻), which can cause lipid peroxidation, protein nitration, and DNA damage.[9]
Redox Signaling Pathways
ROS, including this compound and its derivative H₂O₂, can modulate the activity of several key signaling pathways by reversibly oxidizing specific cysteine residues on proteins.[6] This redox regulation is crucial for various cellular processes.
-
Nrf2/Keap1 Pathway: This is a primary pathway for cellular defense against oxidative stress.[4] Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which targets it for degradation. Oxidative stress modifies cysteine residues on Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous antioxidant and detoxification genes, including those for SOD and enzymes involved in glutathione synthesis.[4][21]
-
Mitogen-Activated Protein Kinases (MAPKs): ROS can activate MAPK pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and apoptosis.[19]
-
Nuclear Factor-kappa B (NF-κB): Oxidative stress can activate the NF-κB signaling pathway, a key regulator of inflammation, by promoting the degradation of its inhibitor, IκB.[19][21]
Part 4: Quantification of this compound and Oxidative Stress
Accurate measurement of this compound and other markers of oxidative stress is crucial for research and drug development. Direct measurement is challenging due to the high reactivity and short half-life of many ROS.[1][22] Therefore, a combination of fluorescent probes and assays measuring antioxidant enzyme activity or downstream damage is often employed.
Quantitative Data
The following tables summarize key quantitative data related to this compound biology.
Table 2: Kinetics of Key Antioxidant Enzymes
| Enzyme | EC Number | Substrate(s) | Product(s) | Catalytic Rate Constant (k) |
|---|---|---|---|---|
| Cu,Zn-SOD | 1.15.1.1 | 2O₂•⁻ + 2H⁺ | H₂O₂ + O₂ | ~6.4 x 10⁹ M⁻¹s⁻¹[23] |
| Mn-SOD / Fe-SOD | 1.15.1.1 | 2O₂•⁻ + 2H⁺ | H₂O₂ + O₂ | ~10⁸ M⁻¹s⁻¹[23] |
| Catalase | 1.11.1.6 | 2H₂O₂ | 2H₂O + O₂ | ~10⁷ M⁻¹s⁻¹[24] |
Table 3: Representative Rates of H₂O₂ Release from Cultured Cell Lines (Note: H₂O₂ release is an indirect measure of net this compound production after intracellular dismutation and scavenging)
| Cell Line | Cell Type | H₂O₂ Release Rate (pmol/min/mg protein) |
|---|---|---|
| HeLa | Human Cervical Cancer | 2.9[25] |
| A-549 | Human Lung Carcinoma | ~5[25] |
| H9c2 | Rat Myoblast | ~20[25] |
| AML12 | Mouse Hepatocyte | 84.3[25] |
Key Experimental Protocols
Detailed and standardized protocols are essential for reproducible results.
Protocol 1: Measurement of Intracellular this compound using Dihydroethidium (DHE)
Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular this compound.[1][26] DHE is oxidized by this compound to form a specific fluorescent product, 2-hydroxyethidium (2-OH-E+), which intercalates with DNA and emits red fluorescence.[26][27] It is critical to use HPLC to specifically quantify 2-OH-E+ to distinguish it from other non-specific oxidation products like ethidium.[27][28]
-
Principle: DHE is cell-permeable and relatively non-fluorescent. In the presence of this compound, it is oxidized to 2-hydroxyethidium, which fluoresces upon binding to DNA.
-
Methodology:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and grow to the desired confluency.
-
Probe Loading: Remove culture medium and wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with DHE (typically 5-10 µM) in saline solution for 15-30 minutes at 37°C, protected from light.
-
Treatment: Remove the DHE solution, wash the cells, and add fresh medium or buffer containing the experimental compounds (e.g., a potential drug or a known ROS inducer like menadione).[28] Include appropriate controls (untreated, vehicle control, positive control, and a this compound dismutase-treated control to confirm specificity).[28]
-
Measurement:
-
Fluorescence Microscopy/Plate Reader: Measure fluorescence using an excitation wavelength of ~480-510 nm and an emission wavelength of ~580-610 nm.[1][26] Note that these settings detect both specific and non-specific products.[28]
-
HPLC Analysis (Recommended for Specificity): For specific quantification of 2-OH-E+, lyse the cells, extract the analytes, and separate DHE and its oxidation products using reverse-phase HPLC with fluorescence detection (e.g., Ex 480 nm, Em 580 nm).[27][28]
-
-
Data Analysis: Quantify the fluorescence intensity or the 2-OH-E+ peak area relative to controls. Normalize data to cell number or protein content.
-
Protocol 2: this compound Dismutase (SOD) Activity Assay
This assay measures the total functional capability of SOD enzymes in a cell or tissue lysate. It is typically an indirect assay where SOD in the sample competes with a detector molecule for this compound radicals generated in situ.
-
Principle: A system that generates a constant flux of this compound is used (e.g., xanthine (B1682287)/xanthine oxidase). This this compound reacts with a detector molecule (e.g., cytochrome c, WST-1, or a spin trap like DMPO) to produce a measurable signal (color change or EPR signal).[23] The SOD present in a biological sample will inhibit this reaction by scavenging the this compound. The degree of inhibition is proportional to the SOD activity.
-
Methodology:
-
Sample Preparation: Prepare a cell or tissue homogenate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.8) and centrifuge to obtain a clear lysate (supernatant).
-
Reaction Mixture: In a microplate well, combine the sample lysate with the reaction buffer containing the detector molecule (e.g., WST-1).
-
Initiation: Start the reaction by adding the this compound generating system (e.g., xanthine and then xanthine oxidase).
-
Measurement: Immediately measure the change in absorbance (for colorimetric assays) over time using a plate reader.
-
Calculation: Create a standard curve using known amounts of purified SOD. Calculate the percentage of inhibition caused by the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the detector reaction by 50%.
-
Data Analysis: Express SOD activity in units per milligram of protein.
-
Conclusion
This compound is a central molecule in the field of redox biology. Its roles as both a damaging agent and a signaling molecule make it a critical area of study for understanding disease pathogenesis and for the development of novel therapeutics.[29][30] A thorough understanding of its sources, detoxification pathways, and downstream effects, combined with robust and specific methodologies for its measurement, is essential for researchers and drug development professionals. The strategic modulation of this compound levels and related signaling pathways holds significant promise for future therapeutic interventions.[30][31]
References
- 1. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Stress: Best Practices | Oxford Biomedical Research [oxfordbiomed.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Superoxides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound dismutases: Dual roles in controlling ROS damage and regulating ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Anion Chemistry—Its Role at the Core of the Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Stress, this compound, and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADPH oxidase is the primary source of this compound induced by NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. consensus.app [consensus.app]
- 17. The structural biochemistry of the this compound dismutases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound dismutase - Wikipedia [en.wikipedia.org]
- 19. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Oxidative stress-mediated signaling pathways: A review | Semantic Scholar [semanticscholar.org]
- 22. Experimental Guide for Evaluating Cellular Oxidative Stress Status [absin.net]
- 23. Kinetics of this compound scavenging by dismutase enzymes and manganese mimics determined by electron spin resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. nbinno.com [nbinno.com]
- 30. Therapeutic potentials of this compound dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound dismutase: an updated review on its health benefits and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Superoxide Dismutase (SOD) Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide dismutases (SODs) are a ubiquitous family of metalloenzymes that represent a critical component of the cellular antioxidant defense system. They catalyze the dismutation of the this compound radical (O₂⁻), a reactive oxygen species (ROS) generated as a byproduct of aerobic metabolism, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This enzymatic activity is paramount in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Beyond their canonical antioxidant role, SODs are increasingly recognized as key modulators of redox-sensitive signaling pathways. This technical guide provides a comprehensive overview of the fundamental mechanisms of SOD action, with a focus on the catalytic cycle, quantitative kinetic data, and detailed experimental protocols for activity assessment.
The Catalytic Mechanism of this compound Dismutase
The fundamental mechanism of SODs involves a "ping-pong" catalytic cycle where the metal cofactor at the active site is sequentially reduced and oxidized by two this compound molecules. This two-step process efficiently converts the highly reactive this compound radical into less harmful species.
The overall reaction catalyzed by SOD is:
2O₂⁻ + 2H⁺ → O₂ + H₂O₂
This reaction is broken down into two half-reactions, with the specific metal cofactor cycling between its oxidized and reduced states.
Types of this compound Dismutases and Their Mechanisms
There are four main classes of SODs, distinguished by their metal cofactors: copper-zinc SOD (Cu/Zn-SOD or SOD1), manganese SOD (Mn-SOD or SOD2), iron SOD (Fe-SOD), and nickel SOD (Ni-SOD).[1][2]
1. Copper-Zinc this compound Dismutase (Cu/Zn-SOD, SOD1):
Primarily located in the cytoplasm, the mitochondrial intermembrane space, and extracellularly (as SOD3), Cu/Zn-SOD is a homodimer in humans.[3][4] The catalytic cycle involves the copper ion, while the zinc ion plays a structural role.
-
Reduction of Copper: Cu²⁺-SOD + O₂⁻ → Cu¹⁺-SOD + O₂[3]
-
Oxidation of Copper: Cu¹⁺-SOD + O₂⁻ + 2H⁺ → Cu²⁺-SOD + H₂O₂[3]
2. Manganese this compound Dismutase (Mn-SOD, SOD2):
Found in the mitochondrial matrix, Mn-SOD is a homotetramer in humans and is crucial for mitigating ROS produced by the electron transport chain.[4][5]
-
Reduction of Manganese: Mn³⁺-SOD + O₂⁻ → Mn²⁺-SOD + O₂
-
Oxidation of Manganese: Mn²⁺-SOD + O₂⁻ + 2H⁺ → Mn³⁺-SOD + H₂O₂[6]
3. Iron this compound Dismutase (Fe-SOD):
Predominantly found in prokaryotes and in the chloroplasts of some plants, Fe-SOD is structurally homologous to Mn-SOD.[7][8]
4. Nickel this compound Dismutase (Ni-SOD):
Primarily found in prokaryotes, Ni-SOD is a hexameric enzyme.[9][10]
-
Reduction of Nickel: Ni³⁺-SOD + O₂⁻ → Ni²⁺-SOD + O₂
-
Oxidation of Nickel: Ni²⁺-SOD + O₂⁻ + 2H⁺ → Ni³⁺-SOD + H₂O₂
The catalytic cycle of SODs is remarkably efficient, with reaction rates approaching the diffusion-limited rate, highlighting the evolutionary importance of rapidly neutralizing this compound radicals.[11]
Quantitative Data on SOD Action
The catalytic efficiency of different SOD isozymes can be compared using their kinetic parameters. This data is crucial for understanding their physiological roles and for the development of SOD mimetics.
| SOD Isozyme | Metal Cofactor(s) | Typical Cellular Location | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
| Human Mn-SOD | Mn | Mitochondrial Matrix | 4 x 10⁴[12] | 8 x 10⁸[12] |
| Bovine Cu/Zn-SOD | Cu, Zn | Cytoplasm, Mitochondrial Intermembrane Space | 1.2 x 10⁹ (at 50mM ionic strength)[13] | 2 x 10⁹[13] |
| E. coli Fe-SOD | Fe | Prokaryotic Cytoplasm | Not readily available | 1.1 x 10⁸[14] |
| Ni-SOD | Ni | Prokaryotic Cytoplasm | Not readily available | Not readily available |
Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and ionic strength.
SOD in Cellular Signaling
Beyond its role in bulk scavenging of this compound, SOD plays a critical role in redox signaling by modulating the local concentrations of O₂⁻ and H₂O₂.[11][15] By converting O₂⁻ to the more stable and membrane-permeable H₂O₂, SOD can influence a variety of signaling pathways. For instance, H₂O₂ can act as a second messenger, modulating the activity of protein tyrosine phosphatases, kinases, and transcription factors such as NF-κB and Nrf2.[3]
Below is a diagram illustrating the central role of SOD in a simplified cellular signaling network.
Experimental Protocols
Accurate measurement of SOD activity is essential for research in oxidative stress and drug development. Below are detailed methodologies for common SOD assays.
Nitroblue Tetrazolium (NBT) Reduction Inhibition Assay
This is a widely used indirect assay for SOD activity. This compound radicals, generated by a xanthine/xanthine oxidase system or photochemically with riboflavin, reduce NBT to a blue formazan (B1609692) product that can be measured spectrophotometrically. SOD competes with NBT for this compound, thus inhibiting the colorimetric reaction.
Experimental Workflow Diagram:
References
- 1. A methodological approach to this compound dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Dismutase Administration: A Review of Proposed Human Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Catalytic pathway of manganese this compound dismutase by direct observation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. Iron this compound dismutase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nickel this compound Dismutase: Structural and Functional Roles of Cys2 and Cys6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Dismutases: Role in Redox Signaling, Vascular Function, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic properties of human manganese this compound dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Critical Comparison of the this compound Dismutase-Like Activity of Carbon Anti-Oxidant Nanozymes by Direct this compound Consumption Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
Unregulated Superoxide Production: A Technical Guide to Cellular Consequences and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Superoxide (O₂⁻), a primary reactive oxygen species (ROS), is a byproduct of aerobic metabolism, primarily generated by mitochondrial respiration and NADPH oxidases. While playing a role in cellular signaling at low concentrations, its unregulated production leads to oxidative stress, a condition implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. This technical guide provides an in-depth overview of the cellular consequences of excessive this compound production, detailing its impact on cellular macromolecules and key signaling pathways. Furthermore, it offers a compilation of detailed experimental protocols for the detection and quantification of this compound and its downstream effects, alongside quantitative data summarizing these consequences. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex cellular response to this compound-induced oxidative stress.
Introduction: The Double-Edged Sword of this compound
Under physiological conditions, this compound acts as a signaling molecule, participating in processes like cell growth and the activation of the ras/rac-Raf1-MAPK pathway.[1] However, an imbalance between the production of this compound and the cell's antioxidant defense mechanisms, primarily led by this compound dismutases (SODs), results in oxidative stress.[2][3] Elevated levels of this compound and its more reactive downstream products, such as peroxynitrite (ONOO⁻) formed from the reaction of this compound with nitric oxide (NO), can inflict significant damage on cellular components.[4] This guide explores the multifaceted cellular ramifications of this disequilibrium.
Primary Sources of Unregulated this compound Production
Unregulated this compound production predominantly originates from two main cellular sources:
-
Mitochondrial Electron Transport Chain: During oxidative phosphorylation, electrons can leak from Complex I and Complex III of the electron transport chain and directly reduce molecular oxygen to form this compound.[5][6] This process is a major contributor to the basal levels of cellular ROS and can be exacerbated under pathological conditions.
-
NADPH Oxidases (NOX): This family of membrane-bound enzymes catalyzes the transfer of an electron from NADPH to molecular oxygen, generating this compound.[7][8] NOX enzymes are key players in various physiological processes, including host defense, but their dysregulation is a significant source of oxidative stress in numerous diseases.[9]
Cellular Consequences of this compound Overproduction
The excessive production of this compound leads to a cascade of detrimental effects on vital cellular macromolecules, disrupting cellular function and integrity.
Damage to Cellular Macromolecules
The high reactivity of this compound and its derivatives leads to oxidative damage to lipids, proteins, and DNA.
-
Lipid Peroxidation: Polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by ROS, initiating a chain reaction known as lipid peroxidation. This process compromises membrane integrity and generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage.[8][10]
-
Protein Oxidation: this compound and its byproducts can oxidize amino acid residues, leading to the formation of protein carbonyls.[6][11] This irreversible modification can alter protein structure and function, leading to enzyme inactivation and the formation of protein aggregates.
-
DNA Damage: Oxidative attack on DNA can result in single- and double-strand breaks, as well as the formation of oxidized bases. 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is a major product of DNA oxidation and is a widely used biomarker of oxidative DNA damage.[12][13] Such damage, if not repaired, can lead to mutations and genomic instability.
Data Presentation: Quantitative Effects of this compound-Induced Damage
The following tables summarize the quantitative impact of this compound-generating systems on markers of cellular damage.
| Damage Marker | This compound-Generating System | Cell/Tissue Type | Observed Effect | Reference |
| Lipid Peroxidation (MDA) | Subarachnoid Hemorrhage (SAH) | Mouse Cerebral Cortex | ~7 pmol/mg protein (sham) to ~12 pmol/mg protein (SAH) | [8] |
| Ethanol | Rat Serum | Significant increase in MDA levels in ethanol-treated group compared to control. | [14] | |
| Alzheimer's Disease Model (Colchicine) | Rat Brain | Marked increase in MDA levels in AD-induced group compared to control. | [15] | |
| Protein Carbonylation | Artificial Aging | Wheat Seeds | 1.9 to 2.5-fold increase in carbonyl content after 42 days. | [16] |
| Paraquat (B189505) | Mouse Heart | Widespread changes in protein expression, indicating significant oxidative stress. | [9] | |
| DNA Damage (8-OHdG) | Ischemia/Reperfusion | Rat Heart | 8-OHdG index increased from 3.94 (control) to 52.96 after injury. | |
| Gastric Cancer Patients | Peripheral Mononuclear Cells | 8-OHdG/10⁶ dG ratio of 8.43 in patients vs. 4.16 in healthy controls. | [12] |
Impact on Cellular Signaling Pathways
Unregulated this compound production significantly alters cellular signaling, contributing to pathological outcomes such as inflammation, apoptosis, and uncontrolled cell proliferation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Reactive oxygen species, including this compound, are known activators of the MAPK signaling cascades (ERK, JNK, and p38).[17][18] This activation can occur through the oxidative inactivation of MAPK phosphatases or the activation of upstream kinases.[18] Depending on the cellular context and the duration of the signal, MAPK activation can lead to either pro-survival or pro-apoptotic outcomes.[2]
Phospholipase C-gamma (PLCγ) Pathway
Oxidative stress can lead to the activation of PLCγ, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][19] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), influencing a variety of cellular processes, including cell survival and proliferation.[12][20]
Apoptosis (Programmed Cell Death)
This compound can trigger the mitochondrial pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins like Bak and Bid, leading to mitochondrial outer membrane permeabilization (MOMP).[1][21] MOMP results in the release of cytochrome c into the cytosol, which then activates caspases, the executioners of apoptosis.[22]
Experimental Protocols for Analysis
Accurate measurement of this compound and its downstream effects is crucial for research in this field. This section provides detailed protocols for key experimental assays.
NADPH Oxidase Activation Workflow
The activation of the phagocytic NADPH oxidase (NOX2) is a multi-step process involving the translocation of cytosolic subunits to the membrane-bound cytochrome b₅₅₈.
Detection of this compound using Dihydroethidium (DHE)
DHE is a fluorescent probe widely used for the detection of intracellular this compound.
Materials:
-
Dihydroethidium (DHE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Cells of interest
-
Fluorescence microscope or flow cytometer
Protocol:
-
Prepare a 10 mM DHE stock solution: Dissolve 1 mg of DHE in 315 µL of DMSO. Protect from light and store at -20°C in small aliquots.[7]
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and resuspend in PBS. For adherent cells, the staining can be done directly in the culture plate.
-
Staining: Dilute the DHE stock solution to a final working concentration of 10 µM in pre-warmed PBS or serum-free medium.[23]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DHE working solution to the cells and incubate for 30 minutes at 37°C in the dark.[23]
-
Washing: Remove the DHE solution and wash the cells three times with PBS to remove excess probe.[21]
-
Analysis: Immediately analyze the cells using a fluorescence microscope (excitation/emission ~518/606 nm for the this compound-specific product 2-hydroxyethidium) or a flow cytometer.[9]
Measurement of this compound using Electron Paramagnetic Resonance (EPR) Spectroscopy with DMPO Spin Trap
EPR is a highly specific method for the detection and quantification of free radicals like this compound, using spin traps to form stable radical adducts.
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap
-
Phosphate (B84403) buffer (pH 7.4)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Cell suspension or tissue homogenate
-
EPR spectrometer
Protocol:
-
Prepare a 1 M DMPO stock solution in phosphate buffer containing 0.1 mM DTPA (to chelate transition metals).[24]
-
Sample Preparation: Prepare a cell suspension or tissue homogenate in phosphate buffer.
-
Spin Trapping Reaction: In an Eppendorf tube, mix the cell suspension/homogenate with the DMPO stock solution to a final DMPO concentration of 50-100 mM.[25]
-
If inducing this compound production, add the stimulus (e.g., menadione, PMA) to the mixture.
-
Immediately transfer the mixture to a flat cell or capillary tube suitable for the EPR spectrometer.
-
EPR Measurement: Place the sample in the EPR spectrometer cavity and record the spectrum. The characteristic four-line spectrum of the DMPO-OOH adduct confirms the presence of this compound.[24]
Quantification of Protein Carbonyls using the DNPH Assay
This spectrophotometric assay is a common method for quantifying total protein carbonylation.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (B1210297) wash solution (1:1 v/v)
-
Guanidine (B92328) hydrochloride
-
Protein sample (cell lysate, tissue homogenate, or purified protein)
-
Spectrophotometer
Protocol:
-
Derivatization: To 200 µL of protein sample, add 800 µL of 10 mM DNPH in 2 M HCl. For the blank, add 800 µL of 2 M HCl without DNPH. Incubate in the dark at room temperature for 1 hour, vortexing every 15 minutes.[17]
-
Protein Precipitation: Add 1 mL of 20% TCA to each tube, vortex, and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet the protein.[26]
-
Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol/ethyl acetate (1:1) to remove unreacted DNPH. Centrifuge after each wash.[17]
-
Solubilization: After the final wash, resuspend the pellet in 500 µL of 6 M guanidine hydrochloride.
-
Quantification: Measure the absorbance of the solution at 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).[17]
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
ELISA provides a sensitive method for the quantification of this key DNA damage biomarker.
Materials:
-
8-OHdG ELISA kit (commercially available)
-
DNA sample (extracted from cells or tissues)
-
Microplate reader
Protocol:
-
DNA Extraction and Digestion: Extract genomic DNA from the samples. Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific 8-OHdG ELISA kit. This typically involves:
-
Adding standards and digested DNA samples to a microplate pre-coated with 8-OHdG.
-
Adding a primary antibody specific for 8-OHdG.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that develops a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.[27]
-
-
Data Analysis: Calculate the 8-OHdG concentration in the samples by comparing their absorbance to the standard curve.[2]
Conclusion
Unregulated this compound production is a central driver of cellular dysfunction and pathology. A thorough understanding of its sources, downstream consequences, and the signaling pathways it perturbs is essential for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a robust framework for investigating the role of this compound-induced oxidative stress in various disease models. The continued exploration of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. agrisera.com [agrisera.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Menadione-induced DNA fragmentation without 8-oxo-2'-deoxyguanosine formation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADPH oxidases: an overview from structure to innate immunity-associated pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NADPH OXIDASE: STRUCTURE AND ACTIVATION MECHANISMS (REVIEW). NOTE I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic signatures of acute oxidative stress response to paraquat in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. mmpc.org [mmpc.org]
- 18. Reactome | PLC-gamma1 signalling [reactome.org]
- 19. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 20. Execution of this compound-Induced Cell Death by the Proapoptotic Bcl-2-Related Proteins Bid and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cloud-clone.com [cloud-clone.com]
- 23. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fn-test.com [fn-test.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. nwlifescience.com [nwlifescience.com]
- 27. ibl-international.com [ibl-international.com]
Methodological & Application
Quantifying Superoxide in Primary Cell Culture: A Detailed Guide to Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantification of superoxide (O₂⁻) in primary cell cultures. Accurate measurement of this compound, a key reactive oxygen species (ROS), is crucial for understanding its role in physiological signaling and pathological processes. This guide compares common detection methods, offers step-by-step experimental protocols, and presents data in a clear, comparative format.
Introduction to this compound Detection
This compound is a short-lived radical involved in a multitude of cellular processes, from host defense to the pathogenesis of diseases such as cardiovascular and neurodegenerative disorders. Its transient nature and reactivity pose challenges for accurate quantification. A variety of methods have been developed, each with its own advantages and limitations. The choice of assay depends on factors such as the specific cellular compartment of interest (e.g., mitochondria vs. cytosol), the required sensitivity, and the available instrumentation.
Comparative Overview of this compound Quantification Methods
Selecting the appropriate method is critical for obtaining reliable and meaningful data. Below is a summary of the most common techniques for this compound quantification in primary cell cultures.
| Method | Principle | Advantages | Disadvantages |
| Electron Paramagnetic Resonance (EPR) / Electron Spin Resonance (ESR) | Traps short-lived this compound radicals with a spin trap to form a more stable radical, which is then detected by EPR.[1][2][3][4] | Considered the "gold standard" for unambiguous detection and quantification of free radicals.[3] Highly specific. | Requires specialized and expensive equipment. Lower sensitivity compared to some fluorescence-based methods.[5] |
| Dihydroethidium (DHE) / MitoSOX Red | A fluorescent probe that is oxidized by this compound to form a specific fluorescent product (2-hydroxyethidium).[5][6] MitoSOX is a DHE derivative targeted to the mitochondria.[5][7][8][9] | Allows for intracellular and intramitochondrial this compound detection in live cells.[5][10] Suitable for microscopy and flow cytometry.[11] | Can be oxidized by other reactive species, leading to non-specific fluorescence.[5][6] The fluorescent products of DHE and its non-specific oxidation have overlapping spectra, which can complicate interpretation.[5][12] |
| Lucigenin-based Chemiluminescence | Lucigenin is reduced by this compound, leading to the emission of light (chemiluminescence).[13][14] | Highly sensitive method.[14][15] | Can undergo redox cycling, potentially leading to artificial this compound generation.[16] The signal can be influenced by cellular reductases. |
| Cytochrome c Reduction Assay | This compound reduces ferricytochrome c to ferrocytochrome c, which can be measured spectrophotometrically by an increase in absorbance at 550 nm.[5][17][18] | A well-established and quantitative method.[5] | Cytochrome c does not readily cross cell membranes, limiting the assay to extracellular this compound.[5] Can be subject to interference from other cellular reductants.[5] |
| WST-1 Assay | A water-soluble tetrazolium salt (WST-1) is reduced by this compound to a water-soluble formazan (B1609692) dye, which is quantified by measuring absorbance. | A simple and high-throughput colorimetric assay. | Primarily measures extracellular this compound. Can be influenced by cellular reductases. |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of this compound in cellular signaling and the general workflow of its detection, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound production and its downstream effects.
Caption: General experimental workflow for this compound quantification in primary cells.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the most frequently used this compound quantification methods in primary cell culture.
Protocol 1: Dihydroethidium (DHE) and MitoSOX Red Staining
This protocol is suitable for detecting intracellular and mitochondrial this compound using fluorescence microscopy or flow cytometry.
Materials:
-
Primary cells cultured on appropriate plates or coverslips
-
Dihydroethidium (DHE) or MitoSOX Red indicator
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free culture medium
-
Fluorescence microscope with appropriate filters or a flow cytometer
Stock Solution Preparation:
-
Prepare a 5 mM stock solution of DHE or MitoSOX Red in anhydrous DMSO.[19]
-
Aliquot and store at -20°C, protected from light. The stock solution is stable for a limited time; it is recommended to use it within a day of preparation.[19]
Staining Protocol:
-
Culture primary cells to the desired confluency.
-
Induce this compound production by treating cells with the desired stimulus for the appropriate time. Include untreated cells as a negative control.
-
Prepare a working solution of DHE (typically 2-10 µM) or MitoSOX Red (typically 0.5-5 µM) in pre-warmed HBSS or serum-free, phenol red-free medium.[19][20][21] The optimal concentration should be determined empirically for each cell type.[19]
-
Remove the culture medium and wash the cells once with warm HBSS.[19]
-
Add the DHE or MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[11][19][21]
-
Wash the cells 2-3 times with warm HBSS or buffer to remove excess probe.[19]
Data Acquisition:
-
Fluorescence Microscopy: Immediately image the cells. For DHE, use an excitation wavelength of ~480-530 nm and an emission wavelength of ~580-610 nm.[12][22] For more specific detection of the this compound product of DHE (2-hydroxyethidium), use an excitation of ~405 nm and emission of ~570 nm.[12] For MitoSOX Red, a more specific signal for this compound is obtained with an excitation of ~400 nm and emission of ~580 nm.[19]
-
Flow Cytometry: After washing, detach the cells (if adherent) and resuspend them in FACS buffer. Analyze the fluorescence using the appropriate channels (e.g., PE channel for MitoSOX Red).[23][24]
Quantitative Data Summary:
| Parameter | DHE | MitoSOX Red |
| Stock Concentration | 5 mM in DMSO | 5 mM in DMSO[19] |
| Working Concentration | 2-10 µM[20][21] | 0.5-5 µM[19] |
| Incubation Time | 15-30 minutes[21] | 10-20 minutes[11][19] |
| Excitation (Optimal) | ~405 nm[12] | ~400 nm[19] |
| Emission (Optimal) | ~570 nm[12] | ~580 nm[19] |
Protocol 2: Lucigenin-based Chemiluminescence Assay
This protocol is suitable for the sensitive detection of extracellular and intracellular this compound.
Materials:
-
Primary cell suspension or adherent cells
-
Lucigenin
-
Assay buffer (e.g., PBS with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 0.05% BSA)[15]
-
Luminometer or plate reader with chemiluminescence detection capabilities
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Lucigenin in DMSO.[13]
-
Store at -20°C, protected from light.
Assay Protocol:
-
For adherent cells, wash and replace the medium with the assay buffer. For suspension cells, pellet and resuspend them in the assay buffer.
-
Prepare the Lucigenin working solution in the assay buffer. A final concentration of 5-100 µM is commonly used.[13][15]
-
Add the Lucigenin working solution to the cells.
-
If applicable, add the stimulus to induce this compound production.
-
Immediately measure the chemiluminescence signal over time using a luminometer. The signal is typically monitored for 30-60 minutes.[15]
Quantitative Data Summary:
| Parameter | Value |
| Stock Concentration | 10 mM in DMSO[13] |
| Working Concentration | 5-100 µM[13][15] |
| Typical Cell Density | 5 x 10⁴ cells per well (for 96-well plate)[15] |
| Measurement Time | 30-60 minutes[15] |
Protocol 3: Cytochrome c Reduction Assay
This protocol is designed for the quantification of extracellular this compound.
Materials:
-
Primary cell suspension or adherent cells
-
Cytochrome c (from bovine or horse heart)
-
This compound dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Assay Protocol:
-
Prepare a solution of cytochrome c in HBSS (typically 50-100 µM).
-
Prepare parallel samples with and without SOD (typically 50-100 U/mL) to determine the this compound-specific portion of the signal.
-
Add the cytochrome c solution (with or without SOD) to the cells.
-
Add the stimulus to induce this compound production.
-
Incubate at 37°C and measure the absorbance at 550 nm at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes.[18]
-
Calculate the rate of this compound production using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).[25]
Quantitative Data Summary:
| Parameter | Value |
| Cytochrome c Concentration | 50-100 µM |
| SOD Concentration | 50-100 U/mL |
| Absorbance Wavelength | 550 nm[5][17] |
| Extinction Coefficient | 21.1 mM⁻¹cm⁻¹[25] |
Protocol 4: WST-1 Assay
This protocol provides a simple colorimetric method for detecting extracellular this compound.
Materials:
-
Primary cells
-
WST-1 reagent
-
Culture medium (serum-free, phenol red-free recommended for the assay)[26]
-
Plate reader capable of measuring absorbance between 420-480 nm
Assay Protocol:
-
Seed cells in a 96-well plate and culture to the desired confluency.
-
Replace the culture medium with 100 µL of fresh, serum-free medium.
-
Add the stimulus to induce this compound production.
-
Incubate for 0.5-4 hours at 37°C.[28] The optimal incubation time should be determined empirically.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.[27]
-
Measure the absorbance at ~440 nm using a plate reader.[27] A reference wavelength of >600 nm should be used.[27][28]
Quantitative Data Summary:
| Parameter | Value |
| WST-1 Reagent Volume | 10 µL per 100 µL medium[27][28] |
| Incubation Time | 0.5-4 hours[28] |
| Absorbance Wavelength | 420-480 nm (max ~440 nm)[27] |
| Reference Wavelength | >600 nm[27][28] |
Troubleshooting
For common issues encountered during this compound quantification, such as low signal, high background, or inconsistent results, refer to troubleshooting guides provided by reagent manufacturers and relevant literature.[19][24][29] Key considerations include optimizing probe concentration, ensuring cell health, and including appropriate controls (e.g., SOD for specificity, unstained cells for autofluorescence).[19]
References
- 1. Detection of this compound Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in detection of this compound radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MitoSOX™ Mitochondrial this compound Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 8. sahoury.com [sahoury.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Quantitative optical measurement of mitochondrial this compound dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple quantitative detection of mitochondrial this compound production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid microplate assay for this compound scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Live-cell imaging; reactive oxygen species (this compound) [protocols.io]
- 21. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Live-cell imaging: Reactive oxygen species (this compound) [protocols.io]
- 23. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial this compound Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. materialneutral.info [materialneutral.info]
- 27. merckmillipore.com [merckmillipore.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
step-by-step lucigenin chemiluminescence assay for superoxide measurement
Application Notes and Protocols
Topic: Step-by-Step Lucigenin (B191737) Chemiluminescence Assay for Superoxide Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (O₂⁻) is a key reactive oxygen species (ROS) that plays a dual role in biology, acting as a critical component of the host defense system and as a mediator of oxidative stress in various pathologies.[1] The enzyme NADPH oxidase is a primary source of regulated this compound production in cells like neutrophils and vascular cells.[1][2] The lucigenin-enhanced chemiluminescence assay is a highly sensitive and widely adopted method for detecting and quantifying this compound production from biological samples.[1][3] This technique relies on the reaction between lucigenin (bis-N-methylacridinium nitrate) and this compound, which results in the emission of light that can be measured by a luminometer.[4][5]
This document provides a detailed, step-by-step protocol for measuring this compound production using the lucigenin assay, with a focus on NADPH oxidase activity in cellular and tissue preparations. It includes protocols for reagent and sample preparation, data analysis, and troubleshooting, along with critical considerations for assay validation.
Principle of the Assay & Signaling Pathway
Assay Chemistry
The chemiluminescence of lucigenin is initiated by its reaction with the this compound anion radical. Lucigenin is first univalently reduced, and this reduced form then reacts with O₂⁻ to form an unstable dioxetane intermediate. The decomposition of this intermediate produces an excited-state N-methylacridone, which emits a photon as it returns to its ground state.[6][7] The intensity of the emitted light is proportional to the rate of this compound production.
NADPH Oxidase Activation Pathway
In phagocytic cells, the NADPH oxidase complex is a major source of this compound.[1] In its resting state, the oxidase components are segregated, with cytochrome b₅₅₈ (a heterodimer of gp91phox and p22phox) located in the plasma membrane and regulatory subunits (p47phox, p67phox, p40phox, and the small G-protein Rac) residing in the cytosol.[1][2] Upon cellular stimulation, for instance by phorbol (B1677699) myristate acetate (B1210297) (PMA), the cytosolic subunits are phosphorylated and translocate to the membrane, where they assemble with cytochrome b₅₅₈ to form the active enzyme complex.[1] This active complex then catalyzes the transfer of an electron from NADPH to molecular oxygen, generating this compound.[1][8]
Experimental Protocols
Critical Considerations: Lucigenin Concentration
A major concern with the lucigenin assay is the potential for the probe itself to generate this compound through a process called redox cycling, which can lead to an overestimation of O₂⁻ levels.[9][10] This artifact is highly dependent on the lucigenin concentration.[4] Studies have shown that high concentrations (e.g., 250 µM) can significantly increase this compound production, whereas low concentrations (5 µM) do not stimulate additional O₂⁻ generation and are considered valid for this application.[2][4][11] Therefore, using a low lucigenin concentration (5 µM) is strongly recommended.
Reagent Preparation
| Reagent | Stock Concentration | Storage | Preparation of Working Solution (for 10 mL final volume) |
| Lucigenin | 10 mM in ddH₂O | -20°C, protected from light | Dilute stock 1:2000 in Assay Buffer for a 5 µM working concentration . Prepare fresh. |
| NADPH | 100 mM in ddH₂O | -20°C | Dilute stock 1:500 in Assay Buffer for a 200 µM working concentration . Prepare fresh. |
| Assay Buffer | 1x | 4°C | Krebs-HEPES buffer or PBS containing: 1 mM MgCl₂, 0.5 mM CaCl₂, 5 mM Glucose. Adjust pH to 7.4. |
| This compound Dismutase (SOD) | 3000 U/mL in ddH₂O | -20°C | Add directly to control wells to a final concentration of 200-300 U/mL. |
| Cell Lysis Buffer | 1x | 4°C | Buffer compatible with protein quantification assays (e.g., RIPA buffer). |
| PMA (Stimulant) | 1 mg/mL in DMSO | -20°C | Dilute to a working concentration of 1-10 µM in Assay Buffer. Final concentration in the assay is typically 100-200 ng/mL.[1] |
Sample Preparation
A) For Isolated Cells (e.g., Neutrophils)
-
Isolate neutrophils from whole blood using a standard density gradient centrifugation method.
-
Wash the cells with Assay Buffer and resuspend them to a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL in Assay Buffer.
-
Keep cells on ice until use.
B) For Tissue Homogenates/Membrane Fractions
-
Excise tissue and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[2]
-
Homogenize the tissue using a glass/Teflon or Dounce homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 2,000 x g for 5 min) to remove nuclei and debris.[2]
-
To isolate membrane fractions, centrifuge the supernatant at a higher speed (e.g., 100,000 x g for 60 min at 4°C).[2]
-
Resuspend the final pellet (membrane fraction) or use the supernatant (total homogenate) in Assay Buffer.
-
Determine the protein concentration of the preparation using a standard method (e.g., BCA assay). Dilute the sample to a final concentration of 0.1-0.2 mg/mL for the assay.[2]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the lucigenin assay.
Assay Protocol (96-Well Plate Format)
This protocol is designed for a plate-reading luminometer capable of kinetic measurements. Use a white, opaque 96-well plate to maximize the light signal and minimize crosstalk.
-
Set up Luminometer: Pre-warm the instrument to 37°C. Set up a kinetic read protocol to measure luminescence from each well every 1-2 minutes for a total duration of 30-60 minutes.
-
Plate Layout: Designate wells for:
-
Blank (Assay Buffer only)
-
Unstimulated Samples
-
Stimulated Samples (e.g., with PMA or added NADPH)
-
Stimulated Samples + SOD (specificity control)
-
-
Add Reagents:
-
Pipette 50 µL of sample (cells or tissue homogenate at the desired concentration) into the appropriate wells.
-
Add 50 µL of Assay Buffer to the blank wells.
-
To control wells, add SOD to a final concentration of 300 U/mL.
-
Add 50 µL of 5 µM lucigenin working solution to all wells.
-
Incubate the plate at 37°C for 3-5 minutes to allow for temperature equilibration.
-
-
Initiate Reaction:
-
Place the plate in the luminometer.
-
Program the instrument's injectors (if available) or manually add 50 µL of the 200 µM NADPH working solution (for homogenates) or stimulant (e.g., PMA for cells) to the appropriate wells to start the reaction.
-
Immediately begin kinetic measurement.
-
Data Presentation and Analysis
Data Calculation
-
Background Subtraction: Subtract the average chemiluminescence reading from the blank wells from all other readings.
-
Calculate this compound Production Rate: The data will be in Relative Light Units (RLU). For kinetic reads, determine the slope of the linear portion of the RLU vs. time curve to get the rate (RLU/s or RLU/min).
-
Determine SOD-Inhibitable Signal: The specific this compound signal is the difference between the rate in the absence and presence of SOD.
-
Specific Signal = Rate(Stimulated) - Rate(Stimulated + SOD)
-
-
Normalization: Normalize the specific signal to the amount of protein in the well.
-
Normalized Rate = Specific Signal (RLU/s) / Protein (mg)
-
Representative Data
The following tables summarize typical quantitative data obtained from lucigenin chemiluminescence assays.
Table 1: Comparison of Chemiluminescent Probes for this compound Detection in PMA-Stimulated Neutrophils
| Probe(s) | Maximum Chemiluminescence (cpm, mean ± SD) |
| Lucigenin (100 µM) | 1,587 ± 127 |
| Luminol | 14,537 ± 1,210 |
| Diogenes | 18,653 ± 761 |
| Diogenes + Luminol | 77,536 ± 2,533 |
| Data adapted from a study on human neutrophils stimulated with PMA, demonstrating relative signal intensities.[1] |
Table 2: Example of NADPH Oxidase Activity in Tissue Homogenates
| Sample Group | This compound Production (RLU / s / mg protein, mean ± SD) |
| Control Tissue (Ischemia-Reperfusion Model) | 2506.86 ± 470.97 |
| Treatment Group | 1902.63 ± 238.75 |
| Data represents typical values that can be obtained when measuring NADPH oxidase-dependent this compound production in tissue samples.[12] |
Table 3: Recommended Assay Concentrations and Conditions
| Parameter | Recommended Value | Rationale / Reference |
| Lucigenin Concentration | 5 µM | Avoids artifactual this compound generation via redox cycling.[2][4][11][13] |
| NADPH Concentration | 100 - 200 µM | Substrate for NADPH oxidase.[2] |
| Sample Protein | 0.1 - 0.2 mg/mL | Ensures signal is within the linear range of detection.[2] |
| Control | This compound Dismutase (SOD), 200-300 U/mL | Confirms the specificity of the signal for this compound. The SOD-inhibitable portion is the true signal.[1][5][9] |
| Temperature | 37°C | Optimal for enzymatic activity.[1] |
Troubleshooting and Further Considerations
-
High Background Signal: This may be due to contamination in buffers or intrinsic redox activity. Ensure high-purity water and reagents are used. Adding chelators like desferrioxamine can sometimes reduce metal-catalyzed background signals.[14]
-
No Signal or Weak Signal: Check the activity of your sample (cells/homogenate), ensure fresh NADPH/stimulant was used, and confirm the luminometer settings are appropriate for chemiluminescence. The assay is highly sensitive, so low production rates in some tissues may be expected.[3][14]
-
Signal Not Inhibited by SOD: If the signal is not significantly reduced by SOD, it is likely not from this compound. This could indicate another chemiluminescent reaction or an issue with the SOD enzyme activity.
-
Influence of Nitric Oxide (NO): NO can react with this compound, reducing its availability to react with lucigenin and thereby quenching the signal.[11] In experimental systems with high NO production, this should be considered during data interpretation. Inhibition of NO synthase can help clarify the total this compound production.[11]
-
Alternative Probes: While lucigenin is effective, other probes exist. MCLA and Coelenterazine (B1669285) are alternatives, with coelenterazine being noted for not causing redox cycling artifacts.[4][14] Luminol is also used but can react with a broader range of ROS, making it less specific for this compound alone.[10][14]
References
- 1. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of NADPH Oxidase-Mediated this compound Production by Acetylation and Deacetylation [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Validation of lucigenin (bis-N-methylacridinium) as a chemilumigenic probe for detecting this compound anion radical production by enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lucigenin luminescence as a measure of intracellular this compound dismutase activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of lucigenin as a chemiluminescent probe to monitor vascular this compound as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]
- 14. ahajournals.org [ahajournals.org]
Application Notes: Nitroblue Tetrazolium (NBT) Assay for Phagocyte Respiratory Burst
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The Nitroblue Tetrazolium (NBT) assay is a widely used method for measuring the respiratory burst in phagocytes, such as neutrophils and macrophages. The assay quantifies the production of superoxide anions (O₂⁻), a key reactive oxygen species (ROS) generated during phagocytosis and cellular activation. The core of this process is the multi-protein enzyme complex, NADPH oxidase (NOX2 in phagocytes).[1][2] Upon stimulation, cytosolic components of the oxidase translocate to the membrane to assemble the active enzyme, which then catalyzes the reduction of molecular oxygen to this compound.[2][3]
The principle of the NBT assay lies in the reduction of a water-soluble, yellow dye, nitroblue tetrazolium, into a dark-blue, water-insoluble formazan (B1609692) precipitate by the this compound anions produced by activated phagocytes.[4][5][6] The amount of formazan produced is directly proportional to the amount of this compound generated, providing a measure of the phagocytic and metabolic activity of the cells.[7] This application note provides two detailed protocols: a quantitative method using a microplate reader and a traditional semi-quantitative microscopic method.
Signaling Pathway for NADPH Oxidase (NOX2) Activation
The activation of the phagocyte NADPH oxidase is a critical step in the innate immune response. In resting cells, the oxidase components are segregated, with the catalytic core, flavocytochrome b₅₅₈ (a heterodimer of gp91phox/NOX2 and p22phox), located in the plasma and phagosomal membranes, while the regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac reside in the cytoplasm.[3][8] Upon cell stimulation by pathogens or chemical activators like phorbol (B1677699) myristate acetate (B1210297) (PMA), a signaling cascade is initiated. This leads to the phosphorylation of p47phox, which relieves an auto-inhibitory conformation and promotes the translocation of the entire cytosolic complex to the membrane.[1][2] Simultaneously, Rac is activated by exchanging GDP for GTP and also moves to the membrane. The fully assembled complex then transfers electrons from cytosolic NADPH to molecular oxygen, generating this compound anions either in the phagosome or into the extracellular space.[1][9]
Caption: Signaling pathway of phagocyte NADPH oxidase (NOX2) activation.
Experimental Protocols
Two primary methods for the NBT assay are detailed below. The quantitative method is recommended for robust, observer-bias-free data, while the semi-quantitative method is useful for rapid, qualitative screening.
Protocol 1: Quantitative NBT Assay (Microplate Reader)
This modified colorimetric assay is highly sensitive and quantitative, making it suitable for comparing this compound production across different cell types or treatment conditions.[5] The key modification from the classic assay is the solubilization of the formazan crystals for spectrophotometric measurement.[4]
Workflow for Quantitative NBT Assay
Caption: Experimental workflow for the quantitative NBT assay.
A. Materials and Reagents
-
Phagocytic cells (e.g., isolated human neutrophils, RAW 264.7 or THP-1 macrophage cell lines)
-
Culture medium (e.g., RPMI-1640 or DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Nitroblue tetrazolium (NBT) powder
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulant
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
B. Reagent Preparation
-
NBT Solution (0.2% w/v): Dissolve 2 mg of NBT powder per 1 mL of PBS. Warm to 37°C to aid dissolution. Prepare fresh.
-
Stimulant (PMA): Prepare a stock solution in DMSO (e.g., 1 mg/mL) and dilute in culture medium to the desired working concentration (e.g., 100-200 ng/mL).
-
KOH Solution (2 M): Prepare in distilled water.
-
Cell Suspension: Adjust cell concentration to 1 x 10⁶ cells/mL in culture medium.
C. Step-by-Step Procedure
-
Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to each well of a 96-well plate. Include wells for unstimulated (negative control) and stimulated cells.
-
Stimulation: Add 10 µL of the stimulant (e.g., PMA) to the appropriate wells. To negative control wells, add 10 µL of vehicle (e.g., medium with a tiny amount of DMSO).
-
NBT Addition: Immediately add 100 µL of the 0.2% NBT solution to each well.
-
Incubation: Incubate the plate for 15-60 minutes at 37°C in a humidified incubator. The optimal time may need to be determined empirically.
-
Reaction Termination: Centrifuge the plate gently if cells are in suspension. Discard the supernatant. To stop the reaction and lyse the cells, add 120 µL of 2M KOH to each well.[4]
-
Formazan Solubilization: Add 140 µL of DMSO to each well to dissolve the blue formazan precipitate. Mix gently by pipetting or shaking for 10 minutes at room temperature until the blue color is uniform.[4]
-
Quantification: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 600-630 nm (λmax for formazan in DMSO is ~620 nm).[4][5]
Protocol 2: Semi-Quantitative NBT Slide Test
This classic method involves the microscopic visualization and counting of neutrophils that contain formazan deposits. It is useful for clinical screening or when a plate reader is unavailable.
A. Materials and Reagents
-
Fresh whole blood collected in an anticoagulant (e.g., EDTA or heparin)
-
NBT Solution (0.2% w/v in saline or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (for fixing)
-
Romanowsky-type stain (e.g., Leishman or Wright-Giemsa stain)
-
Microscope slides and coverslips
-
Light microscope
B. Step-by-Step Procedure
-
Incubation: In a small tube, mix 100 µL of fresh whole blood with 100 µL of 0.2% NBT solution.[10] An optional step is to add 100 µL of PBS.
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by an additional 15 minutes at room temperature.[10][11]
-
Smear Preparation: Place a drop of the blood-NBT mixture onto a clean microscope slide and prepare a thin blood smear.
-
Drying and Fixing: Allow the smear to air dry completely. Fix the smear by immersing the slide in absolute methanol for 3 minutes.[10]
-
Staining: Stain the slide with a Romanowsky-type stain according to the manufacturer's instructions to visualize the cell nuclei.[10][11]
-
Microscopic Examination: Under oil immersion, count 200 consecutive neutrophils.[11] Identify NBT-positive cells, which are characterized by the presence of large, blue-black formazan deposits in their cytoplasm.[10]
-
Calculation: Express the result as the percentage of NBT-positive neutrophils.
-
NBT (%) = (Number of NBT-positive neutrophils / Total number of neutrophils counted) x 100
-
Data Presentation and Interpretation
Quantitative data from the assay should be clearly structured for comparison.
Table 1: Summary of Quantitative NBT Assay Parameters
| Parameter | Recommended Value | Notes |
| Cell Type | Neutrophils, Macrophages (e.g., RAW 264.7) | Assay can be adapted for various phagocytes.[5] |
| Cell Density | 1 x 10⁵ cells/well | For a 96-well plate format. |
| Stimulant | PMA (100-200 ng/mL) | A potent, common stimulant. Others like opsonized zymosan can be used. |
| NBT Concentration | 0.1% - 0.2% (w/v) | Higher concentrations may be toxic.[10] |
| Incubation Time | 15 - 60 minutes | Must be optimized for cell type and stimulant.[4] |
| Solubilizing Agents | 2M KOH followed by DMSO | Ensures complete cell lysis and formazan dissolution.[4][5] |
| Absorbance λ | ~620 nm | Optimal wavelength for formazan measurement in DMSO.[4] |
Interpretation of Results
-
Quantitative Assay: An increase in absorbance at ~620 nm in stimulated cells compared to unstimulated controls indicates an active respiratory burst and this compound production. The magnitude of the absorbance is proportional to the amount of O₂⁻ generated.
-
Semi-Quantitative Assay: A higher percentage of NBT-positive cells in a sample indicates greater overall phagocytic activity. Healthy individuals typically show a low percentage of positive cells without stimulation, which increases significantly upon activation.[12] This method is particularly useful for diagnosing Chronic Granulomatous Disease (CGD), where phagocytes have a defective NADPH oxidase and fail to reduce NBT.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and assembly of the NADPH oxidase: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Flies to Men: ROS and the NADPH Oxidase in Phagocytes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative nitroblue tetrazolium assay for determining intracellular this compound anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitroblue-tetrazolium test for the functional evaluation of phagocytic cells: a critical analysis of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Phagocyte NADPH Oxidase by Hydrogen Peroxide through a Ca2+/c-Abl Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phagocyte NOX2 NADPH Oxidase in microbial killing and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Nitroblue Tetrazolium Test: Revisited in Context of COVID-19 - Journal of Laboratory Physicians [jlabphy.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Flow cytometric evaluation of nitro blue tetrazolium (NBT) reduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of EPR Spin Trapping for In Vivo Superoxide Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule in various physiological processes. However, its overproduction is implicated in the pathophysiology of numerous diseases, including inflammation, cardiovascular diseases, and neurodegenerative disorders. Accurate in vivo detection of this compound is paramount for understanding disease mechanisms and for the development of novel therapeutics. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as a gold standard for the specific and quantitative detection of short-lived free radicals like this compound in biological systems.[1][2] This document provides detailed application notes and protocols for the in vivo detection of this compound using EPR spin trapping.
The principle of spin trapping involves the reaction of a short-lived, EPR-silent radical (like this compound) with a diamagnetic "spin trap" molecule to form a more stable and EPR-detectable radical adduct.[3][4] The resulting EPR spectrum's characteristics can identify the trapped radical, and the signal intensity can provide a quantitative measure of its production.[3] For in vivo applications, cyclic hydroxylamines have emerged as highly sensitive probes for this compound, reacting with it to form a stable nitroxide radical that is readily detected by EPR.[1][5]
Key Considerations for In Vivo this compound Detection
Several factors must be carefully considered for successful in vivo EPR spin trapping experiments:
-
Choice of Spin Probe: While traditional nitrone spin traps like DMPO are used, cyclic hydroxylamines (spin probes) such as 1-hydroxy-3-carboxy-2,2,5,5-tetramethylpyrrolidine (CPH) and its derivatives are often preferred for in vivo studies due to their higher reaction rates with this compound and the greater stability of the resulting nitroxide adducts.[5][6] Mitochondria-targeted probes are also available for assessing this compound production in specific subcellular compartments.[1][5]
-
Animal Models: The choice of animal model is dictated by the research question. Murine models of diseases like acute lung injury induced by lipopolysaccharide (LPS) are commonly used to study inflammation-driven this compound production.[5][7]
-
EPR Instrumentation: In vivo EPR experiments necessitate the use of low-frequency EPR spectrometers (e.g., L-band, ~1 GHz) to allow for deeper microwave penetration into tissues and measurements in live animals.[7][8]
-
Probe Administration: The route and timing of spin probe administration are critical. Intravenous (i.v.), intraperitoneal (i.p.), or even intratracheal (i.t.) routes can be employed depending on the target organ and experimental design.[5]
-
Quantification: Accurate quantification of this compound production in vivo remains challenging due to factors like probe biodistribution, metabolism, and the inherent reactivity of the spin adduct.[8] Relative quantification by comparing EPR signal intensities between control and treated groups is a common and robust approach.
Signaling Pathway: NADPH Oxidase-Mediated this compound Production
A major source of cellular this compound is the NADPH oxidase (NOX) family of enzymes. The activation of phagocytic NADPH oxidase (NOX2) is a well-characterized pathway in inflammatory responses. Upon stimulation by pathogens or inflammatory mediators, cytosolic subunits (p47phox, p67phox, p40phox, and Rac GTPase) translocate to the membrane-bound cytochrome b558 (composed of gp91phox and p22phox) to assemble the active enzyme complex, which then catalyzes the production of this compound.[2][3]
Principle of EPR Spin Trapping for this compound Detection
The fundamental principle of EPR spin trapping for this compound detection involves a two-step process. First, the short-lived and EPR-silent this compound radical reacts with a diamagnetic spin trap molecule. This reaction forms a more persistent and EPR-active radical adduct. The subsequent detection of this spin adduct by an EPR spectrometer provides indirect evidence of the initial presence of the this compound radical. The characteristics of the EPR spectrum of the spin adduct, such as the hyperfine coupling constants, can help in identifying the trapped radical species.
Experimental Workflow for In Vivo this compound Detection
A typical workflow for in vivo this compound detection using EPR spin trapping involves several key stages, from animal model preparation to data analysis. The process begins with the selection and preparation of the animal model, which may involve inducing a specific disease state. Following this, the spin probe is administered through an appropriate route. The animal is then placed within the EPR spectrometer for in vivo measurement, or tissues are collected for ex vivo analysis. The acquired EPR spectra are then processed and analyzed to quantify the relative levels of this compound production.
Detailed Experimental Protocols
Protocol 1: In Vivo this compound Detection in a Murine Model of Acute Lung Injury
This protocol describes the in vivo detection of this compound in a mouse model of LPS-induced acute lung injury using a cyclic hydroxylamine (B1172632) spin probe.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Cyclic hydroxylamine spin probe (e.g., CPH, 1-hydroxy-3-carboxy-2,2,5,5-tetramethylpyrrolidine)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Low-frequency (L-band) EPR spectrometer with a surface coil resonator
Procedure:
-
Animal Model Induction:
-
Induce acute lung injury by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg body weight) dissolved in sterile saline.
-
Use a control group injected with sterile saline only.
-
Allow the disease to develop for a specified period (e.g., 24 hours).
-
-
Spin Probe Preparation and Administration:
-
Prepare a sterile solution of the cyclic hydroxylamine spin probe in saline at a suitable concentration (e.g., 100-200 mM).
-
Anesthetize the mouse using isoflurane.
-
Administer the spin probe solution via intravenous (i.v.) injection (e.g., through the tail vein) at a dose of approximately 1-2 mmol/kg body weight.
-
-
In Vivo EPR Measurement:
-
Immediately after probe administration, place the anesthetized mouse in a holder with the chest area positioned over the surface coil resonator of the L-band EPR spectrometer.
-
Maintain anesthesia and monitor the animal's vital signs throughout the measurement.
-
Acquire EPR spectra at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
-
-
EPR Spectrometer Settings (L-band):
-
Microwave Frequency: ~1.2 GHz
-
Microwave Power: 10-20 mW
-
Modulation Amplitude: 1-2 G
-
Modulation Frequency: 10-25 kHz
-
Sweep Width: 60-80 G
-
Sweep Time: 30-60 seconds
-
Number of Scans: 1-4
-
-
Data Analysis:
-
Process the acquired EPR spectra by performing baseline correction and double integration of the signal to determine the signal intensity.
-
Plot the EPR signal intensity over time to observe the kinetics of nitroxide formation and decay.
-
Compare the rate of nitroxide formation or the peak signal intensity between the LPS-treated and control groups to determine the relative change in this compound production.
-
Protocol 2: Ex Vivo this compound Detection in Tissues
This protocol is for measuring this compound in excised tissues, which allows for the use of more common X-band EPR spectrometers.
Materials:
-
Same as Protocol 1, with the addition of:
-
X-band EPR spectrometer
-
Capillary tubes or tissue flat cells
-
Liquid nitrogen
Procedure:
-
Animal Model Induction and Probe Administration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Tissue Collection:
-
At a specific time point after spin probe administration (e.g., 5-10 minutes), euthanize the mouse.
-
Rapidly excise the target organ (e.g., lungs, heart, liver).
-
Either immediately proceed to EPR measurement or flash-freeze the tissue in liquid nitrogen for later analysis.
-
-
Ex Vivo EPR Measurement:
-
If using fresh tissue, place a small piece of the tissue into a capillary tube or a tissue flat cell.
-
If using frozen tissue, pulverize the tissue under liquid nitrogen and pack the powder into a capillary tube.
-
Insert the sample into the cavity of the X-band EPR spectrometer.
-
-
EPR Spectrometer Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Amplitude: 1 G
-
Modulation Frequency: 100 kHz
-
Sweep Width: 100 G
-
Sweep Time: 30-60 seconds
-
Number of Scans: 4-16
-
-
Data Analysis:
-
Analyze the EPR spectra as described in step 5 of Protocol 1.
-
Normalize the EPR signal intensity to the tissue weight.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound detection using EPR spin trapping.
| Biological System | Stimulus | Spin Probe/Trap | This compound Production Rate | Reference |
| RAW 264.7 Macrophages | Phorbol 12-myristate 13-acetate (PMA) (5 µM) | Not specified (spin trap) | 80 ± 10 pmol/min/10⁶ cells | [6] |
| Human Lymphoblasts | Phorbol 12-myristate 13-acetate (PMA) (10 µM) | CMH | 48.6 ± 8.2 pmol/min/10⁶ cells | [6] |
| RAW 264.7 Macrophages | Basal | Not specified (spin trap) | 3 ± 2 pmol/min/10⁶ cells | [9] |
| Human Lymphoblasts | Basal | CM• | 5.5 ± 0.5 pmol/min/10⁶ cells | [9] |
| Bovine Aortic Endothelial Cells | Basal | CP• | 0.3–0.5 pmol/min/10⁶ cells | [9] |
| Spin Probe/Trap | Reaction Rate Constant with this compound (k) | Reference |
| Nitrone Spin Traps (e.g., DMPO) | ~35–75 M⁻¹s⁻¹ | [5][6] |
| Cyclic Hydroxylamines (e.g., CMH) | ~10³–10⁴ M⁻¹s⁻¹ | [5][6] |
Troubleshooting and Limitations
-
Low Signal-to-Noise Ratio: This can be due to low this compound production, rapid decay of the spin adduct, or insufficient probe concentration. Increasing the number of scans or optimizing the probe dose may help.
-
Probe Toxicity: High concentrations of some spin traps can be toxic to cells. It is essential to perform toxicity assays to determine the optimal non-toxic concentration.[2]
-
Artifacts: Impurities in the spin trap solution can lead to artifactual EPR signals. Using high-purity spin traps and running appropriate controls (e.g., spin trap solution alone) is crucial.[10]
-
Specificity: While EPR spin trapping is highly specific, the stability of the this compound adduct (e.g., DMPO-OOH) can be an issue, as it may decompose to the hydroxyl radical adduct (DMPO-OH).[11] The use of cyclic hydroxylamines largely mitigates this issue.
-
Absolute Quantification: As mentioned, absolute quantification in vivo is difficult. Results are often best expressed as relative changes compared to a control group.[8]
Conclusion
EPR spin trapping is a powerful and indispensable technique for the in vivo detection of this compound. By carefully selecting the appropriate spin probe, animal model, and EPR instrumentation, researchers can gain valuable insights into the role of this compound in health and disease. The protocols and data presented in this document provide a comprehensive guide for scientists and drug development professionals to effectively apply this technique in their research endeavors.
References
- 1. EPR detection of cellular and mitochondrial this compound using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Biology of this compound-Generating NADPH Oxidase 5—Implications in Hypertension and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
- 4. Spin trapping - Wikipedia [en.wikipedia.org]
- 5. EPR Detection of Cellular and Mitochondrial this compound Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of spin probe-detectable oxidants in cells using Electron Paramagnetic Resonance spectroscopy: To probe or to trap? | Semantic Scholar [semanticscholar.org]
- 7. Electron paramagnetic resonance detection of this compound in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. THE SPIN TRAPPING OF this compound AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Superoxide Dismutase (SOD) Activity in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide dismutases (SODs) are a critical family of metalloenzymes that play a central role in the antioxidant defense system.[1][2] They catalyze the dismutation of the this compound anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby mitigating the damaging effects of reactive oxygen species (ROS).[1][3] The quantification of SOD activity in tissue homogenates is a vital tool for assessing oxidative stress in various physiological and pathological states, as well as for evaluating the efficacy of novel therapeutic agents.
This document provides detailed protocols for the preparation of tissue homogenates and the subsequent quantitative analysis of SOD activity using common spectrophotometric methods.
I. Preparation of Tissue Homogenate
A proper and consistent tissue homogenization protocol is crucial for obtaining reliable and reproducible results in SOD activity assays.
A. Materials and Reagents
-
Tissues: Freshly harvested or frozen tissues.
-
Homogenization Buffer: A common choice is an ice-cold 0.1 M Tris-HCl buffer (pH 7.4) containing 0.5% Triton™ X-100, 5 mM β-mercaptoethanol, and protease inhibitors.[4] Another option is a 20 mM HEPES buffer (pH 7.2) with 1 mM EDTA, 210 mM mannitol, and 70 mM sucrose.[5] For general purposes, an ice-cold phosphate-buffered saline (PBS) at pH 7.4 can also be used.[6]
-
Homogenizer: Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead-based homogenizer.[6][7]
-
Protease Inhibitor Cocktail (Optional but Recommended): To prevent protein degradation.[6]
-
Ice-cold PBS (pH 7.4)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
B. Protocol
-
Tissue Collection and Washing: Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood and other contaminants.[6]
-
Weighing and Mincing: Blot the tissue dry, weigh it, and mince it into small pieces on a pre-chilled surface.[6]
-
Homogenization: Transfer the minced tissue to a pre-chilled homogenization tube. Add the appropriate volume of ice-cold homogenization buffer (a common ratio is 100 mg of tissue per 900 µL of lysis buffer).[8] Homogenize the tissue on ice until a uniform consistency is achieved.[6][8]
-
Clarification: Centrifuge the homogenate at 10,000-14,000 x g for 5-10 minutes at 4°C.[4][9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble SOD enzyme, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.[6]
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. This is essential for normalizing the SOD activity.
-
Storage: The tissue homogenate can be used immediately or stored at -80°C for future analysis.
II. Quantitative SOD Activity Assays
Several indirect methods are available to measure SOD activity, as the direct measurement of this compound is challenging. These assays are typically based on the competition between SOD and a detector molecule for this compound anions generated in the reaction mixture.
A. Xanthine (B1682287) Oxidase-Nitroblue Tetrazolium (NBT) Method
This is a widely used method where this compound, generated by the xanthine-xanthine oxidase system, reduces NBT to formazan, a blue-colored product. SOD inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.[1]
1. Materials and Reagents
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine solution
-
Xanthine oxidase solution
-
Tissue homogenate
-
Microplate reader
2. Protocol
-
Prepare a reaction mixture containing phosphate buffer, EDTA, NBT, and xanthine in a 96-well plate.
-
Add a specific amount of the tissue homogenate (supernatant) to the sample wells. For the control wells (representing 0% inhibition), add homogenization buffer instead of the sample.
-
Initiate the reaction by adding xanthine oxidase to all wells.[4]
-
Incubate the plate at room temperature for 20-30 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.[10]
3. Data Presentation and Calculation
The SOD activity is calculated as the percentage of inhibition of NBT reduction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
| Sample ID | Absorbance (560 nm) | % Inhibition | SOD Activity (Units/mg protein) |
| Control | A_control | 0 | - |
| Sample 1 | A_sample1 | [(A_control - A_sample1) / A_control] x 100 | Calculated Value |
| Sample 2 | A_sample2 | [(A_control - A_sample2) / A_control] x 100 | Calculated Value |
B. Pyrogallol (B1678534) Autoxidation Method
This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol. The rate of pyrogallol autoxidation, which is dependent on the presence of this compound, is measured spectrophotometrically.[11][12]
1. Materials and Reagents
-
Tris-HCl buffer (50 mM, pH 8.2), aerated for 20 minutes before use.[9]
-
DTPA (diethylenetriaminepentaacetic acid) solution
-
Tissue homogenate
-
Spectrophotometer or microplate reader
2. Protocol
-
In a cuvette or a 96-well plate, prepare a reaction mixture containing the Tris-HCl buffer and DTPA solution.
-
Add the tissue homogenate to the sample cuvettes/wells.
-
Initiate the reaction by adding the pyrogallol solution.[9]
-
Immediately measure the change in absorbance at 420 nm over a defined period (e.g., every 30 seconds for 2-4 minutes).[9][11][12]
3. Data Presentation and Calculation
The rate of pyrogallol autoxidation is determined from the linear portion of the kinetic curve. One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.[12]
| Sample ID | Rate of ΔAbs/min (420 nm) | % Inhibition | SOD Activity (Units/mg protein) |
| Control | Rate_control | 0 | - |
| Sample 1 | Rate_sample1 | [(Rate_control - Rate_sample1) / Rate_control] x 100 | Calculated Value |
| Sample 2 | Rate_sample2 | [(Rate_control - Rate_sample2) / Rate_control] x 100 | Calculated Value |
C. Commercial Assay Kits
Several commercial kits are available for the measurement of SOD activity.[4][13][14] These kits are often based on the xanthine oxidase-NBT or a similar competitive inhibition method and provide optimized reagents and detailed protocols, making them a convenient option.[13][14] It is recommended to follow the manufacturer's instructions when using these kits.
III. Visualizations
A. Signaling Pathway
Caption: The central role of SOD in reactive oxygen species metabolism.
B. Experimental Workflow
Caption: General workflow for SOD activity analysis in tissue homogenates.
References
- 1. MEASUREMENT OF this compound DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound dismutases: Dual roles in controlling ROS damage and regulating ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2.2. This compound Dismutase (SOD) Assay Procedure [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. google.com [google.com]
- 8. rbm.iqvia.com [rbm.iqvia.com]
- 9. Determining this compound dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. SOD Activity Assay [bio-protocol.org]
- 11. scribd.com [scribd.com]
- 12. ias.ac.in [ias.ac.in]
- 13. mmpc.org [mmpc.org]
- 14. arborassays.com [arborassays.com]
Application Note: Live-Cell Imaging of Superoxide Using Dihydroethidium (DHE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Superoxide (O₂•⁻), a primary ROS, is generated from various cellular sources, including mitochondrial respiration and NADPH oxidases.[1][2] Its accurate detection is paramount for understanding cellular redox biology and the pathogenesis of numerous diseases. Dihydroethidium (DHE), also known as hydroethidine, is a widely utilized fluorogenic probe for detecting intracellular this compound in live-cell imaging applications.[3][4] This document provides a comprehensive guide to its mechanism, protocols for its use, and data interpretation.
Principle and Mechanism
DHE is a cell-permeable dye that, upon entering the cell, exhibits blue fluorescence. Its utility lies in its reaction with this compound, which is far more specific than its reactions with other ROS.[5][6][7]
-
Specific Reaction with this compound: DHE is oxidized by this compound (O₂•⁻) to form a unique product, 2-hydroxyethidium (2-OH-E⁺) .[3][8] This product intercalates with DNA, resulting in a significant enhancement of red fluorescence. The formation of 2-OH-E⁺ is considered a specific marker for this compound production.[9]
-
Non-specific Oxidation: DHE can also undergo a two-electron oxidation by other, non-specific oxidants or peroxidases, yielding ethidium (B1194527) (E⁺) .[5][7] Ethidium also intercalates with DNA and fluoresces red, spectrally overlapping with 2-OH-E⁺.[3]
Due to this spectral overlap, distinguishing between the this compound-specific product (2-OH-E⁺) and the non-specific product (E⁺) is crucial for accurate this compound measurement.[3] Methodologies like High-Performance Liquid Chromatography (HPLC) are the gold standard for this differentiation.[3][5][6]
Quantitative Data Summary
Accurate detection relies on using the correct instrumentation settings. The spectral properties of DHE and its oxidation products are distinct, and leveraging these differences can enhance specificity.
Table 1: Spectral Properties of DHE and its Oxidation Products
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|
| Dihydroethidium (DHE) | ~380 | ~420 | Exhibits blue fluorescence in its reduced state.[10] |
| 2-Hydroxyethidium (2-OH-E⁺) | ~480 (also ~405) | ~570-580 | The this compound-specific product.[8][11][12] |
| Ethidium (E⁺) | ~510-530 | ~590-620 | The non-specific oxidation product.[8] |
| 2-OH-E⁺ / E⁺ (DNA-bound) | ~510 | ~595 | Fluorescence is significantly enhanced upon DNA binding.[9][11] |
Note: Spectral properties can shift depending on the local environment (e.g., DNA binding, solvent).
Table 2: Recommended Experimental Parameters
| Parameter | Recommendation | Rationale / Considerations |
|---|---|---|
| DHE Concentration | 2-10 µM | Higher concentrations (>45 µM) can be cytotoxic.[11] Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 15-30 minutes | A short loading time limits the accumulation of oxidized products before imaging begins.[13][14] |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 5 mg/mL) in high-quality, anhydrous DMSO and store at -20°C, protected from light.[14] |
| Cell Seeding Density | 10,000 cells/well (96-well plate) | Cell density can influence results.[5][6] Ensure cells are in the logarithmic growth phase.[14] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound via Fluorescence Microscopy
This protocol provides a general workflow for the qualitative or semi-quantitative assessment of this compound production in cultured cells.
Methodology:
-
Cell Preparation: Seed cells on an appropriate imaging plate or dish (e.g., glass-bottom µ-slides) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
-
Experimental Treatment: Replace the culture medium with fresh, pre-warmed medium containing the desired experimental compounds (e.g., stimulants like Angiotensin II or inhibitors like PEG-SOD).[5][6] Incubate for the desired period.
-
DHE Loading:
-
Prepare a fresh DHE working solution by diluting the DMSO stock into pre-warmed serum-free medium or Hanks' Balanced Salt Solution (HBSS) to a final concentration of 2-10 µM.[10]
-
Remove the treatment medium and add the DHE working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[14]
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or medium to remove excess, non-internalized DHE.[14]
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets.[13]
-
To detect the oxidized products (2-OH-E⁺/E⁺), use an excitation wavelength of ~510-530 nm and collect emission above 560 nm.[10][13]
-
To monitor the unoxidized, reduced form of DHE, use an excitation of ~380 nm and collect emission between 405-470 nm.[10][13]
-
Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji). Normalize the red fluorescence signal to a nuclear stain (e.g., Hoechst 33342) or cell number if significant changes in cell density occur.
Protocol 2: Specific Quantification of 2-OH-E⁺ via HPLC
For definitive and quantitative this compound detection, HPLC is required to separate 2-OH-E⁺ from E⁺ and other DHE-derived products.[3][5]
Methodology:
-
Cell Culture and Treatment: Perform cell culture, treatment, and DHE loading as described in Protocol 1.
-
Cell Lysis and Extraction:
-
After DHE incubation, wash cells with ice-cold PBS.
-
Lyse the cells and precipitate proteins using acidified methanol.[15]
-
Centrifuge to pellet the protein and collect the supernatant containing DHE and its oxidation products.
-
-
HPLC Analysis:
-
Quantification: Calculate the concentration of 2-OH-E⁺ and E⁺ by comparing the peak areas to those of authentic standards.[3] The results are often presented as a ratio of the product to the remaining DHE (e.g., EOH/DHE ratio).[5][6]
Cellular Pathways and Data Interpretation
This compound is produced by several key enzymatic systems. Understanding these sources is crucial for designing experiments and interpreting results.
Interpretation Considerations:
-
Specificity: An increase in red fluorescence is indicative of ROS production, but not exclusively this compound. Controls are essential. The use of this compound dismutase (SOD), which scavenges O₂•⁻, can confirm the specificity of the signal; a reduction in fluorescence after SOD treatment suggests the signal was indeed from this compound.[5][6]
-
Location: The fluorescence typically localizes to the nucleus due to DNA intercalation. Cytosolic signals can also be observed.
-
Artifacts: DHE can be oxidized by factors other than this compound, such as heme proteins or peroxidases.[5][7] Ambient light and high cell density can also influence the amount of ethidium generated.[5][6]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No/Weak Signal | DHE concentration too low. Incubation time too short. No significant this compound production. Ineffective experimental stimulus. | Optimize DHE concentration and incubation time. Use a positive control (e.g., menadione, antimycin A) to confirm the assay is working. |
| High Background Fluorescence | Incomplete washing. DHE auto-oxidation. Cell autofluorescence. | Ensure thorough but gentle washing. Prepare DHE working solution immediately before use. Acquire images of unstained cells to determine background autofluorescence. |
| Signal in Negative Control | Non-specific oxidation of DHE by cellular components. Light-induced oxidation. | Use HPLC to differentiate 2-OH-E⁺ from E⁺. Protect cells from light during incubation and imaging. Include an SOD-treated control to assess the this compound-specific portion of the signal.[5][6] |
| Cell Death/Toxicity | DHE concentration is too high. Prolonged incubation. Phototoxicity from imaging. | Perform a dose-response curve to find the optimal, non-toxic DHE concentration. Reduce incubation time. Minimize light exposure (use neutral density filters, reduce exposure time). |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in this compound measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of DHE-derived oxidation products by HPLC in the assessment of this compound production and NADPH oxidase activity in vascular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular this compound formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging: Reactive oxygen species (this compound) [protocols.io]
- 11. Analysis of Kinetics of Dihydroethidium Fluorescence with this compound Using Xanthine Oxidase and Hypoxanthine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Live-cell imaging; reactive oxygen species (this compound) [protocols.io]
- 14. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for Real-time Superoxide Monitoring using Chemiluminescence-Based Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the real-time monitoring of superoxide (O₂⁻) production using chemiluminescence-based methods. This compound is a primary reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, making its accurate detection crucial for research in areas such as inflammation, cardiovascular disease, neurodegeneration, and cancer.
Introduction to this compound and Chemiluminescence Detection
This compound is a short-lived radical produced by various cellular sources, most notably by the NADPH oxidase (NOX) family of enzymes.[1][2] Its transient nature makes real-time monitoring essential for understanding its dynamic role in cellular signaling and pathology. Chemiluminescence (CL) offers a highly sensitive method for detecting O₂⁻ in real-time.[1][3] This technique relies on probes that react with this compound to form an excited intermediate, which then decays to a stable product with the emission of light. The intensity of the emitted light is proportional to the rate of this compound production.[4]
Several chemiluminescent probes are available, each with distinct characteristics in terms of sensitivity, specificity, and potential for artifacts. The most commonly used probes include Lucigenin, Luminol and its analogs (e.g., L-012), and MCLA (a Cypridina luciferin (B1168401) analog).
Comparison of Common Chemiluminescent Probes for this compound Detection
The choice of a chemiluminescent probe is critical and depends on the specific experimental system and the research question. The following table summarizes the key characteristics of the most widely used probes for this compound detection.
| Probe | Primary Target | Advantages | Disadvantages | Typical Concentration |
| Lucigenin | This compound (O₂⁻) | High specificity for O₂⁻.[5] | Can undergo redox cycling, leading to artificial O₂⁻ production.[6][7] Less sensitive than L-012.[8] | 5 - 250 µM[1][9] |
| Luminol | Multiple ROS (H₂O₂, ONOO⁻, O₂⁻) | High sensitivity. Can detect both intracellular and extracellular ROS.[10] | Low specificity for O₂⁻; requires peroxidases for efficient reaction with H₂O₂.[4][10] | 10 - 100 µM[10] |
| L-012 | This compound (O₂⁻) & Peroxynitrite | Higher sensitivity and light intensity than Luminol and MCLA.[8][11] Does not undergo redox cycling.[12] | Signal can be enhanced by peroxidases.[13] Primarily detects extracellular O₂⁻.[14] | 100 µM[12] |
| MCLA | This compound (O₂⁻) & Singlet Oxygen | High specificity for O₂⁻.[15] Suitable for measuring O₂⁻ generation over extended periods.[15] | Lower light intensity than L-012.[11] | 1 - 5 µM[15][16] |
| Coelenterazine | This compound (O₂⁻) & Peroxynitrite | Can diffuse across cell membranes to detect intracellular O₂⁻.[6] Does not enhance O₂⁻ formation.[6] | Also reacts with peroxynitrite.[17] | Varies by application |
Signaling Pathway of NADPH Oxidase-Mediated this compound Production
A primary source of cellular this compound is the NADPH oxidase (NOX) enzyme complex. The activation of this multi-protein complex is a key event in many cellular processes, including host defense and signal transduction. The following diagram illustrates a simplified signaling pathway for the activation of phagocytic NADPH oxidase (NOX2).
Caption: Simplified pathway of NOX2 activation and this compound generation.
Experimental Protocols
The following are detailed protocols for the real-time measurement of this compound in both cell-free and cell-based systems.
Protocol 1: Cell-Free this compound Detection (Xanthine/Xanthine Oxidase System)
This protocol describes the generation and detection of this compound in a cell-free system, which is useful for screening potential inhibitors or activators of this compound production and for validating the specificity of chemiluminescent probes.
Materials:
-
Chemiluminescent probe (e.g., L-012, Lucigenin, MCLA) stock solution (in DMSO or appropriate solvent)
-
Xanthine stock solution (e.g., 10 mM in 10 mM NaOH, stored at -20°C)
-
Xanthine Oxidase (XOD) from buttermilk (e.g., 1 U/mL in buffer, prepare fresh)
-
This compound Dismutase (SOD) from bovine erythrocytes (e.g., 3000 U/mL in buffer)
-
Assay Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4)
-
White, opaque 96-well plates
-
Luminometer with kinetic reading capabilities
Experimental Workflow:
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. A Reappraisal of the Utility of L-012 to Measure this compound from Biologically Relevant Sources [mdpi.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Selecting Fluorescent Probes for Specific Intracellular Superoxide Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Superoxide (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The precise spatiotemporal detection of intracellular this compound is paramount to understanding its complex roles in cellular signaling and for the development of targeted therapeutics. This document provides a comprehensive guide to selecting and utilizing fluorescent probes for the specific localization of this compound within various intracellular compartments.
Challenges in this compound Detection
Detecting this compound in living cells is challenging due to its short half-life and its rapid dismutation to hydrogen peroxide. Furthermore, many fluorescent probes lack specificity, reacting with other ROS and reactive nitrogen species (RNS), leading to potential artifacts. The localization of this compound production is also critical, as its effects are often compartmentalized within organelles such as mitochondria, the endoplasmic reticulum, and lysosomes. Therefore, the careful selection of a probe with high specificity and the ability to accumulate in the desired subcellular location is essential for accurate and reliable results.
Comparison of Fluorescent Probes for this compound Detection
A variety of fluorescent probes are available for detecting intracellular this compound, each with distinct chemical properties, mechanisms of action, and subcellular localization. The choice of probe should be guided by the specific experimental question and the target organelle.
| Probe | Target Organelle(s) | Excitation (nm) | Emission (nm) | Quantum Yield | Key Features & Considerations |
| MitoSOX™ Red | Mitochondria | ~510 | ~580 | Not specified | A derivative of dihydroethidium (B1670597) (DHE) with a triphenylphosphonium (TPP) cation that facilitates its accumulation in mitochondria.[1] It is oxidized by this compound to a red fluorescent product that intercalates with mitochondrial DNA.[1][2] Highly selective for mitochondrial this compound.[2][3] |
| Hydroethidine (HE) / Dihydroethidium (DHE) | Cytosol, Nucleus | ~530 (oxidized form) | >560 (oxidized form) | Not specified | A widely used probe that exhibits blue fluorescence in its reduced form and red fluorescence upon oxidation.[4][5] The this compound-specific product is 2-hydroxyethidium, which has a different excitation spectrum from the non-specific oxidation product, ethidium (B1194527).[6][7][8] HPLC analysis is recommended to distinguish between the specific and non-specific products.[7][9][10] |
| ER-Targeted Probes (e.g., ER-Rs, ER-Tf) | Endoplasmic Reticulum | Varies (e.g., two-photon excitation for ER-Rs) | Varies (e.g., blue emission for ER-Tf) | Not specified | Specifically designed to accumulate in the endoplasmic reticulum through moieties like p-methylsulfonamide.[11][12] These probes typically exhibit a "turn-on" fluorescence response upon reaction with this compound.[11][12] |
| Lysosome-Targeted Probes | Lysosomes | Varies | Varies | Not specified | These probes are designed to accumulate in the acidic environment of lysosomes.[13][14][15] Some probes can dually target both mitochondria and lysosomes.[13][16] |
| HKSOX-1 Family (HKSOX-1, HKSOX-1r, HKSOX-1m) | Cytosol, Mitochondria | Not specified | Not specified | Not specified | A family of probes with high sensitivity and selectivity for this compound.[17][18] HKSOX-1r is designed for better cellular retention, and HKSOX-1m is targeted to the mitochondria.[18] |
Signaling Pathways and Probe Mechanisms
The detection of this compound by fluorescent probes relies on specific chemical reactions that lead to a change in their fluorescent properties. Understanding these mechanisms is crucial for interpreting experimental results correctly.
Caption: Mechanism of mitochondrial this compound detection by MitoSOX™ Red.
Caption: Oxidation pathways of hydroethidine (HE/DHE) by this compound and other reactive species.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable data.
Protocol 1: Live-Cell Imaging of Mitochondrial this compound with MitoSOX™ Red
Materials:
-
MitoSOX™ Red indicator (5 mM stock solution in DMSO)
-
Live cells of interest
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with appropriate filters (e.g., excitation ~510 nm, emission ~580 nm)
-
Imaging dishes or coverslips
Procedure:
-
Cell Seeding: Seed cells on imaging dishes or coverslips and allow them to adhere and reach the desired confluency.[1]
-
Preparation of Staining Solution: Prepare a fresh 5 µM working solution of MitoSOX™ Red by diluting the 5 mM stock solution in pre-warmed HBSS or culture medium.[2] Protect the solution from light.
-
Cell Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells gently three times with pre-warmed HBSS or culture medium to remove excess probe.[2]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images using appropriate filter sets for red fluorescence.
-
For quantitative analysis, ensure consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
Caption: Experimental workflow for live-cell imaging with MitoSOX™ Red.
Protocol 2: Detection of Cytosolic this compound using Dihydroethidium (DHE)
Materials:
-
Dihydroethidium (DHE) (e.g., 10 mM stock solution in DMSO)
-
Live cells of interest
-
Appropriate cell culture medium or buffer (e.g., HBSS)
-
Fluorescence microscope with filter sets for both blue and red fluorescence or a flow cytometer.
Procedure for Fluorescence Microscopy:
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes or coverslips.
-
Probe Loading:
-
Imaging:
-
After incubation, wash the cells to remove excess probe.
-
Image the cells immediately. To distinguish the this compound-specific product, use dual excitation wavelengths if possible: one around 380-405 nm to excite 2-hydroxyethidium and another around 480-520 nm for ethidium.[20][21][22]
-
Alternatively, analyze the ratio of red to blue fluorescence, where blue fluorescence indicates the reduced form of the dye.[4][5]
-
Procedure for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Probe Loading: Add DHE working solution to the cell suspension and incubate as described above.[19]
-
Washing: Pellet the cells by centrifugation and wash with buffer to remove excess probe.[19]
-
Analysis: Resuspend the cells in fresh buffer and analyze immediately by flow cytometry, detecting the red fluorescence in the appropriate channel (e.g., PE or PI channel).
Protocol 3: HPLC-Based Quantification of DHE Oxidation Products
For unambiguous quantification of this compound, HPLC analysis is the gold standard as it can separate and quantify the specific 2-hydroxyethidium product from the non-specific ethidium product.[7][9][10]
Materials:
-
Cells or tissues treated with DHE
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and both UV and fluorescence detectors
Procedure:
-
Sample Preparation:
-
After incubating cells or tissues with DHE, harvest them and lyse them.
-
Extract the DHE and its oxidation products using a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Quantification: Quantify the amount of 2-hydroxyethidium by comparing the peak area to a standard curve generated with an authentic 2-hydroxyethidium standard.
Conclusion
The selection of a fluorescent probe for detecting intracellular this compound requires careful consideration of the specific research question, the target organelle, and the potential for artifacts. MitoSOX™ Red is a reliable choice for specifically detecting mitochondrial this compound. DHE is a versatile probe for cytosolic and nuclear this compound, but its use requires careful experimental design and, ideally, validation by HPLC to ensure specificity. The development of organelle-specific probes for the endoplasmic reticulum and lysosomes offers exciting new tools for dissecting the compartmentalized roles of this compound in cellular signaling. By following the detailed protocols and understanding the underlying mechanisms outlined in these application notes, researchers can obtain more accurate and reproducible data on the intricate dynamics of intracellular this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Live-cell imaging; reactive oxygen species (this compound) [protocols.io]
- 5. protocols.io [protocols.io]
- 6. This compound reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-based monitoring of products formed from hydroethidine-based fluorogenic probes – The ultimate approach for intra-and extracellular this compound detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in this compound measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endoplasmic reticulum-specific fluorescent probe for the two-photon imaging of endogenous this compound anion (O2•-) in live cells and zebrafishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an Endoplasmic Reticulum-targeting Fluorescent Probe for the Imaging of this compound Anion in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous this compound in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. med.emory.edu [med.emory.edu]
- 20. The selective detection of mitochondrial this compound by live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The selective detection of mitochondrial this compound by live cell imaging | Springer Nature Experiments [experiments.springernature.com]
- 22. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial this compound Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Experimental Use of Superoxide Scavengers in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing superoxide scavengers as chemical tools to investigate the role of this compound (O₂⁻) in various cellular processes. This compound, a primary reactive oxygen species (ROS), is implicated in a multitude of physiological and pathological signaling pathways. The protocols detailed below offer standardized methods for applying common this compound scavengers and measuring their effects on cellular functions.
Introduction to this compound Scavengers
This compound dismutases (SODs) are endogenous enzymes that catalyze the dismutation of this compound into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] To study the specific roles of this compound in cellular signaling, researchers often employ synthetic SOD mimetics or scavengers. These small molecules offer advantages over the native enzyme, such as improved cell permeability and stability.[2] Commonly used this compound scavengers in experimental biology include TEMPOL, a stable nitroxide, and Mito-TEMPO, which is specifically targeted to the mitochondria.[3][4] These compounds are invaluable for elucidating the involvement of this compound in processes like inflammation, apoptosis, and cell proliferation.
Data Presentation: Efficacy of Common this compound Scavengers
The following tables summarize the quantitative effects of TEMPOL and Mito-TEMPO from various in vitro studies. These data can serve as a starting point for designing experiments and selecting appropriate concentrations.
Table 1: Quantitative Effects of TEMPOL on Cellular Processes
| Cell Line | Treatment/Model | TEMPOL Concentration | Observed Effect | Reference |
| HT29 (Colon Cancer) | 48h Treatment | 2 mM | Significant increase in pro-apoptotic Bax and cleaved caspase-3; significant decrease in anti-apoptotic Bcl-2. | [1] |
| CRL-1739 (Gastric Cancer) | 48h Treatment | 2 mM | Significant increase in Total Oxidant Status (TOS) and significant decrease in Total Antioxidant Status (TAS). | [1] |
| J774 (Macrophage) | LPS-induced inflammation | 0.5 mM and 1.0 mM | Reduction in nitrite (B80452) production and pro-inflammatory mediators. | [5] |
| Chondrocytes (CC) | IL-1β stimulation | 0.5 mM and 1.0 mM | Decreased expression of TNF-α, iNOS, and COX-2. | [5][6] |
| H9c2 (Cardiomyoblast) | Hypoxia-induced injury | 1 µmol/L | Increased cell viability to ~75% from 59.52% in hypoxia-only group. | [7] |
| PC-3 (Prostate Cancer) | In vitro culture | Not specified | Reduced cellular proliferation. | [8] |
| LNCaP (Prostate Cancer) | In vitro culture | Not specified | Reduced cellular proliferation. | [8] |
Table 2: Quantitative Effects of Mito-TEMPO on Cellular Processes
| Cell Line/Model | Treatment/Model | Mito-TEMPO Concentration | Observed Effect | Reference |
| Adult Cardiomyocytes | High glucose (30 mmol/l) | 25 nmol/l | Abrogated high glucose-induced increase in mitochondrial flashes (indicative of this compound). | [3] |
| B16-F0 (Melanoma) | 24h Treatment | 25 nM | Decreased mitochondrial O₂⁻ production. | [9] |
| B16-F0 (Melanoma) | 24h Treatment | 50 nM | Reduced cell count by 40%. | [9] |
| SH-SY5Y (Neuroblastoma) | Rotenone-induced toxicity | 100 µM | Reduced ROS levels from rotenone-induced high levels. | [10] |
| Diabetic Mouse Heart | In vivo treatment | Not specified | Abolished mitochondrial ROS generation in diabetic hearts. | [11] |
| Burn-injured Mouse Heart | In vivo treatment | Not specified | Reduced cardiac H₂O₂ by 95% and cardiac mitochondrial H₂O₂ by 85%. | [12] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Levels using Dihydroethidium (DHE)
This protocol describes the use of Dihydroethidium (DHE), a fluorescent probe, to detect intracellular this compound. DHE is oxidized by this compound to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Dihydroethidium (DHE) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cultured cells of interest
-
This compound scavenger (e.g., TEMPOL or Mito-TEMPO)
-
Positive control for this compound generation (e.g., Menadione or Antimycin A)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Preparation of DHE Stock Solution (5-10 mM):
-
Dissolve DHE powder in anhydrous DMSO to make a 5-10 mM stock solution.[13] For example, to make a 10 mM stock, add 315 µl of DMSO to a 1 mg vial of DHE.[14]
-
Vortex thoroughly to ensure complete dissolution. The solution should have a pinkish color.[14]
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[13][14]
-
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate, petri dish, or flask) and allow them to adhere and reach the desired confluency (typically 70-80%).[14]
-
Pre-treat the cells with the desired concentrations of the this compound scavenger for the appropriate duration. Include a vehicle control.
-
-
DHE Staining:
-
Prepare a fresh DHE working solution (5-20 µM) by diluting the stock solution in pre-warmed PBS or HBSS.[13] The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium and wash the cells once with PBS or HBSS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[14][15]
-
-
Image Acquisition and Analysis:
-
After incubation, wash the cells twice with PBS or HBSS to remove excess DHE.
-
Add fresh PBS or HBSS to the cells.
-
Immediately analyze the cells using a fluorescence microscope (Excitation/Emission: ~520/600 nm), flow cytometer, or fluorescence plate reader.[13]
-
Quantify the fluorescence intensity in the treated and control groups. A decrease in fluorescence in the scavenger-treated group compared to the control indicates scavenging of this compound.
-
Protocol 2: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details a common method to quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cultured cells, treated with this compound scavenger and/or an apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using a known method, and include a negative control (untreated cells). Treat a separate set of cells with the this compound scavenger prior to or concurrently with the apoptosis inducer to assess its protective effects.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the tubes.
-
Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound-Mediated NF-κB Activation
This compound can act as a signaling molecule to activate the NF-κB pathway, which is a key regulator of inflammation.[18] The use of this compound scavengers can help to confirm the role of this compound in this process.
Caption: Role of this compound in NF-κB signaling and its inhibition by scavengers.
Experimental Workflow for Investigating the Effect of this compound Scavengers on Cell Viability
This diagram illustrates a typical workflow for assessing the cytoprotective effects of a this compound scavenger against an oxidative stress-induced insult.
Caption: Workflow for assessing this compound scavenger cytoprotective effects.
Modulation of Pro-survival and Apoptotic Pathways by Mitochondrial this compound Scavengers
Mitochondrial this compound plays a critical role in regulating cell fate by influencing key signaling pathways. Scavenging mitochondrial this compound with agents like Mito-TEMPO can shift the balance from apoptosis towards cell survival.[9]
Caption: Mito-TEMPO modulates apoptosis and survival pathways.
References
- 1. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines [mdpi.com]
- 2. This compound Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief report: Tempol, a novel antioxidant, inhibits both activated T cell and antigen presenting cell derived cytokines in-vitro from COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effect of Tempol Against Hypoxia-Induced Oxidative Stress and Apoptosis in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tempol differential effect on prostate cancer inflammation: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does Scavenging of Mitochondrial this compound Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. med.emory.edu [med.emory.edu]
- 15. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. An antioxidant system through conjugating this compound dismutase onto metal-organic framework for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Superoxide Production in Isolated Mitochondria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS), with the superoxide radical (O₂•⁻) being the proximal species. The production of this compound is a natural byproduct of oxidative phosphorylation. However, under pathological conditions or toxicological stress, excessive this compound generation can lead to oxidative damage and contribute to a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Consequently, the accurate measurement of this compound production in isolated mitochondria is crucial for basic research and drug development.
This document provides detailed application notes and protocols for the most common and reliable methods used to quantify this compound production in isolated mitochondria.
Core Principles of this compound Detection
Several methods are available for detecting mitochondrial this compound, each with its own advantages and limitations. The primary approaches involve:
-
Fluorescent Probes: These molecules exhibit increased fluorescence upon reacting with this compound or its dismutation product, hydrogen peroxide (H₂O₂).
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Considered the most definitive method for detecting and quantifying free radicals like this compound.[1]
This guide will focus on three widely used methods: the MitoSOX™ Red assay, the Amplex® Red assay, and EPR spectroscopy.
Experimental Workflow for Measuring Mitochondrial this compound
The general workflow for measuring this compound production in isolated mitochondria involves several key steps, from isolation to data analysis.
Caption: General workflow for measuring this compound in isolated mitochondria.
Method 1: MitoSOX™ Red Assay for Mitochondrial this compound
MitoSOX™ Red is a fluorogenic dye that selectively detects this compound in the mitochondria of live cells.[2] It is a cell-permeant probe that targets mitochondria and, once there, is oxidized by this compound to produce a red fluorescent product.[2][3]
Signaling Pathway
Caption: MitoSOX™ Red oxidation by this compound leading to fluorescence.
Protocol: MitoSOX™ Red Assay with Isolated Mitochondria
Materials:
-
Isolated mitochondria
-
MitoSOX™ Red reagent (5 mM stock in DMSO)[4]
-
Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)
-
Substrates (e.g., succinate, glutamate/malate)
-
Inhibitors (e.g., rotenone, antimycin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solution: Dilute the 5 mM MitoSOX™ Red stock solution to a final working concentration of 500 nM to 1 µM in pre-warmed respiration buffer.[4] The optimal concentration may need to be determined empirically.
-
Set up the Assay Plate:
-
Add 100 µL of respiration buffer to each well.
-
Add substrates and inhibitors to the appropriate wells to stimulate or inhibit this compound production from specific respiratory chain complexes.
-
Add 50 µL of the MitoSOX™ Red working solution to each well.
-
-
Initiate the Reaction: Add 50 µL of isolated mitochondria (final concentration of 0.03-0.1 mg/mL) to each well.[5]
-
Incubation: Incubate the plate at 37°C for 10-30 minutes, protected from light.[6]
-
Measurement: Measure fluorescence using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[3] Kinetic readings can be taken to determine the rate of this compound production.
Data Presentation:
| Condition | Substrate/Inhibitor | MitoSOX™ Fluorescence (Arbitrary Units/min/mg protein) |
| Basal | 5 mM Succinate | Example Value: 100 ± 15 |
| Complex I Inhibition | 5 mM Succinate + 2 µM Rotenone | Example Value: 450 ± 45 |
| Complex III Inhibition | 5 mM Succinate + 2 µM Antimycin A | Example Value: 800 ± 70 |
Note: These are example values and will vary depending on the mitochondrial preparation and experimental conditions.
Method 2: Amplex® Red Assay for Hydrogen Peroxide
The Amplex® Red assay indirectly measures this compound production by detecting hydrogen peroxide (H₂O₂), the product of this compound dismutation.[7] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin.[7][8] The addition of exogenous this compound dismutase (SOD) ensures the conversion of all extramitochondrial this compound to H₂O₂.[9]
Signaling Pathway
Caption: Amplex® Red assay principle for H₂O₂ detection.
Protocol: Amplex® Red Assay with Isolated Mitochondria
Materials:
-
Isolated mitochondria
-
Amplex® Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock in buffer)
-
This compound dismutase (SOD) (from bovine erythrocytes)
-
Respiration buffer
-
Substrates and inhibitors
-
H₂O₂ standard for calibration
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: For each well, prepare a reaction mixture containing:
-
Set up the Assay Plate:
-
Add 150 µL of the reaction mixture to each well.
-
Prepare a standard curve using known concentrations of H₂O₂ (0-5 µM).[9]
-
-
Initiate the Reaction: Add 50 µL of isolated mitochondria (final concentration of 0.03-0.1 mg/mL) to each well.[5][9]
-
Measurement: Immediately begin measuring fluorescence in a microplate reader at 37°C with excitation at 540-560 nm and emission at 590 nm.[9] Collect data kinetically for 30-60 minutes.
-
Data Analysis:
-
Plot the H₂O₂ standard curve (fluorescence vs. concentration).
-
Calculate the rate of H₂O₂ production from the slope of the kinetic reads for each sample.
-
Use the standard curve to convert the rate of fluorescence change to the rate of H₂O₂ production (pmol/min/mg protein).
-
Data Presentation:
| Condition | Substrate/Inhibitor | Rate of H₂O₂ Production (pmol/min/mg protein) |
| Basal | 5 mM Pyruvate + 2 mM Malate (B86768) | 27.8 ± 3.1 |
| State 3 | + 1 mM ADP | 15.2 ± 2.5 |
| RET | 5 mM Succinate | 150.3 ± 12.7 |
| RET + Rotenone | 5 mM Succinate + 2 µM Rotenone | 25.6 ± 4.2 |
Note: Data adapted from published studies and will vary based on experimental conditions.[10][11]
Method 3: Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a highly specific and sensitive technique for detecting paramagnetic species, including free radicals.[12] To detect short-lived radicals like this compound, spin traps or spin probes are used. Cyclic hydroxylamines are effective spin probes that react with this compound to form stable nitroxide radicals, which are then detected by EPR.[1][13]
Protocol: EPR Measurement of this compound
Materials:
-
Isolated mitochondria
-
Cyclic hydroxylamine (B1172632) spin probe (e.g., CM-H or mito-TEMPO-H)[13]
-
Respiration buffer
-
Substrates and inhibitors
-
EPR spectrometer and capillaries
Procedure:
-
Sample Preparation:
-
In an EPR-compatible tube, mix isolated mitochondria (0.5 mg/mL), substrates (e.g., 2 mM malate + 20 mM glutamate), and inhibitors.[14]
-
Add the spin probe (e.g., 1 mM CM-H).
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
EPR Measurement:
-
Transfer the sample to a capillary tube.
-
Place the capillary in the EPR spectrometer.
-
Record the EPR spectrum. The formation of a three-line nitroxide spectrum indicates the presence of the oxidized spin probe.
-
-
Quantification: The signal intensity is proportional to the amount of this compound produced. The rate of production can be determined by measuring the signal at different time points. A standard curve with a stable nitroxide radical (e.g., TEMPO) is used for absolute quantification.
-
Specificity Control: To confirm that the signal is from this compound, a parallel experiment is run with the addition of SOD (50 U/mL), which should significantly reduce or abolish the EPR signal.[1]
Data Presentation:
| Condition | Substrate/Inhibitor | This compound Production Rate (µM/min) |
| Basal | Glutamate/Malate | Example Value: 0.5 ± 0.08 |
| Stimulated | Glutamate/Malate + Antimycin A | Example Value: 2.5 ± 0.3 |
| SOD Control | Glutamate/Malate + Antimycin A + SOD | Example Value: 0.2 ± 0.05 |
Note: These are representative values. Actual rates will depend on the specific experimental setup.
Summary and Considerations
| Method | Principle | Advantages | Limitations |
| MitoSOX™ Red | Fluorescent probe oxidized by this compound. | Targets mitochondria specifically. | Can be prone to artifacts; fluorescence may be influenced by factors other than this compound.[2] |
| Amplex® Red | Indirectly measures this compound via H₂O₂ detection. | Highly sensitive and quantitative. | Measures H₂O₂, not directly this compound; susceptible to interference from cellular peroxidases.[7][15] |
| EPR | Direct detection of paramagnetic this compound-spin probe adduct. | Highly specific and definitive for this compound. | Requires specialized equipment; less high-throughput than plate-based assays. |
The choice of method for measuring mitochondrial this compound production depends on the specific research question, available equipment, and the need for throughput versus specificity. For high-throughput screening, fluorescent plate-based assays like the Amplex® Red assay are suitable. For specific confirmation and detailed mechanistic studies, EPR is the gold standard. It is often advisable to use multiple methods to validate findings. Careful experimental design, including appropriate controls, is essential for obtaining reliable and reproducible data.
References
- 1. EPR Detection of Cellular and Mitochondrial this compound Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Native Rates of this compound Production from Multiple Sites in Isolated Mitochondria Measured using Endogenous Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EPR detection of cellular and mitochondrial this compound using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative studies of mitochondrial reactive oxygen species in animal longevity: Technical pitfalls and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Cytochrome c Reduction Assay: Measuring Extracellular Superoxide Production
Application Notes
Introduction
Extracellular superoxide (O₂⁻) is a highly reactive oxygen species (ROS) that plays a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease. The accurate measurement of extracellular O₂⁻ is crucial for understanding its biological functions and for the development of novel therapeutics targeting oxidative stress. The cytochrome c reduction assay is a widely used and reliable method for the quantitative determination of extracellular this compound production by cells.[1] This assay is based on the principle that this compound anions reduce ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), resulting in a measurable increase in absorbance at 550 nm.[2] The specificity of the assay for this compound is confirmed by the inhibition of cytochrome c reduction in the presence of this compound dismutase (SOD), an enzyme that scavenges this compound.
Principle of the Assay
The core of this assay is the spectrophotometric detection of the reduction of cytochrome c by this compound anions. Ferricytochrome c, in its oxidized state, has a low absorbance at 550 nm. When it accepts an electron from a this compound molecule, it is reduced to ferrocytochrome c, which exhibits a distinct absorbance peak at 550 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of this compound production.
The reaction can be summarized as follows:
O₂⁻ + Cytochrome c (Fe³⁺) → O₂ + Cytochrome c (Fe²⁺)
To ensure that the measured reduction of cytochrome c is specifically due to this compound, a parallel control experiment is performed in the presence of this compound dismutase (SOD). SOD catalyzes the dismutation of this compound to hydrogen peroxide and molecular oxygen, thus preventing the reduction of cytochrome c. The SOD-inhibitable portion of the cytochrome c reduction is therefore attributed to the presence of this compound.
Advantages and Limitations
Advantages:
-
Specificity for Extracellular this compound: Cytochrome c is a relatively large molecule that does not readily cross the cell membrane, making this assay specific for the detection of this compound released into the extracellular space.
-
Quantitative: The assay provides a quantitative measure of this compound production, which can be expressed as nmol/min/10⁶ cells, allowing for comparisons between different experimental conditions.
-
Real-time Measurement: The kinetic nature of the assay allows for the real-time monitoring of this compound production, providing insights into the dynamics of the cellular response to stimuli.
-
Adaptable to a 96-well Plate Format: The assay can be easily adapted for a 96-well plate format, enabling high-throughput screening of compounds that may modulate this compound production.[2]
Limitations and Troubleshooting:
-
Interference from Hydrogen Peroxide: Hydrogen peroxide (H₂O₂), a product of this compound dismutation, can oxidize the reduced ferrocytochrome c back to ferricytochrome c, leading to an underestimation of this compound production.[3] This interference can be minimized by the addition of catalase to the reaction mixture, which catalyzes the decomposition of H₂O₂.
-
Direct Reduction of Cytochrome c: Some cellular components or experimental compounds may directly reduce cytochrome c, leading to an overestimation of this compound production. Appropriate controls, such as cell-free experiments with the compounds of interest, should be performed to account for this.
-
Low Sensitivity for Low Levels of this compound: The assay may not be sensitive enough to detect very low levels of this compound production.
-
Troubleshooting:
-
High Background: High background absorbance can be caused by contaminated reagents or the presence of reducing agents in the sample. Ensure all solutions are freshly prepared and of high purity.
-
No or Low Signal: This could be due to inactive cells, a problem with the stimulus, or an issue with the cytochrome c solution. Verify cell viability, the concentration and activity of the stimulus, and the integrity of the cytochrome c.
-
Inconsistent Results: Inconsistent results can arise from variations in cell number, incubation times, or temperature. Ensure precise cell counting and consistent handling across all samples.
-
Quantitative Data Presentation
The following tables summarize typical rates of extracellular this compound production in different cell types as measured by the cytochrome c reduction assay. These values can serve as a reference for researchers designing and interpreting their experiments.
Table 1: Extracellular this compound Production in Human Neutrophils
| Stimulus | Concentration | This compound Production Rate (nmol/min/10⁶ cells) | Reference |
| Phorbol (B1677699) 12-myristate 13-acetate (PMA) | 20 nM | ~2.5 - 3.0 | [4] |
| Phorbol 12-myristate 13-acetate (PMA) | 100 ng/mL | ~2.6 ± 0.2 | [5] |
| f-Met-Leu-Phe (fMLP) | 1 µM | Variable, often lower than PMA | [5] |
| Unstimulated | - | < 0.5 |
Table 2: Extracellular this compound Production in Endothelial Cells
| Cell Type | Stimulus | Concentration | This compound Production | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Phorbol 12-myristate 13-acetate (PMA) | Submaximal | Synergistic increase with A23187 | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Calcium Ionophore A23187 | Submaximal | Synergistic increase with PMA | [6] |
| Swine Aortic Endothelial Cells | Menadione | Not specified | Detected extracellularly | [7] |
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., neutrophils, endothelial cells, macrophages)
-
Culture medium (e.g., RPMI 1640, DMEM) appropriate for the cells
-
Hanks' Balanced Salt Solution (HBSS) with or without Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
This compound Dismutase (SOD) (from bovine erythrocytes)
-
Catalase (from bovine liver)
-
Stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Calcium Ionophore A23187, f-Met-Leu-Phe (fMLP))
-
96-well flat-bottom microplate
-
Microplate reader with the capability to measure absorbance at 550 nm and 557 nm (optional for dual-wavelength correction) and to perform kinetic readings at 37°C.
Preparation of Reagents
-
Cytochrome c Solution (1 mg/mL): Dissolve 10 mg of cytochrome c in 10 mL of HBSS. Protect from light and prepare fresh on the day of the experiment.
-
This compound Dismutase (SOD) Solution (3000 U/mL): Dissolve SOD in HBSS to a final concentration of 3000 U/mL. Aliquot and store at -20°C.
-
Catalase Solution (2000 U/mL): Dissolve catalase in HBSS to a final concentration of 2000 U/mL. Aliquot and store at -20°C.
-
Stimulus Stock Solutions: Prepare stock solutions of the desired stimuli in an appropriate solvent (e.g., PMA in DMSO) at a concentration 100-1000 times higher than the final working concentration. Store at -20°C.
Experimental Procedure (96-well plate format)
-
Cell Preparation:
-
Culture cells to the desired confluency or density.
-
For suspension cells (e.g., neutrophils), wash the cells with HBSS and resuspend them in HBSS at a final concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.
-
For adherent cells (e.g., endothelial cells), seed the cells in a 96-well plate and allow them to adhere overnight. On the day of the experiment, wash the cells twice with warm HBSS.
-
-
Assay Setup:
-
Prepare the following reaction mixtures in separate tubes for each condition to be tested (prepare enough for triplicate wells):
-
Test Condition: Cells + Cytochrome c
-
Control (SOD): Cells + Cytochrome c + SOD
-
Optional Control (Catalase): Cells + Cytochrome c + Catalase
-
Blank: HBSS + Cytochrome c (no cells)
-
-
To each well of the 96-well plate, add the following components in the order listed:
-
50 µL of cell suspension (for suspension cells) or 100 µL of HBSS (for adherent cells).
-
10 µL of SOD solution (to control wells, for a final concentration of ~300 U/mL).
-
10 µL of Catalase solution (to optional control wells, for a final concentration of ~200 U/mL).
-
50 µL of Cytochrome c solution (for a final concentration of ~0.25 mg/mL).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
-
Initiation of the Reaction:
-
Add 10 µL of the desired stimulus to each well to initiate the reaction. For unstimulated controls, add 10 µL of the vehicle (e.g., HBSS or DMSO diluted in HBSS).
-
Immediately start the kinetic measurement.
-
-
Data Acquisition:
-
Measure the absorbance at 550 nm (and optionally at 557 nm for dual-wavelength correction) every 1-2 minutes for a total of 30-60 minutes at 37°C.
-
Data Analysis and Calculation
-
Calculate the change in absorbance (ΔA550) for each time point by subtracting the absorbance at time zero. If using dual-wavelength correction, calculate Δ(A550 - A557).
-
Determine the rate of cytochrome c reduction (ΔA550/min) from the linear portion of the kinetic curve for both the test and SOD-control conditions.
-
Calculate the SOD-inhibitable rate of cytochrome c reduction: Rate (SOD-inhibitable) = Rate (Test) - Rate (SOD control)
-
Convert the rate of cytochrome c reduction to the rate of this compound production using the Beer-Lambert law and the extinction coefficient for the change in absorbance of cytochrome c upon reduction at 550 nm (ε = 21.1 mM⁻¹ cm⁻¹).
Rate of O₂⁻ production (nmol/min/10⁶ cells) = (Rate (SOD-inhibitable) x 1000) / (21.1 x path length x number of cells in millions)
Note: The path length in a 96-well plate depends on the volume in the well. This needs to be determined for your specific plate and reader, or a standard curve can be used.
Diagrams
Signaling Pathway for NADPH Oxidase Activation
Caption: Activation of the phagocytic NADPH oxidase (NOX2) complex.
Experimental Workflow
Caption: Experimental workflow for the cytochrome c reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of this compound anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of reduced cytochrome c by hydrogen peroxide. Implications for this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil activation on biological surfaces. Massive secretion of hydrogen peroxide in response to products of macrophages and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound anion release by human endothelial cells: synergism between a phorbol ester and a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of this compound generated by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Situ Detection of Superoxide in Tissue Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (O₂⁻), a primary reactive oxygen species (ROS), plays a dual role in biological systems. At physiological levels, it functions as a critical signaling molecule in various cellular processes. However, its overproduction is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, by inducing oxidative stress and cellular damage. The accurate in situ detection and quantification of this compound in tissue sections are therefore paramount for understanding disease mechanisms and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for three widely used methods for the in situ detection of this compound in tissue sections: Dihydroethidium (DHE), MitoSOX Red for specific detection of mitochondrial this compound, and Nitroblue Tetrazolium (NBT).
Methods for this compound Detection
Several methods are available for the in situ detection of this compound, each with its own advantages and limitations. The choice of method depends on the specific research question, the tissue of interest, and the required level of specificity and quantification.
-
Dihydroethidium (DHE): A widely used fluorescent probe for detecting intracellular this compound. DHE is cell-permeable and, upon reaction with this compound, is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. For accurate quantification and to distinguish the this compound-specific product from other oxidation products, High-Performance Liquid Chromatography (HPLC) analysis is often recommended.[1]
-
MitoSOX Red: A derivative of DHE specifically targeted to the mitochondria.[2] This probe is valuable for investigating the role of mitochondrial this compound production in cellular function and disease.[3] Its cationic triphenylphosphonium group facilitates its accumulation in the mitochondria.[2]
-
Nitroblue Tetrazolium (NBT): A histochemical stain that, upon reduction by this compound, forms a dark-blue, insoluble formazan (B1609692) precipitate.[4][5] This method is useful for visualizing the localization of this compound production within tissues.[6]
Quantitative Data Summary
Quantifying and comparing this compound levels across different tissues can provide valuable insights into physiological and pathological processes. However, it is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions, probe concentrations, and detection methods. The following table provides an illustrative summary of this compound detection in different contexts.
| Method | Tissue/Cell Type | Condition | Fold Change/Observation | Reference |
| MitoSOX Red | H9c2 Cardiomyocytes | Antimycin A (100 µM) | ~5.5-fold increase in fluorescence | [7] |
| MitoSOX Red | H9c2 Cardiomyocytes | Paraquat (100 µM) | ~6.9-fold increase in fluorescence | [7] |
| MitoSOX Red | Human Coronary Artery Endothelial Cells | High Glucose (30 mM) | ~3.8-fold increase in fluorescence | [7] |
| NBT | Canine Neutrophils | Leishmania infantum Infection (Stage I) | Significantly higher NBT reduction vs. healthy controls | [8] |
| DHE-HPLC | Mouse Aorta | Angiotensin II infusion | Increased 2-hydroxyethidium levels | [1] |
Signaling Pathways and Experimental Workflows
This compound Production Signaling Pathway
This compound is primarily generated by two key enzymatic sources within the cell: the mitochondrial electron transport chain (ETC) and NADPH oxidases (NOX).[9][10][11] Electron leakage from complexes I and III of the ETC can reduce molecular oxygen to this compound.[11] Similarly, NOX enzymes, located on the plasma membrane and in various organelles, transfer an electron from NADPH to oxygen to produce this compound.[9][10]
Caption: Major enzymatic sources of cellular this compound production.
Experimental Workflow: Fluorescent Detection of this compound
The following diagram outlines the general workflow for detecting this compound in tissue sections using fluorescent probes like DHE and MitoSOX Red.
Caption: General workflow for fluorescent this compound detection.
Detailed Experimental Protocols
Protocol 1: Dihydroethidium (DHE) Staining for this compound Detection
Materials:
-
Fresh or frozen tissue sections (5-10 µm)
-
Dihydroethidium (DHE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade mounting medium
-
Coplin jars
-
Humidified chamber
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~518/605 nm)
Procedure:
-
Tissue Preparation:
-
For frozen tissues, cut sections at 5-10 µm using a cryostat and mount on glass slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
-
DHE Stock Solution (10 mM):
-
Dissolve 1 mg of DHE in 315 µL of high-quality, anhydrous DMSO.
-
Aliquot and store at -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
DHE Working Solution (2-10 µM):
-
Immediately before use, dilute the 10 mM DHE stock solution in PBS to a final concentration of 2-10 µM. The optimal concentration should be determined empirically for each tissue type.
-
Protect the working solution from light at all times.
-
-
Staining:
-
Bring tissue sections to room temperature.
-
Apply enough DHE working solution to completely cover the tissue section.
-
Incubate in a light-protected, humidified chamber at 37°C for 30 minutes.
-
-
Washing:
-
Gently wash the slides three times with PBS for 5 minutes each to remove unbound DHE.
-
-
Mounting:
-
Coverslip the sections using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Immediately image the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).
-
For specific detection of this compound, consider HPLC analysis to measure the formation of 2-hydroxyethidium.[1]
-
Protocol 2: MitoSOX Red Staining for Mitochondrial this compound
Materials:
-
Fresh or frozen tissue sections (5-10 µm)
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable buffer
-
Antifade mounting medium
-
Coplin jars
-
Humidified chamber
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~510/580 nm, or ~396/610 nm for more specific detection)[3][12]
Procedure:
-
Tissue Preparation:
-
Prepare tissue sections as described in the DHE protocol.
-
-
MitoSOX Red Stock Solution (5 mM):
-
Dissolve 50 µg of MitoSOX Red reagent in 13 µL of high-quality, anhydrous DMSO.
-
Aliquot into single-use volumes and store at -20°C to -80°C, protected from light and moisture.
-
-
MitoSOX Red Working Solution (5 µM):
-
Immediately before use, dilute the 5 mM stock solution in warm (37°C) HBSS to a final concentration of 5 µM. The optimal concentration may range from 0.1 to 5 µM and should be determined empirically.
-
Protect the working solution from light.
-
-
Staining:
-
Bring tissue sections to room temperature.
-
Apply the pre-warmed MitoSOX Red working solution to the tissue sections.
-
Incubate in a light-protected, humidified chamber at 37°C for 10-30 minutes.
-
-
Washing:
-
Gently wash the slides three times with warm HBSS.
-
-
Mounting:
-
Coverslip the sections using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Immediately visualize the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity of the mitochondrial staining.
-
Protocol 3: Nitroblue Tetrazolium (NBT) Staining for this compound
Materials:
-
Fresh or frozen tissue sections (10-20 µm)
-
Nitroblue tetrazolium (NBT)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
NADPH
-
Distilled water
-
Ethanol (B145695) series (for dehydration)
-
Xylene
-
Mounting medium
-
Light microscope
Procedure:
-
Tissue Preparation:
-
Prepare tissue sections as described in the DHE protocol.
-
-
NBT Incubation Solution:
-
Prepare a solution containing 1 mg/mL NBT and 1 mM NADPH in 50 mM Tris-HCl buffer (pH 7.4).
-
-
Staining:
-
Incubate the tissue sections in the NBT incubation solution in a light-protected, humidified chamber at 37°C for 30-60 minutes.
-
-
Washing:
-
Rinse the slides gently with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the sections under a light microscope for the presence of blue formazan deposits, which indicate sites of this compound production.
-
The intensity of the blue color can be quantified using densitometry with image analysis software. For a more rigorous quantification, the formazan can be extracted and measured spectrophotometrically.[13]
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial this compound Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. MitoSOX Mitochondrial this compound Indicators, for live-cell imaging | LabX.com [labx.com]
- 4. Use of Nitroblue Tetrazolium Test: Revisited in Context of COVID-19 - Journal of Laboratory Physicians [jlabphy.org]
- 5. The nitroblue tetrazolium test in Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple quantitative detection of mitochondrial this compound production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Relationship between Neutrophil Activation and Different States of Canine L. infantum Infection: Nitroblue Tetrazolium Test and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crosstalk between mitochondria and NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MitoSOX™ Mitochondrial this compound Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 13. Cell damage and dye reduction in the quantitative nitroblue tetrazolium (NBT) test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Superoxide Production Inhibitors
References
- 1. NADPH Oxidases: Insights into Selected Functions and Mechanisms of Action in Cancer and Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminol-amplified chemiluminescence detects mainly this compound anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of kinetics of dihydroethidium fluorescence with this compound using xanthine oxidase and hypoxanthine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]
- 5. The signaling pathway of NADPH oxidase and its role in glomerular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 10. assaygenie.com [assaygenie.com]
- 11. caymanchem.com [caymanchem.com]
- 12. High-throughput Assays for this compound and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of lucigenin as a chemiluminescent probe to monitor vascular this compound as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 19. Analysis of Kinetics of Dihydroethidium Fluorescence with this compound Using Xanthine Oxidase and Hypoxanthine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput assays for this compound and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid microplate assay for this compound scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of this compound anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Oxidation of reduced cytochrome c by hydrogen peroxide. Implications for this compound assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
Application Notes and Protocols for Genetically Encoded Superoxide Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Genetically encoded superoxide sensors are powerful tools for the real-time, dynamic measurement of this compound (O2•−) in living cells and organisms. Unlike traditional chemical probes, these protein-based sensors offer high specificity and can be targeted to specific subcellular compartments, enabling precise spatiotemporal analysis of redox signaling pathways. These sensors typically consist of a this compound-sensing domain linked to one or more fluorescent proteins. The binding of this compound induces a conformational change in the sensor, leading to a detectable change in its fluorescent properties, often a ratiometric shift in excitation or emission. This allows for quantitative imaging of this compound dynamics in various biological processes, from immune responses to neurodegenerative diseases.
Available Genetically Encoded this compound Sensors
The most widely used class of genetically encoded this compound sensors is based on circularly permuted yellow fluorescent protein (cpYFP). These sensors provide a ratiometric readout, which minimizes artifacts arising from variations in sensor expression levels, cell thickness, or illumination intensity.
Table 1: Comparison of Common cpYFP-based this compound Sensors
| Sensor Name | Sensing Domain | Principle | Excitation Wavelengths (nm) | Emission Wavelength (nm) | Dynamic Range (Fold Change) | Subcellular Targeting |
| cpYFP | None (intrinsic sensitivity) | Ratiometric (Excitation) | 405 / 488 | 510-530 | ~1.5 - 2.0 | Cytosol, Mitochondria, Nucleus |
| roGFP2-Orp1 | Orp1 (Oxidant receptor peroxidase 1) | Ratiometric (Excitation) | 405 / 488 | ~510 | ~5 - 10 | Cytosol, Mitochondria |
| HyPer (Primarily H2O2) | OxyR | Ratiometric (Excitation) | 420 / 500 | ~516 | ~3.0 | Cytosol, Mitochondria |
Note: While HyPer is primarily a hydrogen peroxide (H2O2) sensor, it is often used in redox biology studies alongside this compound sensors as this compound is frequently dismutated to H2O2. roGFP2-Orp1 is also primarily sensitive to H2O2 but is included due to its common use in redox research.
Signaling Pathway: NADPH Oxidase (NOX2) Activation
This compound is a key product of the NADPH oxidase (NOX) family of enzymes, which are crucial in host defense, inflammation, and cellular signaling. The diagram below illustrates the assembly and activation of the NOX2 complex in phagocytic cells, a major source of cellular this compound.
Caption: Activation of the NOX2 complex to produce this compound.
Experimental Workflow
The general workflow for using genetically encoded this compound sensors involves sensor delivery, live-cell imaging, and subsequent data analysis. This process allows for the quantification of this compound production in response to various stimuli.
Caption: General experimental workflow for this compound sensing.
Detailed Experimental Protocols
Protocol 1: General Live-Cell Ratiometric Imaging of Cytosolic this compound
This protocol describes the use of a cpYFP-based sensor for monitoring cytosolic this compound changes in cultured mammalian cells.
Materials:
-
HEK293T or HeLa cells
-
Plasmid DNA encoding cytosolic cpYFP sensor (e.g., pCMV-cyto-cpYFP)
-
Lipofectamine 3000 or similar transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Imaging medium (e.g., FluoroBrite DMEM or HBSS)
-
Glass-bottom imaging dishes (35 mm)
-
Confocal or epifluorescence microscope with 405 nm and 488 nm laser lines and an appropriate emission filter (e.g., 510-550 nm).
-
Stimulant (e.g., 1 µM Phorbol 12-myristate 13-acetate - PMA)
-
This compound scavenger (e.g., 100 U/mL PEG-SOD) as a negative control.
Methodology:
-
Cell Seeding: The day before transfection, seed cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Transfection:
-
Transfect cells with the cpYFP sensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24-48 hours to allow for sensor expression.
-
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed imaging medium.
-
Add 2 mL of fresh imaging medium to the dish.
-
Place the dish on the microscope stage, which should be equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
-
Microscope Setup and Image Acquisition:
-
Locate a field of view with healthy, transfected cells expressing the sensor.
-
Set up the microscope for sequential acquisition at 405 nm and 488 nm excitation. Use the same emission filter for both channels.
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio without saturating the detector. Ensure settings are consistent across all experiments.
-
Acquire a baseline time-lapse series, capturing images every 30-60 seconds for 5-10 minutes to establish a stable baseline ratio.
-
-
Stimulation and Recording:
-
Carefully add the stimulus (e.g., PMA) to the dish to achieve the final desired concentration.
-
Immediately continue the time-lapse acquisition for another 30-60 minutes to record the cellular response.
-
For control experiments, pre-incubate cells with a scavenger like PEG-SOD for 30 minutes before adding the stimulus.
-
-
Data Analysis:
-
Select individual cells or subcellular regions as Regions of Interest (ROIs).
-
For each time point, measure the mean fluorescence intensity for both the 405 nm (I405) and 488 nm (I488) channels.
-
Calculate the ratiometric value (R) by dividing the two intensities: R = I405 / I488.
-
Normalize the ratio data to the baseline (R/R0) to represent the fold change in this compound.
-
Plot the normalized ratio (R/R0) over time to visualize the this compound dynamics.
-
Protocol 2: Measuring Mitochondrial this compound Production
This protocol is adapted for sensors specifically targeted to the mitochondrial matrix.
Materials:
-
All materials from Protocol 1.
-
Plasmid DNA encoding a mitochondria-targeted cpYFP sensor (e.g., pCMV-mito-cpYFP).
-
Mitochondrial complex inhibitor (e.g., 1 µM Antimycin A) as a positive control/stimulant.
-
MitoTracker Red CMXRos (optional, for co-localization).
Methodology:
-
Transfection and Expression: Follow steps 1 and 2 from Protocol 1, using the mito-cpYFP plasmid.
-
Co-localization (Optional): 30 minutes before imaging, incubate cells with 100 nM MitoTracker Red CMXRos to confirm the mitochondrial localization of the sensor. Wash thoroughly before adding imaging medium.
-
Imaging Preparation: Follow step 3 from Protocol 1.
-
Microscope Setup and Acquisition:
-
Set up the microscope as described in Protocol 1. If using MitoTracker, add a channel for its excitation/emission (e.g., 561 nm excitation, 580-620 nm emission).
-
Acquire a stable baseline for 5-10 minutes.
-
-
Stimulation and Recording:
-
Add Antimycin A to the dish to induce this compound production from mitochondrial complex III.
-
Continue time-lapse imaging to capture the response.
-
-
Data Analysis:
-
Perform ratiometric analysis as described in Protocol 1. ROIs should be drawn specifically over mitochondrial structures.
-
Analyze the change in the 405/488 ratio to quantify the change in mitochondrial this compound levels.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low sensor expression / weak signal | Low transfection efficiency; Cell toxicity. | Optimize transfection protocol; use a different reagent or delivery method (e.g., lentivirus); check plasmid quality. |
| High background fluorescence | Autofluorescence from media or cells. | Use phenol (B47542) red-free imaging medium; subtract background fluorescence during analysis. |
| No response to stimulus | Cells are unresponsive; stimulus is inactive; sensor is not functional. | Check cell health; use a positive control stimulus (e.g., PMA, Antimycin A); verify sensor expression and localization. |
| Phototoxicity or photobleaching | Laser power is too high; excessive exposure time. | Reduce laser power to the minimum required for a good signal; increase camera gain; reduce exposure time or frequency of acquisition. |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoSOX™ Red Fluorescence Microscopy
Welcome to the technical support center for MitoSOX™ Red fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide answers to frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MitoSOX™ Red?
MitoSOX™ Red is a cell-permeant fluorogenic dye specifically designed to detect superoxide within the mitochondria of live cells.[1][2] It contains a cationic triphenylphosphonium group that facilitates its accumulation in actively respiring mitochondria, driven by the negative mitochondrial membrane potential.[1][3] Once inside the mitochondria, MitoSOX™ Red is selectively oxidized by this compound to form 2-hydroxyethidium.[1][2] This oxidized product then intercalates with mitochondrial DNA (mtDNA), emitting a bright red fluorescence.[1][4]
Q2: Why is my MitoSOX™ Red signal localizing to the nucleus or appearing diffuse in the cytoplasm?
This is a common artifact that can arise from several factors:
-
High Dye Concentration: Using a MitoSOX™ Red concentration above the optimal range (typically >5 µM) can be cytotoxic, leading to mitochondrial damage and redistribution of the fluorescent product to the cytosol and nucleus.[3][5]
-
Prolonged Incubation Time: Extended incubation periods, even at lower concentrations, can lead to the oxidized dye leaking from the mitochondria and staining the nucleus.[3][4]
-
Compromised Cell Health: Unhealthy or stressed cells may have a reduced mitochondrial membrane potential, which is crucial for the initial accumulation of the probe in the mitochondria.[5][6] Damage to mitochondria can also cause the release of the oxidized dye into the cytoplasm.[4][5]
-
Mechanism of Oxidized Dye: The oxidized form of MitoSOX™ Red, 2-hydroxyethidium, can bind to any nucleic acid. If it leaks from the mitochondria, it can readily stain the nuclear DNA.[4][5]
Q3: My MitoSOX™ Red signal is very weak or absent. What are the potential causes?
A weak or non-existent signal can be due to several issues:
-
Improper Reagent Handling and Storage: MitoSOX™ Red is sensitive to light and air and can auto-oxidize.[1][3] It should be stored at -20°C, protected from light, and repeated freeze-thaw cycles should be avoided.[3][5]
-
Low this compound Levels: The cells may not be producing a detectable level of mitochondrial this compound under the experimental conditions.
-
Suboptimal Staining Conditions: Incubation should be performed at 37°C to ensure cells are in a physiological state that allows for active mitochondrial uptake of the dye.[3][7]
-
Incorrect Filter Sets: Using improper excitation and emission filters will result in poor signal detection. For selective detection of the this compound-specific product, an excitation wavelength of approximately 396-400 nm is recommended.[1][8]
-
Low Dye Concentration: The concentration of MitoSOX™ Red might be too low for your specific cell type.[5]
Q4: Can I use MitoSOX™ Red on fixed cells?
No, MitoSOX™ Red is intended for use in live cells.[9][10] The accumulation of the probe within the mitochondria is dependent on the mitochondrial membrane potential, which is lost in fixed cells.[9] Furthermore, fixation does not preserve reactive oxygen species like this compound.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during MitoSOX™ Red staining.
Issue 1: High Background Fluorescence
High background can obscure the specific mitochondrial signal.
| Potential Cause | Recommended Solution |
| MitoSOX™ Red concentration is too high. | Titrate the concentration to find the optimal level for your cell type, typically within the 0.1-5 µM range.[1][3] |
| Probe auto-oxidation. | Prepare fresh working solutions of MitoSOX™ Red for each experiment and protect them from light.[1][11] |
| Inadequate washing. | Ensure thorough but gentle washing of cells with a pre-warmed buffer after incubation to remove excess probe.[1] |
| Presence of serum or phenol (B47542) red. | Perform staining in a serum-free medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS). Use phenol red-free media to reduce autofluorescence.[11][12] |
Issue 2: Nuclear and/or Diffuse Cytosolic Staining
This artifact can lead to misinterpretation of the results.
| Potential Cause | Recommended Solution |
| Concentration too high (>5 µM). | Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.[3] |
| Incubation time too long. | Reduce the incubation time, typically to between 10 and 30 minutes.[3] |
| Compromised cell health. | Ensure cells are healthy and in the logarithmic growth phase. Check cell viability before staining.[5] Co-stain with a mitochondrial marker (e.g., MitoTracker™ Green) to confirm mitochondrial integrity and localization.[5][6] |
Issue 3: Weak or No Signal
A lack of signal can be frustrating, but is often resolvable.
| Potential Cause | Recommended Solution |
| Probe degradation. | Store the stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.[3] |
| Suboptimal incubation. | Incubate cells at 37°C to facilitate the active uptake of the dye.[3][7] |
| Incorrect filter sets. | For standard detection, use Ex/Em of ~510/580 nm. For highly specific detection of the this compound product, use Ex/Em of ~396/580 nm.[3][8] |
| Insufficient this compound production. | Use a positive control, such as treating cells with Antimycin A or MitoPQ, to confirm that the staining procedure and detection are working correctly.[5][6] |
| Concentration too low. | Gradually increase the MitoSOX™ Red concentration within the recommended range (0.1-5 µM).[3] |
Experimental Protocols
General Staining Protocol for Adherent Cells
This protocol provides a starting point and should be optimized for your specific cell type and experimental conditions.
Materials:
-
MitoSOX™ Red indicator (5 mM stock solution in anhydrous DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable buffer (pre-warmed to 37°C)
-
Cells cultured on glass-bottom dishes or coverslips
-
Positive control (e.g., Antimycin A)
-
Negative control (e.g., a mitochondria-targeted antioxidant like MitoTEMPO)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Reagent Preparation:
-
Prepare a 5 mM MitoSOX™ Red stock solution by dissolving 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.[2][4] Aliquot and store at -20°C or -80°C, protected from light.[3]
-
On the day of the experiment, warm the stock solution to room temperature.
-
Dilute the 5 mM stock solution in pre-warmed HBSS or serum-free medium to the desired final working concentration (typically 0.5 µM to 5 µM).[3]
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.[6]
-
Add the MitoSOX™ Red working solution to the cells.
-
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[3][6]
-
Washing: Gently wash the cells three times with pre-warmed HBSS to remove the excess probe.[6]
-
Imaging: Immediately image the cells using a fluorescence microscope.
Experimental Controls:
-
Positive Control: Treat cells with a known inducer of mitochondrial this compound, such as Antimycin A (e.g., 10 µM for 30 minutes prior to and during staining), to validate the assay.[6]
-
Negative Control: Pre-incubate cells with a mitochondria-targeted antioxidant, like MitoTEMPO (e.g., 10 µM for 1 hour before and during staining), to confirm the specificity of the signal.[6]
-
Unstained Control: To measure baseline autofluorescence.[11]
Data Presentation
Recommended Staining Parameters
Optimization is critical, and the ideal parameters may vary between cell types.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 5 mM in anhydrous DMSO | Prepare fresh or aliquot and store at -80°C to avoid freeze-thaw cycles.[5] |
| Working Solution Concentration | 100 nM - 5 µM | Concentrations >5 µM can be cytotoxic and lead to artifacts.[3][5] |
| Incubation Time | 10 - 30 minutes | Longer incubation times can increase non-specific staining.[3][5] |
| Incubation Temperature | 37°C | Essential for active mitochondrial uptake.[5][7] |
Visualizations
MitoSOX™ Red Mechanism and Artifact Pathway
Caption: Mechanism of MitoSOX™ Red and the pathway leading to nuclear staining artifacts.
Troubleshooting Workflow for MitoSOX™ Red Artifacts
Caption: A decision tree for troubleshooting common artifacts in MitoSOX™ Red experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MitoSOX™ Red Mitochondrial this compound Indicator, for live-cell imaging, 10 vials x 50 μg - FAQs [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
limitations and interferences of the lucigenin chemiluminescence assay
Welcome to the technical support center for the lucigenin (B191737) chemiluminescence assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the limitations, interferences, and troubleshooting of this assay for the detection of superoxide radicals.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the lucigenin chemiluminescence assay?
The lucigenin chemiluminescence assay is widely used for the detection of this compound anion radicals (O₂⁻) in various biological systems.[1][2][3] It is a highly sensitive method that has been applied to monitor this compound production from enzymatic sources like xanthine (B1682287) oxidase and NADPH oxidases, as well as in cellular systems including phagocytes, endothelial cells, and smooth muscle cells.[4][5]
Q2: What is the principle behind the lucigenin assay?
The assay is based on the reaction of lucigenin (bis-N-methylacridinium nitrate) with this compound radicals. This reaction leads to the formation of an unstable intermediate that, upon decomposition, emits light (chemiluminescence). The intensity of the emitted light is proportional to the rate of this compound production.[3][6]
Q3: Is the lucigenin assay specific for this compound?
While lucigenin is highly sensitive to this compound, its specificity has been a subject of debate.[1] The main concern is the potential for lucigenin to undergo "redox cycling," where it gets reduced by cellular components and then reacts with molecular oxygen to artificially generate more this compound, leading to an overestimation of the actual this compound levels.[7][8][9][10][11][12] Additionally, other reactive oxygen species (ROS) and cellular enzymes may contribute to the chemiluminescent signal.[7][11]
Q4: What are the key limitations of the lucigenin assay?
The primary limitations include:
-
Artifactual this compound Generation: Lucigenin, particularly at higher concentrations (typically 50 to 500 µmol/L), can increase this compound production through redox cycling.[7][10][12]
-
Lack of Specificity for NADPH Oxidase: The assay can produce a chemiluminescent signal in tissues from animals lacking NADPH oxidase enzymes, suggesting other enzymatic sources, such as cytochrome P450, may contribute.[4][11]
-
Influence of Experimental Conditions: The chemiluminescence of lucigenin is sensitive to experimental parameters like temperature, light exposure (especially UV), and the type of solvent used.[13][14]
-
Direct Enzymatic Reduction: Some enzymes can directly reduce lucigenin, which can either inhibit or enhance the this compound-dependent signal.[1][8]
Q5: How does lucigenin compare to other this compound detection methods like the luminol (B1675438) assay?
Both lucigenin and luminol are chemiluminescent probes used for ROS detection, but they have different specificities. Lucigenin is considered more specific for this compound, whereas luminol is more sensitive but less specific, reacting with a wider range of ROS, including hydrogen peroxide in the presence of peroxidases.[1][11][15] The choice between them depends on the specific experimental question and the biological system being studied.
Troubleshooting Guide
This guide addresses common issues encountered during the lucigenin chemiluminescence assay.
High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Prepare fresh buffers and lucigenin stock solution. Use high-purity water. |
| Autoxidation of Lucigenin | Protect lucigenin solutions from light and store them appropriately. Prepare fresh working solutions before each experiment. |
| High Lucigenin Concentration | Optimize the lucigenin concentration. Start with a lower concentration (e.g., 5 µM) and perform a concentration-response curve to find the optimal balance between signal and background.[7] |
| Cellular Stress | Ensure gentle handling of cells to minimize stress-induced ROS production. Allow cells to equilibrate in the assay buffer before starting the measurement. |
| Instrument Settings | Check the luminometer's sensitivity settings. A setting that is too high can amplify background noise. |
Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Low this compound Production | Verify that the cells or enzymatic system are active and capable of producing this compound. Use a positive control (e.g., xanthine/xanthine oxidase system) to confirm assay functionality. |
| Inactive Lucigenin | Check the expiration date of the lucigenin. Prepare a fresh stock solution. |
| Incorrect Assay Conditions | Optimize the pH, temperature, and buffer composition for your specific system. Temperatures above 25°C can significantly affect the signal.[13][14] |
| Presence of Quenchers | Be aware of substances in your sample that might quench the chemiluminescence, such as high concentrations of chloride ions.[16] |
| Insufficient Cell Number | Increase the number of cells per well. The signal is dependent on the amount of biological material. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents and samples. Use calibrated pipettes. |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and even distribution of cells in the wells. |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay. Use a temperature-controlled luminometer if possible. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Quantitative Data Summary
The concentration of lucigenin is a critical parameter that can influence the outcome of the assay. The following table summarizes the effect of different lucigenin concentrations on this compound generation and oxygen consumption in vascular homogenates.
| Lucigenin Concentration | Effect on Oxygen Consumption | Effect on this compound Generation (assessed by EPR) |
| 5 µM | 2-fold increase | Progressive increase |
| 50 µM | - | Progressive increase |
| 250 µM | 5-fold increase | Progressive increase |
| Data sourced from studies on vascular NAD(P)H oxidase activity.[7] |
Experimental Protocols
General Protocol for Lucigenin Chemiluminescence Assay in Cell Suspensions
-
Cell Preparation:
-
For suspension cells: Centrifuge at 1000 x g at 4°C for 3-5 minutes and discard the supernatant. Wash the cells twice with phosphate-buffered saline (PBS).
-
For adherent cells: Discard the culture medium, and detach cells using trypsin to create a single-cell suspension. Centrifuge at 1000 x g at 4°C for 3-5 minutes and discard the supernatant. Wash twice with PBS.[16]
-
-
Reagent Preparation:
-
Prepare a stock solution of lucigenin (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
Prepare a working solution of lucigenin by diluting the stock solution in a suitable assay buffer (e.g., PBS with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 0.05% BSA) to the desired final concentration (e.g., 5-10 µM).[16][17]
-
-
Assay Procedure:
-
Resuspend the prepared cells in the assay buffer.
-
Incubate a specific number of cells (e.g., 5 x 10⁴) in the assay buffer for a short period (e.g., 3 minutes) at 37°C in a luminometer-compatible plate.[17]
-
Add the lucigenin working solution to each well immediately before measurement.
-
If studying stimulated this compound production, add the stimulus (e.g., PMA at 200 ng/ml) after a brief pre-incubation with lucigenin.[17]
-
-
Data Acquisition:
-
Measure the chemiluminescence signal over time using a luminometer. The data is typically expressed as relative light units (RLU) per unit of time per amount of protein or number of cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Lucigenin chemiluminescence as a probe for measuring reactive oxygen species production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Detection - National Diagnostics [nationaldiagnostics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Artifacts related to lucigenin chemiluminescence for this compound detection in a vascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lucigenin as mediator of this compound production: revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemiluminescence of lucigenin is dependent on experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes lucigenin and luminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
addressing specificity issues with the nitroblue tetrazolium (NBT) assay
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing specificity issues associated with the Nitroblue Tetrazolium (NBT) assay for superoxide detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of alternative assays to help you obtain more reliable and accurate results in your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the NBT assay?
The Nitroblue Tetrazolium (NBT) assay is a colorimetric method used to detect this compound anion (O₂⁻) production. NBT, a pale-yellow water-soluble tetrazolium salt, is reduced by this compound to form formazan (B1609692), a dark-blue, water-insoluble precipitate. The amount of formazan produced is proportional to the amount of this compound generated and can be quantified spectrophotometrically after solubilization, or visualized microscopically within cells.[1][2]
Q2: What are the primary specificity issues with the NBT assay?
The main specificity issue with the NBT assay is that it is not entirely specific for this compound anions. Other cellular components and enzymes, such as NAD(P)H oxidoreductases, can directly reduce NBT, leading to false-positive results.[3] Additionally, certain substances in biological samples can interfere with the assay, affecting the accuracy of the results.
Q3: What can cause false-positive results in the NBT assay?
False-positive results in the NBT assay can be caused by several factors:
-
Direct reduction by enzymes: Dehydrogenases and other oxidoreductases can directly reduce NBT to formazan, independent of this compound.
-
Interfering substances: Components in complex biological samples, such as certain drugs or compounds, may directly reduce NBT.
-
High cellular metabolic activity: Cells with high metabolic rates may have elevated levels of reducing agents that can contribute to NBT reduction.
-
Improper assay conditions: Suboptimal pH or high temperatures can promote non-specific NBT reduction.
Q4: How can I improve the specificity of my NBT assay?
To improve the specificity of the NBT assay, it is crucial to include proper controls. The most important control is the use of this compound dismutase (SOD), an enzyme that specifically scavenges this compound anions. By comparing the NBT reduction in the presence and absence of SOD, the this compound-specific signal can be determined (SOD-inhibitable fraction). Any remaining NBT reduction in the presence of SOD is considered non-specific.
Q5: What are some common causes of high background in the NBT assay?
High background in the NBT assay can obscure the specific signal and lead to inaccurate quantification. Common causes include:
-
Contaminated reagents: Reagents, especially the NBT solution, can become contaminated with reducing agents.
-
Light exposure: NBT is light-sensitive and can be photoreduced, leading to a high background. It is important to prepare and store NBT solutions in the dark.
-
Extended incubation times: Prolonged incubation can lead to increased non-specific reduction of NBT.[4]
-
Cellular debris: Debris from dead cells can contribute to non-specific staining.
-
Insufficient washing: Inadequate washing steps can leave behind unreacted NBT or other interfering substances.
Troubleshooting Guide
This guide addresses common problems encountered during the NBT assay and provides step-by-step solutions.
| Problem | Possible Cause | Solution |
| High Background Signal | 1. NBT solution is old or has been exposed to light. 2. Contamination of reagents or buffers. 3. Incubation time is too long. 4. Insufficient blocking (for IHC/ICC applications). | 1. Prepare fresh NBT solution and protect it from light. 2. Use fresh, high-purity reagents and sterile, nuclease-free water. 3. Optimize incubation time; perform a time-course experiment to determine the optimal duration. 4. Increase blocking time or try a different blocking agent (e.g., 5% BSA or serum).[5] |
| No or Weak Signal | 1. Inefficient this compound production. 2. Insufficient NBT concentration. 3. Suboptimal assay conditions (pH, temperature). 4. Cells are not viable or are at a low density. | 1. Ensure your stimulus for this compound production is working as expected. Use a positive control. 2. Optimize the NBT concentration for your specific cell type and experimental conditions. 3. Ensure the pH of the buffer is optimal for the enzymatic reaction producing this compound and for NBT reduction. Maintain the recommended incubation temperature. 4. Check cell viability using a method like trypan blue exclusion. Ensure an adequate number of cells are plated. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Variation in incubation times or conditions across wells. 4. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and careful plating technique. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. Ensure all wells are treated identically and for the same duration. 4. Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a humidified environment.[6] |
| Formazan Crystals are Difficult to Solubilize | 1. Incomplete cell lysis. 2. Inappropriate solubilization agent. | 1. Ensure complete cell lysis before attempting to solubilize the formazan. 2. Use a suitable solvent like DMSO or a mixture of potassium hydroxide (B78521) and DMSO to fully dissolve the formazan crystals.[2] |
Troubleshooting Workflow for the NBT Assay
Caption: A flowchart for troubleshooting common issues in the NBT assay.
Experimental Protocols
Here are detailed protocols for the NBT assay and key related experiments.
Protocol 1: Quantitative NBT Assay for this compound in Cultured Cells
This protocol describes a quantitative method to measure intracellular this compound production in cultured cells using a microplate reader.
Materials:
-
Nitroblue Tetrazolium (NBT) solution (1 mg/mL in PBS, freshly prepared and protected from light)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulant for this compound production (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound Dismutase (SOD) from bovine erythrocytes
-
Solubilization solution (e.g., 2M KOH and DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (for controls): For negative and specificity controls, pre-incubate cells with SOD (e.g., 100 U/mL) for 30 minutes at 37°C.
-
Stimulation: Add the stimulant (e.g., PMA at a final concentration of 100-200 ng/mL) to the appropriate wells. For unstimulated controls, add the vehicle control.
-
NBT Incubation: Immediately add NBT solution to all wells to a final concentration of 0.1-0.2 mg/mL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized for your specific cell type.
-
Termination of Reaction: Aspirate the medium and wash the cells gently with PBS to remove extracellular NBT.
-
Formazan Solubilization: Add the solubilization solution (e.g., 120 µL of 2M KOH followed by 140 µL of DMSO) to each well to dissolve the intracellular formazan crystals. Mix thoroughly by gentle pipetting.[1][2]
-
Quantification: Measure the absorbance at a wavelength between 560-620 nm using a microplate reader.
-
Calculation: The amount of this compound produced is proportional to the absorbance of the formazan. The SOD-inhibitable portion is calculated by subtracting the absorbance of the SOD-treated wells from the absorbance of the untreated (but stimulated) wells.
Protocol 2: this compound Dismutase (SOD) Inhibition Assay (Control for NBT Assay)
This protocol is essential to confirm that the NBT reduction observed is due to this compound.
Procedure: This control is run in parallel with the main NBT assay.
-
Prepare a set of wells that will be treated with SOD.
-
Prior to adding the stimulant and NBT, add SOD to these wells at a final concentration of 50-100 U/mL.
-
Incubate for 30 minutes at 37°C.
-
Proceed with the NBT assay protocol as described above (steps 3-9).
-
The difference in absorbance between the stimulated wells without SOD and the stimulated wells with SOD represents the amount of this compound-specific NBT reduction.
Alternative Assays for this compound Detection
Given the specificity limitations of the NBT assay, it is often advisable to confirm results with an alternative method.
Protocol 3: Cytochrome c Reduction Assay
This assay measures the reduction of cytochrome c by this compound, which can be monitored spectrophotometrically. It is particularly useful for detecting extracellular this compound.[7][8]
Materials:
-
Cytochrome c from horse or bovine heart (e.g., 50 µM in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Stimulant for this compound production
-
This compound Dismutase (SOD)
-
96-well plate
-
Spectrophotometer or microplate reader capable of reading absorbance at 550 nm
Procedure:
-
Cell Preparation: Prepare a cell suspension in HBSS at the desired concentration.
-
Assay Setup: In a 96-well plate, add the cell suspension to the appropriate wells.
-
Control Wells: For specificity controls, add SOD (50-100 U/mL) to designated wells.
-
Reaction Initiation: Add cytochrome c solution to all wells.
-
Stimulation: Add the stimulant to the appropriate wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time (e.g., every 1-2 minutes for 30-60 minutes) at 37°C.
-
Calculation: Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The amount of this compound can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm). The SOD-inhibitable portion represents the this compound-specific reduction.[9]
Protocol 4: Dihydroethidium (DHE) Assay
DHE is a fluorescent probe that is relatively specific for this compound. It is oxidized by this compound to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 5-10 mM in DMSO, stored at -20°C, protected from light)
-
Cell culture medium or appropriate buffer
-
Stimulant for this compound production
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry).
-
DHE Loading: Incubate the cells with DHE at a final concentration of 2-10 µM in serum-free medium for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm PBS or medium to remove excess DHE.
-
Stimulation: Add the stimulant to the cells and incubate for the desired time.
-
Detection:
-
Fluorescence Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~606 nm).
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or a similar channel).
-
-
Quantification: The mean fluorescence intensity is proportional to the amount of this compound produced.
Comparison of this compound Detection Assays
The choice of assay depends on the specific experimental needs, including the location of this compound production (intra- vs. extracellular), the required sensitivity, and the available equipment.
| Assay | Principle | Advantages | Disadvantages | Detection Limit | Specificity |
| NBT Assay | Colorimetric; reduction of NBT to formazan by O₂⁻. | Simple, inexpensive, can be used for both quantitative and qualitative (histochemical) analysis. | Low specificity (reduced by other molecules), formazan precipitation can be problematic. | Micromolar range. | Low; requires SOD control for specificity. |
| Cytochrome c Reduction Assay | Spectrophotometric; reduction of cytochrome c by O₂⁻. | Quantitative, well-established, good for extracellular O₂⁻. | Low sensitivity, interference from other reductases, cytochrome c does not cross cell membranes.[7][10] | Sub-micromolar to micromolar range. | Moderate; requires SOD control. |
| DHE Assay | Fluorometric; oxidation of DHE to fluorescent 2-hydroxyethidium by O₂⁻. | Higher specificity for O₂⁻ than NBT, suitable for intracellular detection and imaging. | DHE can be oxidized by other ROS to form ethidium, which has overlapping fluorescence.[8] | Nanomolar to micromolar range.[11] | High for 2-hydroxyethidium product, but requires careful spectral analysis or chromatography to distinguish from ethidium. |
| Electron Paramagnetic Resonance (EPR) | Spectroscopic; detection of unpaired electrons in spin-trapped O₂⁻ adducts. | The "gold standard" for unequivocal detection and quantification of specific free radicals. | Requires specialized and expensive equipment, lower throughput. | Nanomolar range. | Very High. |
Signaling Pathway of NADPH Oxidase Activation
The NADPH oxidase (NOX) family of enzymes is a major source of cellular this compound. The activation of the phagocytic NADPH oxidase (NOX2) is a multi-step process involving the assembly of several protein subunits.
Caption: Activation of the phagocytic NADPH oxidase (NOX2) complex.
Logical Comparison of this compound Detection Methods
Caption: A decision-making diagram for selecting a this compound detection assay.
References
- 1. A quantitative nitroblue tetrazolium assay for determining intracellular this compound anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. arp1.com [arp1.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: EPR Spin Trapping of Superoxide Radicals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the electron paramagnetic resonance (EPR) spin trapping of superoxide radicals. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during your EPR spin trapping experiments in a question-and-answer format.
Question 1: Why is the intensity of my DMPO-OOH signal weak or undetectable?
A weak or absent DMPO-OOH signal can be attributed to several factors:
-
Low this compound Flux: The rate of this compound production in your system may be too low for detection. Consider increasing the concentration of your this compound generating system (e.g., xanthine (B1682287) oxidase) to see if the signal intensity increases.[1]
-
Slow Trapping Rate: The reaction between DMPO and this compound is relatively slow.[2] High concentrations of DMPO (typically 50-100 mM) are often required to effectively trap this compound before it dismutates or reacts with other molecules.[3][4]
-
Competition for this compound: Other molecules in your sample, particularly transition metal complexes, can compete with DMPO for this compound, thereby reducing the yield of the DMPO-OOH adduct.[1][5]
-
Rapid Adduct Decay: The DMPO-OOH adduct is notoriously unstable, with a short half-life.[1][3] The experimental timing from initiation of the reaction to EPR measurement is critical.
Question 2: I am observing a prominent DMPO-OH signal. Does this confirm the presence of hydroxyl radicals?
Not necessarily. While DMPO is an excellent spin trap for hydroxyl radicals, the presence of a DMPO-OH signal in a this compound-generating system can be misleading due to several pitfalls:
-
Decomposition of DMPO-OOH: The DMPO-OOH adduct can decompose to form the more stable DMPO-OH adduct.[1][3] However, studies have shown that the spontaneous breakdown of DMPO-OOH to DMPO-OH is minimal in many systems.[1]
-
Metal-Catalyzed Hydroxyl Radical Formation (Fenton Reaction): Trace amounts of redox-active transition metals, such as iron, can catalyze the formation of hydroxyl radicals from hydrogen peroxide (a byproduct of this compound dismutation) via the Fenton reaction.[1] These hydroxyl radicals are then trapped by DMPO, leading to a strong DMPO-OH signal.
-
Spin Trap Impurities: Commercial DMPO can contain impurities that lead to the formation of a DMPO-OH-like signal upon oxidation.[6]
-
Nucleophilic Addition to Oxidized DMPO: DMPO can be oxidized by various species, and subsequent nucleophilic attack by water can lead to the formation of the DMPO-OH adduct in the absence of free hydroxyl radicals.[7][8][9]
To confirm the presence of hydroxyl radicals, it is crucial to use metal chelators like DETAPAC and hydroxyl radical scavengers such as ethanol (B145695) or DMSO as controls.
Question 3: My EPR spectrum shows unexpected or unidentifiable signals. What could be the cause?
Artifactual signals in EPR spin trapping can arise from several sources:
-
Spin Trap Impurities: As mentioned, impurities in the spin trap are a common source of artifactual signals. It is highly recommended to purify DMPO before use.[1]
-
Reactions with Buffer Components: Some buffer components can react to form radicals that are subsequently trapped. For instance, phosphate (B84403) buffers in the presence of certain enzymes and substrates can lead to the formation of radical adducts.
-
Direct Oxidation of the Spin Trap: The spin trap itself can be oxidized by strong oxidizing agents in the system, leading to the formation of paramagnetic species.[8][9][10]
-
Formation of Secondary Radicals: The initial radical of interest may react with other molecules in the sample to produce secondary radicals, which are then trapped.
Question 4: How can I improve the stability of the this compound adduct signal?
Given the inherent instability of the DMPO-OOH adduct, consider the following strategies:
-
Use Alternative Spin Traps: Several alternative spin traps form more stable this compound adducts. These include BMPO, DEPMPO, and cyclic hydroxylamines like CMH.[3][4][11] The half-lives of their this compound adducts are significantly longer than that of DMPO-OOH.
-
Optimize Experimental Conditions: The stability of the DMPO-OOH adduct can be influenced by pH and temperature.[12] Performing experiments at a controlled pH and lower temperatures (when feasible) may help to increase the adduct's lifetime.
-
Rapid Measurement: Minimize the time between initiating the reaction and acquiring the EPR spectrum.
Frequently Asked Questions (FAQs)
What is the half-life of the DMPO-OOH adduct?
The half-life of the DMPO-OOH adduct is relatively short and can vary depending on the experimental conditions, but it is often cited to be around 45 to 66 seconds.[2][3]
What are the advantages of using alternative spin traps like BMPO or DEPMPO?
BMPO and DEPMPO offer significant advantages over DMPO for this compound detection:
-
Increased Adduct Stability: The this compound adducts of BMPO and DEPMPO are much more stable than DMPO-OOH, with half-lives of approximately 23 minutes for BMPO-OOH and even longer for DEPMPO-OOH.[3][13]
-
No Conversion to Hydroxyl Adduct: Unlike DMPO-OOH, the this compound adducts of BMPO and DEPMPO do not readily decompose to their corresponding hydroxyl adducts, which simplifies spectral interpretation.[3][14]
-
Higher Signal-to-Noise Ratio: BMPO-derived adducts often exhibit a better signal-to-noise ratio in their EPR spectra.[3]
How do I prepare my samples to minimize metal ion interference?
To minimize interference from transition metal ions:
-
Use High-Purity Reagents: Use the highest purity water and reagents available.
-
Treat Buffers with Chelating Resin: Treat all buffers with a chelating resin (e.g., Chelex) to remove trace metal contaminants.[1]
-
Use a Strong Metal Chelator: Include a strong metal chelator, such as diethylenetriaminepentaacetic acid (DETAPAC), in your reaction mixture. DETAPAC forms a redox-inactive complex with iron, preventing it from participating in the Fenton reaction.[1][5]
What are typical EPR spectrometer settings for detecting the DMPO-OOH adduct?
While optimal settings can vary between instruments, typical X-band EPR spectrometer parameters for detecting DMPO-OOH are:
-
Microwave Frequency: ~9.4-9.8 GHz
-
Microwave Power: 10-40 mW[1]
-
Modulation Frequency: 100 kHz
-
Time Constant: 0.17-0.33 s[1]
-
Receiver Gain: Adjusted to maximize signal without saturation.
Quantitative Data Summary
Table 1: Comparison of Spin Trap Adduct Half-Lives
| Spin Trap | This compound Adduct | Half-life (t½) | Reference(s) |
| DMPO | DMPO-OOH | ~45-66 seconds | [2][3] |
| BMPO | BMPO-OOH | ~23 minutes | [3] |
| DEPMPO | DEPMPO-OOH | ~15-50 minutes | [13] |
| CYPMPO | CYPMPO-OOH | ~15-50 minutes | [13] |
Table 2: Rate Constants for Key Reactions
| Reaction | Rate Constant (M⁻¹s⁻¹) | pH | Reference(s) |
| This compound + DMPO | 1.2 - 10 | 7.4 | [2][16] |
| This compound + Fe(III)EDTA | 1.9 x 10⁶ | 7.0 | [5] |
| This compound + Fe(III)DETAPAC | < 1 x 10⁴ | 7.0 | [1][5] |
| DMPO-OOH + Fe(II)-EDTA | 6 x 10⁴ | 7.4 | [2] |
| This compound + DMPO-OOH | 4.9 x 10⁶ | 7.4 | [17] |
Experimental Protocols
Protocol 1: EPR Spin Trapping of this compound using DMPO with the Xanthine/Xanthine Oxidase System
This protocol describes a typical experiment to detect this compound generated by the xanthine/xanthine oxidase system using DMPO as the spin trap.
Reagents:
-
Phosphate buffer (100 mM, pH 7.4) containing 25 µM DETAPAC.
-
Hypoxanthine (B114508) solution (1 mM) in phosphate buffer.
-
Xanthine oxidase solution (1 unit/mL) in phosphate buffer.
-
DMPO solution (1 M) in water.
Procedure:
-
In an Eppendorf tube, prepare the reaction mixture with a total volume of 200 µL.
-
Add 70 µL of the phosphate buffer with DETAPAC.
-
Add 100 µL of the 1 mM hypoxanthine solution.
-
Add 20 µL of the 1 M DMPO solution.
-
Initiate the reaction by adding 10 µL of the xanthine oxidase solution.
-
Immediately vortex the tube and transfer the solution to a flat cell.
-
Insert the flat cell into the EPR cavity, tune the spectrometer, and begin spectral acquisition.
Final Concentrations:
-
DMPO: 100 mM
-
Hypoxanthine: 0.5 mM
-
Xanthine Oxidase: 0.05 units/mL
-
DETAPAC: ~19 µM
Control Experiments: Always perform control experiments by omitting one component of the reaction mixture at a time (e.g., xanthine oxidase, hypoxanthine, or DMPO) to ensure that the observed signal is dependent on the complete system and to check for paramagnetic impurities.[3]
Visualizations
Caption: Experimental workflow for EPR spin trapping of this compound.
Caption: Pathways of DMPO adduct formation in the presence of this compound and iron.
Caption: Troubleshooting logic for common EPR spin trapping pitfalls.
References
- 1. THE SPIN TRAPPING OF this compound AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on spin trapping of this compound and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Read "EPR Detection of the this compound Free Radical with the Nitrone Spin Traps DMPO and BMPO" [ok.bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Singlet oxygen-mediated hydroxyl radical production in the presence of phenols: whether DMPO-*OH formation really indicates production of *OH? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biochemical applications of a solid cyclic nitrone spin trap: a relatively superior trap for detecting this compound anions and glutathiyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. materialneutral.info [materialneutral.info]
- 16. researchgate.net [researchgate.net]
- 17. On the reaction of this compound with DMPO/.OOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Superoxide Dismutase (SOD) Activity Assays
Welcome to the technical support center for optimizing your Superoxide Dismutase (SOD) activity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during SOD activity assays.
Q1: My sample absorbance is higher than the blank/control, resulting in negative SOD activity. What could be the cause?
A1: This is a common issue that can arise from several factors. In assays based on the inhibition of a colorimetric reaction, higher sample absorbance suggests that a component in your sample is promoting the reaction rather than inhibiting it.[1][2]
-
Interfering Substances: Your sample may contain substances that directly reduce the detector molecule (e.g., NBT, WST-1) or enhance the auto-oxidation of the this compound generator (e.g., pyrogallol, hematoxylin).[1] Transition metal ions, for instance, can catalyze these reactions.[1]
-
Sample Color: If your sample itself has significant color, especially around the measurement wavelength (e.g., 450 nm or 560 nm), it can contribute to the absorbance reading.[3] It is recommended to have a sample blank containing your sample and all reagents except the this compound generating system (e.g., xanthine (B1682287) oxidase).[4]
-
Incorrect Blanking: Ensure you are using the correct blank. A proper blank should account for any non-enzymatic reaction and background color. Refer to your specific assay kit manual for the correct blank composition.[4][5]
Troubleshooting Steps:
-
Run a sample blank: Prepare a well with your sample and all assay components except the enzyme that generates the this compound radical (e.g., xanthine oxidase). Subtract this reading from your sample reading.[4]
-
Dilute your sample: High concentrations of interfering substances can be mitigated by diluting your sample. It's advisable to test several dilutions to find one that falls within the linear range of the assay.[3]
-
Check for sample turbidity: Particulate matter in your sample can scatter light and increase absorbance. Centrifuge your samples to pellet any debris before performing the assay.[6]
Q2: The absorbance of my control (maximum color development) is too low. What should I do?
A2: A low control absorbance indicates that the this compound generation or the detection reaction is not proceeding optimally.
-
Reagent Quality: Ensure that your reagents, particularly the enzyme for this compound generation (e.g., xanthine oxidase) and the substrate, have not expired and have been stored correctly.[1] Some reagents are light-sensitive or unstable at room temperature.[7]
-
Incorrect Reagent Preparation: Double-check the concentrations and preparation of all working solutions. For example, some enzymes are supplied in a two-layer solution and must be mixed thoroughly before dilution.[4]
-
Sub-optimal Reaction Conditions: The pH and temperature of the reaction are critical. Most SOD assays have an optimal pH range, often between 7.0 and 8.5.[8] Ensure your assay buffer is at the correct pH and the incubation is performed at the recommended temperature.[7][8]
-
Insufficient Incubation Time: The reaction may not have had enough time to develop color. Verify the recommended incubation time in your protocol.
Troubleshooting Steps:
-
Prepare fresh reagents: If in doubt about the quality of your reagents, prepare fresh working solutions.
-
Verify pH and temperature: Check the pH of your assay buffer and ensure your incubator or plate reader is set to the correct temperature.[7][8]
-
Optimize incubation time: You can perform a time-course experiment to determine the optimal incubation time for maximum color development in your control wells.
Q3: I'm seeing high variability between my replicates. How can I improve precision?
A3: High variability can stem from inconsistent sample handling, pipetting errors, or temperature fluctuations.
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. For plate-based assays, using a multichannel pipette to add reagents that start the reaction can reduce timing differences between wells.[5][9]
-
Mixing: Inadequate mixing of reagents in the wells can lead to uneven reactions. Gently mix the plate after adding all reagents.[10]
-
Temperature Control: Inconsistent temperature across the microplate can affect reaction rates. Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.[7]
-
Bubbles in Wells: Bubbles can interfere with the light path during absorbance reading. Inspect the wells for bubbles before reading and remove them if necessary.[10]
Troubleshooting Steps:
-
Standardize pipetting: Pay close attention to your pipetting technique and use a multichannel pipette where appropriate.[9]
-
Ensure proper mixing: After adding the final reagent, gently tap the plate or use a plate shaker to ensure thorough mixing.
-
Pre-incubate the plate: Allow the plate with samples and initial reagents to equilibrate to the assay temperature for a few minutes before adding the final reaction-starting reagent.[7]
Experimental Protocols & Data
Sample Preparation Guidelines
Proper sample preparation is crucial for accurate SOD activity measurement. The optimal preparation can vary by sample type.
| Sample Type | Preparation Steps | Recommended Dilution | Storage |
| Tissue | 1. Perfuse with PBS to remove red blood cells.[4] 2. Homogenize in ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100 and protease inhibitors).[4] 3. Centrifuge at 14,000 x g for 5 minutes at 4°C.[4] 4. Collect the supernatant for the assay.[4] | ≥1:4 in Assay Buffer[6] | -80°C[4] |
| Cultured Cells | 1. Lyse cells in ice-cold lysis buffer. 2. Centrifuge at 14,000 x g for 5 minutes at 4°C. 3. Collect the supernatant. | ≥1:4 in Assay Buffer[6] | -80°C |
| Plasma | 1. Collect blood in EDTA or heparin tubes.[3] 2. Centrifuge at 1,000 x g for 10 minutes at 4°C.[4] 3. Carefully collect the plasma supernatant without disturbing the buffy coat.[4] | 1:3 to 1:10 in Assay Buffer[4] | -80°C[4] |
| Serum | 1. Collect blood in serum tubes.[3] 2. Allow to clot at room temperature for 30 minutes.[10] 3. Centrifuge at 700-2,000 x g for 15 minutes at 4°C.[3][10] 4. Collect the serum supernatant.[3][10] | ≥1:5 in Assay Buffer[3][6] | -80°C[3][10] |
| Erythrocytes | 1. After removing plasma and buffy coat, wash the red blood cell pellet with PBS.[10] 2. Lyse the erythrocytes by resuspending in 5 volumes of ice-cold distilled water.[4] 3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet membranes.[4] 4. Collect the supernatant (hemolysate).[4] | ≥1:100 in Assay Buffer[6] | -80°C[4] |
General Protocol for a WST-1 Based SOD Assay
This is a generalized protocol based on commercially available kits. Always refer to your specific kit's manual for precise volumes and concentrations.
-
Reagent Preparation:
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard, or water (for control) to the appropriate wells.[4]
-
Add 200 µL of WST Working Solution to all wells.[4]
-
To initiate the reaction, add 20 µL of Enzyme Working Solution to all wells except the blank.[4] Use a multichannel pipette for consistency.[5]
-
Mix gently.
-
Read the absorbance at 450 nm using a microplate reader.[4]
-
-
Calculation:
-
Calculate the percent inhibition for each sample and standard using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
-
If using a standard curve, plot the percent inhibition versus the SOD concentration for the standards and determine the concentration of SOD in the samples from the curve.[3]
-
Visual Guides
SOD Assay Principle (WST-1 Method)
Caption: Principle of a competitive SOD assay using WST-1 for colorimetric detection.
Troubleshooting Workflow for Negative SOD Activity
Caption: A logical workflow for troubleshooting negative SOD activity results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arborassays.com [arborassays.com]
- 4. assaygenie.com [assaygenie.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
strategies for reducing background signal in superoxide quantification
Welcome to the Technical Support Center for superoxide quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental techniques. Here you will find answers to frequently asked questions and detailed guides to help you minimize background signal and ensure the accuracy of your results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound quantification experiments.
Frequently Asked Questions
Q1: What are the primary sources of high background signal in this compound assays?
High background fluorescence or absorbance can originate from several sources, including:
-
Intrinsic fluorescence of test compounds: The compound being tested may fluoresce at the same wavelengths as the detection probe.[1]
-
Contaminated reagents: Buffers, media, or probe stock solutions may be contaminated with fluorescent impurities.[1]
-
Probe auto-oxidation: The fluorescent probes used to detect this compound can oxidize spontaneously, leading to a high background signal.[1] It is crucial to prepare fresh probe solutions and protect them from light.[1]
-
Cellular autofluorescence: Cells themselves can emit light, contributing to the background. Using phenol (B47542) red-free media can help reduce this.[2]
-
Non-specific probe reactions: Some probes may react with other reactive oxygen species (ROS) or cellular components, leading to a false-positive signal.[3][4]
-
Instrument settings: Improperly configured plate readers or microscopes can contribute to background noise.[5]
Q2: How can I test if my compound of interest is causing the high background?
To determine if your test compound is intrinsically fluorescent, run a control experiment with the compound alone in the assay buffer, without the this compound-generating system or the detection probe.[1][5] Measure the fluorescence at the same excitation and emission wavelengths used for your probe. If a significant signal is detected, you may need to subtract this background from your experimental values or select a probe with a different spectral profile.[1]
Q3: What is probe auto-oxidation and how can I minimize it?
Probe auto-oxidation is the spontaneous oxidation of a fluorescent probe in the absence of the target molecule (this compound). This leads to an increase in the background signal over time. To minimize this:
-
Always prepare fresh working solutions of the probe immediately before use.[1][6]
-
Protect the probe stock and working solutions from light by wrapping vials in aluminum foil and working in low-light conditions.[6]
-
Run a time-course experiment with the probe alone in the assay buffer to monitor for any increase in fluorescence over time.[1]
Assay-Specific Troubleshooting
Dihydroethidium (DHE) Based Assays
Q1: My DHE assay shows a high background signal. What are the common causes and solutions?
High background in DHE assays can be due to several factors. A common issue is the non-specific oxidation of DHE to ethidium, which is also fluorescent.[3][4] this compound-specific oxidation of DHE produces 2-hydroxyethidium.[3][4]
Troubleshooting Workflow for DHE Assays
Caption: A decision tree for troubleshooting high background in DHE assays.
| Potential Cause | Recommended Solution | Citation |
| Non-specific DHE oxidation | Use HPLC to specifically quantify the this compound-specific product, 2-hydroxyethidium, and separate it from ethidium. | [3][4] |
| High DHE concentration | Titrate the DHE concentration to find the optimal balance between signal and background. Typical concentrations range from 2-10 µM. | [1][6] |
| Light exposure | Protect DHE solutions from light at all times. | [6] |
| Contaminated reagents | Test individual assay components (buffers, media) for fluorescence. | [1] |
Lucigenin-Based Assays
Q1: I've heard that lucigenin (B191737) can generate this compound itself. How can I avoid this artifact?
Lucigenin can undergo redox cycling, especially at higher concentrations, which can artificially generate this compound and lead to an overestimation of the signal.[7] To mitigate this, it is recommended to use a lower concentration of lucigenin (e.g., 5 µM).[7]
| Parameter | Recommendation | Citation |
| Lucigenin Concentration | Use a low concentration (e.g., 5 µM) to avoid redox cycling. | [7] |
| Controls | Include a this compound dismutase (SOD) control to confirm the signal is from this compound. | [8] |
| Alternative Probes | Consider using alternative chemiluminescent probes like coelenterazine (B1669285) or MCLA, which are less prone to redox cycling. | [7][9] |
Nitroblue Tetrazolium (NBT) Assay
Q1: The background of my NBT assay is too dark, making it difficult to see the bands of SOD activity on my gel.
The background color in NBT assays is due to the reduction of NBT by this compound. Fine-tuning the reagent concentrations is key.[10][11]
| Issue | Suggested Solution | Citation |
| High background color | Adjusting the concentration of riboflavin (B1680620) can controllably change the background color of the polyacrylamide gel without affecting the assay's efficacy. | [10][11] |
| Non-specific NBT reduction | There can be multiple pathways for NBT reduction, some of which are this compound-independent. The use of inhibitors can help dissect these pathways. | [12] |
Experimental Protocols
Protocol 1: Dihydroethidium (DHE) Staining for this compound Detection in Cultured Cells
This protocol provides a general method for measuring intracellular this compound using DHE.
Materials:
-
Dihydroethidium (DHE)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other colorless buffer
-
Cells of interest
-
Positive and negative controls
Procedure:
-
Prepare DHE Stock Solution: Dissolve DHE in DMSO to make a 10 mM stock solution. Aliquot and store at -80°C, protected from light.[6]
-
Cell Preparation: Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading) and allow them to adhere overnight.
-
Treatment: Treat cells with your compound of interest and appropriate controls (e.g., vehicle, positive control like antimycin A).
-
Probe Loading:
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.[1]
-
Measurement: Measure the fluorescence immediately using a fluorescence microscope or plate reader. For 2-hydroxyethidium, specific excitation/emission wavelengths can be used to improve specificity.[14]
Workflow for DHE Staining
Caption: A general experimental workflow for DHE-based this compound detection.
Protocol 2: Cytochrome c Reduction Assay for Extracellular this compound
This assay measures the reduction of cytochrome c by this compound released from cells.
Materials:
-
Cytochrome c (from horse heart)
-
This compound Dismutase (SOD)
-
HBSS or other suitable buffer
-
Cell suspension or isolated enzymes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of cytochrome c in HBSS.
-
Prepare a stock solution of SOD.
-
-
Assay Setup:
-
In a microplate, set up duplicate wells for each condition.
-
For each sample, have a corresponding well containing SOD (to measure the SOD-inhibitable portion of the signal, which is specific to this compound).[15]
-
-
Reaction:
-
Add the cell suspension or enzyme solution to the wells.
-
Add cytochrome c to all wells.
-
Add SOD to the control wells.
-
Add the stimulus to initiate this compound production.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer.[15]
-
-
Calculation:
-
Calculate the rate of cytochrome c reduction.
-
The this compound-specific reduction is the difference between the rate in the absence and presence of SOD.[15]
-
Logical Relationship in Cytochrome c Assay
Caption: The principle of the SOD-inhibitable cytochrome c reduction assay.
Signaling Pathways
Cellular Sources of this compound
This compound is generated from several key enzymatic sources within the cell. Understanding these pathways is crucial for interpreting experimental results.
Caption: Major enzymatic sources of cellular this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. med.emory.edu [med.emory.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Modifying Polyacrylamide Background Color for the Nitroblue Tetrazolium-Based this compound Dismutase Staining Assay [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound-dependent and this compound-independent pathways for reduction of nitroblue tetrazolium in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Specificity of Fluorescent Probes for Superoxide Detection
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the specificity of fluorescent probes for superoxide (O₂•⁻) detection. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My fluorescent probe is showing a signal, but I'm not sure if it's specific to this compound. How can I be certain?
A1: This is a critical and common issue. Many fluorescent probes for this compound are not entirely specific and can react with other reactive oxygen species (ROS) and reactive nitrogen species (RNS)[1][2]. For instance, widely used probes like dihydroethidium (B1670597) (DHE) and its mitochondrially-targeted analog, MitoSOX™ Red, can be oxidized by species other than this compound to produce fluorescent artifacts[3][4][5].
To ensure specificity, a multi-pronged approach is necessary:
-
Use of this compound Dismutase (SOD): Pre-incubating your cells or sample with SOD, an enzyme that specifically scavenges this compound, should significantly reduce the fluorescent signal if it is indeed O₂•⁻-dependent[1][6].
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying the specific product of the reaction between DHE/MitoSOX™ and this compound, which is 2-hydroxyethidium (2-OH-E⁺)[7][8][9]. Other oxidation products, such as ethidium (B1194527) (E⁺), have overlapping fluorescence spectra but can be separated by HPLC[5][9][10].
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides definitive structural confirmation of the 2-hydroxyethidium product, offering the highest level of confidence in your results[8][9][11].
-
Alternative Probes: Consider using newer generation probes designed for higher specificity, though each has its own set of potential interactions that must be evaluated[2][12].
Q2: I am using Dihydroethidium (DHE) or MitoSOX™ Red and observing red fluorescence. Can I confidently attribute this to this compound?
A2: Not without further validation. While both DHE and MitoSOX™ Red are valuable probes, the red fluorescence observed is not exclusively indicative of this compound[3]. These probes can be oxidized by other cellular components or reactive species to form ethidium (E⁺) and other fluorescent byproducts, which also emit in the red spectrum[4][10][13]. The fluorescence spectra of the this compound-specific product (2-hydroxyethidium) and non-specific products (ethidium) significantly overlap, making them difficult to distinguish using fluorescence microscopy alone[5][9][14]. Therefore, for accurate and specific quantification of this compound, HPLC analysis is strongly recommended to separate and quantify the 2-hydroxyethidium product[3][7][8].
Q3: What are the key differences between Dihydroethidium (DHE) and MitoSOX™ Red?
A3: The primary difference lies in their subcellular localization.
-
Dihydroethidium (DHE): This probe is cell-permeant and generally measures this compound in the cytoplasm and nucleus[3][15].
-
MitoSOX™ Red: This is a derivative of DHE that is conjugated to a triphenylphosphonium (TPP) cation. This modification facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential, allowing for the specific measurement of mitochondrial this compound[3][16][17].
While MitoSOX™ Red is targeted to the mitochondria, it is still susceptible to oxidation by other species, and validation with HPLC is recommended for specific this compound detection[10][13].
Q4: Are there any probes that are more specific for this compound than DHE or MitoSOX™ Red?
A4: The field of fluorescent probe development is continually advancing to improve specificity. Some alternatives include:
-
BESSo (4,5-dimethoxy-2-nitro-BES tetrafluorofluorescein): This probe was developed based on a protection-deprotection chemistry strategy and has shown markedly better specificity for O₂•⁻ compared to other reactive oxygen species[12][18].
-
BODIPY-based probes: Peng's group designed a turn-on fluorescent probe by modifying a BODIPY dye for the specific recognition of intracellular this compound.
-
Genetically Encoded Sensors: These sensors offer high precision and reversibility for tracking specific ROS in real-time[15].
It is important to note that even these newer probes may have limitations and should be thoroughly validated in your experimental system.
Troubleshooting Guide
Problem 1: High background fluorescence in control samples.
| Possible Cause | Troubleshooting Steps |
| Probe Auto-oxidation | Prepare fresh probe solutions for each experiment. Minimize exposure of the probe to light and air. Run a cell-free control with the probe in media to assess the level of auto-oxidation. |
| Cellular Autofluorescence | Image an unstained sample to determine the intrinsic autofluorescence of your cells at the wavelengths used. Consider using probes that excite and emit in the far-red or near-infrared regions to minimize interference from cellular autofluorescence[15][19]. |
| Probe Concentration Too High | Titrate the probe concentration to find the optimal balance between signal and background. High concentrations can lead to non-specific staining and cellular toxicity. |
| Incorrect Imaging Settings | Ensure you are using the correct excitation and emission filters for your probe. Check for bleed-through from other fluorophores if you are performing multiplex imaging[19]. |
Problem 2: No or weak fluorescent signal after inducing oxidative stress.
| Possible Cause | Troubleshooting Steps |
| Ineffective Induction of this compound | Confirm that your method of inducing oxidative stress is effective and is indeed producing this compound. You can use a complementary method, such as an SOD-inhibitable cytochrome c reduction assay, to verify this compound production. |
| Insufficient Probe Loading | Optimize the probe loading time and concentration. Ensure cells are viable after loading. |
| Signal Quenching | Some cellular components can quench fluorescence. Ensure your imaging medium does not contain components that interfere with the probe's fluorescence. |
| Rapid Signal Decay | Some fluorescent signals can be transient. Perform time-course experiments to capture the peak signal. |
Quantitative Data Summary
The following table summarizes the performance characteristics of several common fluorescent probes for this compound detection.
| Probe | Target ROS | Cellular Localization | Excitation/Emission (nm) | Advantages | Disadvantages |
| Dihydroethidium (DHE) | This compound (O₂•⁻) | Cytoplasm and Nucleus[3][15] | ~518 / ~605[16] | Widely used, cell-permeant. | Can be oxidized by other ROS, leading to non-specific signals. Broad emission spectrum hinders multiplexing[16]. |
| MitoSOX™ Red | Mitochondrial this compound (O₂•⁻) | Mitochondria[3][16] | ~510 / ~580[16] (also excitable at ~396 nm for the this compound-specific product)[17][20] | Specifically targets mitochondria. | Can be oxidized by other ROS at high concentrations[16]. Requires HPLC for specific product detection[10]. |
| MitoSOX™ Green | Mitochondrial this compound (O₂•⁻) | Mitochondria | ~488 / ~510 (FITC/GFP filter set)[20] | Highly selective for mitochondrial this compound. Compatible with standard green channel imaging[20]. | Newer probe, less literature available compared to MitoSOX™ Red. |
| CellROX® Deep Red | General ROS | Cytoplasm[16] | ~644 / ~665[16] | Photostable, compatible with GFP[16]. | Not specific to a particular ROS[16]. |
| BESSo | This compound (O₂•⁻) | Cytoplasm | Not specified | High specificity for this compound compared to other ROS and GSH[12][18]. | Less commercially available and characterized than DHE or MitoSOX™. |
Experimental Protocols
1. HPLC-Based Quantification of 2-Hydroxyethidium (this compound-Specific Product)
This protocol is adapted from methodologies described for the analysis of DHE and MitoSOX™ Red oxidation products[8][9].
Materials:
-
Cells or tissue homogenate
-
Dihydroethidium (DHE) or MitoSOX™ Red
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., 250 x 4.6 mm)
-
HPLC system with fluorescence and UV-Vis detectors
Procedure:
-
Cell Treatment: Incubate cells with DHE (e.g., 10 µM) or MitoSOX™ Red (e.g., 5 µM) for the desired time following experimental treatment. Include appropriate controls (e.g., untreated cells, cells treated with an SOD mimetic).
-
Extraction: After incubation, wash cells with PBS. Lyse the cells and extract the probe and its oxidation products using an organic solvent like acetonitrile or methanol.
-
HPLC Analysis:
-
Inject the extract into the HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile in 0.1% trifluoroacetic acid to separate the components. For example, a linear gradient from 10% to 70% acetonitrile over 40-50 minutes at a flow rate of 0.5-1.0 mL/min[9].
-
Monitor the elution using a fluorescence detector with excitation and emission wavelengths appropriate for 2-hydroxyethidium and ethidium (e.g., Ex: 510 nm, Em: 595 nm)[9]. It has been noted that selective excitation of the 2-hydroxyethidium product can be achieved at different wavelengths (e.g., 396 nm), which can aid in its specific detection[17][20].
-
-
Quantification: Identify the peaks corresponding to 2-hydroxyethidium and ethidium by comparing their retention times to authentic standards. Quantify the peak areas to determine the amount of each product formed.
2. This compound Dismutase (SOD) Inhibition Assay for Specificity Validation
This protocol describes a general approach to validate the this compound-specificity of a fluorescent probe signal.
Materials:
-
Your cell or experimental system
-
Your fluorescent probe of choice
-
This compound Dismutase (SOD) or a cell-permeant SOD mimetic (e.g., MnTBAP)
-
Fluorescence microscope or plate reader
Procedure:
-
Pre-incubation with SOD: In a parallel experiment, pre-incubate your cells or sample with SOD (for extracellular this compound) or an SOD mimetic (for intracellular this compound) for an appropriate amount of time (e.g., 30-60 minutes) before adding the fluorescent probe and inducing this compound production.
-
Probe Loading and Treatment: Load the cells with the fluorescent probe as you would in your standard protocol. Induce this compound generation.
-
Imaging/Measurement: Acquire fluorescence images or readings as you would normally.
-
Analysis: Compare the fluorescence intensity of the samples with and without SOD/SOD mimetic pre-incubation. A significant decrease in the signal in the presence of SOD/SOD mimetic indicates that the signal is at least partially dependent on this compound.
Visualizations
Caption: Reaction pathways of Dihydroethidium (DHE) with this compound and other oxidants.
Caption: A workflow for validating the specificity of fluorescent probes for this compound.
Caption: A troubleshooting flowchart for high background fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antioxidant system through conjugating this compound dismutase onto metal-organic framework for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-based monitoring of products formed from hydroethidine-based fluorogenic probes – The ultimate approach for intra-and extracellular this compound detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived this compound Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC–MS Assay to Measure this compound Radicals and Hydrogen Peroxide in the Blood System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of a practical fluorescent probe for this compound based on protection-deprotection chemistry of fluoresceins with benzenesulfonyl protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masi.eu [masi.eu]
- 16. benchchem.com [benchchem.com]
- 17. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
- 20. Oxidative Stress Detection | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Dealing with Auto-oxidation of Fluorescent Superoxide Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescent superoxide probes.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation of a fluorescent this compound probe, and why is it a problem?
A1: Auto-oxidation is the spontaneous oxidation of a fluorescent probe in the absence of the target molecule, in this case, this compound. This process can be triggered by exposure to light, air (oxygen), or certain components in the assay buffer.[1][2] It is a significant problem because it leads to the generation of a fluorescent signal that is not dependent on the presence of this compound, resulting in high background fluorescence and false-positive results.[2][3] This non-specific signal can mask the true signal from this compound, making it difficult to accurately quantify reactive oxygen species (ROS) levels in an experiment.[4]
Q2: Which fluorescent this compound probes are most susceptible to auto-oxidation?
A2: Many commonly used fluorescent probes for this compound are susceptible to auto-oxidation to varying degrees. Probes such as Dihydroethidium (DHE) and its mitochondria-targeted analog, MitoSOX Red, are known to be prone to auto-oxidation, especially if not handled and stored correctly.[3][4] The instability of the probe in solution is a key factor; for instance, stock solutions of MitoSOX Red in DMSO are generally not recommended to be stored for more than a day due to their susceptibility to spontaneous oxidation from atmospheric radicals.[5][6]
Q3: How can I tell if my probe is auto-oxidizing?
A3: A key indicator of auto-oxidation is a high background signal in your control samples, even in the absence of cells or any this compound-generating system.[2] You can perform a cell-free control experiment by adding your probe to the assay buffer and monitoring the fluorescence over time.[1] A steady increase in fluorescence in this cell-free system is a strong indication of probe auto-oxidation.[1]
Q4: What are the main factors that contribute to probe auto-oxidation?
A4: Several factors can promote the auto-oxidation of fluorescent this compound probes:
-
Exposure to Light: Many fluorescent dyes are photosensitive and can be oxidized when exposed to light.[1][3]
-
Exposure to Air (Oxygen): The presence of molecular oxygen can lead to the spontaneous oxidation of the probe.[7]
-
Improper Storage: Incorrect storage of the probe, such as repeated freeze-thaw cycles or storing it in solution for extended periods, can degrade the probe and increase its susceptibility to auto-oxidation.[5][8]
-
Assay Buffer Components: Certain components in the assay buffer can potentially contribute to probe oxidation.[1]
-
High Probe Concentration: Using concentrations of the probe that are too high can sometimes lead to increased non-specific signaling.[5]
Troubleshooting Guide
Problem 1: High background fluorescence in my negative control wells.
-
Question: I am observing a strong fluorescent signal in my negative control wells (e.g., untreated cells or cell-free buffer), making it difficult to discern the true signal from my experimental samples. What should I do?
-
Answer: High background fluorescence is a common issue often caused by probe auto-oxidation or cellular autofluorescence.[2] Here is a step-by-step guide to troubleshoot this problem:
Troubleshooting Steps:
-
Perform a Cell-Free Control: To determine if the probe is auto-oxidizing in your media, incubate the probe in the assay buffer without cells and measure the fluorescence over time. A significant increase in fluorescence indicates auto-oxidation.[1]
-
Prepare Fresh Probe Solutions: Always prepare fresh working solutions of the probe immediately before each experiment.[1] Avoid using stock solutions that have been stored for an extended period, especially if they are in a solvent like DMSO.[5]
-
Protect from Light: Minimize the exposure of the probe stock solution, working solution, and stained cells to light at all stages of the experiment.[1][9]
-
Check for Cellular Autofluorescence: Some cell types naturally exhibit fluorescence due to endogenous molecules like NADH and flavins.[2] Include a control of unstained cells to measure the level of autofluorescence and subtract it from your measurements.[10]
-
Optimize Probe Concentration: Titrate the probe concentration to find the lowest concentration that still provides a robust signal-to-noise ratio.[10] Higher concentrations can sometimes lead to increased background.[5]
-
Problem 2: Inconsistent and non-reproducible results between experiments.
-
Question: My results for this compound detection vary significantly from one experiment to another, even when I follow the same protocol. How can I improve the reproducibility of my assay?
-
Answer: Lack of reproducibility can stem from several factors, including inconsistent probe handling and experimental conditions.[2]
Troubleshooting Steps:
-
Standardize Probe Preparation: Prepare the probe solution in the exact same manner for every experiment. This includes using the same high-quality, anhydrous DMSO for stock solutions and the same buffer for working solutions.[6]
-
Control Incubation Time and Temperature: Ensure that the incubation time and temperature are consistent across all experiments.[6] Variations in these parameters can affect probe uptake and reaction kinetics.
-
Consistent Cell Seeding Density: The number of cells per well can impact the results.[2] Ensure that you seed the same number of cells for each experiment and that the cells are in a healthy, actively growing state.
-
Use Positive and Negative Controls: Always include appropriate controls in every experiment. A positive control (e.g., cells treated with a known this compound inducer like Antimycin A) will confirm that the probe is working, while a negative control (e.g., untreated cells or cells treated with a this compound scavenger like N-acetylcysteine) will help to establish the baseline.[6][11]
-
Problem 3: The fluorescent signal is weak or absent in my positive control.
-
Question: I am not seeing a significant increase in fluorescence in my positive control group, even though I am using a known inducer of this compound. What could be wrong?
-
Answer: A weak or absent signal in the positive control suggests a problem with the probe's activity, the experimental setup, or the health of the cells.[6]
Troubleshooting Steps:
-
Verify Probe Activity: The probe itself may be inactive due to improper storage or degradation.[6] Use a fresh vial of the probe to see if that resolves the issue.
-
Confirm Positive Control Efficacy: Ensure that the positive control agent is active and used at an effective concentration.
-
Check Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for the specific oxidized product of your probe. For example, for the this compound-specific product of MitoSOX Red, an excitation wavelength of around 396 nm is recommended for more selective detection.[5][8]
-
Assess Cell Health: The cells should be healthy and metabolically active to respond to the positive control and for the probe to function correctly. Poor cell health can lead to a diminished response.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used this compound probes.
Table 1: Spectral Properties of Common this compound Probes
| Probe | Excitation (nm) | Emission (nm) | Fluorescent Product |
| Dihydroethidium (DHE) | 500-530 | 590-620 | 2-hydroxyethidium (this compound specific) |
| Dihydroethidium (DHE) | 480 | 576 | Ethidium (non-specific oxidation) |
| MitoSOX Red | ~396 (optimal) / ~510 | ~580 | Oxidized MitoSOX Red |
Data compiled from multiple sources.[5][8][12][13][14]
Table 2: Recommended Working Concentrations and Incubation Times
| Probe | Cell Type | Working Concentration | Incubation Time |
| Dihydroethidium (DHE) | Various | 0.5 - 10 µM | 15 - 60 minutes |
| MitoSOX Red | Various | 100 nM - 5 µM | 10 - 30 minutes |
Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.[5][6][9]
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for Probe Auto-oxidation
-
Prepare the assay buffer that you typically use for your cell-based experiments.
-
Prepare the working solution of your fluorescent this compound probe at the final concentration used in your experiments.
-
Add the probe working solution to a multi-well plate.
-
Incubate the plate under the same conditions as your cellular assay (e.g., 37°C), protected from light.[10]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.
-
A time-dependent increase in fluorescence indicates probe auto-oxidation.
Protocol 2: General Protocol for Cellular this compound Detection with Controls
-
Cell Preparation: Seed cells in a suitable plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader) and allow them to adhere and grow to the desired confluency.[1]
-
Control Preparation:
-
Negative Control (Antioxidant): Pre-incubate a set of wells with a ROS scavenger, such as N-acetylcysteine (NAC), for a sufficient time before adding the probe.[2]
-
Positive Control (Inducer): Prepare a known this compound-inducing agent (e.g., Antimycin A for MitoSOX Red) to be added to a separate set of wells.[6][11]
-
Unstained Control: Leave a set of wells with cells but without the fluorescent probe to measure cellular autofluorescence.[2]
-
-
Probe Loading:
-
Prepare a fresh working solution of the fluorescent probe in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).[6]
-
Remove the culture medium from the cells and wash them gently with warm buffer.
-
Add the probe working solution to all wells except the unstained control.
-
Incubate the cells for the recommended time and temperature, protected from light.[6]
-
-
Treatment:
-
For the positive control wells, add the this compound-inducing agent.
-
For other experimental wells, add your treatment compounds.
-
Incubate for the desired treatment period.
-
-
Measurement:
-
Wash the cells gently to remove any excess probe.
-
Add fresh buffer to the wells.
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths.[1]
-
-
Data Analysis:
-
Subtract the average fluorescence of the unstained control from all other readings.
-
Normalize the fluorescence intensity of your treated samples to the untreated control. The signal from the antioxidant-treated cells should be significantly lower than the untreated control, while the signal from the inducer-treated cells should be significantly higher.
-
Visualizations
Caption: Mechanism of fluorescent signal generation from this compound probes.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MitoSOX™ Red Mitochondrial this compound Indicator, for live-cell imaging, 10 vials x 50 μg - FAQs [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sm.unife.it [sm.unife.it]
- 10. benchchem.com [benchchem.com]
- 11. abcam.cn [abcam.cn]
- 12. DHE (Dihydroethidium) Assay Kit - Reactive Oxygen Species ab236206 | Abcam [abcam.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Probe Concentration for Live-Cell Superoxide Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize probe concentration for live-cell superoxide imaging.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound probe like MitoSOX™ Red?
A1: The optimal working concentration of this compound probes can vary significantly between cell types.[1] For MitoSOX™ Red, a common starting point is 5 µM; however, it is highly recommended to perform a concentration titration to determine the ideal concentration for your specific cells and experimental conditions.[1] The typical range for optimization is between 0.1 µM and 5 µM.[1]
Q2: How does probe concentration affect the quality of my imaging results?
A2: Probe concentration is a critical factor that can significantly impact your results. Using a concentration that is too high can lead to non-specific staining, cytotoxic effects, and altered mitochondrial morphology.[2] Conversely, a concentration that is too low may result in a weak or undetectable signal.[1]
Q3: Can the fluorescent probe affect cell health?
A3: Yes, high concentrations of fluorescent probes can be toxic to cells.[3] This phototoxicity is a broad term for detrimental physical and chemical reactions caused by the interaction of light and cellular components.[4] It is crucial to perform viability assays and morphological assessments to ensure that the chosen probe concentration does not induce cellular stress or death, which could confound the experimental results.[5]
Q4: For how long should I incubate my cells with the this compound probe?
A4: The optimal incubation time is cell-type and probe-dependent. For MitoSOX™ Red, a general recommendation is to incubate for 10 to 30 minutes at 37°C.[1] Longer incubation times, especially with high probe concentrations, can lead to artifacts such as nuclear staining.[1][5] It is advisable to optimize the incubation time in conjunction with the probe concentration.
Q5: What is the importance of using positive and negative controls?
A5: Positive and negative controls are essential for validating your experimental setup. A positive control, such as treating cells with a known inducer of mitochondrial this compound like Antimycin A or MitoPQ, confirms that the probe and imaging system are working correctly.[2][6] Negative controls, such as unstained cells or cells treated with a this compound scavenger, help to determine the level of background autofluorescence and non-specific staining.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Probe concentration is too high. [2] 2. Autofluorescence of cells or medium. 3. Probe auto-oxidation. [7] | 1. Perform a concentration titration. Start with a lower concentration (e.g., 0.1–1 µM for MitoSOX™ Red) and incrementally increase it.[2] 2. Image unstained cells to determine the baseline autofluorescence. Use phenol (B47542) red-free medium during imaging. 3. Prepare fresh probe solutions and protect them from light.[2] |
| Weak or No Signal | 1. Probe concentration is too low. [1] 2. Incubation time is too short. [1] 3. Low levels of this compound production. [2] 4. Improper probe storage and handling. [2] | 1. Increase the probe concentration within the recommended range.[2] 2. Increase the incubation time. 3. Use a positive control (e.g., Antimycin A) to confirm the assay is working.[2] 4. Store the probe as recommended (e.g., at -20°C, protected from light) and avoid repeated freeze-thaw cycles.[2] |
| Nuclear or Cytosolic Staining | 1. Probe concentration is too high. [2] 2. Incubation time is too long. [1] 3. Cell stress or damage. [2] 4. Loss of mitochondrial membrane potential. [2] | 1. Optimize the probe concentration by performing a titration.[2] 2. Reduce the incubation time (e.g., 10-15 minutes for MitoSOX™ Red).[8] 3. Ensure cells are healthy and handle them gently during staining and washing.[2] 4. Co-stain with a mitochondrial membrane potential indicator (e.g., TMRE) to assess mitochondrial health.[2] |
| Phototoxicity / Cell Death | 1. High probe concentration. [3] 2. High-intensity illumination. [4] 3. Prolonged exposure to excitation light. [9] | 1. Use the lowest effective probe concentration. 2. Reduce the intensity of the excitation light. [10] 3. Minimize exposure time and the frequency of image acquisition.[10] |
| Results Not Reproducible | 1. Inconsistent probe preparation. 2. Variability in cell health or density. [6] 3. Inconsistent incubation time or temperature. | 1. Prepare fresh probe working solutions for each experiment and handle them consistently. 2. Maintain consistent cell culture conditions, including passage number and confluency.[6] 3. Ensure precise timing and temperature control during incubation and imaging. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for MitoSOX™ Red
| Cell Type | Recommended Concentration Range | Recommended Incubation Time | Reference(s) |
| General | 0.1 µM - 5 µM | 10 - 30 minutes | [2],[1] |
| H9c2 Cardiac Myocytes | 5 µM | 20 - 30 minutes | [11] |
| Human Coronary Artery Endothelial Cells (HCAECs) | 5 µM | Not specified | [11] |
| C2C12 Myoblasts | 5 µM | 20 minutes | [6] |
| Raw264.7 Macrophages | 0.5 µM | 16 hours (for MitoPQ induction) | [6] |
Note: The optimal conditions are highly cell-type specific and should be empirically determined.
Experimental Protocols
Protocol: Optimizing Probe Concentration using a Titration Assay
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that will result in 80-90% confluency on the day of the experiment.[1]
-
Reagent Preparation: Prepare a stock solution of the this compound probe (e.g., 5 mM MitoSOX™ Red in DMSO).[1] On the day of the experiment, prepare a series of working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) in a suitable buffer like pre-warmed Hank's Balanced Salt Solution (HBSS) or serum-free medium.[1]
-
Staining: Remove the culture medium and wash the cells once with the buffer. Add the probe working solutions to the respective wells. Include a well with buffer only as a negative control.
-
Incubation: Incubate the plate for the recommended time (e.g., 10-30 minutes) at 37°C, protected from light.[1]
-
Washing: Gently remove the probe solution and wash the cells three times with the warm buffer to remove excess probe.[1]
-
Imaging: Add warm buffer or phenol red-free medium to each well and image immediately using a fluorescence microscope or plate reader with the appropriate filter sets.[1]
-
Analysis: Quantify the mean fluorescence intensity for each concentration. The optimal concentration is the lowest concentration that provides a robust signal-to-noise ratio without causing visible signs of cytotoxicity.
Visualizations
Caption: Workflow for optimizing this compound probe concentration.
Caption: Mechanism of mitochondrial this compound detection and potential pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in detection of this compound radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. Simple quantitative detection of mitochondrial this compound production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Controls for Superoxide Measurement Experiments
Welcome to the technical support center for superoxide measurement experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are controls essential in this compound measurement assays?
Controls are critical for validating the specificity and reliability of your this compound measurement. They help to distinguish the true biological signal from experimental artifacts. Without proper controls, it is difficult to confidently attribute changes in signal to alterations in this compound production. Key reasons for including controls include:
-
Ensuring Assay Specificity: Confirming that the probe is detecting this compound and not other reactive oxygen species (ROS) or reactive nitrogen species (RNS).
-
Validating the Experimental System: Verifying that the detection system (cells, probe, and instrument) is working correctly.
-
Accounting for Background and Autofluorescence: Differentiating the specific signal from non-specific fluorescence or chemiluminescence.
-
Interpreting Results Accurately: Providing a baseline and a positive response to which experimental samples can be compared.
Q2: What are the fundamental types of controls I should include in my experiment?
Every this compound measurement experiment should include a set of fundamental controls to ensure data integrity. These can be categorized as:
-
Negative Controls: These are used to establish a baseline and to confirm the specificity of the assay for this compound.
-
Positive Controls: These are used to confirm that the experimental system is capable of detecting this compound when it is present.
-
Validation Controls: These are essential for identifying and troubleshooting potential artifacts in the assay.
Q3: What are some common positive controls for inducing this compound production?
Positive controls are crucial for confirming that your assay can detect an increase in this compound levels. The choice of positive control may depend on the specific cellular location of this compound production you are interested in (e.g., mitochondrial vs. cytosolic).
| Positive Control Agent | Mechanism of Action | Typical Working Concentration | Target |
| Antimycin A | Inhibitor of complex III of the mitochondrial electron transport chain, leading to electron leakage and this compound formation.[1][2][3][4][5] | 1-10 µM | Mitochondria |
| Rotenone | Inhibitor of complex I of the mitochondrial electron transport chain.[6] | 1-5 µM | Mitochondria |
| Menadione (Vitamin K3) | Redox cycling agent that generates this compound by transferring electrons from the electron transport chain to oxygen.[7][8][9][10][11] | 10-100 µM | Mitochondria & Cytosol |
| MitoPQ | A mitochondria-targeted pro-oxidant that selectively generates this compound within the mitochondrial matrix.[6][12] | 1-10 µM | Mitochondria |
| Pyocyanin | A redox-active bacterial toxin that generates ROS, including this compound. | 50-200 µM | Cellular |
| PMA (Phorbol 12-myristate 13-acetate) | Activator of NADPH oxidase (NOX) enzymes, leading to extracellular and intracellular this compound production.[13] | 10-100 ng/mL | NADPH Oxidase |
Q4: What are appropriate negative controls to confirm the specificity of my this compound measurement?
Negative controls are essential to confirm that the signal you are measuring is indeed from this compound. These controls typically involve scavenging this compound or inhibiting its production.
| Negative Control Agent | Mechanism of Action | Typical Working Concentration | Notes |
| This compound Dismutase (SOD) / PEG-SOD | Enzyme that catalyzes the dismutation of this compound into oxygen and hydrogen peroxide. PEG-SOD is cell-permeable. | 100-300 U/mL | The "gold standard" for confirming this compound specificity. |
| MitoTEMPO | A mitochondria-targeted SOD mimetic that scavenges mitochondrial this compound.[14] | 10-50 µM | Ideal for confirming mitochondrial this compound specificity with probes like MitoSOX Red. |
| MnTBAP | A SOD mimetic and peroxynitrite scavenger.[15][16][17] | 10-50 µM | Note: Its primary activity in vivo may be as a peroxynitrite scavenger.[18][15][16] |
| N-acetyl-L-cysteine (NAC) | A general antioxidant and precursor to glutathione.[19][20][21][22][23] | 1-10 mM | Less specific for this compound but can be used to assess the role of general oxidative stress. |
| Diphenyleneiodonium (DPI) | An inhibitor of flavoproteins, including NADPH oxidases.[13] | 5-20 µM | Useful for investigating the contribution of NOX enzymes to this compound production. |
Troubleshooting Guides
Issue 1: High Background Fluorescence/Chemiluminescence
High background can obscure the real signal from your experimental samples, leading to a low signal-to-noise ratio.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Intrinsic Fluorescence of Compound | Run a control with your test compound alone in the assay buffer to measure its fluorescence at the probe's excitation/emission wavelengths.[24] If it is fluorescent, you may need to subtract this background or choose a probe with a different spectral profile. |
| Probe Auto-oxidation | Prepare fresh probe solutions for each experiment and protect them from light.[24] Run a time-course experiment with the probe alone in buffer to monitor for any increase in signal over time. |
| Cellular Autofluorescence | Image or measure the fluorescence of unstained cells that have been treated with your experimental compound.[24] This will determine the contribution of cellular autofluorescence to your signal. |
| Contaminated Reagents | Test each component of your assay (e.g., buffer, media, probe stock solution) individually for fluorescence to identify and replace any contaminated reagents.[24] |
| Excessive Probe Concentration | High concentrations of some probes can lead to non-specific staining or artifacts. Perform a concentration titration to determine the optimal probe concentration for your cell type.[6][12] |
| Phenol (B47542) Red in Media | Phenol red is fluorescent and can contribute to high background. Use phenol red-free media for your experiments.[14] |
A decision tree for troubleshooting high background fluorescence.
Caption: A decision tree for troubleshooting high background fluorescence.
Issue 2: Weak or No Signal
A weak or absent signal can be equally frustrating and may arise from several factors.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Improper Probe Storage/Handling | Ensure probes are stored correctly (e.g., at -20°C, protected from light) and that stock solutions are not subjected to repeated freeze-thaw cycles.[6][12] |
| Suboptimal Probe Concentration or Incubation Time | Titrate the probe concentration and optimize the incubation time for your specific cell type and experimental conditions.[6][12][25] |
| Low this compound Levels | Your experimental conditions may not be inducing a detectable level of this compound. Use a positive control (e.g., Antimycin A) to confirm that the assay system is working.[6][12] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer, plate reader, or microscope are correctly set for the specific probe you are using. |
| Cell Health Issues | Ensure that your cells are healthy and in the logarithmic growth phase. Stressed or dying cells may not produce this compound as expected. |
| Probe Incompatibility with Fixation | Most this compound probes, including MitoSOX Red, are not fixable and should be used on live cells.[12] |
Key Experimental Protocols
Protocol 1: Mitochondrial this compound Detection with MitoSOX Red
MitoSOX Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by this compound.
Materials:
-
MitoSOX Red indicator
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Cells of interest
-
Positive and negative controls
Procedure:
-
Prepare a 5 mM MitoSOX Red stock solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO. This stock solution should be prepared fresh or aliquoted and stored at -80°C, protected from light, to avoid freeze-thaw cycles.[6][26]
-
Prepare a working solution: On the day of the experiment, dilute the 5 mM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 0.1-5 µM. The optimal concentration should be determined empirically for your cell type.[6][12][26]
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
Control and Treatment Incubation: Pre-treat cells with negative controls (e.g., MitoTEMPO) or your experimental compound for the desired duration.
-
Probe Loading: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[25]
-
Washing: Gently wash the cells three times with the pre-warmed buffer to remove excess probe.
-
Imaging/Measurement: Immediately image the cells using a fluorescence microscope (Excitation: ~510 nm, Emission: ~580 nm; for higher specificity, Ex: ~396 nm) or measure the fluorescence intensity using a plate reader.[12]
A general workflow for a this compound detection experiment.
Caption: A general workflow for a this compound detection experiment.
Protocol 2: this compound Detection using Lucigenin (B191737) Chemiluminescence
Lucigenin is a chemiluminescent probe that emits light upon reaction with this compound.
Materials:
-
Lucigenin
-
Assay buffer (e.g., PBS with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺)[27]
-
Cell suspension or tissue homogenate
-
Positive and negative controls
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Prepare a Lucigenin stock solution: Dissolve lucigenin in an appropriate solvent (e.g., DMSO) to make a stock solution (e.g., 10 mM).[28]
-
Prepare a working solution: Dilute the stock solution in the assay buffer to the desired final concentration (typically 5-100 µM). Note that higher concentrations of lucigenin can generate artifactual this compound.[27]
-
Sample Preparation: Prepare a suspension of cells or tissue homogenate in the assay buffer.
-
Measurement: In a luminometer tube or a white-walled 96-well plate, add the cell suspension/homogenate.
-
Initiate the reaction: Add your experimental compound or a positive control (e.g., PMA for cells).
-
Add Lucigenin: Inject the lucigenin working solution into the sample.
-
Detection: Immediately begin measuring the chemiluminescence signal over time. The signal is typically expressed as relative light units (RLU).
Protocol 3: this compound Detection by Cytochrome c Reduction Assay
This spectrophotometric assay measures the reduction of ferricytochrome c to ferrocytochrome c by this compound.
Materials:
-
Cytochrome c (from equine heart)
-
Assay buffer (e.g., HBSS)
-
Cell suspension
-
This compound dismutase (SOD)
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a cytochrome c solution: Dissolve cytochrome c in the assay buffer to a final concentration of 50-100 µM (approximately 0.6-1.2 mg/mL).
-
Sample Preparation: Prepare a suspension of cells at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Setup: In a 96-well plate or cuvette, set up the following reactions:
-
Sample: Cell suspension + cytochrome c solution + experimental treatment.
-
Negative Control: Cell suspension + cytochrome c solution + experimental treatment + SOD (e.g., 300 U/mL).
-
Blank: Assay buffer + cytochrome c solution.
-
-
Incubation: Incubate the plate/cuvettes at 37°C.
-
Measurement: Measure the absorbance at 550 nm at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 60-90 minutes).
-
Calculation: The amount of this compound produced is calculated based on the SOD-inhibitable portion of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm). The change in absorbance is converted to the concentration of reduced cytochrome c.
The principle of this compound detection and the action of controls.
Caption: The principle of this compound detection and the action of controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial production of this compound anions and its relationship to the antimycin insensitive respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A treatment decreases respiratory internal rotenone-insensitive NADH oxidation capacity in potato leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Menadione/Ascorbate Induces Overproduction of Mitochondrial this compound and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Rapid generation of mitochondrial this compound induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buffer Modulation of Menadione-Induced Oxidative Stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Pure MnTBAP selectively scavenges peroxynitrite over this compound: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apexbt.com [apexbt.com]
- 27. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
interpreting negative or unexpected results in superoxide assays
Welcome to the technical support center for superoxide assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret negative or unexpected results from their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: Why am I getting negative values for this compound dismutase (SOD) activity in my samples?
A negative value for SOD activity suggests that your sample is promoting the auto-oxidation reaction used in the assay rather than inhibiting it.[1] This can be caused by the presence of certain transition metal ions or enzymes in your sample that facilitate the oxidation process.[1]
Troubleshooting Steps:
-
Sample Purity: Ensure your sample is free from contaminating transition metals. Consider using a chelating agent like EDTA if appropriate for your assay, but be aware that EDTA can also inhibit some SOD enzymes.
-
Dialysis: Dialyzing your sample can help remove small molecule contaminants that may be interfering with the assay.[2]
-
Spike-in Control: To verify if an artifact is causing the negative result, you can perform a "spike-in" experiment. Add a known amount of SOD to your sample and see if you can recover the expected activity.
-
Assay Principle: Understand the principle of your specific SOD assay. In assays like the adrenaline auto-oxidation method, substances that catalyze the oxidation will appear to have "negative" SOD activity.[1]
Q2: My absorbance readings are inconsistent or not reproducible in my WST-1 assay.
Inconsistent results in a WST-1 assay, which measures this compound production, can stem from several factors related to cell culture and assay execution.[3]
Troubleshooting Steps:
-
Cell Seeding Density: Overly confluent or sparse cells can lead to variability. It is crucial to determine the optimal cell seeding density for your specific cell line through titration experiments.[4]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can alter reagent concentrations. To minimize this, avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier.[5]
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[5] Use calibrated pipettes and employ reverse pipetting for viscous solutions to ensure accuracy.
-
Mixing: Ensure all reagents and samples are thoroughly mixed before and after addition to the wells. Gentle shaking of the plate for a minute can help ensure uniform distribution of the formazan (B1609692) product.[4]
-
Incubation Time: The optimal incubation time with the WST-1 reagent can vary between cell types. Monitor the color development to determine the ideal endpoint for your experiment.[4]
Q3: I am observing no color change or an unexpected color in my Nitroblue Tetrazolium (NBT) assay.
The NBT assay relies on the reduction of the yellow, water-soluble NBT to a blue, insoluble formazan precipitate by this compound.[6][7] Issues with color development often point to problems with the reaction components or the presence of interfering substances.
Troubleshooting Steps:
-
Reagent Stability: Ensure that your NBT and other reagents, like riboflavin (B1680620) or PMS/NADH which are used to generate this compound, are fresh and have been stored correctly, protected from light.[8][9]
-
This compound Generation: Verify that your this compound generating system is working. If using a photochemical method (e.g., riboflavin and light), ensure adequate and consistent light exposure.[9] If using an enzymatic method (e.g., xanthine (B1682287)/xanthine oxidase), confirm the enzyme's activity.
-
Interfering Substances: Some compounds can directly reduce NBT, leading to a false positive (blue color in the absence of this compound). Conversely, compounds that scavenge this compound will inhibit color formation.[10]
-
Sample Color: If your sample is brightly colored, it may interfere with the absorbance reading.[11] A sample blank (sample without NBT) should be included to correct for this.
Q4: My lucigenin-based chemiluminescence assay shows a very high background signal.
High background in lucigenin (B191737) assays can be a significant issue, as lucigenin itself can generate this compound through a process called redox cycling, especially at higher concentrations.[12][13][14]
Troubleshooting Steps:
-
Lucigenin Concentration: The concentration of lucigenin is critical. High concentrations (>50 µM) are known to artifactually generate this compound.[13][15] It is recommended to use a lower concentration, such as 5 µM, which has been shown to not significantly stimulate this compound production.[15]
-
Redox Cycling: Be aware that NADH can enhance the redox cycling of lucigenin, leading to artifactual this compound generation.[12]
-
Alternative Probes: If high background persists, consider using an alternative chemiluminescent probe like coelenterazine (B1669285), which does not appear to enhance this compound formation.[14]
Q5: The results from my cytochrome c reduction assay are variable and seem to have low sensitivity.
The cytochrome c reduction assay is a classic method for measuring this compound, but it has known limitations and interferences.
Troubleshooting Steps:
-
Cyanide Interference: If you are using cyanide to inhibit Cu,Zn-SOD and Mn-SOD to differentiate between SOD isoforms, be aware that cyanide can react with cytochrome c, affecting its reducibility by this compound.[16][17]
-
Endogenous Cytochromes: Tissue fractions may contain endogenous cytochromes that can be reduced by the xanthine oxidase system, interfering with the assay.[16][17]
-
Low Sensitivity: The cytochrome c assay can be less sensitive compared to other methods.[18] For samples with low this compound production, a more sensitive assay like a WST-1 or a specific fluorescent probe-based method might be more appropriate.
-
Assay Conditions: Ensure the pH of the reaction buffer is optimal (typically pH 7.8).[19] The rate of cytochrome c reduction is pH-dependent.
Data Summary
The following table summarizes common quantitative parameters for different this compound assays. Note that these values can vary depending on the specific experimental conditions and sample type.
| Assay Type | Common Probe/Reagent | Detection Method | Typical Wavelength (nm) | Key Considerations |
| SOD Activity | Cytochrome c, NBT, WST-1, Hematoxylin (B73222) | Spectrophotometry | 550 (Cytochrome c), 560 (NBT), 450 (WST-1), 560 (Hematoxylin) | Indirect assay measuring inhibition of a this compound-driven reaction.[19][20][21] |
| NBT Assay | Nitroblue Tetrazolium | Spectrophotometry | ~560 | Formation of insoluble formazan requires solubilization for quantitative measurement.[6] |
| WST-1 Assay | WST-1 Tetrazolium Salt | Spectrophotometry | ~450 | Produces a water-soluble formazan, simplifying the procedure.[21][22] |
| Cytochrome c Assay | Cytochrome c | Spectrophotometry | 550 | Can have lower sensitivity and is prone to interferences.[16][18] |
| Lucigenin Assay | Lucigenin | Chemiluminescence | N/A | Prone to artifactual this compound generation at high concentrations.[12][13] |
| Fluorescent Assay | Dihydroethidium (DHE) | Fluorescence Spectroscopy | Ex: ~405 nm, Em: ~570 nm | Specific detection of this compound requires optimized fluorescence settings to distinguish from non-specific oxidation products.[23] |
Experimental Protocols
General Protocol for a WST-1 Based this compound Dismutase (SOD) Activity Assay
This protocol is a generalized example and may require optimization for specific samples and kits.
-
Reagent Preparation:
-
Prepare a working solution of the Radical Detector by diluting it with the provided reaction buffer.
-
Prepare the Enzyme Working Solution containing xanthine oxidase.
-
Prepare a series of SOD standards of known concentrations.[21]
-
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Calculation:
-
Calculate the percentage inhibition of the WST-1 reduction for each sample and standard.
-
Determine the SOD activity in the samples by comparing their inhibition to the standard curve. One unit of SOD is often defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.[21]
-
General Protocol for NBT Assay for Intracellular this compound
This protocol provides a general workflow for detecting intracellular this compound using NBT staining.
-
Cell Culture:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate).
-
Treat cells with experimental compounds as required.
-
-
NBT Staining:
-
Prepare a fresh solution of NBT in a suitable buffer (e.g., PBS).
-
Remove the culture medium and incubate the cells with the NBT solution.
-
-
Formazan Solubilization:
-
After incubation, remove the NBT solution and wash the cells.
-
Add a solubilizing agent (e.g., 2 M potassium hydroxide (B78521) and dimethylsulfoxide) to dissolve the intracellular formazan crystals.[6]
-
-
Quantification:
-
Measure the absorbance of the dissolved formazan solution at approximately 620 nm using a microplate reader.[6] The absorbance is proportional to the amount of intracellular this compound produced.
-
Visualizations
Caption: Principle of this compound generation and detection in an NBT-based SOD assay.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Negative and positive assays of this compound dismutase based on hematoxylin autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. researchgate.net [researchgate.net]
- 10. Elimination of this compound dismutase interference in fructosamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Artifacts related to lucigenin chemiluminescence for this compound detection in a vascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of lucigenin as a chemiluminescent probe to monitor vascular this compound as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of this compound dismutase: cautions relevant to the use of cytochrome c, a sulfonated tetrazolium, and cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound generated by pyrogallol reduces highly water-soluble tetrazolium salt to produce a soluble formazan: a simple assay for measuring this compound anion radical scavenging activities of biological and abiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 超氧化物歧化酶的酶学测定 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. Assay of this compound dismutase activity in a plate assay using WST-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencellonline.com [sciencellonline.com]
Technical Support Center: Best Practices for Superoxide Analysis
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions regarding sample preparation for superoxide analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound?
There are several methods to detect and quantify this compound (O₂⁻), each with specific advantages and limitations. The primary methods include:
-
Fluorescent Probes: Dihydroethidium (DHE) and its mitochondria-targeted analog, MitoSOX Red, are widely used for detecting intracellular and mitochondrial this compound, respectively.[1][2][3] These probes become fluorescent upon oxidation. However, their use can be complex due to the formation of multiple oxidation products, some of which are not specific to this compound.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is considered a gold-standard method for specifically detecting the this compound-specific oxidation product of DHE and MitoSOX (2-hydroxyethidium derivatives).[4][5][6] It allows for accurate quantification by separating the specific product from non-specific ones.[4]
-
Chemiluminescent Probes: Probes like L-012 and luminol (B1675438) can be used to detect reactive oxygen species, including this compound.[3] Luminol-based assays, for instance, measure the light produced upon its oxidation by this compound.[7]
-
Electron Spin Resonance (ESR/EPR): This is a highly reliable method for detecting and identifying free radicals like this compound. It often involves "spin trapping," where a short-lived radical is converted into a more stable one for detection.[6][8]
-
Indirect Assays (SOD Activity): this compound Dismutase (SOD) is the enzyme that scavenges this compound. Measuring SOD activity provides an indirect assessment of this compound production. These assays often involve a system that generates this compound (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., NBT, WST-1, cytochrome c) that changes color upon reaction with this compound.[9][10][11][12] The presence of SOD in the sample inhibits this color change, and the degree of inhibition is proportional to the SOD activity.[9]
Q2: What are the most critical general practices for sample preparation?
To ensure the accuracy and reproducibility of this compound measurements, adhere to the following principles:
-
Maintain Low Temperatures: Keep samples on ice throughout the preparation process to maintain enzyme activity and minimize artificial this compound production.[13][14][15]
-
Avoid Freeze-Thaw Cycles: Multiple freeze-thaw cycles can damage cellular structures and alter enzyme activity. Aliquot samples after initial processing if they need to be stored.[14]
-
Work Quickly and Efficiently: this compound is a highly reactive and short-lived molecule. Process samples immediately after collection whenever possible.
-
Use Appropriate Buffers: The choice of buffer is critical. For tissue homogenization, an isotonic buffer is often used.[9] For cell lysis, specific lysis solutions compatible with downstream assays are required.[9]
-
Prevent Contamination: Use pyrogen/endotoxin-free tubes and reagents to avoid unwanted cellular activation.[14] Avoid using hemolyzed or lipemic sera as they can interfere with assays.[14]
Q3: How should I prepare different types of biological samples?
Sample preparation protocols vary depending on the source material. Below are general guidelines for common sample types.
-
Cultured Cells (Adherent and Suspension):
-
Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA.[16] For suspension cells, pellet them by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS to remove culture medium.
-
Lysis: Resuspend the pellet in an appropriate ice-cold lysis buffer.[16] Sonication or homogenization may be required to ensure complete lysis.[16]
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.[11][16]
-
Supernatant Collection: The resulting supernatant contains the cellular proteins and can be used for analysis.[16] Store on ice for immediate use or at -80°C for long-term storage.[9][11]
-
-
Tissue Samples:
-
Perfusion: Perfuse the tissue with PBS (often containing heparin) to remove red blood cells, which can interfere with the assay.[9][11]
-
Homogenization: Mince the tissue and homogenize it in an ice-cold buffer (e.g., 10 mL buffer per gram of tissue) using a Potter-Elvejhem homogenizer or similar device.[9][11]
-
Clarification: Centrifuge the homogenate to remove nuclei and heavy mitochondria.[9] Further centrifugation steps can isolate different subcellular fractions.[9]
-
Supernatant Collection: The final supernatant is the cytosolic fraction. Store samples on ice for immediate assay or aliquot and store at -80°C.[9]
-
-
Blood Samples:
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (heparin or EDTA for plasma) or no anticoagulant (for serum).[11][13] Centrifuge at approximately 700-1,000 x g for 10-15 minutes at 4°C.[11][13] Carefully aspirate the supernatant (plasma or serum) without disturbing the buffy coat.[11]
-
Erythrocytes (Red Blood Cells): After removing the plasma and buffy coat, lyse the remaining red blood cell pellet by adding ice-cold deionized water.[11][13] Centrifuge at 10,000 x g for 10-15 minutes at 4°C to pellet the membranes.[11] The supernatant is the erythrocyte lysate.[11]
-
Experimental Protocols
Protocol 1: General Cell Lysate Preparation for SOD Activity Assay
This protocol is adapted for mammalian cell lines.[16]
-
Cell Culture: Grow cells to 70-80% confluency.
-
Harvesting: Wash cells three times with DPBS. Add trypsin-EDTA and incubate at 37°C for 3 minutes (or as required for the specific cell line) to detach the cells.
-
Centrifugation: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 1,000 x g for 4 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 270 µL of ice-cold potassium phosphate (B84403) buffer.
-
Lysis: Sonicate the cell suspension at medium intensity for 30 seconds on ice.
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collection: The resulting supernatant is ready for protein concentration determination and SOD activity assays. It can be stored at -20°C for up to seven days.[16]
Protocol 2: Mitochondrial this compound Detection with MitoSOX™ Red via Flow Cytometry
This protocol is a general guide for detecting induced mitochondrial this compound.[17]
-
Cell Preparation: Resuspend cells at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer.
-
Induction (Optional): Add a this compound-inducing agent (e.g., MitoPQ) at the desired final concentration. Incubate at 37°C.
-
MitoSOX Staining: Add MitoSOX Red to the cell suspension to a final concentration of 2.5-5 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C, ensuring protection from light.
-
Washing: Wash the cells twice by centrifuging at 400 x g for 5 minutes and resuspending in cold PBS.
-
Analysis: Resuspend the final cell pellet in FACS buffer and analyze immediately on a flow cytometer. The MitoSOX signal is typically detected in the PE channel (Excitation: ~510 nm / Emission: ~580 nm).[17] For more specific detection of the this compound product, excitation near 400 nm is recommended if available.[17]
Data Tables
Table 1: Recommended Parameters for Fluorescent Probe Assays
| Probe | Target | Final Concentration | Incubation Time | Excitation (nm) | Emission (nm) | Reference(s) |
| MitoSOX™ Red | Mitochondrial O₂⁻ | 2.5 - 5 µM | 10 - 30 min | ~510 (or ~400 for specificity) | ~580 | [17][18] |
| DHE | Cytosolic O₂⁻ | 0.5 µM | 20 min | ~535 | ~635 | [18] |
| DCFH-DA | General ROS (H₂O₂) | 10 µM | 30 min | ~488 | ~530 | [12][19] |
Table 2: Centrifugation Parameters for Sample Preparation
| Sample Type | Purpose | Speed (x g) | Temperature | Time (min) | Reference(s) |
| Plasma/Serum | Separation from blood cells | 700 - 1,000 | 4°C | 10 - 15 | [11][13] |
| Erythrocyte Lysate | Pellet cell membranes | 10,000 | 4°C | 10 - 15 | [10][11] |
| Cell Lysate | Pellet cell debris | 10,000 | 4°C | 10 | [16] |
| Tissue Homogenate | Crude nuclear fraction | 1,000 | 4°C | 10 | [9] |
| Tissue Homogenate | Heavy mitochondria | 3,000 | 4°C | 10 | [9] |
| Tissue Homogenate | Light mitochondria | 20,000 | 4°C | 20 | [9] |
Troubleshooting Guide
Problem 1: No or very low fluorescence signal with MitoSOX/DHE.
-
Possible Cause: Ineffective concentration or incubation time of the probe or inducing agent.
-
Solution: Titrate the concentration of your probe and/or inducing agent. Increase the incubation time, but be mindful of potential cytotoxicity.[17]
-
-
Possible Cause: The probe is being extruded from the cells by efflux pumps.
-
Solution: Consider using an efflux pump inhibitor, but first validate that it does not interfere with your experimental conditions.
-
-
Possible Cause: this compound is being rapidly scavenged by endogenous SOD.
-
Solution: This reflects the biological reality of the cell. If you need to confirm the probe is working, use a positive control (e.g., cells treated with a known this compound generator like menadione (B1676200) or MitoPQ).[6][17]
-
Problem 2: High background or non-specific fluorescence.
-
Possible Cause: Autoxidation of the probe.
-
Solution: Prepare probe solutions fresh and protect them from light.[17] Run a control with the probe in cell-free media to assess the level of autoxidation.
-
-
Possible Cause: Probe oxidation by other reactive species or cellular components. MitoSOX and DHE can be oxidized by species other than this compound, leading to fluorescence that doesn't correlate with this compound levels.[1][4] Heme proteins can also interfere with DHE-based assays.[20]
-
Possible Cause: Incorrect filter sets or spectral overlap.
Problem 3: Results are inconsistent and not reproducible.
-
Possible Cause: Variability in sample handling.
-
Solution: Standardize every step of the sample preparation process, from cell density and harvesting to incubation times and buffer composition. Keep all samples on ice.[13]
-
-
Possible Cause: Changes in mitochondrial membrane potential affecting probe uptake.[1][5]
-
Solution: If your treatment is expected to alter mitochondrial health, be aware that this can change MitoSOX uptake independently of this compound production. Consider using a mitochondrial potential-insensitive probe or another detection method to confirm your results.
-
-
Possible Cause: Cell health and viability issues.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. High levels of cell death can lead to probe leakage and false signals.[21] Perform a viability assay in parallel.
-
Visual Guides
References
- 1. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial this compound Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial this compound Determination Using MitoSOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Determining this compound dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sm.unife.it [sm.unife.it]
- 19. antbioinc.com [antbioinc.com]
- 20. The fluorescence detection of this compound radical using hydroethidine could be complicated by the presence of heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
comparative review of superoxide detection methodologies
A Comprehensive Review of Superoxide Detection Methodologies for Researchers
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of this compound (O₂⁻) are critical for understanding cellular signaling, oxidative stress, and the pathogenesis of various diseases. This compound is a primary reactive oxygen species (ROS) with a short half-life, making its detection challenging. This guide provides a comparative overview of the most common methodologies for this compound detection, complete with experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of this compound Detection Methods
The choice of a this compound detection method depends on several factors, including the biological system under investigation (e.g., cell-free systems, cultured cells, tissues), the required sensitivity and specificity, and the available instrumentation. Below is a summary of the key characteristics of widely used methods.
| Method | Principle | Detection | Advantages | Disadvantages |
| Dihydroethidium (DHE) / MitoSOX Red | Fluorescent probe oxidized by this compound to 2-hydroxyethidium, which intercalates with DNA. | Fluorescence Microscopy, Flow Cytometry, HPLC | High sensitivity; MitoSOX specifically targets mitochondria. | Formation of non-specific oxidation products can lead to artifacts; HPLC is often required for accurate quantification.[1][2] |
| Nitroblue Tetrazolium (NBT) | Colorimetric assay where NBT is reduced by this compound to a blue formazan (B1609692) product. | Spectrophotometry, Microscopy | Simple, inexpensive, and can be used for both qualitative (microscopy) and quantitative (spectrophotometry) analysis.[3] | Prone to observer bias in microscopic assays; can be semi-quantitative without modification.[3] |
| Cytochrome c Reduction | Spectrophotometric assay measuring the reduction of ferricytochrome c to ferrocytochrome c by this compound. | Spectrophotometry | Time-honored and accurate method for detecting extracellular this compound.[4] | Limited to extracellular this compound detection; not highly sensitive.[5][6] |
| WST-1 Assay | Colorimetric assay using a water-soluble tetrazolium salt (WST-1) that is reduced by this compound to a water-soluble formazan. | Spectrophotometry | Convenient, highly sensitive, and suitable for high-throughput screening.[7][8] | Primarily used for measuring this compound dismutase (SOD) activity but adaptable for this compound detection. |
| Lucigenin/Luminol (B1675438) | Chemiluminescent probes that emit light upon reaction with this compound. | Luminometry | Very high sensitivity.[9] | Lucigenin can undergo redox cycling, leading to artificial this compound production; luminol is less specific for this compound.[10][11] |
| Electron Paramagnetic Resonance (EPR) | Spectroscopic technique that directly detects paramagnetic species like this compound, often with the use of spin traps. | EPR Spectrometer | Highly specific and sensitive for this compound detection and characterization.[12][13][14] | Requires specialized and expensive equipment; spin traps can have their own reactivity.[5] |
Signaling Pathway: NADPH Oxidase-Mediated this compound Production
This compound is a key signaling molecule in various cellular processes, including inflammation and apoptosis. A major source of cellular this compound is the NADPH oxidase (NOX) enzyme complex. The following diagram illustrates the activation of phagocytic NADPH oxidase and the subsequent generation of this compound.
Caption: Activation of the phagocytic NADPH oxidase complex.
Experimental Protocols
Dihydroethidium (DHE) Assay for Cellular this compound Detection
Principle: DHE is a cell-permeable fluorescent probe that is oxidized by this compound to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cells of interest
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
DHE stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Antimycin A or Menadione)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
DHE Staining:
-
Prepare a fresh working solution of DHE in pre-warmed HBSS or culture medium (final concentration typically 5-10 µM).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition/Flow Cytometry:
-
After incubation, wash the cells twice with HBSS.
-
For microscopy, immediately acquire images using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~606 nm for 2-hydroxyethidium).
-
For flow cytometry, detach the cells, resuspend in HBSS, and analyze on a flow cytometer using the appropriate laser and emission filter.
-
-
HPLC Analysis (for accurate quantification):
-
After DHE staining, lyse the cells and extract the fluorescent products.
-
Analyze the extracts by reverse-phase HPLC with fluorescence detection to separate and quantify 2-hydroxyethidium from other oxidation products.[2]
-
Nitroblue Tetrazolium (NBT) Assay for this compound Production
Principle: NBT, a yellow water-soluble dye, is reduced by this compound to a blue, water-insoluble formazan precipitate. The amount of formazan is proportional to the amount of this compound produced.
Materials:
-
Cells or enzyme source of this compound
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
NBT solution (e.g., 1 mg/mL in PBS)
-
Stimulant of this compound production (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound dismutase (SOD) as a negative control
-
Solubilizing agent (e.g., 2M KOH and DMSO)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add cells or the enzyme system.
-
NBT Incubation: Add the NBT solution to each well. If using a stimulant, add it at this stage. For negative controls, pre-incubate with SOD before adding NBT.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Formazan Solubilization:
-
Terminate the reaction (e.g., by adding an inhibitor or placing on ice).
-
Centrifuge the plate and discard the supernatant.
-
Add 2M KOH and DMSO to each well to dissolve the formazan precipitate.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 560 and 620 nm using a microplate reader. The absorbance is directly proportional to the amount of this compound produced.[3]
Cytochrome c Reduction Assay for Extracellular this compound
Principle: This assay measures the spectrophotometric change as ferricytochrome c is reduced to ferrocytochrome c by this compound, resulting in an increased absorbance at 550 nm.
Materials:
-
Source of extracellular this compound (e.g., activated neutrophils)
-
HBSS or other physiological buffer
-
Cytochrome c from equine heart (stock solution e.g., 10 mg/mL in HBSS)
-
This compound dismutase (SOD)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the cell suspension and cytochrome c (final concentration typically 50-100 µM) in HBSS.
-
Baseline Measurement: Measure the initial absorbance at 550 nm.
-
Initiate this compound Production: Add a stimulant (e.g., PMA) to the reaction mixture. For a negative control, add SOD to a parallel reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the rate of this compound production.
-
Calculation: The amount of this compound produced can be calculated using the extinction coefficient for the change in absorbance of cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).[4]
Workflow for Selecting a this compound Detection Method
The following diagram outlines a logical workflow for choosing the most suitable this compound detection methodology based on experimental requirements.
Caption: Decision workflow for this compound detection methods.
By carefully considering the principles, advantages, and limitations of each method, and by following detailed experimental protocols, researchers can confidently and accurately measure this compound in their systems of interest, leading to a deeper understanding of its role in health and disease.
References
- 1. NADPH oxidase is the primary source of this compound induced by NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in detection of this compound radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid microplate assay for this compound scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR Detection of Cellular and Mitochondrial this compound Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of this compound dismutase activity in a plate assay using WST-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOD Assay Kit-WST - Amerigo Scientific [amerigoscientific.com]
- 9. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electron Paramagnetic Resonance (EPR) Spin Trapping of this compound Radical (O2.−) [bio-protocol.org]
- 13. Detection of this compound Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]
- 14. selectscience.net [selectscience.net]
MitoSOX Red vs. Dihydroethidium: A Comparative Guide to Detecting Mitochondrial Superoxide
For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS) in cellular physiology and pathology, the accurate detection of mitochondrial superoxide (O₂•⁻) is paramount. This guide provides an objective, data-driven comparison of two widely used fluorescent probes: MitoSOX Red and dihydroethidium (B1670597) (DHE). We will explore their mechanisms of action, specificity, and performance, supplemented with experimental protocols to assist in selecting the optimal probe for your research needs.
Executive Summary
MitoSOX Red and dihydroethidium are both valuable for detecting this compound, but they differ fundamentally in their subcellular targeting and specificity. MitoSOX Red is engineered to specifically accumulate in the mitochondria, the primary site of cellular this compound production.[1][2] In contrast, DHE primarily measures this compound in the cytoplasm.[1][3] A critical consideration is that the red fluorescence from both probes is not exclusively indicative of this compound.[1][4][5] For rigorous and specific quantification of this compound, high-performance liquid chromatography (HPLC) is recommended to separate the this compound-specific oxidation products from other non-specific fluorescent byproducts.[1][4][5][6]
Mechanism of Action
Both MitoSOX Red and DHE are cell-permeant and become fluorescent upon oxidation by this compound.[1]
Dihydroethidium (DHE): DHE can be oxidized to two primary fluorescent products. The reaction with this compound specifically produces 2-hydroxyethidium (2-OH-E⁺).[4][5][7][8] However, DHE can also be oxidized by other ROS and reactive nitrogen species (RNS) to form ethidium (B1194527) (E⁺).[4][9] Both of these products intercalate with DNA, which amplifies their fluorescence.[1][7] The overlapping fluorescence spectra of 2-OH-E⁺ and E⁺ make it challenging to distinguish the this compound-specific signal using conventional fluorescence microscopy alone.[4][5]
MitoSOX Red: To overcome the localization limitations of DHE, MitoSOX Red was developed. It is a DHE derivative conjugated to a triphenylphosphonium (TPP) cation.[2][5] This positively charged TPP group facilitates the probe's accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1][2] Similar to DHE, MitoSOX Red is oxidized by this compound to form a fluorescent product, 2-hydroxy-mito-ethidium.[10][11] This targeted approach allows for the specific measurement of mitochondrial this compound.[1]
Data Presentation: Performance Comparison
The ideal probe for this compound detection should exhibit high sensitivity and specificity. The table below summarizes the key performance parameters of MitoSOX Red and dihydroethidium.
| Feature | MitoSOX Red | Dihydroethidium (DHE) |
| Target Organelle | Mitochondria[1][2] | Primarily Cytoplasm[1][3] |
| Specificity for this compound | High, but not absolute.[10][12][13] | Moderate; can be oxidized by other ROS/RNS.[4][9] |
| This compound-Specific Product | 2-hydroxy-mito-ethidium[10][11] | 2-hydroxyethidium (2-OH-E⁺)[4][7][8] |
| Non-Specific Product(s) | Ethidium-like products[5][6] | Ethidium (E⁺)[4][5] |
| Recommended Analytical Method | HPLC for specific quantification[4][6] | HPLC is essential for specific quantification[1][5] |
| Excitation/Emission (nm) | ~510/580 nm[14][15] (Optimal for this compound: ~396/580 nm[12][16]) | ~500-530/590-620 nm[7] (Optimal for this compound: ~480/567 nm[7]) |
| Key Limitations | High concentrations can lead to cytoplasmic accumulation and mitochondrial impairment.[4] Susceptible to auto-oxidation.[4] | Red fluorescence is not a reliable sole indicator of this compound.[4][5] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are generalized protocols for the use of MitoSOX Red and DHE. Optimization for specific cell types and experimental conditions is recommended.
MitoSOX Red Staining Protocol
This protocol outlines the use of MitoSOX Red for detecting mitochondrial this compound in live cells.
-
Reagent Preparation:
-
Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO.[17][18][19] This stock solution is unstable and should be prepared fresh or aliquoted into single-use volumes and stored at -20°C to -80°C, protected from light.[17][19] Avoid repeated freeze-thaw cycles.[17][19]
-
Working Solution (100 nM to 5 µM): Immediately before use, dilute the 5 mM stock solution in a suitable warm buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to the desired final concentration.[12][19] A common starting concentration is 5 µM, but lower concentrations (e.g., 1 µM) are often recommended to maintain mitochondrial specificity and minimize toxicity.[19][20]
-
-
Cell Staining:
-
Washing:
-
Detection:
-
Image the cells immediately using a fluorescence microscope or analyze by flow cytometry.
-
For fluorescence microscopy, use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[14][15] For more specific detection of the this compound product, an excitation of ~396 nm can be used.[12][16]
-
For flow cytometry, the signal is typically detected in the PE channel.[18]
-
Dihydroethidium (DHE) Staining Protocol
This protocol provides a general procedure for detecting intracellular this compound using DHE.
-
Reagent Preparation:
-
Stock Solution (10 mM): Dissolve 1 mg of DHE in 0.31 mL of DMSO to create a 10 mM stock solution.[21][22] Store aliquots at -20°C to -80°C, protected from light.[21][22]
-
Working Solution (1-10 µM): Dilute the stock solution in a serum-free medium or buffer (e.g., PBS or HBSS) to the desired final concentration.[9][21][22]
-
-
Cell Staining:
-
Washing:
-
Detection:
Conclusion and Recommendation
Both MitoSOX Red and dihydroethidium are powerful tools for investigating the role of this compound in cellular processes. The choice between them should be guided by the specific research question.
For the specific detection of mitochondrial this compound, MitoSOX Red is the superior probe due to its targeted localization. [1] Its design significantly improves upon the non-targeted nature of DHE.
However, researchers must remain vigilant about the limitations of fluorescence-based detection. The red fluorescence from either probe is not an infallible indicator of this compound.[5][6] Therefore, for the most accurate and specific quantification of this compound, it is imperative to complement fluorescence-based measurements with HPLC analysis to separate and quantify the this compound-specific oxidation product (2-hydroxy-mito-ethidium or 2-hydroxyethidium) from non-specific oxidation products.[1][5][6] By understanding the strengths and limitations of each probe and employing the appropriate analytical techniques, researchers can obtain reliable and meaningful data on the intricate role of this compound in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the difference between MitoROS 580 and dihydroethidium? | AAT Bioquest [aatbio.com]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular this compound formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reacts with hydroethidine but forms a fluorescent product that is distinctly different from ethidium: potential implications in intracellular fluorescence detection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. MitoSOX | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial this compound Indicator | Thermo Fisher Scientific - CA [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. med.emory.edu [med.emory.edu]
A Comparative Guide: Lucigenin vs. Luminol for Cellular ROS Detection
For researchers, scientists, and drug development professionals, the accurate detection of cellular reactive oxygen species (ROS) is paramount. This guide provides an objective comparison of two widely used chemiluminescent probes, lucigenin (B191737) and luminol (B1675438), to aid in the selection of the most appropriate tool for your experimental needs. Supported by experimental data, this guide delves into their mechanisms, specificity, and practical applications.
At a Glance: Lucigenin vs. Luminol
| Feature | Lucigenin | Luminol |
| Primary Target | Superoxide anion (O₂⁻) | Hydrogen peroxide (H₂O₂), peroxynitrite, hypochlorous acid, and this compound in the presence of peroxidases |
| Cellular Location | Primarily extracellular and intramitochondrial ROS | Intracellular and extracellular ROS |
| Sensitivity | Generally considered less sensitive | Can be highly sensitive, especially when enhanced |
| Specificity | More specific for this compound | Less specific, detects a broader range of ROS |
| Key Advantage | Higher specificity for this compound | High sensitivity, useful for detecting H₂O₂ |
| Key Disadvantage | Potential for auto-oxidation and artifactual this compound generation, especially at higher concentrations.[1] | Requires peroxidases (e.g., HRP, MPO) for efficient detection of H₂O₂ and can be less specific.[2][3][4] |
| Quantitative Data | A combination of Luminol and Diogenes was found to be approximately 50 times more sensitive than Lucigenin for detecting ROS in neutrophils.[5] | In centrifuged sperm preparations, luminol produced a significantly higher peak luminescence than lucigenin, suggesting detection of a more substantial intracellular ROS component.[6] |
Delving Deeper: Mechanism of Action
The distinct mechanisms of lucigenin and luminol underpin their different specificities and applications in ROS detection.
Lucigenin: This probe directly reacts with this compound anions. The reaction involves the reduction of lucigenin by this compound to form a lucigenin radical cation. This radical then reacts with another this compound molecule to produce an unstable dioxetane intermediate. The decomposition of this intermediate results in the emission of light. A significant drawback is that lucigenin itself can undergo redox cycling, a process where it is reduced by cellular reductases and then reacts with molecular oxygen to generate this compound, leading to an overestimation of endogenous ROS levels.[1][7][8][9] This artifact is particularly pronounced at higher concentrations of lucigenin (e.g., 250 μM) and in the presence of NADH.[1]
Luminol: In biological systems, luminol's chemiluminescence is typically dependent on the presence of peroxidases, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), and hydrogen peroxide (H₂O₂).[2][10][11] The peroxidase catalyzes the oxidation of luminol by H₂O₂ to form an unstable endoperoxide. The subsequent decomposition of this intermediate produces 3-aminophthalate (B1234034) in an excited state, which then decays to its ground state by emitting a photon of light.[2][12][13] Because HRP is not cell-permeable, the luminol/HRP system primarily detects extracellular H₂O₂.[2] Luminol can also react with other ROS like peroxynitrite and hypochlorous acid.
Visualizing the Pathways
To better understand the detection mechanisms, the following diagrams illustrate the signaling pathways for both lucigenin and luminol.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for cellular ROS detection using lucigenin and luminol.
Lucigenin-Based Chemiluminescence Assay for this compound Detection
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Lucigenin (bis-N-methylacridinium nitrate)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cultured cells (adherent or suspension)
-
Luminometer or plate reader with chemiluminescence detection capabilities
-
This compound dismutase (SOD) as a negative control
Protocol:
Critical Consideration: To minimize the risk of artifactual this compound generation, it is crucial to use the lowest possible concentration of lucigenin (e.g., 5 µM) that provides a detectable signal.[1][14]
Luminol/HRP-Based Chemiluminescence Assay for Hydrogen Peroxide Detection
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Luminol sodium salt
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cultured cells (adherent or suspension)
-
Luminometer or plate reader with chemiluminescence detection capabilities
-
Catalase as a negative control
Protocol:
Conclusion: Making the Right Choice
The selection between lucigenin and luminol for cellular ROS detection is contingent on the specific research question.
-
Choose Lucigenin when the primary goal is the specific detection of this compound, particularly from extracellular or mitochondrial sources. However, be vigilant about the potential for artifacts and use the lowest effective concentration.
-
Choose Luminol when the primary target is hydrogen peroxide or when a highly sensitive but less specific screen for overall ROS production is required. The use of appropriate controls, such as catalase, is essential to confirm the identity of the detected ROS.
For robust and reliable data, researchers should consider employing multiple detection methods to corroborate their findings. Understanding the strengths and limitations of each probe, as outlined in this guide, is the first step toward generating accurate and meaningful insights into the complex world of cellular redox biology.
References
- 1. Artifacts related to lucigenin chemiluminescence for this compound detection in a vascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes lucigenin and luminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminol-amplified chemiluminescence detects mainly this compound anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive chemiluminescence assay for this compound detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species generation in human sperm: luminol and lucigenin chemiluminescence probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lucigenin: redox potential in aqueous media and redox cycling with O-(2) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Haloperoxidase-Catalyzed Luminol Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validation of lucigenin as a chemiluminescent probe to monitor vascular this compound as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: NBT Assay vs. Cytochrome c Reduction for Quantifying Superoxide Release
For researchers, scientists, and drug development professionals, the accurate measurement of superoxide (O₂⁻) is critical for understanding cellular signaling, inflammation, and oxidative stress. Two of the most established methods for quantifying this compound are the Nitroblue Tetrazolium (NBT) assay and the cytochrome c reduction assay. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate assay for your research needs.
Fundamental Principles
NBT Assay: This method relies on the reduction of a pale yellow, water-soluble tetrazolium salt (NBT) into a dark blue, water-insoluble formazan (B1609692) precipitate by this compound radicals. The amount of formazan produced is directly proportional to the concentration of this compound. The assay can be adapted for quantitative analysis by solubilizing the formazan product and measuring its absorbance.[1]
Cytochrome c Reduction Assay: This assay quantifies this compound by measuring the reduction of the ferric form of cytochrome c (Fe³⁺) to its ferrous form (Fe²⁺). This reduction is monitored by an increase in absorbance at 550 nm.[2] To ensure specificity for this compound, a parallel reaction containing this compound dismutase (SOD), an enzyme that scavenges this compound, is run as a control. The SOD-inhibitable portion of cytochrome c reduction is attributed to the presence of this compound.[2]
Comparative Analysis
The choice between the NBT and cytochrome c reduction assays depends on the specific experimental requirements, such as the location of this compound production (intracellular vs. extracellular) and the required sensitivity.
| Feature | NBT Assay | Cytochrome c Reduction Assay |
| Principle | Reduction of yellow NBT to blue formazan precipitate by this compound.[1] | Reduction of ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺) by this compound.[2] |
| Detection Method | Colorimetric (Absorbance of solubilized formazan, typically at ~620 nm).[1] | Spectrophotometric (Increase in absorbance at 550 nm).[2] |
| Location of Detection | Primarily intracellular, as NBT is membrane-permeable.[1] | Exclusively extracellular, as cytochrome c is a large protein that cannot cross the cell membrane.[2] |
| Specificity | Can be reduced by other cellular reductases. Nitric oxide does not appear to interfere.[1] | Non-specific reduction can occur by other enzymes and molecules. Requires SOD control for specificity.[2] |
| Sensitivity | Sensitive enough for small amounts of intracellular O₂⁻ in monocytes and macrophages.[1] | Suitable for large amounts of O₂⁻ (e.g., neutrophil respiratory burst), but may be difficult for cells producing smaller quantities.[2] |
| Key Interferences | Other cellular reductases. | Direct reduction by enzymes, H₂O₂, and certain drugs (e.g., apocynin).[2] |
| Quantification | Can be semi-quantitative (microscopy) or quantitative (spectrophotometry after solubilization).[1] | Quantitative, using the molar extinction coefficient of reduced cytochrome c.[3] |
| Throughput | Adaptable to microplate format for higher throughput.[1] | Well-suited for microplate readers, allowing for rapid, high-throughput analysis.[4] |
Experimental Workflows
The following diagrams illustrate the general workflows for the NBT and cytochrome c reduction assays.
Detailed Experimental Protocols
Quantitative NBT Assay Protocol
This protocol is adapted for measuring intracellular this compound in phagocytic cells.
-
Cell Preparation:
-
Prepare a suspension of cells (e.g., neutrophils, macrophages) in a suitable buffer or medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into the wells of a 96-well microplate.
-
-
Stimulation and NBT Reduction:
-
Add 10 µL of a stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA, at a final concentration of 100 ng/mL) to the desired wells.
-
Immediately add 100 µL of NBT solution (1 mg/mL in PBS).
-
Incubate the plate for 60 minutes at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Formazan Solubilization:
-
Terminate the reaction by gently removing the supernatant.
-
Add 120 µL of 2M potassium hydroxide (B78521) (KOH) to each well to dissolve the formazan crystals.
-
Follow by adding 140 µL of dimethyl sulfoxide (B87167) (DMSO) to each well and mix thoroughly to ensure complete solubilization.[1]
-
-
Quantification:
-
Measure the absorbance of the solubilized formazan at 620 nm using a microplate reader.[1]
-
The absorbance reading is directly proportional to the amount of this compound produced.
-
Cytochrome c Reduction Assay Protocol
This protocol is designed to measure extracellular this compound release.
-
Reagent Preparation:
-
Prepare a solution of cytochrome c (from horse heart) at a concentration of 1 mg/mL in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Prepare a stock solution of this compound dismutase (SOD) at 3000 U/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell suspension (e.g., 2 x 10⁶ cells/mL).
-
For control wells, add 10 µL of SOD (final concentration ~300 U/mL). For test wells, add 10 µL of buffer.
-
Add 100 µL of the cytochrome c solution to all wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a stimulant (e.g., PMA) to all wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 550 nm over time (e.g., every 2 minutes for 30 minutes).
-
-
Calculation of this compound Production:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) for both the test and SOD-control samples.
-
Determine the SOD-inhibitable rate by subtracting the rate of the SOD-control sample from the rate of the test sample.
-
Calculate the amount of this compound produced using the Beer-Lambert law, with the molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c being 21.1 mM⁻¹cm⁻¹.[3]
-
Conclusion
Both the NBT and cytochrome c reduction assays are valuable tools for the quantification of this compound. The NBT assay is particularly advantageous for detecting intracellular this compound and can be easily adapted for quantitative measurements in a high-throughput format.[1] In contrast, the cytochrome c reduction assay remains a gold standard for quantifying extracellular this compound release, especially in response to potent stimuli that elicit a strong respiratory burst.[2][5] Its primary limitation is the inability of cytochrome c to penetrate the cell membrane.[2] The selection of the appropriate assay should be guided by the specific biological question, the cellular location of interest, and the expected magnitude of this compound production.
References
- 1. A quantitative nitroblue tetrazolium assay for determining intracellular this compound anion production in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid microplate assay for this compound scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Superoxide Production: A Comparative Guide to Specific SOD Inhibitors and Mimetics
For researchers, scientists, and drug development professionals, accurately detecting and quantifying superoxide (O₂•⁻) is crucial to understanding its role in numerous physiological and pathological processes. This compound dismutases (SODs) are the primary enzymes responsible for detoxifying this reactive oxygen species (ROS) by converting it into hydrogen peroxide (H₂O₂) and molecular oxygen.[1][2][3] This guide provides an objective comparison of common chemical tools used to validate this compound production, focusing on SOD mimetics, which act as potent scavengers and are essential for confirming the specificity of this compound detection assays.
Comparison of this compound Dismutase (SOD) Mimetics
The gold standard for validating that a measured signal is genuinely from this compound is to demonstrate that the signal is attenuated or eliminated by agents that specifically dismutate O₂•⁻. While native SOD enzymes can be used, their limited cell permeability often restricts their use to extracellular or cell-free systems.[4] Therefore, cell-permeable SOD mimetics are invaluable tools. Below is a comparison of commonly used SOD mimetics.
| Inhibitor/Mimetic | Target Location | Mechanism of Action | Key Advantages | Limitations & Considerations |
| SOD (native Cu/Zn-SOD or Mn-SOD) | Extracellular (unless cell is permeabilized) | Catalytically converts O₂•⁻ to H₂O₂ and O₂.[2][4] | High specificity for this compound. | Poor cell membrane permeability limits use in intact cells.[4] |
| PEG-SOD | Cytosolic / Intracellular | Covalent attachment of polyethylene (B3416737) glycol (PEG) to SOD enhances cellular uptake.[4] | Cell permeable, allowing for intracellular this compound scavenging.[4] | Can be less efficient than targeted mimetics; potential for altered pharmacokinetics. |
| TEMPOL (4-hydroxy-TEMPO) | Cytosolic / Intracellular | A stable nitroxide compound that acts as a SOD mimetic, catalytically scavenging O₂•⁻.[4][5] | Good cell permeability; effective at reducing total cellular this compound.[4] | Not targeted to a specific organelle; higher concentrations may be needed compared to targeted compounds.[6] |
| Mito-TEMPO | Mitochondria | A TEMPOL molecule conjugated to a triphenylphosphonium (TPP⁺) cation, which causes it to accumulate within the mitochondria.[5][7] | Specifically targets the primary site of cellular O₂•⁻ production, allowing for lower effective doses (up to 1000-fold lower than TEMPOL).[5][6][7] | Effects are localized to mitochondria; may not scavenge this compound produced in other cellular compartments. |
Key Signaling & Validation Pathways
The following diagram illustrates the primary sources of cellular this compound, its enzymatic dismutation by endogenous SODs, and the points of intervention for SOD mimetics used in validation studies.
Caption: Cellular this compound generation and scavenging by SODs and mimetics.
Experimental Workflow for Validation
A logical workflow is essential for robustly validating this compound production. The process involves measuring a baseline signal, confirming its reduction with a specific SOD mimetic, and including appropriate controls.
Caption: Workflow for validating this compound-specific signals.
Experimental Protocols
Accurate measurement requires carefully selected assays and rigorous protocols. Below are methodologies for common this compound detection techniques.
Dihydroethidium (DHE) and MitoSOX Red Fluorescence Assay
DHE and its mitochondria-targeted analog, MitoSOX, are widely used fluorescent probes.[8] However, it is critical to understand that DHE can be oxidized by other species to form ethidium, which has an overlapping fluorescence spectrum with the this compound-specific product, 2-hydroxyethidium (2-OH-E+).[9][10] Therefore, HPLC-based analysis is the most rigorous method for specific detection.[11]
a. Protocol for Plate Reader / Microscopy (Semi-Quantitative)
-
Cell Preparation: Seed cells in a multi-well plate (e.g., 96-well black, clear bottom) or on glass-bottom dishes suitable for microscopy.
-
Validation Group: Pre-incubate a subset of cells with an appropriate SOD mimetic (e.g., 100 µM TEMPOL or 10 µM Mito-TEMPO) for 1-2 hours.[4]
-
Induction: Treat cells with the stimulus of interest to induce this compound production.
-
Probe Loading: Wash cells with warm Hanks' Balanced Salt Solution (HBSS) or a similar buffer. Add DHE or MitoSOX Red to a final concentration of 2-10 µM and incubate for 15-30 minutes at 37°C, protected from light.[12][13]
-
Measurement: Wash away excess probe. Measure fluorescence using an appropriate filter set (e.g., excitation ~510-530 nm, emission ~580-590 nm).[12]
-
Analysis: Compare the fluorescence intensity between control, stimulated, and SOD mimetic-treated groups. A significant decrease in signal in the mimetic-treated group validates the signal as this compound-dependent.
b. Protocol for HPLC-Based Detection (Quantitative & Specific)
-
Sample Preparation: Follow steps 1-4 from the protocol above.
-
Cell Lysis: After probe loading and stimulation, wash cells with ice-cold PBS. Lyse the cells (e.g., using methanol (B129727) or a suitable lysis buffer) and collect the lysate.
-
HPLC Analysis: Separate DHE oxidation products using a C18 reverse-phase column.[10]
-
Detection: Use a fluorescence detector set to specifically detect 2-hydroxyethidium (e.g., excitation ~480 nm, emission ~580 nm).[10]
-
Quantification: Quantify the 2-hydroxyethidium peak area and compare it across experimental groups. This method definitively distinguishes this compound-specific oxidation from non-specific reactions.
Lucigenin-Enhanced Chemiluminescence
This assay measures the light produced when lucigenin (B191737) is reduced by this compound. It is highly sensitive but can be prone to artifacts if lucigenin concentrations are too high, as the probe itself can undergo redox cycling and generate this compound.
-
Reagent Preparation: Prepare a measurement buffer (e.g., Krebs-HEPES buffer) containing 5 µM lucigenin.
-
Sample Preparation: Place cell suspensions or tissue homogenates into luminometer tubes.
-
Validation Group: To a subset of tubes, add an SOD mimetic (e.g., 50 U/mL PEG-SOD or 100 µM TEMPOL).[4]
-
Initiation: Add the stimulus to induce this compound production. If measuring basal levels, add buffer.
-
Measurement: Immediately place the tube in a luminometer and measure chemiluminescence over time. The signal is typically expressed as relative light units (RLU).[4]
-
Analysis: Compare the integrated RLU over time between the different conditions. Validation is confirmed if the SOD mimetic significantly reduces the chemiluminescence signal.
Cytochrome c Reduction Assay
This spectrophotometric assay is a classic method, primarily for detecting extracellular this compound release or for use in cell-free systems, as cytochrome c does not readily cross the cell membrane.[14][15]
-
Reagent Preparation: Prepare a reaction buffer (e.g., HBSS) containing ferricytochrome c (e.g., 50-100 µM).
-
Validation Group: Prepare a parallel reaction buffer that also contains native SOD (e.g., 200-300 U/mL).
-
Reaction Setup: Add cells to the reaction buffers.
-
Initiation & Incubation: Add the stimulus and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Pellet the cells by centrifugation. Transfer the supernatant to a cuvette or 96-well plate. Measure the absorbance at 550 nm.[14]
-
Analysis: Calculate the amount of reduced cytochrome c using the extinction coefficient (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion (the difference between absorbance in the absence and presence of SOD) represents the amount of this compound produced.
References
- 1. What are SOD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound Dismutases: Role in Redox Signaling, Vascular Function, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of inhibitors of this compound generation in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Targeting of Mitochondrial this compound in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in detection of this compound radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-cell imaging; reactive oxygen species (this compound) [protocols.io]
- 13. 2.11. This compound measurements [bio-protocol.org]
- 14. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Superoxide Dismutase (SOD) Mimics and Endogenous SOD in Cellular Defense
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant defense mechanisms is paramount. This guide provides a comprehensive comparison of the efficacy of synthetic superoxide dismutase (SOD) mimics against their natural counterparts, endogenous this compound dismutases. We delve into their catalytic efficiencies, therapeutic potential observed in preclinical models, and the experimental methodologies used to evaluate their function.
This compound dismutases are frontline antioxidant enzymes that catalyze the dismutation of the this compound radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1] This crucial function mitigates oxidative stress, a key contributor to a plethora of pathologies including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1] The therapeutic potential of bolstering this antioxidant capacity has led to the development of low-molecular-weight synthetic compounds, known as SOD mimics, designed to replicate the catalytic activity of the native enzymes.[2]
Catalytic Efficacy: A Quantitative Comparison
The primary measure of efficacy for both endogenous SOD and its mimics is their catalytic rate constant (kcat) for this compound dismutation. An ideal SOD mimic would possess a high kcat, approaching the diffusion-limited rate of the native enzymes (approximately 2 x 10⁹ M⁻¹s⁻¹).[3] Another important metric is the IC50 value, which represents the concentration of the compound required to inhibit a specific this compound-dependent reaction by 50%.
Several classes of SOD mimics have been developed, with manganese-based compounds being among the most extensively studied and effective. These include Mn porphyrins, Mn salen derivatives, and Mn cyclic polyamines.[1] Copper-based complexes have also shown promise, though concerns about potential toxicity from free copper have been raised.[1][4] Iron-based mimics were initially explored but are generally considered less suitable due to their potential to participate in Fenton chemistry, which can generate highly reactive hydroxyl radicals.[1]
Here, we present a summary of the catalytic activities for representative endogenous SODs and various SOD mimics.
| Compound/Enzyme | Class | kcat (M⁻¹s⁻¹) | IC50 (µM) | Reference |
| Human Cu/Zn-SOD (SOD1) | Endogenous Enzyme | ~2 x 10⁹ | - | [3] |
| Human Mn-SOD (SOD2) | Endogenous Enzyme | ~2 x 10⁹ | - | [3] |
| MnTE-2-PyP⁵⁺ | Mn Porphyrin | >8.85 x 10⁸ | - | [1] |
| MnTnHex-2-PyP⁵⁺ | Mn Porphyrin | - | - | [1] |
| EUK-134 | Mn Salen | - | - | [2][5] |
| M40403 (GC4419) | Mn Cyclic Polyamine | 2 x 10⁷ | - | [6] |
| [CuCF3PyN3]²⁺ | Copper Complex | 2.012 x 10⁷ | 0.133 | [7] |
Note: The table provides representative values. Actual values can vary depending on the specific assay conditions.
In Vivo Efficacy and Pharmacokinetics
Beyond in vitro catalytic activity, the therapeutic potential of SOD mimics is determined by their performance in biological systems. Key considerations include bioavailability, cellular uptake, subcellular localization (particularly mitochondrial targeting), and in vivo efficacy in disease models.
Manganese Porphyrins: Mn porphyrins, such as MnTE-2-PyP⁵⁺ and the more lipophilic MnTnHex-2-PyP⁵⁺, have demonstrated significant therapeutic effects in various preclinical models.[1][8] Despite their high charge, these compounds exhibit oral bioavailability, with studies showing approximately 21-23% availability based on plasma AUC.[1] Their cationic nature facilitates accumulation in mitochondria, the primary site of cellular this compound production.[5][7][9] The lipophilicity of the peripheral substituents on the porphyrin ring has been shown to influence their bioavailability and in vivo efficacy.[1] For instance, the more lipophilic MnTnHex-2-PyP⁵⁺ was found to be more effective at lower doses.[1]
Manganese Salen Derivatives (e.g., EUK-134): EUK-134 is a well-characterized Mn salen-based SOD mimic that also possesses catalase-like activity, allowing it to detoxify the hydrogen peroxide produced from this compound dismutation. This dual activity is a significant advantage in mitigating oxidative stress. EUK-134 has shown protective effects in various animal models, including ischemia-reperfusion injury, neurodegenerative diseases, and kainate-induced excitotoxicity.[5][10] In a rat model of renal ischemia-reperfusion, a single intravenous injection of EUK-134 significantly improved renal function.[2]
Experimental Protocols
The assessment of SOD and SOD mimic activity relies on well-established experimental assays. The two most common methods are the cytochrome c reduction assay and the nitroblue tetrazolium (NBT) reduction assay.
Cytochrome c Reduction Assay
This indirect assay, originally described by McCord and Fridovich, is a widely used spectrophotometric method.
Principle: this compound radicals, generated by a xanthine (B1682287)/xanthine oxidase system, reduce cytochrome c, leading to an increase in absorbance at 550 nm. In the presence of SOD or an SOD mimic, the this compound radicals are dismutated, thus inhibiting the reduction of cytochrome c. The degree of inhibition is proportional to the SOD activity.
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.8) containing 0.1 mM EDTA.
-
Cytochrome c Solution: 10 µM cytochrome c (from horse heart) in the reaction buffer.
-
Xanthine Solution: 0.5 mM xanthine in the reaction buffer.
-
Xanthine Oxidase Solution: A concentration of xanthine oxidase that produces a rate of cytochrome c reduction of 0.025 absorbance units per minute at 550 nm. The exact concentration needs to be determined empirically.
-
Sample: The SOD mimic or endogenous SOD at various concentrations.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine the reaction buffer, cytochrome c solution, and xanthine solution.
-
Add the sample (SOD or SOD mimic).
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes using a spectrophotometer.
-
A control reaction without the sample is run to determine the uninhibited rate of cytochrome c reduction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each sample concentration.
-
One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.
-
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay is another common method for determining SOD activity.
Principle: this compound radicals reduce the yellow NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically at 560 nm. SOD or an SOD mimic will compete for the this compound radicals, thereby inhibiting the formation of formazan.
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.8).
-
NBT Solution: 1.5 mM Nitroblue tetrazolium in the reaction buffer.
-
Methionine Solution: 13 mM Methionine in the reaction buffer.
-
Riboflavin (B1680620) Solution: 2 µM Riboflavin in the reaction buffer (light-sensitive).
-
EDTA Solution: 0.1 mM EDTA in the reaction buffer.
-
Sample: The SOD mimic or endogenous SOD at various concentrations.
-
-
Assay Procedure:
-
In a test tube, combine the reaction buffer, NBT solution, methionine solution, and EDTA solution.
-
Add the sample (SOD or SOD mimic).
-
Add the riboflavin solution last.
-
Expose the tubes to a uniform light source (e.g., a 15W fluorescent lamp) for 10-15 minutes to generate this compound radicals.
-
A control reaction without the sample is run to determine the maximum formazan formation. A blank reaction kept in the dark is also prepared.
-
-
Data Analysis:
-
Measure the absorbance of the formazan product at 560 nm.
-
Calculate the percentage of inhibition of NBT reduction for each sample concentration.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the core signaling pathway and the experimental workflows.
Caption: Catalytic dismutation of this compound by SOD and SOD mimics.
Caption: Workflow of the cytochrome c reduction assay for SOD activity.
Conclusion
SOD mimics, particularly manganese-based compounds, have emerged as promising therapeutic agents for combating oxidative stress-related diseases. While endogenous SODs exhibit unparalleled catalytic efficiency, the smaller size, longer half-life, and tailored properties of mimics like Mn porphyrins and EUK-134 offer significant advantages in terms of bioavailability and therapeutic delivery. The continued development and rigorous evaluation of these synthetic catalysts, using standardized experimental protocols, will be crucial in translating their potential from the laboratory to clinical applications.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EUK-134, a synthetic this compound dismutase and catalase mimetic, protects rat kidneys from ischemia-reperfusion-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Manganic Porphyrin Mimetics of this compound Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manganese this compound dismutase, MnSOD and its mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preservation of Renal Blood Flow by the Antioxidant EUK-134 in LPS-Treated Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese this compound dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUK-134, a synthetic this compound dismutase and catalase mimetic, prevents oxidative stress and attenuates kainate-induced neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of superoxide probes against other reactive oxygen species
For researchers, scientists, and drug development professionals, the accurate detection of superoxide (O₂•⁻) is crucial for understanding its role in various physiological and pathological processes. However, the specificity of fluorescent probes used for its detection is a critical consideration, as cross-reactivity with other reactive oxygen species (ROS) can lead to misleading results. This guide provides an objective comparison of commonly used this compound probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The ideal this compound probe should exhibit high sensitivity and specificity, reacting primarily with O₂•⁻ while showing minimal reactivity with other ROS such as hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻). This guide delves into the performance of several popular probes, highlighting their strengths and limitations.
Quantitative Comparison of this compound Probe Specificity
To facilitate a direct comparison, the following table summarizes the relative reactivity of various this compound probes with different ROS. It is important to note that these values are compiled from various sources and can be influenced by experimental conditions. For the most accurate assessment, it is recommended to validate probe specificity under your specific experimental settings.
| Probe | This compound (O₂•⁻) | Hydrogen Peroxide (H₂O₂) | Hydroxyl Radical (•OH) | Peroxynitrite (ONOO⁻) | Notes |
| MitoSOX Red | ++++ | + | Negligible | ++ | Highly selective for mitochondrial O₂•⁻. Fluorescence measurements should be confirmed with HPLC to specifically detect the 2-hydroxy-mito-ethidium product.[1][2] |
| Dihydroethidium (DHE) | ++++ | + | +/- | ++ | Measures cytoplasmic O₂•⁻. Red fluorescence is not exclusively indicative of this compound; HPLC is required to quantify the specific 2-hydroxyethidium product.[3][4][5] |
| Amplex Red | + | ++++ | - | ++ | Primarily a probe for H₂O₂ in the presence of horseradish peroxidase (HRP). This compound can interfere by reducing cytochrome c or directly reacting with the probe radical.[6][7][8] |
| Boronate Probes | - | +++ | - | +++++ | Highly reactive with peroxynitrite and hydrogen peroxide. Not suitable for direct this compound detection.[9][10][11][12][13] |
Key:
-
+++++ Very High Reactivity
-
++++ High Reactivity
-
+++ Moderate Reactivity
-
++ Low Reactivity
-
-
Very Low Reactivity
-
-
-
Negligible Reactivity
-
-
+/- Conflicting Data
Experimental Protocols for Assessing Probe Specificity
Accurate and reproducible results are contingent on meticulous experimental execution. Below is a detailed protocol for assessing the specificity of a this compound probe in a cell-free system.
Objective:
To determine the relative reactivity of a this compound probe with this compound and other common reactive oxygen species.
Materials:
-
This compound probe of interest (e.g., MitoSOX Red, Dihydroethidium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound Generating System: Xanthine (B1682287) (X) and Xanthine Oxidase (XO)[14][15]
-
Hydrogen Peroxide: H₂O₂ solution
-
Hydroxyl Radical Generating System (Fenton Reaction): Ferrous sulfate (B86663) (FeSO₄) and H₂O₂[16]
-
Peroxynitrite Source: Peroxynitrite (ONOO⁻) donor (e.g., SIN-1)
-
This compound Scavenger: this compound Dismutase (SOD)[6][14][15]
-
96-well black microplate
-
Fluorescence microplate reader
-
High-Performance Liquid Chromatography (HPLC) system (recommended for DHE and MitoSOX Red)
Procedure:
-
Probe Preparation: Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO) and dilute it to the desired working concentration in PBS immediately before use. Protect from light.
-
ROS Generating Systems Preparation:
-
This compound: Prepare solutions of xanthine and xanthine oxidase in PBS. The final concentration of XO will determine the rate of this compound production.
-
Hydrogen Peroxide: Prepare a fresh dilution of H₂O₂ in PBS to the desired final concentration.
-
Hydroxyl Radical: Prepare solutions of FeSO₄ and H₂O₂ in PBS. The reaction will be initiated upon mixing.
-
Peroxynitrite: Prepare a solution of the ONOO⁻ donor in PBS according to the manufacturer's instructions.
-
-
Assay Setup:
-
In separate wells of the 96-well plate, add the working solution of the this compound probe.
-
To initiate the reactions, add the respective ROS generating systems to the wells.
-
Negative Control (for this compound): In a separate well, pre-incubate the xanthine/xanthine oxidase system with SOD for 10-15 minutes before adding the probe. This will confirm that the signal is specific to this compound.
-
Blank: Include wells with only the probe in PBS to measure background fluorescence.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific probe and its oxidation products.
-
HPLC Analysis (for DHE and MitoSOX Red):
-
To definitively identify and quantify the this compound-specific product (2-hydroxyethidium or 2-hydroxy-mito-ethidium), samples should be analyzed by HPLC with fluorescence detection.[4][17][18]
-
An example of an HPLC protocol for DHE-derived products is as follows:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Detection: Fluorescence detector with excitation at ~510 nm and emission at ~595 nm.[18]
-
The retention times for DHE, 2-hydroxyethidium, and ethidium (B1194527) should be determined using standards.
-
-
Visualizing Key Processes
To further aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of this compound Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of this compound Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Amplex Red/horseradish peroxidase assay requires this compound dismutase to measure hydrogen peroxide in the presence of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. acsu.buffalo.edu [acsu.buffalo.edu]
- 10. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. This compound Dismutase (SOD) Activity Assay [cellbiolabs.com]
- 16. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived this compound Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Distinguishing Cellular Damage: A Comparative Guide to Superoxide and Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and pathology, reactive oxygen species (ROS) and reactive nitrogen species (RNS) play pivotal roles. Among these, the superoxide anion (O₂•⁻) and peroxynitrite (ONOO⁻) are key players, often implicated in a spectrum of diseases ranging from neurodegenerative disorders to cardiovascular conditions. While both are potent oxidants, the nature of the cellular damage they inflict is distinct. This guide provides an objective comparison of the cellular damage caused by this compound versus peroxynitrite, supported by experimental data, to aid researchers in accurately identifying the specific drivers of cytotoxicity in their models.
Executive Summary
This compound is the primary product of one-electron reduction of molecular oxygen and a precursor to other ROS. Its direct reactivity is moderate, but it can inflict damage by initiating radical chain reactions and releasing iron from iron-sulfur clusters.[1] In contrast, peroxynitrite is a much more potent and versatile oxidant formed from the near-diffusion-limited reaction of this compound with nitric oxide (•NO).[2][3] Peroxynitrite directly oxidizes and nitrates a wide array of biomolecules, leading to distinct and often more severe cellular consequences.[3][4] This guide will delineate these differences through a detailed examination of their mechanisms of action, specific biomarkers of damage, and the experimental protocols used to differentiate their effects.
Mechanisms of Cellular Damage
This compound and peroxynitrite damage cellular components through different chemical reactions, leading to unique molecular footprints.
This compound (O₂•⁻) , while not highly reactive on its own, contributes to cellular damage primarily through:
-
Initiation of Lipid Peroxidation: By abstracting hydrogen atoms from fatty acids, this compound can initiate lipid peroxidation chain reactions.[1]
-
Disruption of Iron-Sulfur Clusters: It can release iron from [4Fe-4S] clusters in enzymes like aconitase, leading to enzyme inactivation and increased intracellular free iron, which can catalyze the formation of the highly reactive hydroxyl radical via the Fenton reaction.[1]
-
Generation of Other Reactive Species: this compound is a precursor to hydrogen peroxide (H₂O₂) through dismutation, and as mentioned, it reacts with nitric oxide to form the highly damaging peroxynitrite.[2]
Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent that can directly damage a broader range of biomolecules through several mechanisms:[3]
-
Protein Oxidation and Nitration: Peroxynitrite readily oxidizes amino acid residues, particularly cysteine and methionine. A hallmark of peroxynitrite-mediated damage is the nitration of tyrosine residues to form 3-nitrotyrosine, a stable biomarker of peroxynitrite activity.[5] This modification can alter protein structure, function, and signaling.[5]
-
Lipid Peroxidation: Peroxynitrite can initiate lipid peroxidation directly, leading to the formation of lipid hydroperoxides and reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[6][7]
-
DNA Damage: Peroxynitrite can cause single-strand breaks in DNA and oxidize DNA bases.[8][9] It is a potent inducer of 8-oxoguanine, a common marker of oxidative DNA damage.[10] The activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) in response to peroxynitrite-induced DNA damage can lead to cellular energy depletion and necrosis.[4][11]
Quantitative Comparison of Cellular Damage
Direct quantitative comparisons of the damage induced by this compound versus peroxynitrite are challenging due to their different reactivities and half-lives. However, available data consistently indicate that peroxynitrite is a more potent cytotoxic agent.
| Parameter | This compound (O₂•⁻) | Peroxynitrite (ONOO⁻) | Key Findings & References |
| Cytotoxicity (IC50/EC50) | Generally less cytotoxic directly. | More Potent. IC50 values are typically in the low micromolar range for various cell lines. For example, direct addition of peroxynitrite to PC12 cells shows an EC50 of approximately 100 µM. | Peroxynitrite is generally considered a more potent cytotoxic agent than this compound.[4] |
| Lipid Peroxidation | Initiates lipid peroxidation chain reactions. | Potent Inducer. Directly initiates lipid peroxidation, leading to significant formation of MDA and conjugated dienes. | Peroxynitrite induces membrane lipid peroxidation without the requirement for iron.[6] |
| Protein Damage | Can cause protein carbonylation. | Extensive Oxidation and Nitration. Leads to high levels of protein carbonyls and the specific formation of 3-nitrotyrosine. | Peroxynitrite is a primary agent for the nitration of tyrosine residues.[1][5] |
| DNA Damage | Indirectly causes damage, primarily through the generation of other ROS. | Direct and Significant Damage. Induces single-strand breaks and base modifications, notably 8-oxoguanine. The ratio of 8-oxoG to strand breaks is approximately 0.4 for peroxynitrite. | Peroxynitrite induces oxidative DNA damage, and its reactivity is comparable to that of hydroxyl radicals in this context.[8][10] |
Signaling Pathways and Experimental Workflows
The distinct chemical reactivities of this compound and peroxynitrite trigger different downstream signaling pathways, ultimately leading to different cellular fates. The following diagrams illustrate these pathways and a general workflow for their experimental differentiation.
Caption: this compound-Mediated Cellular Damage Pathway.
References
- 1. High-resolution mass spectrometry analysis of protein oxidations and resultant loss of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative protein labeling in mass-spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxynitrite-induced membrane lipid peroxidation: the cytotoxic potential of this compound and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on the plasma lipid oxidation induced by peroxynitrite and peroxyl radicals and its inhibition by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA damage induced by peroxynitrite: subsequent biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of 8-oxoguanine and strand breaks produced by four oxidizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established Fluorescent Probes for Superoxide Detection
For researchers, scientists, and drug development professionals, the accurate detection of superoxide (O₂⁻•) is critical for unraveling its role in a myriad of physiological and pathological processes. This guide provides an objective comparison of a novel fluorescent probe, HKSOX-1, with the widely used MitoSOX Red, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to inform the selection of the most suitable tool for your research.
This compound, a primary reactive oxygen species (ROS), is implicated in signaling pathways and is a key indicator of oxidative stress. Its fleeting nature, however, presents a significant challenge for its accurate detection and quantification. This guide delves into the validation of fluorescent probes designed to overcome this challenge, with a focus on providing the necessary data for an informed decision-making process.
Performance Comparison: HKSOX-1 vs. MitoSOX Red
The selection of a fluorescent probe for this compound detection hinges on its sensitivity, selectivity, and applicability to specific experimental systems. Below is a summary of the key performance metrics for HKSOX-1 and MitoSOX Red.
| Feature | HKSOX-1 | MitoSOX Red |
| Mechanism of Action | This compound-mediated cleavage of an aryl trifluoromethanesulfonate (B1224126) group, yielding a fluorescent phenol (B47542) derivative.[1] | Oxidation by this compound to form fluorescent products, including the this compound-specific 2-hydroxy-mito-ethidium (2-OH-Mito-E⁺).[2][3] |
| Subcellular Targeting | Cytosolic (HKSOX-1r for cellular retention, HKSOX-1m for mitochondria-targeting versions available).[1] | Specifically targets mitochondria due to its triphenylphosphonium cation.[2] |
| Excitation/Emission (nm) | ~509 / ~534[4] | ~510 / ~580 (for oxidized product). An alternative excitation at ~396 nm can be used for more specific detection of the this compound product.[3] |
| Detection Limit | 23 nM[5] | Not explicitly stated, but provides a ~3–7 fold increase in fluorescence with various stressors.[6] |
| Selectivity | High selectivity for O₂⁻• over other ROS and biological reductants.[1] | Can be oxidized by other reactive species. HPLC analysis is recommended to specifically quantify the this compound-specific product (2-OH-Mito-E⁺) and avoid misleading results from non-specific oxidation products.[2] |
| Key Advantages | High sensitivity and selectivity; available in versions for cellular retention and mitochondrial targeting.[1] | Well-established and widely used for mitochondrial this compound detection.[2] |
| Limitations | As a relatively newer probe, it may have been less extensively characterized across all biological systems compared to MitoSOX Red. | Fluorescence intensity alone is not a reliable measure of this compound due to the formation of multiple fluorescent products with overlapping spectra.[2] Prone to auto-oxidation and can be affected by changes in mitochondrial membrane potential.[2] |
Signaling Pathways Involving this compound
This compound is a key signaling molecule generated from multiple sources within the cell, primarily from the mitochondrial electron transport chain and by NADPH oxidases. Understanding these pathways is crucial for interpreting experimental data obtained with this compound-selective probes.
Mitochondrial this compound Production
Mitochondria are a major source of cellular this compound, where electrons leak from the electron transport chain (ETC) and react with molecular oxygen. This process is a key element in redox signaling.
NADPH Oxidase-Mediated this compound Production
NADPH oxidases (NOX) are a family of enzymes dedicated to generating this compound in a regulated manner in response to various stimuli, playing a crucial role in host defense and cellular signaling.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental design and execution. The following are detailed protocols for key validation experiments for fluorescent this compound probes.
Experimental Workflow: Cellular this compound Detection
The following diagram outlines a typical workflow for measuring intracellular this compound using a fluorescent probe.
References
A Researcher's Guide to Commercial Superoxide Dismutase (SOD) Activity Assay Kits
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate measurement of superoxide dismutase (SOD) activity is paramount. SODs are a primary line of defense against oxidative damage, catalyzing the dismutation of the this compound radical into molecular oxygen and hydrogen peroxide.[1][2] A variety of commercial kits are available to quantify SOD activity, each with its own set of performance characteristics. This guide provides a comparative analysis of popular commercial kits, detailing their experimental protocols and presenting key performance data to aid in selecting the most suitable kit for your research needs.
Performance Comparison of Commercial SOD Activity Assay Kits
The majority of commercially available SOD activity assay kits utilize a colorimetric method, most commonly employing a water-soluble tetrazolium salt like WST-1.[3][4] In this indirect assay, a this compound anion generator, typically a xanthine (B1682287)/xanthine oxidase system, reduces the WST-1 to a colored formazan (B1609692) product.[4][5] The presence of SOD in the sample inhibits this reaction by scavenging the this compound anions, leading to a decrease in color intensity that is proportional to the SOD activity.[4][5] The table below summarizes the key quantitative performance metrics of several commercially available SOD activity assay kits, based on publicly available data from the manufacturers.
| Feature | Cayman Chemical SOD Assay Kit | Sigma-Aldrich SOD Assay Kit (MAK528) | Abcam SOD Activity Assay Kit (ab65354) | ZellX® SOD Activity Assay Kit | Elabscience T-SOD Activity Assay Kit (WST-1 Method) |
| Catalog # | 706002 | MAK528 | ab65354 | ZX-44100-192 | E-BC-K020-M |
| Assay Principle | Colorimetric (Tetrazolium Salt) | Colorimetric (WST-1) | Colorimetric (WST-1) | Colorimetric | Colorimetric (WST-1) |
| Detection Wavelength | 450 nm | 440 nm | 450 nm | 450 nm | 450 nm |
| Sensitivity | 0.005 U/mL[6] | - | - | 0.044 U/mL[7] | 0.2 U/mL[4][8] |
| Detection Range | - | 0.05 - 3 U/mL | - | - | 0.2 - 14.4 U/mL[4] |
| Intra-Assay Precision (%CV) | - | - | - | 4.6 - 16.8[7][9] | 2.9%[4] |
| Inter-Assay Precision (%CV) | - | - | - | 6.1 - 13.8[7] | 3.7%[4] |
| Sample Types | Plasma, serum, erythrocyte lysates, tissue homogenates, cell lysates[6] | Blood, cell, tissue, and other biological samples | Plasma, serum, tissue extracts, cell culture media, other biological fluids, cell lysate[10] | Serum, plasma, erythrocytes, tissue, and cell culture supernatants[7] | Serum, plasma, hydrothorax, ascites, urine, cell, tissue[4] |
| Assay Time | - | - | ~30 minutes[10] | ~20 minutes[7] | ~30 minutes[4] |
Note: The definition of a "Unit" of SOD activity may vary between manufacturers. Researchers should consult the specific kit protocols for precise definitions. The data presented is based on manufacturer-provided information and may not reflect the results of direct, side-by-side comparisons.
The Foundational Chemistry: SOD-Mediated Dismutation
This compound dismutase enzymes, whether they utilize copper-zinc (Cu/Zn-SOD), manganese (Mn-SOD), or iron (Fe-SOD) as a cofactor, all catalyze the same fundamental reaction. This two-step process involves the sequential reduction and oxidation of the metal cofactor.
A Generalized Experimental Workflow for WST-1 Based SOD Assays
The following diagram outlines the typical workflow for a commercial SOD activity assay kit that employs the WST-1 method. This process is generally performed in a 96-well microplate format, allowing for high-throughput analysis.
Detailed Experimental Protocol (Generalized)
This protocol provides a general outline for measuring SOD activity using a WST-1 based colorimetric assay kit. It is crucial to consult the specific manual of the chosen kit for precise volumes, concentrations, and incubation times.
I. Reagent Preparation
-
WST Working Solution: Dilute the concentrated WST solution with the provided assay buffer to the final working concentration as specified in the kit manual. This solution is light-sensitive and should be protected from light.
-
Enzyme Working Solution: Dilute the concentrated xanthine oxidase enzyme solution with the provided dilution buffer. Prepare this solution fresh before use and keep it on ice.
-
SOD Standard Solution: If using a standard to quantify SOD activity in units, reconstitute the lyophilized SOD standard with the appropriate buffer to create a stock solution. Perform serial dilutions to generate a standard curve.
II. Sample Preparation
-
Serum/Plasma: Collect blood with an appropriate anticoagulant (heparin or EDTA are often recommended, but check kit compatibility as EDTA can chelate metal ions and potentially affect SOD activity).[4] Centrifuge to separate plasma or serum. Samples should be diluted with assay buffer as recommended by the manufacturer (e.g., 1:5 or 1:10).[9]
-
Erythrocytes (Red Blood Cells): After removing plasma and the buffy coat, lyse the red blood cells in cold deionized water. Centrifuge to remove the cell membranes, and collect the supernatant (hemolysate). Significant dilution (e.g., 1:100) is typically required.[9]
-
Tissue Homogenates: Perfuse tissue with PBS to remove red blood cells. Homogenize the tissue in an ice-cold lysis buffer provided in the kit or a recommended buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100 and protease inhibitors).[9] Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.
-
Cell Lysates: Harvest cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris. The resulting supernatant contains the total SOD activity.
III. Assay Procedure (96-well Plate)
-
Plate Setup: Designate wells for blanks, standards, and samples.
-
Sample/Standard Addition: Add 20 µL of the appropriately diluted samples or SOD standards to their respective wells.[11]
-
WST Addition: Add 200 µL of the prepared WST Working Solution to all wells.[11]
-
Reaction Initiation: To initiate the reaction, add 20 µL of the Enzyme Working Solution to all wells except the blank wells.[11] To ensure a simultaneous start, it is recommended to use a multichannel pipette.
-
Incubation: Mix the plate gently and incubate at 37°C for 20-30 minutes.[11] The exact time will be specified in the kit protocol.
-
Absorbance Measurement: Read the absorbance of the plate at the recommended wavelength (typically 440-450 nm) using a microplate reader.[3][12]
IV. Data Analysis
-
Calculate the SOD Inhibition Rate: The activity of SOD is determined by the degree of inhibition of the colorimetric reaction. The percentage of inhibition is calculated using the following formula:
SOD Activity (Inhibition Rate %) = [ (Ablank1 - Asample) / Ablank1 ] x 100
Where Ablank1 is the absorbance of the blank (with enzyme but without sample) and Asample is the absorbance of the sample.
-
Determine SOD Concentration: If a standard curve was generated, plot the inhibition percentage versus the SOD standard concentration. The SOD activity in the samples can then be determined by interpolating their inhibition values from the standard curve. Remember to account for the initial sample dilution factor in the final calculation. One unit of SOD is often defined as the amount of enzyme that inhibits the WST-1 reduction by 50% under the assay conditions.[3]
References
- 1. resources.saylor.org [resources.saylor.org]
- 2. The structural biochemistry of the this compound dismutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. Total this compound Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 5. agtcbioproducts.com [agtcbioproducts.com]
- 6. caymanchem.com [caymanchem.com]
- 7. zellx.de [zellx.de]
- 8. labcart.com [labcart.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. merckmillipore.com [merckmillipore.com]
Untangling the Web of Oxidative Stress: A Guide to Correlating Superoxide Levels with Downstream Damage
For researchers, scientists, and drug development professionals, understanding the intricate relationship between superoxide (O₂⁻) production and subsequent oxidative damage is paramount. This guide provides a comparative overview of key methods used to measure this compound and its downstream molecular casualties—oxidized lipids, proteins, and DNA. By presenting quantitative data, detailed experimental protocols, and clear visual pathways, this document aims to facilitate the selection of appropriate biomarkers and methodologies for assessing oxidative stress in a research or drug development context.
This compound, a primary reactive oxygen species (ROS), is a key initiator of the oxidative stress cascade. Its dismutation, either spontaneously or catalyzed by this compound dismutase (SOD), leads to the formation of other ROS that can indiscriminately damage cellular macromolecules. Accurately correlating the initial burst of this compound with the eventual molecular damage is crucial for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions.
Measuring the Instigators and the Aftermath: A Comparative Look at Assays
A variety of assays are available to quantify both this compound levels and the markers of oxidative damage. The choice of assay often depends on the biological sample, the required sensitivity, and the specific research question.
Methods for this compound Detection
Direct measurement of the highly reactive and short-lived this compound radical can be challenging. Common methods include:
-
Dihydroethidium (B1670597) (DHE) Fluorescence: DHE is a fluorescent probe that is relatively specific for this compound. Upon reaction with O₂⁻, it forms 2-hydroxyethidium, which can be detected by fluorescence microscopy or HPLC.[1][2] This method allows for both intracellular localization and quantification of this compound production.
-
Lucigenin (B191737) Chemiluminescence: This method relies on the lucigenin probe, which emits light upon reaction with this compound. It is a highly sensitive technique suitable for detecting extracellular this compound.[3]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, in conjunction with spin traps, is considered the gold standard for the specific detection and quantification of free radicals like this compound.[4]
Markers of Downstream Oxidative Damage
The damage inflicted by this compound and its downstream products can be assessed by measuring stable biomarkers of lipid, protein, and DNA oxidation.
-
Lipid Peroxidation: The oxidation of polyunsaturated fatty acids in cell membranes is a hallmark of oxidative stress. Commonly measured markers include:
-
Protein Oxidation: Oxidative damage to proteins can lead to the formation of protein carbonyls, which are stable and can be readily detected.[7] The most common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by spectrophotometric or immunochemical detection.[8]
-
DNA Oxidation: Oxidative damage to DNA can result in mutations and genomic instability. The most widely used biomarker is:
Quantitative Correlation of this compound with Oxidative Damage Markers
Several studies have investigated the relationship between this compound levels (often indirectly assessed via SOD activity) and downstream oxidative damage markers. The following tables summarize representative quantitative data from such studies.
| This compound/SOD Measurement | Lipid Peroxidation Marker (MDA) | Correlation | Organism/Cell Type | Reference |
| SOD Activity (U/mL) | MDA (µmol/L) | Positive correlation between increased SOD and increased MDA | Human plasma (Schizophrenia patients) | [1] |
| SOD Activity (U/gHb) | MDA (nmol/mL) | Significantly higher SOD and MDA in patient group vs. control | Human erythrocytes (Subclinical hyperthyroidism) | [5] |
| SOD Activity | MDA Level | Marked increase in MDA and SOD activity in treatment groups | Rat brain homogenate (Alzheimer's model) | [6] |
| SOD Activity | MDA Level | Negative correlation between SOD activity and MDA level | Rat senescent erythrocytes | [11] |
| This compound/SOD Measurement | DNA Damage Marker (8-OHdG) | Correlation | Organism/Cell Type | Reference |
| This compound Production | DNA Damage | This compound accelerates DNA damage by elevating free-iron levels | Escherichia coli | [12] |
| Oxidative Stress | 8-OHdG Levels | Elevated 8-OHdG is a marker of oxidative stress-induced DNA damage | Human plasma (Glaucoma patients) | |
| ROS Production | 8-OHdG Formation | 8-OHdG formation is associated with ROS production | General | [13] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying biological pathways is essential for a comprehensive understanding.
Caption: Experimental workflow for correlating this compound levels with downstream oxidative damage markers.
Caption: Signaling pathway from this compound to downstream oxidative damage markers.
Detailed Experimental Protocols
Dihydroethidium (DHE) Assay for this compound Detection
Principle: DHE is a cell-permeable probe that fluoresces blue. In the presence of this compound, it is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.
Protocol Outline:
-
Prepare a stock solution of DHE (e.g., 5 mM in DMSO).
-
Load cells with DHE (e.g., 5-10 µM in serum-free media) and incubate at 37°C for 30 minutes.
-
Wash cells to remove excess probe.
-
Induce this compound production with the desired stimulus.
-
Measure fluorescence using a fluorescence microscope (Ex/Em ~518/606 nm for 2-hydroxyethidium) or quantify by HPLC for greater specificity.[2]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
Principle: This colorimetric assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature, which forms a pink-colored product that can be measured spectrophotometrically.
Protocol Outline:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.[6]
Protein Carbonyl Assay (DNPH-based)
Principle: Protein carbonyls react with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives. These can be quantified spectrophotometrically or detected by immunoblotting using anti-DNPH antibodies.
Protocol Outline:
-
Isolate proteins from the sample.
-
Incubate the protein sample with DNPH in an acidic solution.
-
Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Wash the protein pellet with ethanol-ethyl acetate (B1210297) to remove any remaining free DNPH.
-
Resuspend the protein pellet in a denaturing buffer (e.g., containing guanidine (B92328) hydrochloride).
-
Measure the absorbance at ~370 nm to quantify the protein carbonyls.[7]
8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA
Principle: This is a competitive immunoassay for the quantitative measurement of 8-OHdG.
Protocol Outline:
-
Isolate DNA from the sample and digest it into single nucleosides.
-
Add the digested DNA sample and an 8-OHdG-enzyme conjugate to a microplate pre-coated with an anti-8-OHdG antibody.
-
During incubation, the 8-OHdG in the sample competes with the 8-OHdG-enzyme conjugate for binding to the antibody.
-
After washing, add a substrate for the enzyme and measure the color development, which is inversely proportional to the amount of 8-OHdG in the sample.
-
Quantify 8-OHdG levels using a standard curve.
Conclusion
The selection of appropriate biomarkers and assays is critical for accurately assessing the role of this compound-mediated oxidative stress in various biological contexts. This guide provides a foundational framework for comparing and selecting methods to correlate this compound levels with downstream markers of lipid, protein, and DNA damage. For researchers and drug development professionals, a multi-pronged approach that combines direct this compound measurement with the quantification of one or more downstream markers is recommended for a comprehensive and robust assessment of oxidative stress.
References
- 1. Increased Markers of Oxidative Stress and Positive Correlation Low-Grade Inflammation with Positive Symptoms in the First Episode of Schizophrenia in Drug-Naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Kinetics of Dihydroethidium Fluorescence with this compound Using Xanthine Oxidase and Hypoxanthine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of dihydroethidium fluorescence for the detection of intracellular and extracellular this compound produced by NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levels of Malondialdehyde and this compound Dismutase in Subclinical Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of malondialdehyde levels and this compound dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Origin and pathophysiology of protein carbonylation, nitration and chlorination in age-related brain diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using 8-Hydroxy-2′-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound accelerates DNA damage by elevating free-iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of EPR Spin Traps for Superoxide Detection
For researchers, scientists, and drug development professionals navigating the complexities of reactive oxygen species (ROS) detection, this guide offers an objective, data-driven comparison of commonly used EPR spin traps for the specific and sensitive measurement of superoxide radicals.
Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as a gold standard for the detection and characterization of transient free radicals like this compound (O₂•⁻). The choice of spin trap is paramount to the success of these experiments, directly impacting the stability of the resulting signal and the accuracy of quantification. This guide provides a head-to-head comparison of prominent spin traps, supported by experimental data, to inform the selection of the most suitable agent for your research needs.
Performance Comparison of this compound Spin Traps
The efficacy of a spin trap for this compound detection is primarily determined by two key parameters: the stability of the this compound adduct, quantified by its half-life (t₁/₂), and the efficiency of the trapping reaction, represented by the second-order reaction rate constant (k). A longer half-life allows for a wider experimental window for detection and more reliable quantification, while a higher reaction rate constant ensures efficient trapping of the short-lived this compound radical.
The following table summarizes the key performance metrics for the most widely used spin traps for this compound detection.
| Spin Trap | Chemical Name | This compound Adduct Half-life (t₁/₂) | Reaction Rate Constant with this compound (k) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | ~45-66 seconds[1] | ~1.2 - 10[1] | Well-characterized, extensive literature.[2] | Unstable this compound adduct, can spontaneously decay to the hydroxyl adduct, leading to misinterpretation.[3] |
| DEPMPO | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide | ~14-17 minutes[4][5] | ~0.53[6] | Significantly more stable this compound adduct than DMPO, good for quantitative studies.[4][7] | Can be hygroscopic and may require careful handling and purification.[8] |
| BMPO | 5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide | ~23 minutes[3] | ~77[9] | Forms a stable this compound adduct that does not decay into the hydroxyl adduct.[3] | Slower spin-trapping reaction compared to DEPMPO and DMPO.[10] |
| CYPMPO | 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | ~15 minutes[11] | Data not readily available | High stability of this compound and hydroxyl adducts, low cytotoxicity.[8][11] | Newer spin trap with less extensive literature compared to others. |
| DIPPMPO | 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide | Data not readily available | Data not readily available | Mentioned as a good candidate for sensitive and specific this compound detection.[6] | Less common, and quantitative data is not as widely published. |
Mechanism of Spin Trapping for this compound Detection
The fundamental principle of spin trapping involves the reaction of a short-lived, EPR-silent radical, such as this compound, with a diamagnetic "spin trap" molecule. This reaction forms a much more stable and persistent radical "spin adduct" that can be readily detected and characterized by EPR spectroscopy. The unique hyperfine splitting pattern of the spin adduct's EPR spectrum provides a fingerprint for the trapped radical.
Selecting the Right Spin Trap: A Decision Workflow
The choice of spin trap should be guided by the specific experimental context. Key considerations include the biological system under investigation (in vitro vs. in vivo), the expected concentration of this compound, and the need for quantitative accuracy versus qualitative detection.
Experimental Protocol: this compound Detection in a Chemical System (Xanthine/Xanthine (B1682287) Oxidase)
This protocol provides a general framework for the detection of this compound generated by the xanthine/xanthine oxidase enzymatic system. Concentrations and instrument settings may require optimization for specific experimental conditions.
Materials:
-
Spin Trap (e.g., DMPO, DEPMPO)
-
Xanthine
-
Xanthine Oxidase (XO)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) Buffer (pH 7.4)
-
EPR Spectrometer with a flat cell or capillary tube
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chosen spin trap (e.g., 1 M DMPO in ultrapure water).
-
Prepare a stock solution of Xanthine (e.g., 10 mM in phosphate buffer).
-
Prepare a stock solution of DTPA (e.g., 10 mM in ultrapure water). DTPA is a metal chelator used to prevent the Fenton reaction which can generate hydroxyl radicals.
-
Prepare the final reaction buffer: Phosphate buffer (e.g., 50 mM, pH 7.4) containing DTPA (final concentration e.g., 0.1 mM).
-
-
Reaction Mixture Assembly:
-
In an Eppendorf tube, combine the following reagents to the desired final concentrations. The final volume will depend on the requirements of the EPR flat cell or capillary tube (typically 50-200 µL).
-
Phosphate buffer with DTPA
-
Spin Trap (e.g., final concentration of 50-100 mM for DMPO)
-
Xanthine (e.g., final concentration of 0.2-0.5 mM)
-
-
-
Initiation of this compound Generation:
-
Initiate the reaction by adding Xanthine Oxidase (e.g., final concentration of 0.05-0.2 units/mL).
-
Immediately mix the solution thoroughly by gentle vortexing.
-
-
EPR Measurement:
-
Quickly transfer the reaction mixture to an EPR flat cell or capillary tube.
-
Place the sample into the EPR cavity.
-
Tune the spectrometer and begin data acquisition immediately. The timing is critical, especially when using spin traps with short-lived adducts like DMPO.
-
-
Typical EPR Spectrometer Settings:
-
Microwave Frequency: ~9.5-9.8 GHz (X-band)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 80-100 G
-
Center Field: ~3400-3500 G (centered on the expected spectrum)
-
Time Constant: ~40-80 ms
-
Sweep Time: 30-60 s
-
Number of Scans: 1-10 (depending on signal intensity)
-
-
Controls:
-
It is crucial to run appropriate controls to ensure the specificity of the signal. These should include:
-
A complete reaction mixture with this compound dismutase (SOD) added to quench the this compound signal.
-
A reaction mixture without xanthine oxidase to ensure no signal is generated from the other components.
-
A solution of the spin trap in buffer to check for any paramagnetic impurities.
-
-
By carefully selecting the appropriate spin trap and adhering to rigorous experimental protocols, researchers can confidently and accurately detect and quantify this compound radicals, paving the way for a deeper understanding of their role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. The Fidelity of Spin Trapping with DMPO in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide and this compound Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative investigation of this compound trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of this compound generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Comparison of this compound detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Superoxide Detection: A Comparative Analysis of Common Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of superoxide (O₂⁻•) is paramount for understanding cellular redox signaling, oxidative stress, and the efficacy of novel therapeutics. However, the array of available detection methods, each with its own set of advantages and limitations, can be daunting. This guide provides an objective comparison of commonly employed this compound detection methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The ephemeral nature of this compound, a primary reactive oxygen species (ROS), presents a significant challenge for its direct measurement. Consequently, a variety of indirect methods have been developed, primarily relying on chemical probes that react with this compound to produce a detectable signal. This guide will delve into the mechanisms, performance characteristics, and practical considerations of several prominent methods: dihydroethidium (B1670597) (DHE) and its mitochondria-targeted analog MitoSOX Red, lucigenin-based chemiluminescence, nitroblue tetrazolium (NBT) and WST-1 colorimetric assays, the classic cytochrome c reduction assay, and the gold-standard electron paramagnetic resonance (EPR) spectroscopy with spin trapping.
Data Presentation: A Comparative Overview of this compound Detection Methods
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative performance characteristics of each method. It is crucial to note that for fluorescent probes like DHE and MitoSOX Red, the use of high-performance liquid chromatography (HPLC) is strongly recommended to ensure specificity by separating the this compound-specific product from other oxidation products.[1][2][3]
| Method | Principle | Detection | Target | Key Advantages | Key Disadvantages |
| Dihydroethidium (DHE) | Fluorescent probe oxidized by O₂⁻• to 2-hydroxyethidium (2-OH-E⁺), which intercalates with DNA.[1][4] | Fluorescence (requires HPLC for specificity) | Intracellular O₂⁻• | Cell-permeant; widely used. | Lacks specificity without HPLC; can be oxidized by other ROS to form ethidium (B1194527) (E⁺), which has overlapping fluorescence with 2-OH-E⁺.[5][6][7] |
| MitoSOX Red | Cationic DHE derivative that accumulates in mitochondria.[1][8] | Fluorescence (requires HPLC for specificity) | Mitochondrial O₂⁻• | Specifically targets mitochondria.[1] | Similar specificity issues as DHE without HPLC; potential for mitochondrial toxicity at high concentrations.[7][9] |
| Lucigenin (B191737) | Chemiluminescent probe that emits light upon reaction with O₂⁻•. | Chemiluminescence | Extracellular & Intracellular O₂⁻• | High sensitivity.[10] | Can undergo auto-oxidation and generate O₂⁻• itself, especially at higher concentrations, leading to artifacts.[11][12] |
| Nitroblue Tetrazolium (NBT) | Yellow, water-soluble tetrazolium salt reduced by O₂⁻• to a blue, insoluble formazan (B1609692) precipitate.[13] | Colorimetric (absorbance) / Microscopy | Intracellular O₂⁻• | Simple, inexpensive.[13] | Semi-quantitative; can be influenced by cellular reductases other than O₂⁻•. |
| WST-1 | Water-soluble tetrazolium salt reduced by extracellular O₂⁻• to a water-soluble formazan. | Colorimetric (absorbance) | Extracellular O₂⁻• | Quantitative; suitable for high-throughput screening. | Less sensitive than lucigenin; potential for interference from other reducing agents.[14] |
| Cytochrome c Reduction | Reduction of ferricytochrome c to ferrocytochrome c by O₂⁻•, leading to an increase in absorbance at 550 nm.[15] | Spectrophotometry (absorbance) | Extracellular O₂⁻• | Well-established; SOD-inhibitable reaction provides specificity.[15] | Insensitive to intracellular O₂⁻•; can be reduced by other cellular components. |
| EPR with Spin Trapping | Trapping of short-lived O₂⁻• with a spin trap (e.g., DMPO, DEPMPO) to form a more stable radical adduct, which is then detected by EPR.[16][17] | EPR Spectroscopy | Intra- and Extracellular O₂⁻• | "Gold standard" for unequivocal O₂⁻• detection; provides structural information about the radical adduct.[16] | Requires specialized and expensive equipment; lower throughput.[18] |
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible results. The following section provides standardized protocols for the key this compound detection methods discussed.
Dihydroethidium (DHE) Staining with HPLC Validation
Objective: To detect intracellular this compound, with a crucial validation step to ensure specificity.
Materials:
-
Dihydroethidium (DHE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
HPLC system with fluorescence detector
Protocol:
-
DHE Stock Solution: Prepare a 10 mM stock solution of DHE in anhydrous DMSO. Store in small aliquots at -80°C, protected from light.
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Wash cells with warm PBS.
-
Incubate cells with 5-10 µM DHE in pre-warmed serum-free medium or PBS for 15-30 minutes at 37°C, protected from light.
-
-
Cell Lysis and Extraction:
-
After incubation, wash cells twice with cold PBS.
-
Lyse the cells and extract the DHE oxidation products by adding ice-cold acetonitrile.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) to separate 2-hydroxyethidium (2-OH-E⁺) and ethidium (E⁺).
-
Detect the fluorescent products using an excitation wavelength of ~510 nm and an emission wavelength of ~595 nm. The this compound-specific product, 2-OH-E⁺, will have a distinct retention time from the non-specific product, E⁺.[2][3]
-
MitoSOX Red Staining for Mitochondrial this compound
Objective: To specifically detect this compound generated within the mitochondria.
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluorescence microscope or flow cytometer
Protocol:
-
MitoSOX Red Stock Solution: Prepare a 5 mM stock solution of MitoSOX Red in anhydrous DMSO. Store in small aliquots at -20°C to -80°C, protected from light.
-
Cell Staining:
-
Culture cells to the desired confluency on coverslips (for microscopy) or in suspension (for flow cytometry).
-
Wash cells with warm HBSS.
-
Incubate cells with 2.5-5 µM MitoSOX Red in pre-warmed HBSS for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.
-
Analysis:
-
Microscopy: Mount the coverslip and immediately visualize the red fluorescence using a fluorescence microscope with appropriate filter sets (e.g., excitation ~510 nm, emission ~580 nm).
-
Flow Cytometry: Resuspend cells in HBSS and analyze immediately on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE).[8]
-
Lucigenin-Enhanced Chemiluminescence Assay
Objective: To measure this compound production via a highly sensitive chemiluminescent reaction.
Materials:
-
Lucigenin (bis-N-methylacridinium nitrate)
-
HEPES-buffered saline
-
Luminometer
Protocol:
-
Lucigenin Working Solution: Prepare a fresh working solution of lucigenin (typically 5 µM) in HEPES-buffered saline. Higher concentrations (e.g., 250 µM) have been shown to artifactually generate this compound and should be avoided.[11]
-
Measurement:
-
Place the cell suspension or tissue homogenate in a luminometer tube.
-
Add the lucigenin working solution.
-
Immediately begin recording the chemiluminescence signal over time.
-
To confirm that the signal is specific to this compound, a parallel experiment should be conducted in the presence of this compound dismutase (SOD), which should significantly inhibit the chemiluminescence.
-
Nitroblue Tetrazolium (NBT) Reduction Assay
Objective: To visualize intracellular this compound production through the formation of a colored precipitate.
Materials:
-
Nitroblue tetrazolium (NBT)
-
Cell culture medium
-
Methanol
-
Potassium hydroxide (B78521) (KOH)
-
Light microscope
Protocol:
-
NBT Staining:
-
Incubate cells with NBT (typically 0.1-1 mg/mL) in cell culture medium for 30-60 minutes at 37°C.
-
During this time, intracellular this compound will reduce the NBT to a dark blue formazan precipitate.
-
-
Fixation and Visualization:
-
Wash the cells with PBS to remove excess NBT.
-
Fix the cells with methanol.
-
Observe the intracellular formazan deposits using a light microscope. For a more quantitative approach, the formazan can be solubilized with KOH and DMSO, and the absorbance can be read on a plate reader.[13]
-
WST-1 Assay for Extracellular this compound
Objective: To quantify the release of this compound into the extracellular space.
Materials:
-
WST-1 reagent
-
Cell culture medium or buffer
-
Spectrophotometer (plate reader)
Protocol:
-
Assay Setup:
-
Plate cells in a 96-well plate.
-
Replace the culture medium with a buffer containing the WST-1 reagent.
-
-
Stimulation and Measurement:
-
Add the stimulus to induce this compound production.
-
Immediately begin measuring the absorbance at ~450 nm at regular intervals. The increase in absorbance corresponds to the amount of water-soluble formazan produced.
-
Include a control with SOD to confirm the specificity of the assay for this compound.[14]
-
Cytochrome c Reduction Assay
Objective: A classic spectrophotometric method to measure extracellular this compound.
Materials:
-
Cytochrome c (from horse heart)
-
HBSS
-
This compound dismutase (SOD)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing cells in HBSS and cytochrome c (typically 10-50 µM).
-
Measurement:
-
Measure the baseline absorbance at 550 nm.
-
Add the stimulus to initiate this compound production.
-
Monitor the increase in absorbance at 550 nm over time.
-
The amount of reduced cytochrome c can be calculated using the extinction coefficient (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹).
-
-
Specificity Control: Perform a parallel experiment in the presence of SOD (e.g., 150 U/mL). The SOD-inhibitable portion of the cytochrome c reduction is attributed to this compound.[15]
Electron Paramagnetic Resonance (EPR) with Spin Trapping
Objective: To provide unequivocal identification and quantification of this compound.
Materials:
-
Spin trap (e.g., DMPO, DEPMPO)
-
Cell suspension or tissue homogenate
-
EPR spectrometer
Protocol:
-
Sample Preparation:
-
Resuspend cells or homogenize tissue in a suitable buffer.
-
Add the spin trap (e.g., 50-100 mM DMPO) to the sample.
-
-
EPR Measurement:
-
Transfer the sample to a capillary tube or flat cell suitable for the EPR spectrometer.
-
Record the EPR spectrum. The formation of the this compound-adduct will result in a characteristic multi-line spectrum.
-
-
Data Analysis: The intensity of the EPR signal is proportional to the concentration of the spin adduct, allowing for quantification of this compound production. The hyperfine splitting constants of the spectrum provide structural information that helps to identify the trapped radical.[16][17]
Mandatory Visualization
To further clarify the experimental workflows and underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for comparing multiple this compound detection methods.
Caption: Simplified signaling pathway of NADPH oxidase-mediated this compound production.
Conclusion
The selection of an appropriate this compound detection method is a critical decision that can significantly impact the interpretation of experimental results. This guide has provided a comparative overview of several widely used techniques, highlighting their underlying principles, strengths, and weaknesses. For studies demanding high specificity, particularly when using fluorescent probes like DHE and MitoSOX Red, complementary analysis by HPLC is indispensable. While EPR with spin trapping remains the gold standard for unequivocal this compound detection, its accessibility can be a limiting factor. The choice of method should ultimately be guided by the specific research question, the biological system under investigation, and the available resources. By carefully considering these factors and adhering to rigorous experimental protocols, researchers can enhance the accuracy and reliability of their this compound measurements, leading to a deeper understanding of its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of this compound production and NADPH oxidase activity by HPLC analysis of dihydroethidium oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Rapid and specific measurements of this compound using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial this compound Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lucigenin is a mediator of cytochrome C reduction but not of this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of lucigenin as a chemiluminescent probe to monitor vascular this compound as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not coelenterazine enhances this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of inhibitors of this compound generation in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutant Cytochrome C as a Potential Detector of this compound Generation: Effect of Mutations on the Function and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different methods for measuring the this compound radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. “Redox Imaging” to Distinguish Cells with Different Proliferative Indexes: this compound, Hydroperoxides, and Their Ratio as Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Probes for Evaluation of Oxidative Stress by In Vivo EPR Spectroscopy and Imaging: State-of-the-Art and Limitations [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Superoxides
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical species like superoxides are paramount to ensuring a secure laboratory environment. Superoxides, particularly those of alkali metals such as potassium superoxide (KO₂), are powerful oxidizing agents that demand meticulous disposal protocols to mitigate risks of fire and explosion. Adherence to these procedures is not just a matter of best practice but a critical component of laboratory safety and regulatory compliance.
Immediate Safety and Operational Plan
When dealing with superoxides, a clear and immediate plan for their handling and disposal is essential. This plan should be an integral part of any experimental protocol involving these substances.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and proper gloves.[1]
-
Inert Atmosphere: Whenever possible, handle superoxides in an inert atmosphere, such as in a glove box, to prevent reaction with moisture and air.
-
Avoid Incompatibles: Keep superoxides away from water, acids, organic materials, and reducing agents to prevent violent reactions.[2][3] Potassium this compound, for instance, reacts explosively with water.[3]
-
Storage: Store superoxides in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers, separate from combustible materials.[2][4] It is crucial to note that potassium this compound can form impact-sensitive explosives with mineral oil, a common storage medium for alkali metals.[5]
Step-by-Step Disposal Protocol for Alkali Metal Superoxides
The following procedure is a general guideline for the quenching (neutralization) and disposal of small quantities of alkali metal superoxides, using potassium this compound as an example. This process should be carried out in a chemical fume hood with the sash positioned as low as possible.
-
Preparation of Quenching Station:
-
Ensure the fume hood is clear of any flammable or incompatible materials.
-
Have a Class D fire extinguisher (for combustible metals) or dry sand, soda ash, or graphite (B72142) readily available.[4]
-
Prepare a three-necked flask equipped with a mechanical stirrer, a nitrogen or argon inlet, and an addition funnel. The flask should be large enough to accommodate the quenching solution and the this compound with ample headspace.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).
-
-
Inerting the System:
-
Purge the flask with an inert gas (nitrogen or argon) to displace air and moisture.
-
-
Initial Suspension:
-
Suspend the this compound waste in a high-boiling, non-reactive hydrocarbon solvent such as toluene (B28343) or kerosene. This creates a slurry that is easier to control.
-
-
Slow Addition of Quenching Agent:
-
Begin slowly adding a less reactive alcohol, such as tert-butanol (B103910) or isopropanol (B130326), from the addition funnel while vigorously stirring the slurry and maintaining a low temperature.[6][7] These alcohols react more gently with the this compound compared to water or more protic alcohols.
-
The rate of addition should be carefully controlled to manage the evolution of gas and heat.
-
-
Sequential Quenching:
-
Once the initial vigorous reaction subsides, a more reactive alcohol like ethanol (B145695) can be slowly introduced.
-
Following the ethanol addition and after the reaction has again subsided, a 1:1 mixture of isopropanol and water can be cautiously added.[6]
-
Finally, after all visible signs of reaction have ceased, water can be slowly added to ensure the complete neutralization of any remaining reactive species.[6]
-
-
Neutralization and Final Disposal:
-
Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.
-
Neutralize the resulting solution with a weak acid, such as acetic or citric acid, while still under an inert atmosphere.[6]
-
The final, neutralized solution must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[1][2] Label the waste container clearly with its contents.
-
For Small Spills:
In the event of a small spill, do not use water. Sweep up the solid material using appropriate tools and place it into a clean, dry, and properly labeled container for disposal following the protocol outlined above.[1][4]
Quantitative Data Summary
Quantitative parameters for this compound disposal are often dependent on the specific scale and conditions of the procedure. The following table provides general guidance.
| Parameter | Guideline/Value | Source(s) |
| Initial Quenching Temperature | 0 °C or lower | [6] |
| Final Stirring Time | At least 6 hours at 20 °C | [6] |
| Maximum Filling of Waste Containers | Should not exceed 90% of their capacity | [8] |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow of the this compound disposal process and the decision-making involved.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. POTASSIUM this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Potassium this compound(12030-88-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Superoxides
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling superoxide compounds, with a focus on potassium this compound (KO2), a common laboratory this compound. Adherence to these procedures is critical to mitigate the significant risks associated with these reactive compounds.
Essential Personal Protective Equipment (PPE)
When handling superoxides, a comprehensive suite of personal protective equipment is non-negotiable. The following table summarizes the required PPE for various tasks involving superoxides.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound | Tightly fitting safety goggles or a full-face shield.[1] | Chemical-resistant gloves (Neoprene or Butyl rubber recommended).[2][3] | A fire/flame-resistant lab coat, full-length pants, and close-toed shoes.[1] | A NIOSH-approved respirator with a full facepiece operated in a positive-pressure mode is required, especially where dust may be generated.[4] |
| Preparing Solutions | Tightly fitting safety goggles and a full-face shield. | Chemical-resistant gloves (Neoprene or Butyl rubber recommended).[2][3] | A fire/flame-resistant lab coat over chemical-resistant apron, full-length pants, and close-toed shoes. | Work should be conducted in a certified chemical fume hood to control vapors and dust.[4][5] |
| Spill Cleanup | Tightly fitting safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Full-body chemical-resistant suit. | A self-contained breathing apparatus (SCBA) in pressure-demand mode.[4] |
| Waste Disposal | Tightly fitting safety goggles. | Chemical-resistant gloves. | Fire/flame-resistant lab coat. | Not generally required if handling sealed waste containers. |
Hazard Analysis and Risk Mitigation
Superoxides are powerful oxidizing agents that present numerous hazards. Understanding these risks is the first step toward safe handling.
| Hazard | Description | Mitigation Measures |
| Extreme Reactivity with Water | Superoxides react violently and explosively with water, releasing oxygen, heat, and forming corrosive potassium hydroxide.[6][7] | STRICTLY AVOID all contact with water and moisture.[5] Store in a cool, dry, well-ventilated area away from water sources.[4] Use a dry chemical, graphite, or dry earth for fire extinguishing; DO NOT USE WATER .[8] |
| Strong Oxidizer | As a strong oxidizer, it can ignite combustible materials upon contact and greatly increases the burning rate of flammable substances.[5][9] | Keep away from combustible materials such as wood, paper, and organic solvents.[7] Store separately from flammable and incompatible materials.[10] |
| Corrosive | Causes severe burns to the eyes, skin, and respiratory tract upon contact.[5][8][9] Inhalation can lead to chemical burns in the respiratory system.[5] | Wear appropriate PPE at all times to prevent any direct contact.[4] Handle only in a well-ventilated area, preferably within a chemical fume hood.[4] |
| Explosion Risk | May explode due to friction, heat, or contamination.[8] Containers may rupture violently if heated.[8] | Avoid generating dust.[4] Store away from heat, sparks, and open flames.[1] Handle containers carefully to avoid physical shock. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of superoxides. The following workflow outlines the key stages from preparation to cleanup.
Detailed Methodologies
1. Preparation:
-
Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs): Before any work begins, thoroughly read and understand the SDS for potassium this compound and the laboratory's specific SOPs for handling reactive chemicals.
-
Assemble and Inspect Personal Protective Equipment (PPE): Gather all necessary PPE as outlined in the table above. Inspect each item for damage or contamination before use.
-
Prepare and Inspect Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and is free of any combustible or incompatible materials.[4]
-
Gather Equipment: Use only non-combustible tools and equipment (e.g., ceramic or glass spatulas).
2. Handling:
-
Work Within a Fume Hood: All manipulations of solid this compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Dispense Carefully: Dispense the smallest amount of this compound necessary for the experiment to minimize the quantity of hazardous material being handled. Avoid generating dust.[4]
-
Maintain Inert Atmosphere (if required): For long-term storage and to prevent degradation, handle and store potassium this compound under an inert atmosphere.[10]
-
Keep Containers Closed: Always keep the storage container tightly sealed when not in use to prevent reaction with atmospheric moisture.[1]
3. Cleanup and Storage:
-
Decontamination: Carefully decontaminate the work area and any equipment used. A recommended procedure involves the slow addition of the this compound to a large volume of a reducing agent solution, such as sodium thiosulfate, with cooling and stirring. This should only be performed by trained personnel.
-
Storage: Store potassium this compound in a cool, dry, well-ventilated area in a tightly closed container.[1][4] It should be stored away from combustible materials, organic compounds, and any source of water.[10]
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional, local, and national regulations.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[9]
-
Labeling and Containment:
-
Collect all this compound waste, including contaminated materials like gloves and wipes, in a designated, clearly labeled, and sealed container.
-
The container must be compatible with the waste and prevent any contact with moisture.
-
-
Disposal Procedure:
-
Do not attempt to neutralize this compound waste by mixing it with water.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of the hazardous waste.
-
For spills, do not attempt to clean up without the minimum required PPE.[1] Isolate the spill area and follow your institution's emergency response guide for hazardous material incidents.[1]
-
By adhering to these stringent safety protocols, researchers can effectively manage the risks associated with handling superoxides and maintain a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
